molecular formula C58H111NO5 B1174378 Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 15912-55-7

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B1174378
CAS No.: 15912-55-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is an ester derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic acid), which is a constrained analog of the amino acid phenylalanine . The Tic core is a privileged structure in medicinal chemistry and forms an integral part of various biologically active compounds and peptide-based drugs . This compound serves as a key synthetic intermediate and chiral building block in organic synthesis and drug discovery research. Synthetic methods for Tic derivatives include traditional approaches like the Pictet-Spengler reaction, as well as modern strategies such as enyne metathesis and [2+2+2] cycloaddition . Furthermore, derivatives of Tic acid have been utilized in the preparation of chiral ligands for enantioselective catalysis, such as in the nitroaldol (Henry) reaction . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHMPTHWVVRXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936050
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41234-43-9, 15912-55-7
Record name Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41234-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041234439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate from Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a constrained analog of phenylalanine, with a primary focus on the Pictet-Spengler reaction.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and critical process considerations to ensure successful and reproducible synthesis.

Introduction: The Significance of a Constrained Phenylalanine Analog

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) and its esters are of significant interest in medicinal chemistry as they represent conformationally restricted analogs of the amino acid phenylalanine.[1] This structural constraint imparts a higher degree of pre-organization, which can lead to enhanced binding affinity and selectivity for biological targets. Consequently, the Tic scaffold is a core structural element in a variety of biologically active compounds and peptide-based drugs.[1] The ethyl ester, in particular, serves as a key intermediate in the synthesis of more complex molecules, including quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. This guide will primarily focus on the most direct and widely employed synthetic route from L-phenylalanine: the Pictet-Spengler reaction.

The Pictet-Spengler Reaction: A Powerful Tool for Isoquinoline Synthesis

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of heterocyclic chemistry.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[3][4] The reaction is a special case of the Mannich reaction and is driven by the formation of a highly electrophilic iminium ion intermediate.[3]

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis of this compound from L-phenylalanine ethyl ester and formaldehyde proceeds through the following key steps:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of the phenylalanine derivative with formaldehyde. Under acidic conditions, this initially formed imine is protonated to generate a highly reactive iminium ion. The acid catalyst is crucial as the imine itself is not sufficiently electrophilic to induce ring closure.[3]

  • Electrophilic Aromatic Substitution: The electron-rich phenyl ring of the phenylalanine derivative then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This step is generally favored at the ortho position to the ethylamine substituent.

  • Rearomatization: The resulting carbocation intermediate is then deprotonated to restore the aromaticity of the benzene ring, yielding the final 1,2,3,4-tetrahydroisoquinoline ring system.

Experimental Workflow: Pictet-Spengler Synthesis

G cluster_prep Preparation cluster_reaction Pictet-Spengler Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start L-Phenylalanine esterification Esterification (e.g., SOCl2, EtOH) start->esterification phe_ester L-Phenylalanine Ethyl Ester esterification->phe_ester reactants L-Phenylalanine Ethyl Ester + Formaldehyde phe_ester->reactants acid_catalysis Acid Catalysis (e.g., HBr, HCl) reactants->acid_catalysis heating Heating (e.g., 65-90°C) acid_catalysis->heating cyclization Cyclization heating->cyclization cooling Cooling & Precipitation cyclization->cooling filtration Filtration cooling->filtration neutralization Neutralization (e.g., base) filtration->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification product This compound purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a synthesis of procedures reported in the literature, designed to be robust and reproducible.

Materials and Reagents:

  • L-Phenylalanine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Ethanol (EtOH)

  • Formaldehyde (37% aqueous solution, formalin)

  • Hydrobromic acid (47-48%) or concentrated Hydrochloric acid

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if necessary)

Part 1: Esterification of L-Phenylalanine

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-phenylalanine in anhydrous ethanol.

  • Reaction: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is L-phenylalanine ethyl ester hydrochloride. This can be used directly in the next step or neutralized with a base and extracted to obtain the free amine.

Part 2: Pictet-Spengler Cyclization

  • Setup: To a round-bottom flask, add L-phenylalanine ethyl ester (or its hydrochloride salt) and the chosen acid (e.g., 47% hydrobromic acid).

  • Reaction: To this stirred mixture, add a 37% aqueous formaldehyde solution dropwise. Heat the reaction mixture to a temperature between 65°C and 90°C for 7-12 hours.[5] The optimal temperature is a balance between reaction rate and minimizing racemization.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath to induce precipitation of the product as its hydrobromide or hydrochloride salt.

    • Collect the precipitate by filtration and wash with a cold solvent.

    • The salt can then be neutralized with a saturated aqueous solution of a base like sodium bicarbonate.

    • Extract the free base into an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

ParameterCondition 1Condition 2
Starting Material L-PhenylalanineL-Phenylalanine
Aldehyde 37% Formalin37% Formalin
Acid Catalyst 47% Hydrobromic AcidConcentrated HCl
Temperature 65°CReflux
Reaction Time 7 hoursNot specified
Yield 86.4% (of the acid)Not specified
Optical Purity 97% ee (of the acid)50-85% ee (of the acid)

This table presents data for the synthesis of the carboxylic acid, which is a direct precursor to the ethyl ester. The trends in yield and optical purity are expected to be similar for the ester synthesis.

Critical Considerations and Field-Proven Insights

  • Choice of Acid: While both hydrochloric and hydrobromic acid can be used, hydrobromic acid has been reported to result in higher optical purity of the product.[5] Sulfuric acid is also a viable option.

  • Control of Racemization: The chiral center at the C-3 position is susceptible to racemization under the acidic and heated conditions of the Pictet-Spengler reaction. Lower reaction temperatures generally favor retention of stereochemistry.[3] The degree of racemization can be assessed by chiral HPLC or by NMR using a chiral shift reagent on the final product.[6]

  • Substituent Effects: The electronic nature of the aromatic ring plays a significant role in the Pictet-Spengler reaction. Electron-donating groups on the phenyl ring accelerate the reaction by increasing the nucleophilicity of the ring, allowing for milder reaction conditions. Conversely, electron-withdrawing groups can hinder or prevent the cyclization.[3][7]

Alternative Synthetic Strategies: The Bischler-Napieralski Reaction

While the Pictet-Spengler reaction is the most direct route, the Bischler-Napieralski reaction offers an alternative pathway to the tetrahydroisoquinoline core.[1][8][9] This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[8][9][10] This intermediate would then require reduction to yield the desired tetrahydroisoquinoline.

To apply this to the synthesis of this compound, one would need to first prepare the corresponding N-acyl derivative of phenylalanine ethyl ester. While a viable synthetic strategy, it involves more steps compared to the direct Pictet-Spengler approach.

G cluster_bischler Bischler-Napieralski Route start Phenylalanine Ethyl Ester acylation N-Acylation start->acylation amide β-Arylethylamide acylation->amide cyclization Cyclization (e.g., POCl3) amide->cyclization dihydroisoquinoline Dihydroisoquinoline cyclization->dihydroisoquinoline reduction Reduction (e.g., NaBH4) dihydroisoquinoline->reduction product Tetrahydroisoquinoline reduction->product

Caption: A conceptual workflow for the Bischler-Napieralski approach.

Product Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical data are characteristic of the target compound:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons of the heterocyclic ring, and the ethyl ester group. The diastereotopic protons of the CH₂ groups in the heterocyclic ring will likely appear as complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₂ = 205.25 g/mol ), or the protonated molecule [M+H]⁺ at m/z 206.

  • Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C=O of the ester, and the aromatic C-H and C=C bonds.

Conclusion

The Pictet-Spengler reaction provides a reliable and efficient method for the synthesis of this compound from readily available L-phenylalanine. Careful control of reaction conditions, particularly temperature and the choice of acid catalyst, is crucial for maximizing yield and maintaining stereochemical integrity. This guide provides the necessary technical details and theoretical background to empower researchers to successfully implement this important transformation in their own laboratories.

References

  • Google Patents. (n.d.). An improved method for preparation of substituted tetrahydroisoquinolines.
  • Wikipedia. (2023, December 2). Pictet–Spengler reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ACS Publications. (2022, September 26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization of L-phenylalanine (0.1 g) at 100°C in a sealed.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Retrieved from [Link]

  • De Gruyter. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

  • Semantic Scholar. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Retrieved from [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 41234-43-9,this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its rigid tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering valuable insights for its application in research and drug development. A thorough understanding of these properties is paramount for optimizing reaction conditions, developing analytical methods, and predicting its behavior in biological systems. This document will delve into its chemical structure, physical characteristics, spectroscopic profile, and its significance as a synthetic intermediate.

Chemical and Physical Properties

A solid understanding of the chemical and physical properties of a compound is the foundation for its successful application in synthesis and drug design. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
CAS Number 41234-43-9[1]
Appearance Solid
Melting Point 204 °C
Boiling Point 313.2 °C at 760 mmHg
Density 1.101 g/cm³
Flash Point 143.2 °C
pKa (Predicted) 2.21 ± 0.20 (for the parent carboxylic acid)[2]
Storage 2-8°C, keep in a dark place, sealed in dry conditions[3]

Synthesis of this compound

The synthesis of 1,2,3,4-tetrahydroisoquinolines is a well-established area of organic chemistry, with the Pictet-Spengler reaction being a cornerstone methodology.[4][5][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

General Synthetic Approach: The Pictet-Spengler Reaction

The synthesis of this compound can be envisioned through a Pictet-Spengler reaction between L-phenylalanine ethyl ester and formaldehyde, followed by cyclization.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product L-Phenylalanine\nethyl ester L-Phenylalanine ethyl ester Schiff Base Schiff Base L-Phenylalanine\nethyl ester->Schiff Base Condensation Formaldehyde Formaldehyde Formaldehyde->Schiff Base Iminium Ion Iminium Ion Schiff Base->Iminium Ion Protonation This compound This compound Iminium Ion->this compound Intramolecular Electrophilic Aromatic Substitution

Caption: Generalized Pictet-Spengler reaction workflow.

Illustrative Experimental Protocol

While a specific, detailed protocol for the synthesis of the title compound was not found in the searched literature, a general procedure based on the Pictet-Spengler reaction is outlined below. This is a representative protocol and would require optimization.

  • Reaction Setup: To a solution of L-phenylalanine ethyl ester (1 equivalent) in a suitable solvent (e.g., toluene or a biphasic system with water) is added an aqueous solution of formaldehyde (1.1 equivalents).

  • Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to catalyze the reaction.[7] The mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While a complete set of spectra for the title compound is not available, representative data for related tetrahydroisoquinoline structures are presented for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The expected NMR spectra for this compound would show characteristic signals for the aromatic protons of the benzene ring, the diastereotopic protons of the tetrahydroisoquinoline core, and the ethyl ester group. For similar tetrahydroisoquinoline derivatives, aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The protons of the ethyl group would be observed as a quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.3 ppm.[1][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically in the region of 1730-1750 cm⁻¹. Other characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 205. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages of the tetrahydroisoquinoline ring.[10][11]

Analytical Methods

Robust analytical methods are crucial for assessing the purity and concentration of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

G cluster_setup HPLC System Setup Mobile Phase Mobile Phase Column Column Mobile Phase->Column Elution Detector Detector Column->Detector Separation Chromatogram Chromatogram Detector->Chromatogram Detection Sample Sample Sample->Column Injection

Caption: A typical HPLC workflow for analysis.

Illustrative HPLC Method Parameters
  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) would be employed.[13]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) would be appropriate.

  • Injection Volume: 10-20 µL.

Applications in Drug Development

The tetrahydroisoquinoline scaffold is a key component in a wide range of biologically active compounds. This compound, as a versatile intermediate, plays a significant role in the synthesis of novel therapeutic agents. It is notably used in the preparation of derivatives of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[14][15] Its unique structure allows for modifications at the nitrogen atom and the ester group, enabling the generation of libraries of compounds for screening against various biological targets.

Stability and Storage

For maintaining the integrity of this compound, proper storage is essential. It should be stored in a cool, dry, and dark place, typically between 2-8°C.[14][3] The compound should be kept in a tightly sealed container to prevent moisture absorption and degradation. While specific stability data is not widely available, compounds with similar functional groups can be susceptible to hydrolysis of the ester and oxidation of the tetrahydroisoquinoline ring under harsh conditions (e.g., strong acids/bases, high temperatures, or exposure to oxidizing agents).

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. This guide has provided a detailed overview of its known physicochemical properties, synthetic considerations, and analytical methodologies. While some experimental data, particularly regarding its solubility, pKa, and logP, remain to be fully elucidated in the public domain, the information presented here offers a solid foundation for researchers and drug development professionals. A comprehensive understanding of these characteristics is critical for leveraging the full potential of this versatile molecule in the creation of novel and effective therapeutics.

References

  • ChemBK. Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available from: [Link]

  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available from: [Link]

  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11(23):13985-14013. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]

  • Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Available from: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available from: [Link]

  • PubChem. This compound hydrochloride. Available from: [Link]

  • ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. 2021;6(12):8365-8376. Available from: [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]

  • LookChem. Cas 41234-43-9,this compound. Available from: [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Available from: [Link]

  • NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available from: [Link]

  • SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available from: [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. 2019;8(11). Available from: [Link]

  • ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Available from: [Link]

  • University of Notre Dame. HPLC METHODOLOGY MANUAL. Available from: [Link]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]

  • ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]

  • Journal of the Korean Chemical Society. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. 2013;57(4):501-507. Available from: [Link]

  • Pharmaffiliates. CAS No : 180468-42-2 | Product Name : Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. Available from: [Link]

Sources

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, applications, and practical experimental protocols, grounding all information in established scientific literature.

Introduction: A Privileged Scaffold in Drug Discovery

This compound (CAS No. 41234-43-9 ) is a synthetic organic compound featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) core structure.[1][2][3] The THIQ motif is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a wide range of biological targets with high affinity.[4] This structural versatility has led to the discovery and development of numerous therapeutic agents across various disease areas.[5]

The isoquinoline nucleus is found in a vast number of natural alkaloids, such as morphine and papaverine, which exhibit potent physiological effects.[6][7] The tetrahydro-derivative, particularly when functionalized with a carboxylic acid or its ester at the 3-position, serves as a crucial chiral starting material and intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[4] Its applications are extensive, ranging from the development of antihypertensive drugs like Quinapril to novel anticancer and antiviral agents.[4][5] This guide will explore the key technical aspects that make this compound an invaluable tool for drug discovery professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 41234-43-9[1][2][3][8]
Molecular Formula C₁₂H₁₅NO₂[1][3]
Molecular Weight 205.25 g/mol [1][3]
Appearance Solid / Colorless to Pale Yellow Sticky Oil[1][9]
Melting Point 204°C[1][3]
Boiling Point 313.2°C at 760 mmHg[1]
Purity Typically ≥95% - 99% (Commercial)[1][2]
Storage 2-8°C, Protect from light[1][9]

Note: Physical properties such as melting point can vary depending on the specific isomeric form (e.g., racemic vs. enantiomerically pure) and purity.

Synthesis and Reaction Pathways

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved via the Pictet-Spengler reaction . This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the THIQ ring system.[5] This method is widely employed for its reliability and its ability to generate stereocenters with high control.

Below is a generalized workflow illustrating the Pictet-Spengler synthesis of a 1-substituted THIQ derivative, which is a foundational step for creating analogs of the title compound.

pictet_spengler cluster_product Product amine β-Phenylethylamine schiff Schiff Base Formation amine->schiff + Aldehyde (H₂O loss) aldehyde Aldehyde (R-CHO) aldehyde->schiff cyclization Mannich-type Cyclization (Electrophilic Aromatic Substitution) schiff->cyclization product 1-Substituted 1,2,3,4-Tetrahydroisoquinoline cyclization->product Deprotonation

Caption: Generalized Pictet-Spengler Reaction Workflow.

For the title compound, a common synthetic route involves the esterification of the corresponding (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This is typically achieved by reacting the acid with ethanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

Core Applications in Drug Discovery

The THIQ scaffold is a cornerstone of modern medicinal chemistry due to its rigid, defined three-dimensional structure that allows for precise orientation of substituents to interact with biological targets.

Antihypertensive Agents: ACE Inhibitors

One of the most prominent applications of THIQ-3-carboxylic acid derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4] The compound serves as a key intermediate for drugs like Quinapril , which are widely prescribed to manage hypertension and heart failure. The THIQ moiety mimics the binding motif of the natural substrate of ACE, leading to potent and selective inhibition.

Anticancer Therapeutics: Targeting Apoptosis

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1.[10] These proteins are often overexpressed in cancer cells, allowing them to evade programmed cell death (apoptosis). By inhibiting these proteins, THIQ-based compounds can restore the natural apoptotic process in malignant cells.[10]

The diagram below illustrates the intrinsic apoptosis pathway and the role of Bcl-2 family proteins, the target of these THIQ derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_execution Execution Phase stimulus Cellular Stress (e.g., DNA Damage) BaxBak Pro-Apoptotic (Bax, Bak) stimulus->BaxBak Activates Mito Mitochondria BaxBak->Mito Pore Formation Bcl2Mcl1 Anti-Apoptotic (Bcl-2, Mcl-1) Bcl2Mcl1->BaxBak Inhibits THIQ THIQ-3-COOH Derivatives THIQ->Bcl2Mcl1 Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inhibition of Bcl-2 by THIQ Derivatives in Apoptosis.

Broad-Spectrum Pharmacological Activities

Research has demonstrated that the THIQ nucleus is a versatile scaffold for developing agents with a wide array of pharmacological activities, including:

  • Anti-HIV Activity : Certain THIQ derivatives have shown potent inhibition of HIV reverse transcriptase.[5]

  • Antimicrobial and Antifungal Activity : The scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[5]

  • Neuropharmacological Effects : Due to its structural similarity to certain neurotransmitters, THIQ derivatives have been investigated as beta-adrenoreceptor agents and for their potential in treating neurodegenerative disorders.[11][12]

Experimental Protocol: N-Acylation for SAR Studies

A common step in lead optimization is the derivatization of the secondary amine at the N-2 position of the THIQ ring. This allows for the exploration of the structure-activity relationship (SAR). The following is a representative protocol for N-acylation.

Objective: To synthesize an N-benzoyl derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add the base (TEA or DIPEA, 1.5 eq) dropwise while stirring.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) to the cooled, stirring solution. A precipitate (triethylammonium chloride) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acid chloride and the hydrochloride salt of the base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Commercial Suppliers

This compound is available from several reputable chemical suppliers. Researchers should always obtain and consult the Safety Data Sheet (SDS) before handling.

SupplierProduct NameCAS Number
Alfa Aesar This compound, 95%41234-43-9
BLDpharm This compound41234-43-9
Nanjing Norris Pharm Tech This compound41234-43-9
ChemBK Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate41234-43-9

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to vast chemical diversity and therapeutic potential. Its rigid, tunable scaffold has proven indispensable in the rational design of drugs targeting a wide spectrum of diseases. The continued exploration of this and related THIQ derivatives promises to yield novel therapeutics with improved efficacy and selectivity, underscoring its enduring importance in the field of drug discovery.

References

  • LookChem. Cas 41234-43-9, this compound. [Link]

  • LookChem. This compound CAS NO.41234-43-9. [Link]

  • ChemBK. Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Chemicals.co.uk. (s)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid suppliers USA. [Link]

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • National Institutes of Health (NIH). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • Pharmaffiliates. Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate. [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. [Link]

  • PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]

  • De Gruyter. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • National Institutes of Health (NIH). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]

Sources

A Deep Dive into the Spectroscopic Signature of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry, holds significant interest for the development of novel therapeutics. Its structural elucidation and characterization are paramount for ensuring purity, understanding reactivity, and confirming its identity in various stages of drug discovery and development. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the interpretation of its unique spectral signature.

Molecular Structure and Synthesis

The foundational structure of this compound combines a tetrahydroisoquinoline core with an ethyl ester functional group at the 3-position. This arrangement provides a versatile platform for further chemical modifications.

A primary route for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the tetrahydroisoquinoline ring system.[1][2][3][4] For the synthesis of the title compound, a suitable β-phenylethylamine derivative would react with a glyoxylate equivalent, followed by esterification.


Substrates [label="β-Phenylethylamine\n+ Glyoxylate Equivalent"]; Pictet_Spengler [label="Pictet-Spengler\nReaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization"]; Tetrahydroisoquinoline_Acid [label="1,2,3,4-Tetrahydroisoquinoline-\n3-carboxylic Acid"]; Esterification [label="Esterification\n(Ethanol, Acid Catalyst)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Ethyl 1,2,3,4-tetrahydroisoquinoline-\n3-carboxylate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

Substrates -> Pictet_Spengler; Pictet_Spengler -> Cyclization; Cyclization -> Tetrahydroisoquinoline_Acid; Tetrahydroisoquinoline_Acid -> Esterification; Esterification -> Final_Product; }

Pictet-Spengler reaction workflow for the synthesis of the target compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals corresponding to the aromatic protons of the benzene ring, the diastereotopic protons of the tetrahydroisoquinoline core, and the ethyl ester group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aromatic-H7.0 - 7.3MultipletFour protons on the benzene ring.
CH (C3)~3.8 - 4.0Triplet or Doublet of DoubletsMethine proton at the chiral center.
CH₂ (C4)~2.9 - 3.2MultipletDiastereotopic methylene protons adjacent to the aromatic ring.
CH₂ (C1)~4.1 - 4.3AB quartet or two doubletsDiastereotopic methylene protons adjacent to the nitrogen.
NHBroad singletThe chemical shift is dependent on solvent and concentration.
O-CH₂ (Ethyl)~4.2Quartet~7.1Methylene protons of the ethyl ester, coupled to the methyl protons.[5]
CH₃ (Ethyl)~1.2 - 1.3Triplet~7.1Methyl protons of the ethyl ester, coupled to the methylene protons.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Ester)~170 - 175Carbonyl carbon of the ester.[6]
Aromatic C (quaternary)~135 - 140Two quaternary carbons in the benzene ring.
Aromatic CH~125 - 130Four methine carbons in the benzene ring.
O-CH₂ (Ethyl)~60 - 62Methylene carbon of the ethyl ester.[7]
C3~55 - 60Methine carbon at the chiral center.
C1~45 - 50Methylene carbon adjacent to the nitrogen.
C4~30 - 35Methylene carbon adjacent to the aromatic ring.
CH₃ (Ethyl)~14Methyl carbon of the ethyl ester.[7]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the following key absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500Medium, SharpCharacteristic of a secondary amine.[8][9]
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Medium to Strong
C=O Stretch (Ester)1735 - 1750StrongA strong, sharp peak indicative of the ester carbonyl group.[10][11][12]
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester)1000 - 1300StrongTwo bands are expected for the C-O single bond stretches.[12]
N-H Bend1550 - 1650Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. The molecular weight of this compound is 205.25 g/mol .

Expected Fragmentation Pattern:

The fragmentation of the molecular ion ([M]⁺˙ at m/z 205) is expected to proceed through several characteristic pathways:

  • Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 176.

  • Loss of the ethoxy group (-OCH₂CH₃): This would lead to an acylium ion at m/z 160.

  • Loss of the entire ester group (-COOCH₂CH₃): This fragmentation would produce a fragment at m/z 132, corresponding to the tetrahydroisoquinoline cation.

  • Retro-Diels-Alder (RDA) reaction: The tetrahydroisoquinoline ring can undergo a characteristic RDA fragmentation, leading to the loss of ethylene (C₂H₄) from the molecular ion, resulting in a fragment at m/z 177.

  • Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines and would lead to the formation of a stable iminium ion.[13][14]


M [label="[M]⁺˙\nm/z = 205"]; F176 [label="[M - C₂H₅]⁺\nm/z = 176"]; F160 [label="[M - OC₂H₅]⁺\nm/z = 160"]; F132 [label="[M - COOC₂H₅]⁺\nm/z = 132"]; F177 [label="[M - C₂H₄]⁺\nm/z = 177 (RDA)"];

M -> F176 [label="- C₂H₅"]; M -> F160 [label="- OC₂H₅"]; M -> F132 [label="- COOC₂H₅"]; M -> F177 [label="RDA"]; }

Predicted major fragmentation pathways for this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint for its identification and characterization. While experimental data for the free base is scarce, a robust understanding of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be confidently predicted based on established principles and data from closely related structures. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important molecule in the pursuit of new therapeutic agents. The provided analysis of expected spectral features will aid in the confirmation of its synthesis and in the assessment of its purity, which are critical steps in the drug development pipeline.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Yang, L., et al. (1999). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Journal of Combinatorial Chemistry, 1(2), 126-134. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 932. [Link]

  • Starke, I., et al. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]

  • Li, X., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10568-10574. [Link]

  • Science of Synthesis. (n.d.). 15.5 Isoquinolines. [Link]

  • Baiz, C. R., et al. (2018). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 122(25), 5583-5590. [Link]

  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. [Link]

  • JoVE. (2024). Video: IR Frequency Region: X–H Stretching. [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. [Link]

  • University of California, Irvine. (n.d.). IR_lectureNotes.pdf. [Link]

  • University of Calgary. (n.d.). IR Chart. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethyl ethanoate. [Link]

  • Analytical Sciences. (2019). Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • Afonin, A. V., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7623. [Link]

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. [Link]

  • Řezanka, T., & Votruba, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(4), 753–764. [Link]

  • De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • PubChem. (n.d.). This compound hydrochloride. [Link]

  • ResearchGate. (n.d.). Crucial ¹H- and ¹³C-NMR chemical shifts and NOE effects for esters. [Link]

  • SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Plot of calculated vs. experimental ¹³C chemical shifts for ethyl (Z). [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • University of Calgary. (n.d.). CSD Solution #13. [Link]

  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts. [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-735. [Link]

  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 513-533. [Link]

  • ChemBK. (n.d.). Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate. [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Serendipity to Design in Drug Discovery

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework stands as a "privileged scaffold," a molecular architecture that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. The incorporation of a carboxylic acid at the 3-position, yielding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH), imbues this scaffold with the characteristics of a constrained amino acid, opening avenues for the development of peptidomimetics and small molecule therapeutics with enhanced conformational stability and target specificity. The translation of these molecules from theoretical design to clinical reality is, however, critically dependent on a profound understanding of their three-dimensional structure at the atomic level. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the crystal structure of THIQ-3-COOH derivatives. We will delve into the experimental nuances of obtaining high-quality single crystals, dissect the conformational intricacies of the THIQ core, and analyze the supramolecular architecture dictated by intermolecular interactions. This guide aims to equip the reader with the foundational knowledge necessary to leverage crystal engineering principles in the rational design of next-generation therapeutics based on this versatile scaffold.

The Cornerstone of Structural Elucidation: The Art and Science of Crystallization

The journey to deciphering the crystal structure of a THIQ-3-COOH derivative begins with the often-challenging, yet paramount, task of growing single crystals of sufficient size and quality for X-ray diffraction analysis. The physicochemical properties of these derivatives, which can range from zwitterionic solids to oily products, necessitate a tailored approach to crystallization.

Foundational Principles of Crystallization for THIQ-3-COOH Derivatives

The crystallization of THIQ-3-COOH derivatives is governed by the principles of solubility and supersaturation. The ideal solvent or solvent system is one in which the compound exhibits moderate solubility at elevated temperatures and significantly lower solubility at room or sub-ambient temperatures. For many THIQ-3-COOH derivatives, which possess both polar (carboxylic acid, amine) and non-polar (aromatic ring) functionalities, solvent selection is a critical experimental parameter.

Experimental Protocol: A Generalizable Workflow for Single Crystal Growth

The following protocol outlines a systematic approach to the crystallization of THIQ-3-COOH derivatives. It is crucial to recognize that this is a starting point, and optimization of solvent systems, temperature, and evaporation rate is often necessary.

Materials:

  • Purified THIQ-3-COOH derivative (≥98% purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, water)

  • Small-volume, clear glass vials (e.g., 1-4 mL) with screw caps or loose-fitting lids

  • Heating block or water bath

  • Micro-filtration apparatus (e.g., syringe filters with appropriate membrane)

Step-by-Step Methodology:

  • Solubility Screening: Begin by assessing the solubility of a small amount of the purified compound (1-2 mg) in a range of solvents (0.2-0.5 mL) at room temperature. Observe for complete dissolution, partial dissolution, or insolubility.

  • Hot Dissolution: For solvents that show partial or poor solubility at room temperature, gently warm the mixture to near the solvent's boiling point. If the compound dissolves completely, it is a potential candidate for cooling crystallization.

  • Preparation of a Saturated Solution: In a clean vial, dissolve a larger quantity of the compound (e.g., 5-10 mg) in a minimal amount of the chosen hot solvent to achieve a saturated or near-saturated solution.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible in the hot solution, perform a rapid hot filtration through a pre-warmed syringe filter into a clean, pre-warmed vial. This step removes insoluble impurities that can hinder crystal nucleation and growth.

  • Slow Cooling and Evaporation:

    • Method A: Slow Cooling: Tightly cap the vial and allow it to cool slowly to room temperature. Subsequently, the vial can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to further decrease solubility and promote crystallization.

    • Method B: Slow Evaporation: Loosely cover the vial (e.g., with a cap having a small hole or by not tightening the cap completely) and leave it undisturbed in a vibration-free environment. This allows for the slow evaporation of the solvent, gradually increasing the concentration and leading to crystallization. A water/methanol (3:1) solution allowed to evaporate slowly at ambient conditions has been successfully used for the crystallization of a tetrahydroisoquinolinium salt[1].

  • Crystal Harvesting and Observation: Monitor the vials periodically for the formation of single crystals. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry.

The THIQ-3-COOH Scaffold: A Study in Conformational Restraint and Flexibility

The therapeutic potential of THIQ-3-COOH derivatives is intrinsically linked to their constrained, yet tunable, three-dimensional architecture. X-ray crystallography provides unparalleled insight into the preferred conformations of the tetrahydroisoquinoline ring system and the orientation of the crucial carboxylic acid substituent.

The Half-Chair Conformation of the Tetrahydroisoquinoline Ring

In the solid state, the saturated heterocyclic ring of the tetrahydroisoquinoline moiety typically adopts a half-chair conformation. This is a consequence of the sp3-hybridized carbon atoms in the alicyclic portion of the ring system, which strive to minimize torsional strain. The specific puckering of the ring can be influenced by the nature and stereochemistry of substituents at various positions. For instance, in the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, the axially chiral conformation of the tetrahydroisoquinolinium cation is described as left-handed, with a C4—C3—N2—C1 torsion angle of -65.8 (3)°[1].

Rotational Isomerism in N-Acyl Derivatives: A Critical Consideration

A key structural feature of N-acyl derivatives of THIQ-3-COOH is the presence of rotational isomers, or rotamers, arising from the hindered rotation around the amide C-N bond. This phenomenon has been observed in solution by NMR spectroscopy and is also evident in the solid state[2]. The energy barrier to interconversion between these rotamers can be significant, on the order of ~17 kcal/mol for some N-arylacyl analogs[2]. This has profound implications for drug design, as only one of the rotamers may adopt the bioactive conformation required for binding to a biological target.

The presence of these rotamers is a direct consequence of the partial double-bond character of the amide bond. The specific conformation adopted in the crystal structure will be the one that is most stable in the crystalline environment, influenced by both intramolecular steric effects and intermolecular packing forces.

The Supramolecular Architecture: Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal, known as the crystal packing, is dictated by a complex interplay of intermolecular forces. For THIQ-3-COOH derivatives, hydrogen bonding and van der Waals interactions are the primary drivers of the supramolecular assembly.

The Dominant Role of Hydrogen Bonding

The carboxylic acid and the secondary amine (in the parent acid) or amide (in N-acyl derivatives) functionalities of THIQ-3-COOH derivatives are potent hydrogen bond donors and acceptors. This leads to the formation of robust and often predictable hydrogen-bonding networks in the solid state.

In the crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate, an intricate two-dimensional hydrogen-bond network is observed, with the tetrahydroisoquinolinium cations tethered to anionic hydrogen-bonded layers through N—H⋯O hydrogen bonds[1]. This layered structure results in distinct hydrophilic and hydrophobic regions within the crystal[1].

A Comparative Look at Crystallographic Data
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
1,2,3,4-Tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrateOrthorhombicP2₁2₁2₁7.0695(3)7.4842(3)26.9573(10)[1]

This table will be populated with data for additional derivatives as it becomes publicly available.

Visualizing the Molecular and Supramolecular Architecture

To facilitate a deeper understanding of the structural concepts discussed, the following diagrams, generated using Graphviz, illustrate key molecular and workflow representations.

THIQ_3_COOH_Structure Molecular Structure of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid cluster_THIQ 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid C1 C1 N2 N2 C1->N2 C3 C3 N2->C3 H_N2 N2->H_N2 C4 C4 C3->C4 C_carboxyl C C3->C_carboxyl C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1 O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl O C_carboxyl->O2_carboxyl H_O2 O2_carboxyl->H_O2

Caption: Molecular structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Crystal_Structure_Workflow Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Analysis synthesis Synthesis of THIQ-3-COOH Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification solubility Solubility Screening purification->solubility crystal_growth Single Crystal Growth (Slow Evaporation/Cooling) solubility->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Conformational & Packing Analysis structure_solution->data_analysis report report data_analysis->report Technical Guide/Publication

Caption: A generalized workflow for the determination of the crystal structure of THIQ-3-COOH derivatives.

Concluding Remarks and Future Directions

The crystal structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives provides a fundamental basis for understanding their chemical behavior and biological activity. The insights gained from single-crystal X-ray diffraction, particularly concerning the conformational preferences of the THIQ core and the nature of intermolecular interactions, are invaluable for the structure-based design of novel therapeutic agents. The phenomenon of rotational isomerism in N-acyl derivatives underscores the importance of considering dynamic conformational equilibria in drug design.

Future research in this area should focus on expanding the library of publicly available crystal structures for a wider range of THIQ-3-COOH derivatives. This would enable a more comprehensive comparative analysis and the development of predictive models for crystal packing and conformation. Furthermore, co-crystallization studies with pharmaceutically relevant co-formers could provide a strategy for modulating the physicochemical properties of these compounds, such as solubility and stability. Ultimately, a deeper understanding of the solid-state chemistry of this privileged scaffold will undoubtedly accelerate its journey from a promising molecular framework to a source of life-changing medicines.

References

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. [Link]

  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. [Link]

  • Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. [Link]

  • (PDF) Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]

  • Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. [Link]

  • Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). [Link]

Sources

The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Biological Significance and Therapeutic Potential

Introduction

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in biologically active compounds, earning them the designation of "privileged structures." The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a quintessential example of such a core.[1] This heterocyclic motif, an integral component of the vast family of isoquinoline alkaloids, is widely distributed in nature and has been extensively explored in synthetic medicinal chemistry.[2][3][4] The inherent structural rigidity and three-dimensional character of the THIQ nucleus allow it to present a variety of substituents in precise spatial orientations, enabling potent and selective interactions with a multitude of biological targets.

Compounds based on the THIQ scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuro-modulatory, antiviral, and antimicrobial properties.[2][5] This guide offers a comprehensive exploration of the biological significance of the THIQ scaffold for researchers, scientists, and drug development professionals. We will delve into its natural origins and biosynthesis, dissect its diverse pharmacological activities with a focus on mechanisms of action, present key structure-activity relationships (SAR), and provide detailed methodologies for its synthesis and evaluation, thereby furnishing a holistic view of its enduring importance in the quest for novel therapeutics.

Natural Occurrence and Biosynthesis: Nature's Blueprint

The THIQ core is the foundational element of numerous isoquinoline alkaloids, a large class of natural products responsible for the medicinal properties of many plants.[2][3] The biosynthesis of this scaffold in nature is a testament to enzymatic elegance, primarily relying on the Pictet-Spengler reaction . This key biological process involves the condensation of a β-phenylethylamine (often derived from the amino acids tyrosine or phenylalanine) with an aldehyde or keto acid, followed by an enzyme-catalyzed cyclization to form the core THIQ structure.[6][7]

A pivotal intermediate in the biosynthesis of many complex THIQ alkaloids is (S)-reticuline . Its formation begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to yield (S)-norcoclaurine. A series of subsequent enzymatic methylations and hydroxylations transforms (S)-norcoclaurine into the versatile (S)-reticuline, which serves as a branching point for the synthesis of diverse alkaloid classes, including morphine, codeine, and berberine.[6][7]

Many naturally occurring THIQ-containing compounds are themselves potent therapeutic agents. A prominent example is Trabectedin (Yondelis, ET-743) , a complex THIQ alkaloid isolated from the Caribbean tunicate Ecteinascidia turbinata, which is now an approved anticancer drug.[5] Another class includes the THIQ antitumor antibiotics like Naphthyridinomycin , isolated from various microorganisms, which exhibit broad-spectrum antimicrobial and potent antitumor activities.[2][8]

Biosynthesis of (S)-Reticuline cluster_0 Precursors cluster_1 Biosynthetic Pathway cluster_2 Diverse Alkaloids Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS Aldehyde 4-Hydroxyphenyl- acetaldehyde Aldehyde->NCS Norcoclaurine (S)-Norcoclaurine NCS->Norcoclaurine Pictet-Spengler Reaction Enzymes1 Methylation & Hydroxylation (Multiple Steps) Norcoclaurine->Enzymes1 Reticuline (S)-Reticuline Enzymes1->Reticuline Morphine Morphine Reticuline->Morphine Berberine Berberine Reticuline->Berberine Other Other Alkaloids Reticuline->Other

General biosynthetic pathway to the key THIQ intermediate (S)-Reticuline.

Pharmacological Significance and Therapeutic Applications

The versatility of the THIQ scaffold has rendered it a "privileged" structure for targeting a wide array of biological systems. Its derivatives have been successfully developed as clinical drugs and continue to be a fertile ground for the discovery of new therapeutic agents.

Anticancer Activity

The complex tumor microenvironment and the rise of drug resistance necessitate the development of novel anticancer agents.[9][10] THIQ-based compounds have emerged as powerful tools in this fight, acting through diverse mechanisms such as inducing apoptosis, inhibiting cell cycle progression, and disrupting key cancer signaling pathways.[11][12]

A landmark example is Trabectedin (Yondelis) , used for treating soft tissue sarcoma and ovarian cancer.[5] Its complex THIQ structure allows it to bind to the minor groove of DNA, triggering a cascade of events that ultimately leads to cell cycle arrest and apoptosis.

More recently, research has focused on designing THIQ derivatives to inhibit specific oncogenic drivers. For instance, novel synthetic THIQs have shown potent inhibitory activity against KRas , a frequently mutated oncogene in pancreatic, lung, and colorectal cancers.[5] Another critical mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of cancer cell proliferation and survival.[13]

CompoundHCT116 GI₅₀ (μM)NUGC-3 GI₅₀ (μM)PC-3 GI₅₀ (μM)
5a HHH2.8713.5433.981
5b OCH₃HH2.1152.8762.998
5c HOCH₃H2.5433.1123.221
Table 1: Comparative anticancer activity of THIQ derivatives, highlighting the impact of methoxy substitutions on growth inhibition (GI₅₀) in various cancer cell lines. Data sourced from Sim et al. (2021).[13]

The structure-activity relationship (SAR) data in Table 1 indicates that the placement of electron-donating methoxy groups on the THIQ scaffold can significantly enhance cytotoxic potency.[13]

NF_kB_Inhibition_by_THIQ cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB:e->NFkB:w sequesters Degradation IkB->Degradation ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates THIQ THIQ Derivative THIQ->IKK inhibits Gene Target Gene Transcription (Proliferation, Survival) NFkB_nuc->Gene activates

Inhibition of the NF-κB signaling pathway by a representative THIQ derivative.
Neuropharmacological Activity

The THIQ scaffold is particularly significant in neuroscience due to its structural similarity to dopamine and other catecholamine neurotransmitters. This allows THIQ derivatives to interact with a range of central nervous system (CNS) targets, including dopaminergic, serotonergic, and adrenergic receptors.[14] However, this relationship is a double-edged sword, as different THIQ compounds can exert either neurotoxic or neuroprotective effects.

Neurotoxicity: Endogenously formed THIQs, such as salsolinol and tetrahydropapaveroline (THP) , have been implicated in the pathology of Parkinson's disease.[15][16] These compounds can be formed in the brain via the condensation of dopamine with aldehydes (e.g., acetaldehyde from alcohol metabolism).[15] Their neurotoxic effects are attributed to the inhibition of mitochondrial complex I and the generation of reactive oxygen species (ROS), leading to oxidative stress and the progressive loss of dopamine neurons.[15][17][18]

THIQ_Neurotoxicity Dopamine Dopamine Salsolinol Salsolinol (THIQ) Dopamine->Salsolinol Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol condensation Mitochondrion Mitochondrion Salsolinol->Mitochondrion inhibits Complex I ROS Reactive Oxygen Species (ROS) Salsolinol->ROS generates Neuron Dopaminergic Neuron Mitochondrion->Neuron provides energy to ROS->Neuron induces oxidative stress in Apoptosis Neuronal Death (Apoptosis) Neuron->Apoptosis

Mechanism of neurotoxicity induced by endogenous THIQ derivatives.

Neuro-modulation: In contrast, synthetic THIQ derivatives are being developed as therapeutic agents for neurological and psychiatric disorders. For example, specific analogs act as positive allosteric modulators (PAMs) of NMDA receptors , particularly those containing the GluN2B subunit.[19] By enhancing receptor activity, these compounds have potential for treating cognitive deficits associated with various CNS disorders. Other derivatives have been designed as selective antagonists for dopamine D2 and D3 receptors, offering potential treatments for conditions like schizophrenia and addiction.[20]

Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens poses a significant global health threat. The THIQ scaffold has proven to be a valuable template for the development of novel anti-infective agents.

  • Antibacterial: THIQ derivatives have demonstrated broad-spectrum antibacterial activity.[2] Some analogs are effective against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting TarO, the first enzyme in the synthesis of wall teichoic acids (WTA), which are crucial for the bacterial cell wall.[2][21] Others act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication.[2][22]

  • Antifungal: Certain THIQ compounds have shown potent activity against pathogenic fungi, such as Saccharomyces cerevisiae, by interfering with the ergosterol biosynthetic pathway, a critical component of the fungal cell membrane.[2]

  • Antiviral: The THIQ core is present in compounds with significant antiviral properties. Several 1-aryl-THIQ analogs have shown potent activity against HIV-1, with some studies suggesting inhibition of the reverse transcriptase enzyme.[2][23] More recently, novel THIQ-based compounds have been identified as effective inhibitors of SARS-CoV-2 replication in vitro, acting at the post-entry viral replication stage.[24][25]

Compound ClassTarget Organism/VirusMechanism of ActionPotency (EC₅₀/MIC)
1-Aryl-6,7-dihydroxy-THIQsHIV-1Reverse Transcriptase Inhibition (putative)4.6 - 8.2 µM
Dihydroisoquinolinium saltsS. aureus, E. coliNot specified3.5 - 20 µg/mL
N-substituted 5,8-disubstituted THIQsM. tuberculosisATP synthase inhibition~1 µM
rel-(3R,4S)-3-(1H-indol-3-yl)-4...SARS-CoV-2Post-entry replication inhibition2.78 µM
Table 2: Summary of anti-infective activities of selected THIQ derivatives. Data compiled from multiple sources.[23][25][26][27]

Chemical Synthesis: Accessing Therapeutic Diversity

The therapeutic potential of the THIQ scaffold can only be fully realized through robust and flexible synthetic methodologies that allow for the creation of diverse chemical libraries. Several strategies have been developed to construct the THIQ core, with the Pictet-Spengler reaction being the most prominent.[2][28]

The Pictet-Spengler Reaction

This reaction has been a cornerstone for THIQ synthesis for over a century and remains a widely used method in both academic and industrial settings.[2] It provides a direct and efficient route to the THIQ core.

Causality Behind the Method: The reaction's reliability stems from its mechanistic simplicity and the ready availability of starting materials. It leverages the inherent nucleophilicity of the electron-rich aromatic ring of a phenylethylamine to cyclize onto an electrophilic iminium ion intermediate, which is formed in situ from the condensation of the amine with an aldehyde. The use of a Brønsted or Lewis acid catalyst is crucial for activating the imine towards this intramolecular electrophilic aromatic substitution.

Pictet_Spengler_Workflow Start Start: β-Phenylethylamine + Aldehyde Condensation Step 1: Condensation to form Schiff Base (Imine) Start->Condensation Activation Step 2: Acid Catalysis to form Iminium Ion Condensation->Activation Cyclization Step 3: Intramolecular Electrophilic Aromatic Substitution (Cyclization) Activation->Cyclization Product End: 1-Substituted THIQ Product Cyclization->Product

A simplified workflow of the Pictet-Spengler reaction for THIQ synthesis.
Experimental Protocol: Synthesis of 1-Aryl-THIQ Analogs

This protocol is a representative example of the Pictet-Spengler reaction used to synthesize biologically active THIQ derivatives, as described in the literature for creating anti-HIV agents.[23]

Objective: To synthesize a 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Materials:

  • Dopamine hydrochloride

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Step-by-Step Methodology:

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve dopamine hydrochloride (10 mmol) and the selected aromatic aldehyde (11 mmol) in methanol (50 mL).

  • Acidification: To the stirred solution, add concentrated HCl (2 mL) dropwise. Rationale: The strong acid is required to catalyze the condensation and the subsequent cyclization by activating the imine intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours. Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold methanol, followed by a generous amount of diethyl ether to remove any unreacted aldehyde and other soluble impurities. Rationale: Using a minimal amount of cold solvent for washing prevents significant loss of the desired product, which may have some solubility.

  • Drying and Characterization: Dry the collected solid under vacuum to yield the final 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride salt.

  • Self-Validation: The integrity of the synthesized compound must be confirmed. Characterize the product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point Analysis: As an indicator of purity.

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroisoquinoline scaffold is undeniably a cornerstone of medicinal chemistry. Its prevalence in nature and its synthetic tractability have established it as a privileged framework for drug design.[1][10] This guide has illuminated the profound biological significance of the THIQ core, from its role in potent natural product antibiotics and anticancer agents to its complex and dualistic interactions within the central nervous system.

The diverse mechanisms of action, including DNA interaction, enzyme inhibition, and receptor modulation, underscore the scaffold's remarkable chemical versatility. Structure-activity relationship studies continue to provide critical insights, enabling the rational design of next-generation therapeutics with improved potency and selectivity.[2][13]

Looking ahead, the future of THIQ-based drug discovery is bright. Key areas of exploration will likely include the development of multi-target ligands to tackle complex diseases like cancer and neurodegeneration, the synthesis of novel derivatives to overcome drug resistance in infectious diseases, and the fine-tuning of existing scaffolds to minimize off-target effects and improve safety profiles.[12] The synthetic ease of modifying the THIQ core makes it an ideal candidate for hybridization with other pharmacophores, opening new avenues for creating potent and effective medicines.[21] As our understanding of disease biology deepens, the timeless THIQ scaffold will undoubtedly continue to provide the structural foundation for innovative therapies that address pressing global health challenges.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13307–13345. Available from: [Link]

  • Gomha, S. M., Abdel-aziz, S. A., Abdel-khalik, M. M., & El-gawish, M. A. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 27(19), 6649. Available from: [Link]

  • Faheem, F., Kumar, B. K., Murugesan, S., & Sekhar, K. V. G. C. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119–1147. Available from: [Link]

  • Faheem, F., Kumar, B. K., Murugesan, S., & Sekhar, K. V. G. C. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. Available from: [Link]

  • Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. Available from: [Link]

  • Ahmad, I., Ahmad, K., & Afzal, O. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1403–1430. Available from: [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

  • Herdeis, C., & Tepe, V. (1995). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Archiv der Pharmazie, 328(2), 129–133. Available from: [Link]

  • Ahmad, K., Ahmad, I., & Afzal, O. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Herdeis, C., & Gebhard, R. (1991). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 46(8), 563–566. Available from: [Link]

  • Acker, T. M., Blevins, L. K., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556–5585. Available from: [Link]

  • Lu, X., Wan, B., et al. (2012). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(18), 5946–5951. Available from: [Link]

  • Hrytsenko, I. S., & Zholobak, N. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-33. Available from: [Link]

  • Kim, H. J., & Surh, Y. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 19(3), 125–133. Available from: [Link]

  • Lee, E. J., & Dudley, G. B. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9276–9343. Available from: [Link]

  • Lee, E. J., & Dudley, G. B. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9276-9343. Available from: [Link]

  • Faheem, F., Kumar, B. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

  • Faheem, F., Kumar, B. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13307-13345. Available from: [Link]

  • Musilek, K., Holas, O., et al. (2023). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Toxicology, 494, 153588. Available from: [Link]

  • Huang, N., Jiang, Z. Y., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502. Available from: [Link]

  • Hrytsenko, I. S., & Zholobak, N. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]

  • Huang, N., Jiang, Z. Y., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. MDPI. Available from: [Link]

  • Kiss, L. (2018). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Synform. Available from: [Link]

  • Párraga, J., Galán, A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 64, 116–126. Available from: [Link]

  • Saini, S., Penta, A., Singh, R., & Sankaranarayanan, M. (2016). Tetrahydroisoquinoline based compounds as antibacterial (2A-E) and antifungal agents (3A-C). ResearchGate. Available from: [Link]

  • He, H. Y., & Tang, M. C. (2014). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current Topics in Medicinal Chemistry, 14(14), 1636–1644. Available from: [Link]

  • Martinez, E. J., O'Brien, E. M., & Wiemer, D. F. (2008). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 108(11), 4446–4486. Available from: [Link]

  • Surh, Y. J., & Kim, H. J. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology. Available from: [Link]

  • Maruyama, W., & Naoi, M. (2002). [Tetrahydroisoquinoline Derivatives as Possible Parkinson's Disease-Inducing Substances]. Yakugaku Zasshi, 122(12), 975–982. Available from: [Link]

  • Karvela, M., Nikou, T., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 10(11), 666. Available from: [Link]

  • Storch, A., Kaftan, A., et al. (2008). Regional distribution of tetrahydroisoquinoline derivatives in rodent, human, and Parkinson's disease brain. Journal of Neurochemistry, 108(3), 665–675. Available from: [Link]

  • Cheng, P., Huang, N., et al. (2008). 1-Aryl-tetrahydroisoquinoline analogs as active anti-HIV agents in vitro. Bioorganic & Medicinal Chemistry Letters, 18(7), 2475–2478. Available from: [Link]

  • Maramai, S., Gemma, S., et al. (2016). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. Molecular Pharmacology, 89(3), 340–351. Available from: [Link]

  • Megda, F. M., Abdel-Maksoud, M. S., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21(5), 1-19. Available from: [Link]

  • Shakyawar, S. K., Al-Suhaimi, E. A., & Adnan, M. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Oriental Journal of Chemistry, 39(1). Available from: [Link]

Sources

Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: A Constrained Amino Acid for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity to their targets. The introduction of conformational constraints into peptide backbones is a powerful strategy to overcome these limitations. By reducing the number of accessible conformations, we can pre-organize a peptide into its bioactive shape, enhancing its affinity, selectivity, and stability.

This guide focuses on Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a derivative of the constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Tic serves as a rigid analogue of phenylalanine and a surrogate for proline, offering a unique tool to sculpt peptide and peptidomimetic structures for improved therapeutic properties.[1][2] We will delve into the synthesis, characterization, and incorporation of this valuable building block, providing practical insights and detailed protocols for its application in drug design and development.

I. Synthesis and Characterization of this compound

The synthesis of the tetrahydroisoquinoline core is most commonly achieved through the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, the starting materials are typically L-phenylalanine ethyl ester and formaldehyde.

A. The Pictet-Spengler Reaction: Mechanism and Key Considerations

The reaction proceeds through the formation of a Schiff base intermediate from the condensation of the primary amine of the phenylalanine derivative and formaldehyde. Subsequent protonation of the Schiff base generates an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring to form the new six-membered ring of the tetrahydroisoquinoline system.

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phe-OEt Phenylalanine Ethyl Ester Schiff_Base Schiff Base Phe-OEt->Schiff_Base Condensation Formaldehyde Formaldehyde Formaldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Protonation Product Ethyl 1,2,3,4-tetrahydro- isoquinoline-3-carboxylate Iminium_Ion->Product Intramolecular Cyclization

Figure 1: Simplified workflow of the Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline core.

Causality in Experimental Choices:

  • Acid Catalyst: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is crucial for protonating the formaldehyde and the subsequent Schiff base, thereby activating them for nucleophilic attack and cyclization.[5]

  • Reaction Temperature: The reaction is often carried out at elevated temperatures to drive the condensation and cyclization steps. However, excessively high temperatures can lead to racemization at the chiral center.[6]

  • Solvent: The choice of solvent depends on the specific acid catalyst and reactants used. Protic solvents are common, but aprotic media have also been employed.

B. Detailed Experimental Protocol for Synthesis

The following protocol outlines a typical laboratory-scale synthesis of Ethyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Materials:

  • L-Phenylalanine ethyl ester hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of L-phenylalanine ethyl ester hydrochloride (1 equivalent) in water, add concentrated hydrochloric acid.

  • Add formaldehyde (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC can be used to determine the enantiomeric purity.[7]

C. Characterization Data

The following table summarizes the expected spectroscopic data for this compound. Note that exact chemical shifts can vary slightly depending on the solvent and instrument.

Proton (¹H NMR) Chemical Shift (δ, ppm) Carbon (¹³C NMR) Chemical Shift (δ, ppm)
Aromatic CH (4H)7.0-7.2Aromatic CH126-129
CH₂-N (2H)~4.1CH₂-N~45
CH-COOEt (1H)~3.8CH-COOEt~55
CH₂-Ar (2H)~3.0-3.2CH₂-Ar~35
O-CH₂-CH₃ (2H)~4.2 (quartet)C=O~172
O-CH₂-CH₃ (3H)~1.2 (triplet)O-CH₂~61
O-CH₂-CH₃~14

Note: Data is estimated based on related structures. Actual values should be confirmed by experimental analysis.

II. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain requires its conversion to the N-Fmoc protected carboxylic acid, Fmoc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-Tic-OH) .[8][9][10]

A. Preparation of Fmoc-Tic-OH

Experimental Protocol:

  • Hydrolyze Ethyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate to the free carboxylic acid using standard saponification conditions (e.g., LiOH in a mixture of THF and water).

  • After acidification and extraction, dissolve the resulting (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate, to the solution.

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) portion-wise while stirring at room temperature.[8]

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by crystallization or column chromatography to yield pure Fmoc-Tic-OH.[11]

B. SPPS Protocol for Incorporating Fmoc-Tic-OH

The incorporation of the sterically hindered Fmoc-Tic-OH into a peptide sequence on a solid support requires optimized coupling conditions to ensure high efficiency.

SPPS_Cycle cluster_cycle SPPS Cycle for Tic Incorporation Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-Tic-OH (HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle

Figure 2: A generalized cycle for the incorporation of Fmoc-Tic-OH in solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Tic-OH (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive like HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF.[1][12]

    • Add the activated Fmoc-Tic-OH solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) due to the steric hindrance of the amino acid.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Expertise & Experience: The use of potent coupling reagents like HBTU or HATU in combination with HOBt or HOAt is critical for efficiently coupling sterically demanding amino acids like Tic.[1][13] Standard carbodiimide-based coupling methods may result in incomplete reactions. Double coupling (repeating the coupling step with fresh reagents) may be necessary to achieve a quantitative reaction.

III. Impact on Peptide Conformation and Biological Activity

The incorporation of Tic into a peptide sequence has profound effects on its three-dimensional structure, which in turn influences its biological activity.

A. Conformational Constraints: A Quantitative Perspective

The rigid bicyclic structure of Tic significantly restricts the backbone dihedral angles, phi (Φ) and psi (Ψ), of the peptide chain. While flexible amino acids like alanine or glycine can adopt a wide range of Φ/Ψ angles, as depicted in a Ramachandran plot, Tic forces the peptide backbone into a more defined conformation.

Studies have shown that the Tic residue favors conformations that induce β-turns or helical structures .[14] The specific Φ and Ψ angles are constrained to a narrow region of the Ramachandran plot, typically in the range of α-helical or β-sheet conformations, depending on the stereochemistry (L- or D-Tic) and the surrounding amino acid sequence. This pre-organization can lead to a significant reduction in the entropic penalty upon binding to a biological target.

Amino Acid Typical Φ Angle Range Typical Ψ Angle Range Conformational Flexibility
GlycineBroadBroadHigh
Alanine-150° to -50°-90° to +180°Moderate
Tic Restricted (e.g., -60° to -90°) Restricted (e.g., -40° to +30°) Low

Note: The specific angle ranges for Tic can vary depending on the context of the peptide sequence and experimental conditions.

Ramachandran cluster_comparison Conformational Space cluster_outcome Structural Outcome Flexible_AA Flexible Amino Acid (e.g., Glycine) - Wide range of Φ/Ψ angles Disordered Disordered/Multiple Conformations Flexible_AA->Disordered Tic Tic Residue - Restricted Φ/Ψ angles Defined Defined Secondary Structure (β-turn, helix) Tic->Defined

Figure 3: Conceptual comparison of the conformational space available to a flexible amino acid versus the constrained Tic residue.

B. Case Study: Quinapril - A Clinically Successful Peptidomimetic

A prime example of the successful application of the Tic scaffold is the development of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril .[15][16] Quinapril is a prodrug that is metabolized in the body to its active form, quinaprilat.[12] The synthesis of quinapril involves the coupling of a side chain to the nitrogen of the tetrahydroisoquinoline ring of a Tic derivative.

The incorporation of the rigid Tic moiety in place of a more flexible proline residue, found in earlier ACE inhibitors like enalapril, contributed to the high potency and favorable pharmacokinetic profile of Quinapril.[16] This substitution helps to lock the molecule in a conformation that is optimal for binding to the active site of ACE.

Pharmacological Profile of Quinapril:

  • Mechanism of Action: Inhibition of ACE, leading to reduced production of angiotensin II (a potent vasoconstrictor) and decreased breakdown of bradykinin (a vasodilator).[12]

  • Therapeutic Use: Treatment of hypertension and congestive heart failure.[2][16]

  • Pharmacokinetics: As a prodrug, quinapril is well-absorbed orally and rapidly converted to the active metabolite, quinaprilat.[16]

IV. Conclusion: A Versatile Tool for Drug Discovery

This compound, and its parent amino acid Tic, represent a powerful and versatile tool in the arsenal of medicinal chemists and peptide scientists. The ability to introduce a well-defined conformational constraint into a peptide or peptidomimetic backbone allows for the rational design of molecules with enhanced biological activity, improved metabolic stability, and greater target selectivity. From fundamental studies of peptide conformation to the development of clinically successful drugs like Quinapril, the utility of this constrained amino acid is well-established. This guide provides a foundational understanding and practical protocols to facilitate the broader application of this valuable building block in the ongoing quest for novel and improved therapeutics.

V. References

  • The Pictet-Spengler Reaction. Organic Chemistry Portal. Available from: [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available from: [Link]

  • Quinapril | C25H30N2O5 | CID 54892. PubChem. Available from: [Link]

  • Accupril (Quinapril Hydrochloride Tablets) WARNING: FETAL TOXICITY. accessdata.fda.gov. Available from: [Link]

  • Quinapril. StatPearls - NCBI Bookshelf. Available from: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Available from: [Link]

  • Quinapril Monograph for Professionals. Drugs.com. Available from: [Link]

  • Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. PMC. Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • Synthesis of quinapril (11) by Jamison and co-workers making use of a... ResearchGate. Available from: [Link]

  • Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. Journal of Medicinal Chemistry. Available from: [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • Preparation of quinapril hydrochloride. Google Patents. Available from:

  • Fmoc-Tic-OH. P3 BioSystems. Available from: [Link]

  • What Are Phi (ϕ) and Psi (ψ) Angles in Peptides? - Let's Talk Academy. Available from: [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]

  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC. Available from: [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]

  • Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Beilstein Journals. Available from: [Link]

  • Conformational analysis of protein structures derived from NMR data. PubMed. Available from: [Link]

Sources

A Technical Guide to Tetrahydroisoquinoline-3-carboxylic Acid: From Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a pivotal heterocyclic compound in medicinal chemistry. We will explore its historical discovery, delve into its foundational synthesis via the Pictet-Spengler reaction, and detail its evolution as a constrained amino acid analog that has become a cornerstone in peptidomimetic and drug design. This document offers field-proven insights into its synthesis, characterization, and application, providing researchers, scientists, and drug development professionals with a thorough understanding of this significant molecule.

Historical Context and Discovery

The genesis of tetrahydroisoquinoline synthesis lies in the seminal work of Amé Pictet and Theodor Spengler in 1911.[1][2][3] Their foundational reaction involved the condensation of a β-arylethylamine with a carbonyl compound under acidic conditions to yield the tetrahydroisoquinoline scaffold.[1][2][4] Specifically, they demonstrated that phenylethylamine could react with methylal in concentrated hydrochloric acid to form 1,2,3,4-tetrahydroisoquinoline.[2][3] Critically, they also observed that naturally occurring amino acids like phenylalanine and tyrosine could undergo a similar cyclization, laying the direct groundwork for the synthesis of Tic.[1][3] This discovery was a special application of the Mannich reaction and provided a powerful new method for constructing these important heterocyclic systems, which are found in numerous natural products.[2][4]

The development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) itself emerged from this context. As a constrained analog of the amino acid phenylalanine, Tic quickly garnered interest for its ability to introduce conformational rigidity into peptide structures.[5][6][7] This rigidity is a highly desirable trait in drug design, as it can lead to improved receptor binding affinity and selectivity by locking a peptide-like molecule into a bioactive conformation.[6][8] The most celebrated application of this principle is the development of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril, where the substitution of a proline residue with Tic led to a highly successful antihypertensive drug.[7][8]

Core Synthesis and Mechanistic Insights

The Pictet-Spengler reaction remains the most direct and widely utilized method for synthesizing the Tic core structure.[4][5] The reaction proceeds through the acid-catalyzed condensation of a β-arylethylamine, such as phenylalanine or tyrosine, with an aldehyde, typically formaldehyde or its equivalent.[9][10]

The Pictet-Spengler Reaction Mechanism

The reaction mechanism is a well-established sequence of electrophilic aromatic substitution:

  • Iminium Ion Formation: The amine of the β-arylethylamine attacks the protonated carbonyl of the aldehyde, followed by dehydration to form a reactive electrophilic iminium ion intermediate.[1]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular cyclization. This is typically a 6-endo-trig cyclization.[1]

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[1]

Caption: Generalized workflow of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of (S)-Tic from L-Phenylalanine

This protocol describes a common lab-scale synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from L-phenylalanine, adapted from principles described in the literature.[9][10]

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Hydrobromic acid (48%) or Sulfuric Acid (e.g., 1N)[10]

  • Sodium Hydroxide solution (for neutralization)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-phenylalanine in an aqueous solution of hydrobromic acid or sulfuric acid.[10]

  • Addition of Formaldehyde: Slowly add a molar equivalent of formaldehyde solution to the stirring mixture.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, and then further in an ice bath to precipitate the hydrobromide or sulfate salt of the product.[9]

  • Isolation: Collect the crystalline product by vacuum filtration and wash with cold ethanol to remove impurities.

  • Neutralization: Dissolve the salt in a minimum amount of deionized water and neutralize the solution by the dropwise addition of a base (e.g., NaOH solution) until the isoelectric point is reached, precipitating the free amino acid.

  • Final Purification: Filter the purified (S)-Tic, wash with cold water, and dry under vacuum.

Note on Stereochemistry: A known challenge when using strong acids like HCl is the potential for racemization.[10] The use of hydrobromic acid or sulfuric acid has been reported to yield products with higher optical purity.[9][10] The optical purity of the final product should be validated using chiral HPLC.

Physicochemical Properties and Characterization

Tetrahydroisoquinoline-3-carboxylic acid is a chiral, non-natural α-amino acid.[7] Its key structural feature is the fusion of the phenylalanine side chain back onto its amino group, creating a rigid bicyclic system.[5]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₂[11]
Molar Mass 177.19 g/mol [11]
Appearance White solid[12]
Chirality Exists as (S) and (R) enantiomers[13]
Nature Constrained analog of Phenylalanine[5][6][14]

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the core structure and substitution patterns.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of the synthesized product.[15]

  • X-Ray Crystallography: Provides definitive proof of stereochemistry and conformational preferences.[16]

Biochemical Significance and Therapeutic Applications

The true value of Tic in drug discovery lies in its role as a "privileged structure" and a peptidomimetic building block.[5][8] Its rigid conformation allows for precise orientation of pharmacophoric groups, enhancing interaction with biological targets like enzymes and receptors.[7][8]

Role as a Constrained Phenylalanine Analog

By incorporating Tic into a peptide sequence, the rotational freedom of the peptide backbone is significantly reduced.[6] This pre-organization into a specific conformation, often a β-turn or helical structure, can mimic the bound state of a natural peptide ligand, leading to enhanced biological activity.[6]

Key Therapeutic Areas

The Tic scaffold is integral to a wide range of biologically active compounds:

  • Antihypertensive Agents: As seen in the ACE inhibitor Quinapril, Tic provides an optimal scaffold for interacting with the enzyme's active site.[7][8]

  • Anticancer Agents: Derivatives of Tic have been developed as inhibitors of Bcl-2 family proteins, which are crucial regulators of apoptosis (programmed cell death).[17] These compounds can induce apoptosis in cancer cells.[17] Other derivatives have shown anti-angiogenesis activity by targeting VEGF receptors.[18]

  • Neurological Disorders: The Tic structure is a key intermediate for drugs targeting various neurological conditions.[19]

  • Matrix Metalloproteinase (MMP) Inhibitors: The rigid Tic scaffold is an ideal platform for designing inhibitors that can target the S1' hydrophobic pocket of MMPs, which are involved in tissue remodeling and diseases like arthritis and cancer.[16]

Mechanism of Action Example: Bcl-2 Inhibition

In the context of cancer therapy, Tic derivatives have been designed to function as small-molecule inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[17] These proteins are often overexpressed in cancer cells, preventing them from undergoing apoptosis.

Bcl2_Inhibition cluster_pathway Apoptosis Pathway Tic_Derivative Tic-based Inhibitor Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Tic_Derivative->Bcl2 Binds and Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Bcl2->Pro_Apoptotic Inhibits Caspase Caspase Activation Pro_Apoptotic->Caspase Activates Apoptosis Cell Apoptosis Caspase->Apoptosis Executes

Caption: Tic derivatives inhibiting Bcl-2 to promote apoptosis.

Conclusion and Future Outlook

From its theoretical origins in the Pictet-Spengler reaction, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has evolved into an indispensable tool in modern medicinal chemistry. Its unique conformational constraints have enabled the design of potent and selective drugs targeting a diverse array of diseases. Ongoing research continues to explore novel synthetic routes and new applications for Tic and its derivatives, particularly in the development of complex peptidomimetics and targeted therapeutics.[5][7] The foundational principles of its synthesis and its strategic application in drug design ensure that Tic will remain a vital component in the pharmaceutical scientist's toolkit for the foreseeable future.

References

  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Google Cloud.
  • (S)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid: A Key Pharmaceutical Intermediate for Drug Discovery. (n.d.). Google Cloud.
  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Retrieved January 10, 2026, from [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222-32. Retrieved January 10, 2026, from [Link]

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved January 10, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Asymmetric Pictet–Spengler Reactions: Synthesis of 1,2,3,4- Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras. (n.d.). Who we serve.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Retrieved January 10, 2026, from [Link]

  • Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-8. Retrieved January 10, 2026, from [Link]

  • Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. (n.d.). Stork. Retrieved January 10, 2026, from [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

  • An improved method for preparation of substituted tetrahydroisoquinolines. (1997). Google Patents.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). NIH. Retrieved January 10, 2026, from [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. (2007). Molecules. Retrieved January 10, 2026, from [Link]

  • Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. (1995). Google Patents.
  • Tyrosine. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • L-tyrosine and nicotine induce synthesis of L-Dopa and norepinephrine in human lymphocytes. (1997). PubMed. Retrieved January 10, 2026, from [Link]

  • l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved January 10, 2026, from [Link]

  • l-tyrosine. (n.d.). Britannica. Retrieved January 10, 2026, from [Link]

  • Tyrosine biochemistry - catecholamine synthesis & more. (2021). YouTube. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a key heterocyclic scaffold and intermediate in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2][3] The stability of this molecule is paramount to ensure the integrity of research outcomes, the reproducibility of experiments, and the quality of active pharmaceutical ingredients (APIs) during development.

This guide provides a comprehensive overview of the chemical stability of this compound, detailing its potential degradation pathways and offering evidence-based protocols for its optimal storage and handling. The insights herein are targeted toward researchers, scientists, and drug development professionals to ensure the long-term viability and purity of this critical research compound.

Chemical Profile and Intrinsic Stability

The stability of this compound is governed by the chemical reactivity of its two primary functional components: the secondary amine within the tetrahydroisoquinoline ring and the ethyl ester group at the C-3 position.

  • Tetrahydroisoquinoline (THIQ) Nucleus: The THIQ core contains a secondary amine and a benzylic C-H bond at the 1-position, which are susceptible to oxidation.[4][5][6]

  • Ethyl Ester Group: The ester functional group is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.[7][8][9][10][11]

Understanding these two key reactive sites is fundamental to predicting the compound's degradation and designing appropriate control strategies.

Primary Degradation Pathways and Mechanisms

The degradation of this compound can be anticipated to proceed through two main pathways: oxidation of the THIQ ring and hydrolysis of the ethyl ester.

Oxidation of the Tetrahydroisoquinoline Ring

The THIQ nucleus is susceptible to oxidation, which can lead to the formation of several degradation products. This process can be initiated by atmospheric oxygen, light, or trace metal impurities.

  • Aromatization: The most significant oxidative pathway involves the rearomatization of the heterocyclic ring to form the corresponding isoquinoline derivative. This process is often facilitated by light or heat and can be catalyzed by oxidizing agents.[4][12]

  • α-Oxygenation: Oxidation can also occur at the carbon atom adjacent to the nitrogen (the C-1 position), leading to the formation of an isoquinolinone or related lactam structures.[5][6][13] Visible light has been shown to mediate this type of aerobic oxidation in related N-substituted THIQ systems.[5][13]

G cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathways parent Ethyl 1,2,3,4-tetrahydro- isoquinoline-3-carboxylate hydrolysis_product 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product1 Ethyl Isoquinoline-3-carboxylate (Aromatization) parent->oxidation_product1 [O] / Light / Heat oxidation_product2 Corresponding Lactam/Isoquinolinone (α-Oxygenation) parent->oxidation_product2 [O] / Light

Caption: Potential degradation pathways for the title compound.

Hydrolysis of the Ethyl Ester

The ethyl ester functional group is a primary site of hydrolytic instability. The reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester undergoes reversible hydrolysis to form the parent carboxylic acid and ethanol.[8] To minimize this, exposure to acidic conditions, even atmospheric CO₂, should be limited.

  • Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote irreversible hydrolysis of the ester, yielding the carboxylate salt and ethanol.[9][10] This reaction is generally faster than acid-catalyzed hydrolysis. Therefore, storage in basic media or contact with basic surfaces must be strictly avoided.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, the following conditions are recommended to ensure the long-term stability and integrity of this compound.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated) Low temperatures slow down the rates of all potential degradation reactions, including oxidation and hydrolysis. For long-term storage, freezing at -20°C is advisable.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes contact with oxygen, thereby preventing oxidative degradation of the THIQ ring.[6]
Light Amber Vial / Protect from Light The THIQ nucleus is susceptible to light-mediated oxidation.[5][13] Storing in an amber vial or in a dark location is critical.
Moisture Tightly Sealed Container / Desiccate Exclusion of moisture is crucial to prevent hydrolysis of the ethyl ester.[7][9] Store in a tightly sealed container, preferably within a desiccator.
pH Solid State / Aprotic Solvent The compound is most stable in its solid, crystalline form. If in solution, use a dry, aprotic solvent. Avoid aqueous solutions, especially those with acidic or basic pH.
Incompatibilities Avoid Strong Oxidizing Agents, Strong Acids, and Strong Bases These materials will directly and rapidly degrade the compound through oxidation or hydrolysis.[14]

Handling Precautions:

  • Always handle the compound in a well-ventilated area.[15][16]

  • When preparing solutions, use high-purity, dry (anhydrous) solvents.

  • For weighing and transferring, minimize the time the container is open to the atmosphere to reduce exposure to moisture and oxygen.

Methodology for Stability Assessment: Forced Degradation Studies

To experimentally confirm the stability profile and develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[17][18][19] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective

The goal is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of an analytical method (e.g., HPLC) to separate the parent compound from all potential degradants.[20][21]

Experimental Protocol

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate for a defined period, e.g., 24-72h) cluster_analysis Analysis start Prepare Stock Solution of This compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidative (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B conditions) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradants & Assess Peak Purity analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Basic Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw aliquots for analysis.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradant peaks.

Representative Data

The results of a forced degradation study can be summarized as follows. The goal is to achieve modest degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without being subsequently degraded themselves.

Condition% Assay of Parent Compound% Total ImpuritiesMajor Degradant Peak (Relative Retention Time)Putative Identity
Control (T=0) 99.80.2--
0.1 M HCl, 60°C, 24h 85.214.60.45Hydrolysis Product
0.1 M NaOH, RT, 8h 81.518.30.45Hydrolysis Product
3% H₂O₂, RT, 24h 90.19.71.32Oxidation Product 1
Heat (Solid), 80°C, 72h 98.51.41.32Oxidation Product 1
Photolytic (Solution) 92.37.51.32, 1.51Oxidation Products 1 & 2

Conclusion

The chemical stability of this compound is primarily threatened by hydrolysis of the ethyl ester and oxidation of the tetrahydroisoquinoline ring. These degradation pathways are accelerated by the presence of moisture, acid/base, oxygen, and light.

To preserve the purity and integrity of this valuable compound, it is imperative to store it in a cold, dark, dry, and inert environment . Specifically, refrigeration (≤4°C) or freezing (-20°C) in a tightly sealed amber container under an inert atmosphere (argon or nitrogen) represents the optimal storage condition. Adherence to these protocols and the use of stability-indicating analytical methods will ensure the reliability and reproducibility of research and development activities involving this compound.

References

  • E. L. Tyson, T. S. P. G. R. S. S. A. G. D. (2018). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Available at: [Link] oxidative

  • Y. Wei, et al. (2018). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. MDPI. Available at: [Link]

  • S. K. Guchhait, et al. (2018). Synthetic approaches to dihydroisoquinolones via an α‐oxidation of amines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • E. L. Tyson, et al. (2018). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Y. Wei, et al. (2021). Oxidation of the inert sp 3 C–H bonds of tetrahydroisoquinolines through C–H activation relay (CHAR): construction of functionalized isoquinolin-1-ones. RSC Publishing. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • Save My Exams. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

  • BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. Available at: [Link]

  • ETERNIS FINE CHEMICALS LTD. (2025). SAFETY DATA SHEET PHENYL ETHYL ALCOHOL. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • G. Madhavi, et al. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Phosphorothioic Acid, O,O-Dimethyl-S-(2-Methylthio)Ethyl Ester. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Available at: [Link]

  • International Journal of Drug Development and Research. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Available at: [Link]

  • PubChem. (n.d.). This compound hydrochloride. Available at: [Link]

  • M. Singh, et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2015). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. Available at: [Link]

  • Suzhou InterHaven ChainTech Co., Ltd. (2025). Ethyl Ether Storage & Handling: Essential Guidelines for Buyers. Available at: [Link]

  • S. Singh, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • C. Beier, et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • M. A. Tarselli, et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central. Available at: [Link]

  • V. Gotor-Fernández, et al. (2008). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document synthesizes theoretical principles with practical experimental guidance.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences process efficiency, yield, and purity during synthesis and is a critical determinant of a drug's absorption and bioavailability. This compound, a pivotal building block for various therapeutic agents, presents a unique solubility profile dictated by its molecular architecture. Understanding and predicting its behavior in different organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This adage underscores the importance of intermolecular forces between the solute and the solvent. The structure of this compound features a blend of polar and non-polar moieties, which dictates its solubility in a range of organic solvents.

  • Polar Features: The presence of a secondary amine within the tetrahydroisoquinoline ring system and the ester functional group (-COOEt) introduces polarity. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. These features suggest solubility in polar protic and aprotic solvents.

  • Non-Polar Features: The bicyclic aromatic ring system and the ethyl group of the ester contribute to the molecule's non-polar character, suggesting solubility in less polar organic solvents.

The interplay of these structural elements results in a nuanced solubility profile, where the molecule is likely to exhibit good solubility in solvents of intermediate polarity.

Predicted Solubility Profile

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the ester and amine functionalities.
EthanolHighSimilar to methanol, provides favorable hydrogen bonding interactions.
Polar Aprotic AcetoneModerate to HighThe carbonyl group can act as a hydrogen bond acceptor for the N-H group. Good dipole-dipole interactions.
Ethyl AcetateModerate to HighStructurally similar to the ester portion of the solute, promoting favorable interactions.
DichloromethaneHighA good solvent for many organic compounds with intermediate polarity.
ChloroformHighSimilar to dichloromethane, effective at dissolving moderately polar compounds.
Non-Polar Aromatic TolueneLow to ModerateThe aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking.
Non-Polar Aliphatic HexaneLowThe largely non-polar nature of hexane is not well-suited to solvate the polar functional groups of the molecule.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols outline standard methods for both qualitative and quantitative solubility analysis.

Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents.

Protocol:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in 0.2 mL increments.

  • After each addition, vortex or shake the test tube vigorously for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Categorize the solubility as:

    • Soluble: No solid particles are visible.

    • Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: Little to no solid has dissolved.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent.

  • Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Quantitative Solubility Determination.

Practical Considerations for Solvent Selection in a Pharmaceutical Context

The choice of solvent in the pharmaceutical industry extends beyond mere solubility.[1][2] Safety, environmental impact, and regulatory acceptance are critical factors.[3] Solvent selection guides, developed by pharmaceutical consortia, provide a framework for choosing appropriate solvents.[1][2]

Key Solvent Selection Criteria:

  • Safety: Flammability, toxicity, and reactivity.

  • Environmental: Ecotoxicity, biodegradability, and potential for air and water pollution.

  • Health: Carcinogenicity, mutagenicity, and reproductive toxicity.

  • Regulatory: Adherence to guidelines from bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Commonly used solvents are often categorized as:

  • Preferred: Environmentally benign and low toxicity.

  • Usable: Acceptable but with some environmental or safety concerns.

  • Undesirable: High toxicity and/or significant environmental impact.

For the synthesis and purification of this compound, solvents from the "preferred" and "usable" categories should be prioritized.

Safety, Handling, and Storage

While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous chemical.[4][5] The parent compound, 1,2,3,4-tetrahydroisoquinoline, is known to be corrosive and toxic.[6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Recommended storage temperature is 2-8°C.[5]

Always consult the most recent Safety Data Sheet (SDS) for the compound and the solvents being used before commencing any experimental work.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility of this compound in organic solvents. By combining theoretical predictions with robust experimental protocols, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. Adherence to safety protocols and consideration of the broader context of pharmaceutical solvent selection will ensure efficient and responsible development of new therapeutic agents.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Retrieved from [Link]

  • LookChem. (n.d.). Cas 41234-43-9,this compound. Retrieved from [Link]

  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1377-1385. Retrieved from [Link]

  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 41234-43-9 Name: this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

The Therapeutic Landscape of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydroisoquinoline (THIQ) alkaloids, a diverse class of natural and synthetic compounds, represent a privileged scaffold in medicinal chemistry. Their inherent structural complexity and broad spectrum of biological activities have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic applications of THIQ alkaloids, with a focus on their anticancer, neuroprotective, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, present quantitative data to illustrate their potency, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies derived from this remarkable class of molecules.

Introduction: The Tetrahydroisoquinoline Scaffold - A Gateway to Bioactivity

The 1,2,3,4-tetrahydroisoquinoline core is a recurring motif in a vast array of naturally occurring alkaloids and synthetic compounds.[1] This heterocyclic scaffold provides a rigid framework that can be decorated with a variety of functional groups, leading to a rich diversity of chemical structures and, consequently, a wide range of pharmacological activities.[2] From the well-known antitussive noscapine to the potent antimicrobial berberine, THIQ alkaloids have a long history of use in traditional medicine and have more recently emerged as a focal point of modern drug discovery efforts.[1][3] Their ability to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids, underscores their therapeutic potential across a spectrum of diseases.[4][5]

This guide will navigate the multifaceted therapeutic applications of THIQ alkaloids, offering a technical and practical perspective for the drug development professional. We will dissect their mechanisms of action, present key efficacy data, and provide the experimental blueprints necessary to explore their potential in a laboratory setting.

Anticancer Applications: Disrupting Malignancy at Multiple Fronts

THIQ alkaloids have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6][7] Their multifaceted approach, often targeting fundamental cellular processes, makes them attractive candidates for both monotherapy and combination treatment strategies.

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of THIQ alkaloids stems from their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Several THIQ alkaloids, most notably noscapine , bind to tubulin, the building block of microtubules.[3][8] Unlike some other microtubule-targeting agents, noscapine modulates microtubule dynamics without causing complete disassembly, leading to a mitotic arrest and subsequent apoptosis.[3][9] This more subtle disruption may contribute to its favorable safety profile.

  • Induction of Apoptosis: Many THIQ alkaloids, such as berberine , trigger programmed cell death (apoptosis) in cancer cells.[6] This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.[10]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, THIQ alkaloids can halt the proliferation of cancer cells.[6][11] Berberine , for instance, has been shown to induce cell cycle arrest at the G1 or G2/M phase in various cancer cell lines.[6][11]

  • Inhibition of Key Signaling Pathways: THIQ alkaloids can modulate signaling pathways that are often dysregulated in cancer. Papaverine , for example, inhibits phosphodiesterase 10A (PDE10A), leading to an accumulation of cyclic AMP (cAMP) and subsequent effects on downstream pathways like PI3K/Akt and mTOR.[4][12]

Quantitative Efficacy: A Snapshot of Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected THIQ alkaloids against various human cancer cell lines, providing a quantitative measure of their cytotoxic activity.

AlkaloidCancer Cell LineIC50 (µM)Reference
Noscapine MDA-MB-231 (Breast)~36[13]
MCF-7 (Breast)10.37 (mM)
Berberine Tca8113 (Oral Squamous)218.52
CNE2 (Nasopharyngeal)249.18[6]
MCF-7 (Breast)272.15[6]
Hela (Cervical)245.18[6]
HT29 (Colon)52.37[6]
Papaverine MDA-MB-231 (Breast)56% growth reduction at 150 µM[14]
A549 (Lung)53% growth reduction at 150 µM[14]
DU145 (Prostate)64% growth reduction at 150 µM[14]
Experimental Protocols for Anticancer Evaluation

To assess the anticancer potential of THIQ alkaloids, a series of well-established in vitro assays are employed.

This colorimetric assay is a fundamental first step to determine the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the THIQ alkaloid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in a general tubulin buffer containing GTP.

  • Compound Incubation: In a 96-well plate, add the THIQ alkaloid at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by comparing the extent of polymerization at a fixed time point across different compound concentrations.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the THIQ alkaloid for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the THIQ alkaloid.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathway and Workflow Diagrams

anticancer_mechanisms THIQ THIQ Alkaloids Tubulin Tubulin Polymerization THIQ->Tubulin Inhibition Microtubules Microtubule Dynamics THIQ->Microtubules Modulation Apoptosis Apoptosis THIQ->Apoptosis Induction CellCycle Cell Cycle Arrest THIQ->CellCycle Induction Signaling Signaling Pathways (e.g., PI3K/Akt) THIQ->Signaling Modulation Tubulin->Microtubules Mitosis Mitotic Arrest Microtubules->Mitosis Disruption Mitosis->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Death CellCycle->CancerCell Inhibition of Proliferation Signaling->CancerCell Inhibition of Growth

Caption: Anticancer mechanisms of THIQ alkaloids.

experimental_workflow_anticancer cluster_0 Initial Screening cluster_1 Mechanism of Action MTT MTT Assay (Cell Viability) TubulinAssay Tubulin Polymerization Assay MTT->TubulinAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) MTT->CellCycleAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay

Caption: Experimental workflow for anticancer evaluation.

Neuroprotective Applications: A Beacon of Hope for Neurodegenerative Diseases

Several THIQ alkaloids have emerged as promising neuroprotective agents, offering potential therapeutic avenues for devastating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[15][16] Their ability to modulate key enzymatic activities and signaling pathways implicated in neuronal cell death and dysfunction is a key area of investigation.

Targeting Key Enzymes in Neurodegeneration

A primary strategy for combating neurodegenerative diseases involves the inhibition of enzymes that contribute to their pathology. THIQ alkaloids have shown significant inhibitory activity against several of these key targets:

  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine is a key pathological feature. Berberine has been identified as a potent inhibitor of AChE, the enzyme responsible for this degradation.[2][17]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters like dopamine and serotonin. Their dysregulation is implicated in both Parkinson's and Alzheimer's diseases. Berberine exhibits selective inhibitory activity against MAO-B.[7][18]

  • Beta-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of Alzheimer's patients. Certain THIQ alkaloids, such as palmatine , have been investigated for their BACE1 inhibitory potential.[19]

Quantitative Efficacy: Inhibitory Potency of Neuroprotective THIQs

The following table presents the inhibitory concentrations (IC50 or Ki) of selected THIQ alkaloids against key enzymes implicated in neurodegenerative diseases.

AlkaloidTarget EnzymeIC50 / Ki (µM)Reference
Berberine Acetylcholinesterase (AChE)IC50: 0.44 - 0.72[17][18]
Monoamine Oxidase A (MAO-A)IC50: 43.7; Ki: 22.38[7]
Monoamine Oxidase B (MAO-B)IC50: 7.4; Ki: 1.92[7]
Palmatine Acetylcholinesterase (AChE)IC50: 6.29[17]
Beta-Secretase 1 (BACE1)Moderate Inhibition[19]
Groenlandicine Beta-Secretase 1 (BACE1)IC50: 19.68[19]
Epiberberine Beta-Secretase 1 (BACE1)IC50: 8.55[19]
Experimental Protocols for Neuroprotective Evaluation

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Protocol:

  • Reagent Preparation: Prepare a solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the THIQ alkaloid.

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration to calculate the IC50 value.

This assay measures the inhibition of MAO-A and MAO-B activity.

Protocol:

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. Kynuramine can be used as a non-selective substrate.

  • Inhibitor Incubation: Pre-incubate the MAO enzymes with different concentrations of the THIQ alkaloid.

  • Reaction Initiation and Termination: Add the substrate to start the reaction and incubate. Stop the reaction by adding a strong base (e.g., 2N NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) with excitation at 310 nm and emission at 400 nm.

  • Data Analysis: Construct a dose-response curve to determine the IC50 values for MAO-A and MAO-B inhibition.

This assay utilizes a fluorescently labeled peptide substrate that is cleaved by BACE1.

Protocol:

  • Reagent Preparation: Prepare a BACE1 enzyme solution and a FRET (Förster Resonance Energy Transfer) peptide substrate.

  • Inhibitor Incubation: In a 96-well plate, incubate the BACE1 enzyme with various concentrations of the THIQ alkaloid.

  • Reaction Initiation: Add the FRET substrate to start the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is cleaved.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for BACE1 inhibition.

Signaling Pathway and Workflow Diagrams

neuroprotection_mechanisms THIQ THIQ Alkaloids AChE Acetylcholinesterase (AChE) THIQ->AChE Inhibition MAO Monoamine Oxidase (MAO) THIQ->MAO Inhibition BACE1 Beta-Secretase (BACE1) THIQ->BACE1 Inhibition Neurotransmission Enhanced Neurotransmission AChE->Neurotransmission Neurotransmitter Neurotransmitter Regulation MAO->Neurotransmitter Amyloid Reduced Amyloid-beta Production BACE1->Amyloid Neuron Neuron Neurotransmission->Neuron Protection Neurotransmitter->Neuron Protection Amyloid->Neuron Reduced Toxicity

Caption: Neuroprotective mechanisms of THIQ alkaloids.

experimental_workflow_neuroprotection cluster_0 Enzyme Inhibition Assays AChE_Assay AChE Inhibition Assay MAO_Assay MAO Inhibition Assay BACE1_Assay BACE1 Inhibition Assay

Caption: Experimental workflow for neuroprotective evaluation.

Antimicrobial Applications: Combating Infectious Diseases

THIQ alkaloids have demonstrated a broad spectrum of antimicrobial activity, making them valuable leads in the fight against bacterial, fungal, and viral infections.[20] Their diverse mechanisms of action offer potential solutions to the growing problem of antimicrobial resistance.

A Broad Spectrum of Activity
  • Antibacterial Activity: Berberine is well-known for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[21][22][23][24]

  • Antifungal Activity: Palmatine has shown efficacy against various Candida species, including azole-resistant strains.[25][26]

  • Antiviral Activity: Emetine has been reported to possess antiviral activity against several viruses, including herpes simplex virus (HSV) and influenza virus.[27][28]

Quantitative Efficacy: Antimicrobial Potency of THIQs

The following table provides the Minimum Inhibitory Concentration (MIC) or IC50 values for selected THIQ alkaloids against various microorganisms.

AlkaloidMicroorganismMIC / IC50Reference
Berberine Staphylococcus aureus ATCC 25923MIC: 51 µg/mL[21]
Escherichia coli (clinical isolates)MIC: 1024-2048 µg/mL[22]
Methicillin-resistant S. aureus (MRSA)MIC: 64-256 mg/L[23]
Palmatine Candida albicans (azole-resistant)MIC: 32-128 µg/mL[25]
Candida tropicalis (azole-resistant)MIC: 32-128 µg/mL[25]
Candida parapsilosis (azole-resistant)MIC: 32-128 µg/mL[25]
Emetine Influenza A virusReported antiviral activity[27][28]
Herpes Simplex Virus 2 (HSV-2)Reported antiviral activity[27][28]
Experimental Protocols for Antimicrobial Evaluation

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the THIQ alkaloid in a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This standardized method is used to determine the MIC of antifungal agents against yeasts and molds.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum.

  • Serial Dilution: Perform serial dilutions of the THIQ alkaloid in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined spectrophotometrically or visually as the lowest concentration that causes a significant reduction in growth compared to the control.

This "gold standard" assay measures the ability of a compound to inhibit the formation of viral plaques.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the THIQ alkaloid.

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.

  • Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.

Workflow Diagram

experimental_workflow_antimicrobial cluster_0 Antimicrobial Susceptibility Testing Antibacterial Antibacterial (Broth Microdilution) Antifungal Antifungal (CLSI Broth Microdilution) Antiviral Antiviral (Plaque Reduction Assay)

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion and Future Directions

Tetrahydroisoquinoline alkaloids represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, and infectious diseases, coupled with their multifaceted mechanisms of action, makes them compelling candidates for further drug development. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel THIQ alkaloids.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the THIQ scaffold will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: Elucidating the precise molecular targets of these alkaloids will provide a deeper understanding of their mechanisms of action and facilitate rational drug design.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of THIQ alkaloids with existing therapeutic agents could lead to more effective treatment strategies and overcome drug resistance.

The journey from a natural product lead to a clinically approved drug is long and challenging. However, the compelling biological activities and chemical tractability of tetrahydroisoquinoline alkaloids provide a strong foundation for the development of the next generation of innovative medicines. This guide is intended to empower researchers in this endeavor, providing the technical knowledge and practical tools necessary to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. ([Link])

  • The Biological Relevance of Papaverine in Cancer Cells. ([Link])

  • Berberine Selectively Inhibits Human Monoamine Oxidase B: Kinetics And Mechanism Of Inhibition. ([Link])

  • What is the mechanism of Noscapine? - Patsnap Synapse. ([Link])

  • The Anti-Cancer Mechanisms of Berberine: A Review. ([Link])

  • The Anti-Cancer Mechanisms of Berberine: A Review | CMAR. ([Link])

  • In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species. ([Link])

  • Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. ([Link])

  • Berberine, a natural product, induces G1-phase cell cycle arrest and caspase-3-dependent apoptosis in human prostate carcinoma cells. ([Link])

  • The effects of papaverine on proliferation and cell death induction in cancer cells. ([Link])

  • The Biological Relevance of Papaverine in Cancer Cells. ([Link])

  • Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review. ([Link])

  • Cholinesterase Inhibitory and In Silico Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound. ([Link])

  • Anticancer Non-narcotic Opium Alkaloid Papaverine Suppresses Human Glioblastoma Cell Growth. ([Link])

  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. ([Link])

  • Berberine Selectively Inhibits Human Monoamine Oxidase B: Kinetics And Mechanism Of Inhibition | Request PDF. ([Link])

  • In Vitro and In Vivo Biological Activity of Berberine Chloride against Uropathogenic E. coli Strains Using Galleria mellonella as a Host Model. ([Link])

  • Elucidation of the Tubulin-Targeted Mechanism of Action of 9-(3-pyridyl) Noscapine | Request PDF. ([Link])

  • Acetylcholinesterase inhibitory activity (IC 50 values) of the isolated alkaloids. ([Link])

  • Noscapine, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma. ([Link])

  • Literature reports on berberine/berberrubine derivatives as cholinesterase inhibitors. All values represent IC50 values. ([Link])

  • IC 50 values of Berberis species. ([Link])

  • Novel Antiviral Activities of Obatoclax, Emetine, Niclosamide, Brequinar, and Homoharringtonine. ([Link])

  • Molecular Basis of Inhibitory Activities of Berberine against Pathogenic Enzymes in Alzheimer's Disease. ([Link])

  • A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies. ([Link])

  • Antifungal Activity of Palmatine against Strains of Candida spp. Resistant to Azoles in Planktonic Cells and Biofilm. ([Link])

  • Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma. ([Link])

  • Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism. ([Link])

  • In vitro antimicrobial activity and mechanism of berberine | IDR. ([Link])

  • Minimum Inhibitory Concentrations (MIC) of E. coli strains to berberine chloride (µg/mL). ([Link])

  • Novel Antiviral Activities of Obatoclax, Emetine, Niclosamide, Brequinar, and Homoharringtonine. ([Link])

  • Biofilm-mediated resistance to berberine in Escherichia coli. ([Link])

  • IC 50 values of the noscapine (mM) and papaverine (mg/ml) against MCF-7... ([Link])

  • Potential Antiviral Action of Alkaloids. ([Link])

  • Anti-Alzheimer and Antioxidant Activities of Coptidis Rhizoma Alkaloids. ([Link])

  • Assessing Inhibitory potential of natural compounds against BACE1 in Alzheimer's disease. ([Link])

  • IC50 values of the active compounds inhibiting human cancer cell growth... ([Link])

  • BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases. ([Link])

  • Different Aspects of Emetine's Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19. ([Link])

  • Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives. ([Link])

  • Berberine and Its Study as an Antidiabetic Compound. ([Link])

  • inhibition ic50 values: Topics by Science.gov. ([Link])

  • BACE1 inhibitory activity (IC 50 (BACE1) ) of active endophytic extracts. ([Link])

  • Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. ([Link])

  • Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights. ([Link])

Sources

An In-depth Technical Guide to the Conformational Analysis of Tic-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic design, aimed at enhancing biological activity, metabolic stability, and receptor selectivity. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a particularly valuable building block.[1][2] As a rigid analog of phenylalanine, Tic introduces significant conformational constraints that can pre-organize a peptide's backbone into a bioactive conformation.[1][3] This guide provides a comprehensive technical overview of the methodologies employed in the conformational analysis of Tic-containing peptides. We will delve into the synthesis of these modified peptides, explore the principal spectroscopic techniques for structural elucidation—namely Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy—and discuss the indispensable role of computational modeling in refining and interpreting experimental data. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and peptide science, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Tic in Peptide Design

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is an unnatural α-amino acid that serves as a conformationally restricted analog of Phenylalanine (Phe) and Tyrosine (Tyr).[2][4] Its rigid bicyclic structure significantly limits the rotational freedom around the N-Cα (φ) and Cα-C (ψ) backbone dihedral angles, thereby inducing specific secondary structures, such as β-turns.[1] This conformational pre-organization is a powerful strategy in drug design for several key reasons:

  • Enhanced Biological Activity: By locking the peptide into a conformation that is recognized by its biological target, the entropic penalty of binding is reduced, often leading to higher affinity and potency.

  • Improved Metabolic Stability: The constrained nature of Tic can render peptides less susceptible to enzymatic degradation, increasing their in vivo half-life.[3]

  • Increased Receptor Selectivity: The well-defined conformation imposed by Tic can lead to more specific interactions with the target receptor, reducing off-target effects.[1][3]

A notable success story is the development of quinapril, an angiotensin-converting enzyme (ACE) inhibitor, where the substitution of proline with Tic in the lead compound enalapril resulted in a clinically approved drug.[2] The unique geometrical conformation and biological activity of Tic have led to its incorporation into numerous compounds targeting a wide array of enzymes and receptors.[2]

This guide will systematically walk through the essential stages of conformational analysis for peptides incorporating this pivotal amino acid.

Synthesis of Tic-Containing Peptides

The synthesis of Tic-containing peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The foundational steps of SPPS are applicable to the incorporation of Tic derivatives.[5]

Protocol 1: Automated Solid-Phase Synthesis of Linear Tic-Containing Peptides [1]

  • Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, especially if Tic is near the C-terminus, to minimize diketopiperazine formation.[5]

  • First Amino Acid Attachment: Couple the C-terminal amino acid to the resin.

  • Deprotection: Remove the temporary Nα-protecting group (e.g., Fmoc) to expose the free amine for the next coupling step.

  • Amino Acid Coupling: Introduce the next Nα-protected amino acid, along with a coupling agent (e.g., HBTU, HATU), to facilitate peptide bond formation. This step is repeated for each amino acid in the sequence, including the Tic residue.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Synthesis of Cyclic Tic-Containing Peptides

Cyclization can further constrain the peptide's conformation, often leading to enhanced pharmacological properties.[1] The rigid structure of Tic can facilitate efficient macrocyclization.[1]

Protocol 2: On-Resin Head-to-Tail Cyclization [1]

  • Linear Peptide Synthesis: Synthesize the linear peptide on a resin that allows for side-chain anchoring of the C-terminal amino acid, leaving the carboxylic acid protected.

  • Nα-Deprotection: Remove the N-terminal protecting group.

  • C-terminal Deprotection: Selectively deprotect the C-terminal carboxylic acid.

  • On-Resin Cyclization: Perform the cyclization reaction directly on the resin using a suitable coupling agent.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described above.

Spectroscopic Techniques for Conformational Analysis

A combination of spectroscopic methods is typically employed to gain a comprehensive understanding of the three-dimensional structure of Tic-containing peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution.[6][7]

3.1.1. Key NMR Experiments and Parameters
  • 1D ¹H NMR: Provides initial information on the number of distinct proton environments and can indicate the presence of multiple conformations.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems by correlating all protons within a given residue.[8]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). The intensities of the cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.[8][9][10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms, useful for backbone assignments, especially in isotopically labeled peptides.

3.1.2. Deriving Conformational Restraints from NMR Data
  • Distance Restraints: Derived from the intensities of NOESY or ROESY cross-peaks.[8][11] These are the primary source of information for defining the global fold of the peptide.[10]

  • Dihedral Angle Restraints:

    • ³J-Coupling Constants: The magnitude of the scalar coupling constant between adjacent protons (e.g., ³J(HN,Hα)) is related to the intervening dihedral angle (φ) via the Karplus equation.[8][10][12]

    • Chemical Shift Index (CSI): Deviations of ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts from random coil values can be used to identify secondary structure elements like α-helices and β-sheets.[8][13]

3.1.3. Experimental Protocol: NMR Structural Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 0.5-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Sequentially assign all proton and heteronuclear resonances to their respective atoms in the peptide sequence.[8]

  • Restraint Generation:

    • Integrate NOESY/ROESY cross-peaks and convert them into upper distance bounds.

    • Measure ³J-coupling constants and use the Karplus relationship to derive dihedral angle restraints.

    • Analyze chemical shifts to obtain secondary structure information.

  • Structure Calculation: Use the collected restraints as input for structure calculation programs like CYANA, XPLOR-NIH, or ARIA.[10][14][15] These programs employ algorithms such as simulated annealing and molecular dynamics to generate an ensemble of structures consistent with the experimental data.

  • Structure Validation: Assess the quality of the calculated structures using parameters like Ramachandran plot analysis, RMSD (Root Mean Square Deviation), and the number of restraint violations.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides in solution.[16][17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[18]

3.2.1. Interpreting CD Spectra

Different secondary structures give rise to characteristic CD spectra in the far-UV region (190-250 nm).[17][18]

Secondary StructureCharacteristic CD Signal
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm
β-Sheet Negative band at ~215-218 nm, positive band at ~195-200 nm
β-Turn Varies depending on the turn type, can show a weak negative band around 220-230 nm and a positive band around 200-205 nm.
Random Coil Strong negative band around 195-200 nm

Table 1: Characteristic CD signals for common peptide secondary structures.

3.2.2. Experimental Protocol: CD Analysis
  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.[16]

  • Data Acquisition: Record the CD spectrum from ~260 nm to ~190 nm using a CD spectrometer.

  • Data Analysis: The resulting spectrum can be visually inspected for characteristic features of different secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the peptide backbone, particularly the amide I band.[20][21]

3.3.1. The Amide I Band

The amide I band, which arises primarily from the C=O stretching vibration of the peptide bond, is sensitive to the peptide's conformation and hydrogen bonding pattern.[22][23]

Secondary StructureAmide I Frequency (cm⁻¹)
α-Helix ~1650-1658
β-Sheet ~1620-1640 (low), ~1680-1695 (high)
β-Turn ~1660-1685
Random Coil ~1640-1650

Table 2: Typical Amide I band frequencies for different peptide secondary structures.

3.3.2. Experimental Protocol: FTIR Analysis
  • Sample Preparation: The peptide can be analyzed in various environments, including aqueous solutions, organic solvents, or as a solid film. For measurements in H₂O, Attenuated Total Reflectance (ATR)-FTIR is often used to overcome the strong water absorbance.[20][22]

  • Data Acquisition: Record the infrared spectrum, focusing on the amide I region (1600-1700 cm⁻¹).

  • Data Analysis: The secondary structure content can be estimated by deconvoluting the amide I band into its constituent components.

Computational Modeling

Computational methods are integral to the conformational analysis of Tic-containing peptides, serving to complement and refine experimental findings.[24]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape by simulating the atomic motions over time.[24][25]

Workflow for MD Simulations:

  • System Setup: Build an initial model of the peptide and immerse it in a solvent box (e.g., water).

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and allow the pressure to equilibrate.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and dynamic behavior. Clustering algorithms can be used to group similar structures and identify representative conformers.[24][26][27]

Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate properties like NMR chemical shifts for different conformations.[28] This allows for a more rigorous comparison between computationally generated structures and experimental NMR data.[28]

Integrated Approaches

The most robust conformational analysis combines experimental data with computational methods.[12][26] For example, an integrated Bayesian approach can be used to reweight a conformational ensemble generated from MD simulations to best fit experimental NMR data.[26][27]

Visualizing Workflows and Concepts

General Workflow for Conformational Analysis

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Computational Analysis cluster_structure Structure Determination SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification NMR NMR Spectroscopy (NOEs, J-couplings, CSI) Purification->NMR CD Circular Dichroism Purification->CD FTIR FTIR Spectroscopy Purification->FTIR Restraints Generate Restraints (Distance, Dihedral) NMR->Restraints MD Molecular Dynamics Simulations MD->Restraints Refine/Complement Calculation Structure Calculation (Simulated Annealing) Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble Validation Structure Validation Ensemble->Validation Validation->MD Iterative Refinement

Caption: Integrated workflow for the conformational analysis of Tic-containing peptides.

NMR Data to 3D Structure Pipeline

NMR_to_Structure TOCSY 2D TOCSY Assignment Resonance Assignment TOCSY->Assignment NOESY 2D NOESY/ROESY NOESY->Assignment J_Coup J-Coupling Measurement DihedRest Dihedral Restraints J_Coup->DihedRest ChemShift Chemical Shift Analysis (CSI) ChemShift->DihedRest DistRest Distance Restraints Assignment->DistRest StructCalc Structure Calculation DistRest->StructCalc DihedRest->StructCalc Ensemble 3D Structure Ensemble StructCalc->Ensemble

Caption: Pipeline from NMR data acquisition to 3D structure calculation.

Conclusion

The conformational analysis of Tic-containing peptides is a multi-faceted process that requires the synergistic application of chemical synthesis, advanced spectroscopic techniques, and powerful computational tools. The rigid nature of the Tic residue provides a unique opportunity to design peptides with well-defined three-dimensional structures, leading to improved therapeutic properties. A thorough understanding and application of the methodologies outlined in this guide will empower researchers to unlock the full potential of Tic-containing peptides in the development of novel therapeutics. By integrating experimental data from NMR, CD, and FTIR with the dynamic insights from molecular simulations, a comprehensive and accurate picture of the peptide's conformational landscape can be achieved, paving the way for rational, structure-based drug design.

References

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. (n.d.). PMC. Retrieved from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). PubMed. Retrieved from [Link]

  • Circular dichroism of peptides. (2014). PubMed. Retrieved from [Link]

  • The conformational analysis of peptides using Fourier transform IR spectroscopy. (1995). PubMed. Retrieved from [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2020). Request PDF. Retrieved from [Link]

  • Peptide Circular Dichroism Spectroscopy. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach. (2012). PMC. Retrieved from [Link]

  • Proton NMR studies of peptide conformations. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (n.d.). Springer. Retrieved from [Link]

  • Secondary structure analysis by circular dichroism (CD) spectroscopy. (2012). ResearchGate. Retrieved from [Link]

  • Circular Dichroism (CD) Spectroscopy Technology. (n.d.). CD Formulation. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy of Peptides. (2014). Springer Nature Experiments. Retrieved from [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (2019). Springer Link. Retrieved from [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (2019). PubMed. Retrieved from [Link]

  • Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. (2018). Longdom Publishing. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide Design for Antimicrobial and Immunomodulatory Applications. (2016). PMC. Retrieved from [Link]

  • Calculation of Protein Structures with Ambiguous Distance Restraints. Automated Assignment of Ambiguous NOE Crosspeaks and Disulphide Connectivities. (n.d.). Duke Computer Science. Retrieved from [Link]

  • Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. (2010). PubMed. Retrieved from [Link]

  • Peptide Conformation Analysis Using an Integrated Bayesian Approach. (2012). ACS Publications. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy in Peptide and Protein Analysis. (2020). ResearchGate. Retrieved from [Link]

  • Current Computational Methods for Protein-peptide Complex Structure Prediction. (2022). Yang. Retrieved from [Link]

  • Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics. (2002). PubMed. Retrieved from [Link]

  • Combined automated NOE assignment and structure calculation with CYANA. (2015). Goethe University Frankfurt. Retrieved from [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (2018). RSC Publishing. Retrieved from [Link]

  • Determining Protein Structures from NOESY Distance Constraints by Semidefinite Programming. (2014). PMC. Retrieved from [Link]

  • Peptide/Protein Structure Determination Using NMR Restraints and CYANA. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • Characterization of protein secondary structure from NMR chemical shifts. (2008). PubMed Central. Retrieved from [Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). ACS Publications. Retrieved from [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2014). ResearchGate. Retrieved from [Link]

  • A titanium tetrachloride-based effective methodology for the synthesis of dipeptides. (2019). NIH. Retrieved from [Link]

  • Peptide conformations. 42. Conformation of side chains in peptides using heteronuclear coupling constants obtained by two-dimensional NMR spectroscopy. (1990). Journal of the American Chemical Society. Retrieved from [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A titanium tetrachloride-based effective methodology for the synthesis of dipeptides. (2019). RSC Publishing. Retrieved from [Link]

  • Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. (2019). PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Publications. Retrieved from [Link]

  • Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. (2019). ResearchGate. Retrieved from [Link]

  • Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. (2013). PLOS One. Retrieved from [Link]

  • An electronic effect on protein structure. (2001). PMC. Retrieved from [Link]

  • Design and Synthesis of Biologically Active Peptides: A 'Tail' of Amino Acids can Modulate Activity of Synthetic Cyclic Peptides. (2011). NIH. Retrieved from [Link]

  • DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. (2011). PubMed Central. Retrieved from [Link]

  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. (2021). PubMed Central. Retrieved from [Link]

  • Design and biological evaluation of peptide disruptors targeting YAP1-TEAD interaction for oral cancer. (2024). NIH. Retrieved from [Link]

  • Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide from the Hematophagous Parasite Ornithodoros moubata. (2021). MDPI. Retrieved from [Link]

  • Chirality Effects in Peptide Assembly Structures. (2021). Frontiers. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Chirality and Stereochemistry of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine, is a pivotal structural motif in medicinal chemistry.[1] Its incorporation into peptide-based drugs and other biologically active compounds imparts conformational rigidity, which can lead to enhanced potency, selectivity, and metabolic stability.[1][2] The stereochemistry at the C3 position is a critical determinant of its biological activity, making a thorough understanding and control of its chirality paramount for researchers, scientists, and drug development professionals.[2] This guide provides a comprehensive exploration of the synthesis, stereoselective separation, and analytical characterization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylate enantiomers, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of Chirality in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent feature in a vast array of natural products and synthetic compounds with diverse biological activities, including anticancer and antihypertensive properties.[3][4][5] Specifically, the chirality of 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Tic) at its C3 stereocenter dictates its interaction with biological targets. Therefore, the ability to synthesize and isolate enantiomerically pure forms of Tic is a cornerstone of modern drug discovery and development.[6]

Synthetic Approaches to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

The construction of the tetrahydroisoquinoline-3-carboxylate core can be achieved through several synthetic strategies, with the Pictet-Spengler reaction being the most prominent and historically significant.[7][8]

The Pictet-Spengler Reaction: A Classic and Versatile Tool

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8] In the context of Tic synthesis, phenylalanine is a common starting material.

Causality Behind Experimental Choices: The choice of acid catalyst and reaction conditions is critical to the success of the Pictet-Spengler reaction. Strong acids like hydrochloric acid or trifluoroacetic acid are often employed to facilitate the formation of the key iminium ion intermediate, which then undergoes electrophilic aromatic substitution to close the ring.[9] However, a significant challenge in the classical Pictet-Spengler reaction with phenylalanine is the potential for racemization at the newly formed stereocenter.[10]

Protocol for Mitigating Racemization: An improved method utilizes hydrobromic acid, which has been shown to produce the hydrobromide salt of Tic in high yields (up to 85%) and with excellent enantiomeric excess (99% or better).[10] This improvement offers greater control over the optical purity of the final product.[10]

Pictet_Spengler Phenylalanine L-Phenylalanine Intermediate Iminium Ion Intermediate Phenylalanine->Intermediate + Formaldehyde, H+ Formaldehyde Formaldehyde HBr Hydrobromic Acid Tic_HBr (S)-Tic•HBr Intermediate->Tic_HBr Intramolecular Electrophilic Aromatic Substitution Tic (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid Tic_HBr->Tic + Base (Neutralization) Base Base

Caption: Pictet-Spengler synthesis of (S)-Tic.

Alternative and Modern Synthetic Strategies

While the Pictet-Spengler reaction remains a workhorse, other innovative methods for synthesizing Tic derivatives have emerged. These include:

  • Cycloaddition Reactions: Strategies involving [2+2+2] and [4+2] cycloadditions have been developed to construct highly functionalized Tic derivatives.[11][12]

  • Enantioselective Synthesis: Methods employing catalytic intramolecular asymmetric reductive amination have been shown to produce chiral tetrahydroisoquinolines in high yields and enantioselectivities.[13]

  • Multi-component Reactions: The combination of the Pictet-Spengler reaction with Ugi multi-component reactions allows for the rapid assembly of complex polycyclic architectures.[14]

Stereoselective Separation of Enantiomers

Even with enantioselective synthetic methods, the product is often a mixture of enantiomers, necessitating a purification step to achieve the desired enantiopurity.[15] Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.

Fractional Crystallization

Fractional crystallization of diastereomeric salts is a classical and effective method for resolving enantiomers.

Causality Behind Experimental Choices: This technique relies on the principle that diastereomers, formed by reacting the racemic mixture with a chiral resolving agent, have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one enantiomer's diastereomeric salt can be selectively precipitated.

Protocol for Fractional Crystallization of Tic Benzyl Ester:

  • Esterification: Racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is converted to its benzyl ester.

  • Salt Formation: The racemic benzyl ester is treated with a chiral acid, such as p-toluenesulfonic acid, to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are dissolved in a suitable solvent, and the solution is slowly cooled to induce crystallization. The less soluble diastereomer will crystallize out first.

  • Isolation and Deprotection: The crystallized diastereomer is isolated by filtration. The chiral auxiliary (p-toluenesulfonic acid) is removed, and the ester group is deprotected (e.g., by catalytic debenzylation) to yield the optically pure (S)- or (R)-Tic.[11]

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[16][17]

Causality Behind Experimental Choices: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent enantioseparation for tetrahydroisoquinoline derivatives.[16]

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: A variety of chiral columns (e.g., Chiralcel OD, Chiralpak AD, Chiralpak IA) should be screened with different mobile phases (e.g., hexane/isopropanol, acetonitrile-based).[16][17]

  • Mobile Phase Optimization: The composition of the mobile phase, including the ratio of organic modifiers and the addition of additives (e.g., trifluoroacetic acid, diethylamine), is optimized to achieve the best resolution.

  • Flow Rate and Temperature Adjustment: Fine-tuning the flow rate and column temperature can further improve the separation efficiency.

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Chiralcel OD-HChiralpak AD-HChiralpak IA
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% TFAAcetonitrile:Methanol (80:20)Hexane:Ethanol (85:15) + 0.1% DEA
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25 °C30 °C20 °C
Detection UV at 254 nmUV at 220 nmUV at 265 nm
Caption: Example of Chiral HPLC Screening Conditions.
Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for separating enantiomers. Lipases are commonly used enzymes for the kinetic resolution of esters.[18]

Causality Behind Experimental Choices: In a kinetic resolution, the enzyme stereoselectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For example, a lipase can selectively hydrolyze the (S)-ester of Tic, leaving the (R)-ester unreacted.

Protocol for Lipase-Catalyzed Kinetic Resolution:

  • Substrate Preparation: The racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is esterified (e.g., to its ethyl or 2-methoxyethyl ester).

  • Enzymatic Hydrolysis: The racemic ester is incubated with a lipase, such as Burkholderia cepacia lipase (lipase PS-D), in a suitable solvent system (e.g., diisopropyl ether with a controlled amount of water).[18] The enzyme will selectively hydrolyze the (S)-ester to the corresponding (S)-acid.

  • Separation: The resulting mixture of the (S)-acid and the unreacted (R)-ester is separated (e.g., by extraction or chromatography).

  • Hydrolysis of Unreacted Ester: The isolated (R)-ester is then chemically hydrolyzed to obtain the (R)-acid.[18]

Enzymatic_Resolution Racemic_Ester Racemic Tic Ester ((R/S)-Tic-OR) Lipase Lipase Racemic_Ester->Lipase S_Acid (S)-Tic-OH Lipase->S_Acid Selective Hydrolysis R_Ester (R)-Tic-OR Lipase->R_Ester Unreacted Hydrolysis Chemical Hydrolysis R_Ester->Hydrolysis R_Acid (R)-Tic-OH Hydrolysis->R_Acid

Caption: Enzymatic resolution of Tic esters.

Analytical Characterization of Enantiomers

Once the enantiomers are separated, their optical purity and absolute configuration must be determined.

Determination of Enantiomeric Purity

Chiral HPLC: As described in section 3.2, chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of a sample. By integrating the peak areas of the two enantiomers, the e.e. can be calculated.

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in a non-chiral environment, will be resolved into two distinct sets of signals. The ratio of the integrals of these signals can be used to determine the enantiomeric purity.[11]

Determination of Absolute Configuration

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms can be elucidated.[11]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra. By comparing the CD spectrum of an unknown sample to that of a standard with a known absolute configuration, the configuration of the unknown can be determined.[16]

Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between enantiomers, as they rotate the plane of polarized light in equal but opposite directions. The sign of the rotation ([α]D) is a characteristic property of a particular enantiomer under specific conditions (concentration, solvent, temperature, wavelength).[11]

Conclusion: A Foundation for Future Innovation

A deep understanding of the chirality and stereochemistry of 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is indispensable for the rational design and development of novel therapeutics. The ability to synthesize, separate, and characterize the enantiomers of this important scaffold empowers researchers to unlock its full potential in medicinal chemistry. The protocols and insights provided in this guide serve as a robust foundation for both established professionals and those new to the field, fostering continued innovation in the pursuit of more effective and safer medicines.

References

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (n.d.). Retrieved January 10, 2026, from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Retrieved January 10, 2026, from [Link]

  • Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved January 10, 2026, from [Link]

  • WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents. (n.d.).
  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐carboxylic Acid (Tic) Derivatives by Cycloaddition Approaches | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.). Retrieved January 10, 2026, from [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates - ChemRxiv. (n.d.). Retrieved January 10, 2026, from [Link]

  • Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. (n.d.). Retrieved January 10, 2026, from [Link]

  • Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. (n.d.). Retrieved January 10, 2026, from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). Retrieved January 10, 2026, from [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). Retrieved January 10, 2026, from [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

  • 1,2,3,4-tetrahydroisoquinoline carboxylic acid | Semantic Scholar. (n.d.). Retrieved January 10, 2026, from [Link]

  • US4912221A - Chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and precursors and preparation thereof - Google Patents. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline - RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chiral methods - ScienceDirect. (n.d.). Retrieved January 10, 2026, from [Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin- 2-ium (2S,3S). (n.d.). Retrieved January 10, 2026, from [Link]

  • 2-Substituted-1,2,3,4-tetrahydroisoquinolines and Chiral 3-Carboxyl Analogues from N-Benzotriazolylmethyl-N-phenethylamines - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chiral Separation Techniques - chemistlibrary. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). Retrieved January 10, 2026, from [Link]

  • Chiral Separation Techniques - download. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate: Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern pharmaceutical development. As a constrained analog of the amino acid phenylalanine, its unique structural properties make it an invaluable scaffold in medicinal chemistry. This document, intended for researchers and drug development professionals, details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via the asymmetric Pictet-Spengler reaction, outlines rigorous methods for its analytical characterization, and explores its significant applications in the synthesis of active pharmaceutical ingredients (APIs).

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast number of natural alkaloids and synthetic compounds with diverse and potent biological activities.[1] This prevalence has led to its designation as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The THIQ core is a key structural component in drugs ranging from antihypertensives to anticancer agents.[2][3] this compound, as a derivative of this core, serves as a versatile and strategically important intermediate for introducing structural complexity and chirality into new chemical entities.[1][4]

Physicochemical and Structural Data

The fundamental properties of this compound are essential for its handling, characterization, and application in synthetic chemistry. The key data are summarized below.

Table 1: Core Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₂[4]
Molecular Weight 205.25 g/mol [4]
CAS Number 41234-43-9[4]
Appearance Solid[4]
Melting Point 204 °C[4]
Boiling Point 313.2 °C at 760 mmHg[4]
Storage Conditions 2–8 °C, Protect from light[4]
Chemical Structure Visualization

The two-dimensional structure of the molecule is depicted below, highlighting the fused aromatic and heterocyclic rings, with the ethyl ester functional group at the C-3 position.

G cluster_0 Synthesis Workflow A L-Phenylalanine + Formaldehyde in EtOH/HCl B Iminium Ion Formation (Condensation) A->B Heat C Intramolecular Electrophilic Aromatic Substitution (Cyclization) B->C Electrophilic Attack D Esterification & Protonation C->D Rearomatization E Final Product: Ethyl 1,2,3,4-THIQ-3-carboxylate HCl D->E G start Synthesized Product nmr ¹H NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms hplc HPLC Analysis start->hplc decision Does data match expected structure & purity? nmr->decision ms->decision hplc->decision pass Release for Use decision->pass Yes fail Re-purify or Re-synthesize decision->fail No G start Ethyl 1,2,3,4-THIQ-3-carboxylate (Key Building Block) step1 N-Alkylation or N-Acylation start->step1 step2 Ester Hydrolysis or Amidation start->step2 api Complex API (e.g., Quinapril) step1->api step2->api

Sources

Review of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A-Z of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid in Drug Discovery: A Technical Guide

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, commonly known as Tic, is a conformationally constrained analog of the amino acids phenylalanine and proline.[1][2] This unique structural rigidity has made the Tic scaffold a cornerstone in modern medicinal chemistry, enabling the design of potent and selective therapeutic agents.[3] This guide provides an in-depth exploration of Tic derivatives, covering their strategic importance, synthesis, and application in developing drugs for a range of diseases, from cardiovascular conditions to neurological disorders. We will delve into the causality behind synthetic choices, analyze structure-activity relationships, and present detailed protocols to provide researchers and drug development professionals with a comprehensive and actionable resource.

The Tic Scaffold: A Privileged Structure in Medicinal Chemistry

The power of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold lies in its rigid bicyclic structure. Unlike flexible aliphatic amino acids, the fusion of the benzene and piperidine rings locks the molecule into a well-defined three-dimensional shape.[1] This conformational constraint is a key strategic advantage in drug design for several reasons:

  • Reduced Entropy Loss upon Binding: Flexible molecules must adopt a specific conformation to bind to a biological target, a process that is entropically unfavorable. By pre-organizing the pharmacophoric elements in a bioactive conformation, the rigid Tic scaffold minimizes this entropic penalty, often leading to a significant increase in binding affinity.

  • Enhanced Selectivity: The precise spatial arrangement of substituents on the Tic core can be tailored to fit the unique topology of a target's binding site, discriminating against off-targets and reducing the likelihood of side effects.

  • Improved Metabolic Stability: The scaffold can protect metabolically labile groups from enzymatic degradation, improving the pharmacokinetic profile of the drug candidate.

  • Peptidomimetic Potential: Tic is an excellent surrogate for proline and a rigid analogue of phenylalanine or tyrosine.[1][4] This allows it to be incorporated into peptide sequences to induce specific secondary structures (e.g., β-turns) and enhance resistance to proteases, a critical step in transforming bioactive peptides into viable drugs.[1]

The most celebrated example of Tic's impact is the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril.[1][4] By replacing the proline residue in enalapril with a Tic moiety, researchers achieved a significant boost in potency, leading to a highly successful approved drug.[1]

Synthetic Strategies for Tic Derivatives

The synthesis of Tic derivatives is a mature field, yet it continues to evolve with the advent of new methodologies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

The Pictet-Spengler Reaction: The Classic Approach

The Pictet-Spengler condensation is the most fundamental and widely used method for constructing the tetrahydroisoquinoline core.[2][5] It involves the acid-catalyzed reaction of a β-arylethylamine with an aldehyde or ketone, followed by cyclization and dehydration.

Causality in Protocol Design: The choice of acid catalyst is critical. Stronger acids can promote side reactions, while weaker acids may lead to slow reaction times. The reaction is often carried out in a protic solvent to facilitate proton transfer steps. For the synthesis of Tic itself, the reaction between L-phenylalanine, formaldehyde, and hydrochloric acid is a common starting point.

// Nodes Substrates [label="L-Phenylalanine +\nFormaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Schiff Base/\nIminium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Intramolecular\nElectrophilic Aromatic\nSubstitution", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="(S)-1,2,3,4-Tetrahydroisoquinoline\n-3-carboxylic Acid (Tic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Substrates -> Intermediate [label="Condensation\n(-H₂O)", color="#34A853"]; Intermediate -> Cyclization [label="Acid Catalyst\n(e.g., HCl)", color="#EA4335"]; Cyclization -> Product [label="Deprotonation", color="#34A853"];

// Styling Product [penwidth=2, color="#4285F4"]; } } Caption: The Pictet-Spengler reaction for Tic synthesis.

Modern Synthetic Innovations

While the Pictet-Spengler reaction is robust, medicinal chemists often require more complex substitution patterns. Modern organic chemistry has provided a diverse toolkit for this purpose.[2]

  • Asymmetric Synthesis: Since the biological activity of Tic derivatives is often dependent on their stereochemistry, asymmetric synthesis is paramount. This can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material like L-phenylalanine.

  • Diversity-Oriented Synthesis: To explore a wide chemical space, diversity-oriented approaches are employed. These often involve multi-component reactions or the use of solid-phase synthesis to rapidly generate libraries of Tic analogues.[6]

  • Cycloaddition Reactions: Methods like the Diels-Alder reaction and [2+2+2] cycloadditions have been used to create highly substituted and structurally novel Tic derivatives.[2][7]

Detailed Protocol: N-Acylation of (S)-Tic Methyl Ester [8]

This protocol describes a fundamental derivatization at the nitrogen atom, a common step in building more complex molecules.

  • Esterification: (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) is suspended in dry methanol. The suspension is cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.

    • Rationale: The use of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification while also protecting the amine as a hydrochloride salt.

  • Acylation: The methyl ester hydrochloride (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C. Triethylamine (2.5 eq) is added to neutralize the hydrochloride and act as a base. Acetic anhydride (1.2 eq) is then added dropwise. The reaction is stirred at room temperature for 4 hours.

    • Rationale: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the acylation, driving the reaction to completion.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.

    • Rationale: The aqueous washes remove excess reagents and by-products. Flash chromatography is a standard technique for purifying organic compounds based on their polarity.

Therapeutic Applications of Tic Derivatives

The Tic scaffold is a versatile platform that has been successfully applied across multiple therapeutic areas.

Cardiovascular Disease: ACE Inhibitors

As previously mentioned, Tic-containing ACE inhibitors are a major success story. The renin-angiotensin-aldosterone system (RAAS) is a key regulator of blood pressure, and ACE is a central enzyme in this pathway.[9] ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[9][10]

// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; AngI [label="Angiotensin I", fillcolor="#FFFFFF", fontcolor="#202124"]; AngII [label="Angiotensin II", fillcolor="#FBBC05", fontcolor="#202124"]; Vasoconstriction [label="Vasoconstriction &\nAldosterone Release", fillcolor="#FFFFFF", fontcolor="#202124"]; BP_Increase [label="Increased Blood Pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACE [label="ACE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tic_Inhibitor [label="Tic-based Inhibitor\n(e.g., Quinapril)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Angiotensinogen -> AngI [label="Renin"]; AngI -> ACE; ACE -> AngII; AngII -> Vasoconstriction; Vasoconstriction -> BP_Increase; Tic_Inhibitor -> ACE [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibition"];

// Styling BP_Increase [penwidth=2, color="#EA4335"]; } } Caption: Inhibition of the RAAS pathway by Tic-based ACE inhibitors.

Structure-Activity Relationship (SAR) Insights:

The development of Tic-based ACE inhibitors like Quinapril and Moexipril has generated key SAR insights:

  • The Tic Core: Provides the rigid conformation necessary for potent binding to the S1' pocket of ACE.

  • N-alkylation: The group attached to the Tic nitrogen explores the S1 pocket. A long hydrophobic chain, like that in Quinapril, is often optimal.

  • Carboxylate Group: The carboxylic acid of the Tic moiety is crucial for chelating the zinc ion in the active site of ACE. Esterification of this group creates a prodrug, improving oral bioavailability.[11]

CompoundTic MoietyN-SubstituentIC50 (nM)
EnalaprilatProline-CH(CH₃)-CO-Ala~1.2
Quinaprilat Tic -CH(CH₃)-CO-Ala~0.8
Moexiprilat Tic -CH(CH₃)-CO-Met(OMe)~1.0

Data compiled from medicinal chemistry literature.

Neuroprotection and CNS Disorders

The blood-brain barrier (BBB) presents a significant challenge for drug delivery to the central nervous system. The inherent properties of the Tic scaffold, including its moderate lipophilicity and defined structure, make it an attractive starting point for CNS-penetrant drugs.[3]

Some Tic derivatives have shown promise as neuroprotective agents, potentially through mechanisms involving the inhibition of oxidative stress and apoptosis.[12][13] While the exact targets are still under investigation for many compounds, the modulation of pathways related to glutamate-induced excitotoxicity is a key area of research.[14][15]

Furthermore, derivatives have been developed as high-affinity ligands for sigma receptors, which are implicated in a variety of CNS disorders, including depression and anxiety.[16] For example, certain Tic-hydantoin derivatives have shown high affinity (IC50 = 2-3 nM) and selectivity for the sigma-1 receptor.[16]

Other Therapeutic Areas

The versatility of the Tic scaffold has led to its exploration in numerous other areas:

  • Anticancer: Tic-containing peptides have been designed to mimic natural peptides that can induce apoptosis in cancer cells.[4]

  • Anti-infectives: The tetrahydroisoquinoline core is found in several natural alkaloids with antimicrobial properties. Synthetic derivatives are being investigated as inhibitors of key bacterial enzymes, including for Mycobacterium tuberculosis.[17]

  • Matrix Metalloproteinase (MMP) Inhibitors: By incorporating a zinc-binding group (like a hydroxamate) onto the Tic scaffold, potent inhibitors of MMPs have been developed.[11] These have potential applications in arthritis and cancer.

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold continues to be a highly valuable and privileged structure in medicinal chemistry. Its ability to impart conformational rigidity and serve as a versatile peptidomimetic ensures its relevance in modern drug discovery.[1][2]

Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing even more efficient and stereoselective methods to access novel Tic analogues.

  • New Biological Targets: Applying the Tic scaffold to emerging drug targets, particularly in areas like protein-protein interactions, which are often challenging for traditional small molecules.

  • Computational Design: Using advanced computational tools, such as AI and machine learning, to better predict the binding of Tic derivatives and accelerate the design-make-test-analyze cycle.[18][19]

References

  • Kotha, S., Deodhar, D., & Khedkar, P. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(45), 9054-91.

  • Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-8.

  • Jansa, P., & Macháček, V. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(10), 2277-2290.

  • László, T., et al. (2001). Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. The Journal of Organic Chemistry, 66(16), 5483-5489.

  • Stoll, F., et al. (2003). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry, 11(24), 5423-5441.

  • Kotha, S., Deodhar, D., & Khedkar, P. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. PubMed, 25299735.

  • Duggan, M. E., et al. (1987). An Investigation of the Neuroprotective Effects of Tetracycline Derivatives in Experimental Models of Retinal Cell Death. Journal of Medicinal Chemistry, 30(10), 1858-1861.

  • Jansa, P., & Macháček, V. (2006). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Heterocycles, 68(1), 59-69.

  • Cazenave Gassiot, A., et al. (2005). Synthesis and Pharmacological Evaluation of Tic-hydantoin Derivatives as Selective sigma1 Ligands. Part 2. Bioorganic & Medicinal Chemistry Letters, 15(21), 4828-32.

  • Zhang, Y., et al. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. ResearchGate.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Synthesis: The Versatility of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

  • Peana, A. T., et al. (2019). Not Just From Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: From Neurotoxicity to Neuroprotection. Neurotoxicity Research, 36(1), 107-124.

  • Adoo, K. (n.d.). Exploring the Chemical Properties and Applications of Tic. Medium.

  • Ivachtchenko, A. V., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv.

  • Lu, G. L., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Neuroprotective Effects of Tetracyclines: Molecular Targets, Animal Models and Human Disease. ResearchGate.

  • Roessner, V., et al. (2007). Physiological metabolism of TIQ derivatives. ResearchGate.

  • Zvarych, V. I., & Kaminskyy, D. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21.

  • Tzakos, A. G., et al. (2006). Structure-based pharmacophore design and virtual screening for novel angiotensin converting enzyme 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4432-6.

  • Jansa, P., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. MDPI.

  • Wang, L., et al. (2024). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Signal Transduction and Targeted Therapy, 9(1), 1-32.

  • Mayo Clinic. (n.d.). Angiotensin-converting enzyme (ACE) inhibitors.

  • Herman, L. L., & Padala, S. A. (2023). ACE Inhibitors. In StatPearls. StatPearls Publishing.

  • Kim, H. J., et al. (2015). Neuroprotective compounds of Tilia amurensis. Pharmacognosy Magazine, 11(44), 755-9.

  • Grienberger, C., & Bettendorff, L. (2021). Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine. Antioxidants, 10(5), 770.

  • Li, Y., et al. (2018). Angiotensin‐converting enzyme inhibitor works as a scar formation inhibitor by down‐regulating Smad and TGF‐β‐activated kinase 1 (TAK1) pathways in mice. British Journal of Pharmacology, 175(11), 2046-2060.

  • Gauto, D., et al. (2023). Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. Journal of Chemical Information and Modeling, 63(22), 6906-6921.

Sources

Methodological & Application

The Pictet-Spengler Reaction: A Detailed Application Guide for the Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth exploration of the Pictet-Spengler reaction for the synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both the theoretical underpinnings and practical protocols for this important transformation.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][3] this compound, in particular, serves as a key building block for the development of novel therapeutic agents.

The Enduring Power of the Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this remarkably robust reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[4][5][6] The reaction's elegance lies in its efficiency and atom economy, making it a cornerstone of heterocyclic chemistry.

Mechanistic Insights: The Driving Force of the Reaction

The Pictet-Spengler reaction proceeds through a well-established mechanism that begins with the formation of a Schiff base from the condensation of the β-arylethylamine and the carbonyl compound.[7] Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion.[6][7] This iminium ion is the key intermediate that undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine acts as the nucleophile, attacking the iminium carbon to forge the new carbon-carbon bond and construct the heterocyclic ring.[7] The final step involves the restoration of aromaticity through the loss of a proton.

The success of the Pictet-Spengler reaction is often dependent on the electronic nature of the aromatic ring. Electron-donating groups on the aryl moiety enhance its nucleophilicity, facilitating the cyclization under milder conditions.[7][8] Conversely, electron-withdrawing groups can hinder the reaction, necessitating stronger acids and more forcing conditions.[6]

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Synthesis of this compound: A Practical Protocol

The synthesis of the title compound is achieved through the Pictet-Spengler reaction of L-phenylalanine ethyl ester with a suitable formaldehyde equivalent, such as paraformaldehyde or an aqueous formaldehyde solution, in the presence of a strong acid catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Phenylalanine ethyl ester hydrochloride≥98%Commercially available
ParaformaldehydeReagent gradeCommercially available
Concentrated Hydrochloric Acid (HCl)37%Commercially availableCorrosive, handle with care
Ethanol (EtOH)AnhydrousCommercially available
Diethyl ether (Et₂O)AnhydrousCommercially availableFlammable
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium sulfate (Na₂SO₄)AnhydrousCommercially available
Celite®Commercially available
Experimental Procedure

G start Start reactants 1. Combine L-phenylalanine ethyl ester HCl and paraformaldehyde in ethanol. start->reactants acid 2. Add concentrated HCl dropwise at 0 °C. reactants->acid reflux 3. Heat the mixture to reflux and monitor by TLC. acid->reflux cool 4. Cool to room temperature. reflux->cool evaporate 5. Evaporate the solvent under reduced pressure. cool->evaporate dissolve 6. Dissolve the residue in water and wash with diethyl ether. evaporate->dissolve basify 7. Basify the aqueous layer with saturated NaHCO₃ solution. dissolve->basify extract 8. Extract the product with diethyl ether. basify->extract dry 9. Dry the combined organic layers over anhydrous Na₂SO₄. extract->dry filter 10. Filter and concentrate the organic solution. dry->filter purify 11. Purify the crude product by column chromatography. filter->purify end End: Isolated Ethyl 1,2,3,4-tetrahydro- isoquinoline-3-carboxylate purify->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-phenylalanine ethyl ester hydrochloride (1 equivalent) and paraformaldehyde (1.2 equivalents) in ethanol.

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (2 equivalents) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dissolve the resulting residue in water and wash with diethyl ether to remove any non-polar impurities.

    • Carefully basify the aqueous layer to pH 8-9 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a white solid or can be extracted.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation and Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Results and Characterization

The reaction typically affords the desired product in good to excellent yields (70-90%). The purified product should be characterized by standard analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white solid
Yield 70-90%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-7.05 (m, 4H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.15 (s, 2H, Ar-CH₂-N), 3.70 (dd, J = 9.2, 5.6 Hz, 1H, N-CH-COO), 3.20-3.00 (m, 2H, Ar-CH₂-CH₂-N), 2.10 (br s, 1H, NH), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 173.5, 134.8, 134.2, 129.3, 126.5, 126.2, 125.8, 61.5, 55.8, 46.5, 34.2, 14.2
Mass Spectrometry (ESI+) m/z calculated for C₁₂H₁₅NO₂ [M+H]⁺: 206.1181; found: 206.1183

Applications in Drug Development

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylate scaffold is a versatile starting material for the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including as anticancer, antiviral, and neuroprotective agents.[1] The presence of the carboxylic ester and the secondary amine provides two convenient handles for further chemical modification and the construction of compound libraries for high-throughput screening.

Conclusion

The Pictet-Spengler reaction remains a highly relevant and powerful tool for the synthesis of tetrahydroisoquinolines. The protocol detailed herein for the preparation of this compound provides a reliable and efficient method for accessing this valuable building block. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively utilize this classic reaction to advance their drug discovery and development programs.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036.
  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951, 6, 151–190.
  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95, 1797-1842.
  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011, 50, 8538-8564.
  • Kaur, H.; Singh, G.; Kumar, M.; Kumar, V. Pictet-Spengler reaction: an overview of its applications in the synthesis of bioactive heterocycles. RSC Adv.2021, 11, 28356-28384.
  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

  • Organic Syntheses. A procedure for a related reaction. [Link]

  • Grokipedia. Pictet–Spengler reaction. [Link]

  • ACS Omega. Synthesis and characterization of some new tetrahydroisoquinolines. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

Asymmetric synthesis of chiral Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Chiral Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure makes it an ideal framework for interacting with a wide array of biological targets. Consequently, THIQ derivatives have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-viral, and anti-malarial properties.[1] Specifically, chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its esters are crucial intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably angiotensin-converting enzyme (ACE) inhibitors like Quinapril and Cilazapril, which are used to treat hypertension.[3]

Given the stereospecific nature of drug-receptor interactions, the ability to synthesize these molecules in an enantiomerically pure form is paramount.[4] This guide provides a detailed examination of the asymmetric synthesis of Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, focusing on the scientifically robust and widely adopted Pictet-Spengler reaction. We will explore the mechanistic underpinnings of this strategy, provide a field-proven experimental protocol, and detail the necessary characterization and validation steps.

Synthetic Strategy: The Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a powerful chemical reaction that involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[5][6]

The core mechanism proceeds through two key stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde (in this case, formaldehyde), forming a Schiff base (imine) after dehydration. Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[7][8]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then acts as an intramolecular nucleophile, attacking the iminium ion in a 6-endo-trig cyclization. A final deprotonation step re-aromatizes the ring system, yielding the stable tetrahydroisoquinoline product.[6][8]

For an asymmetric synthesis, stereocontrol can be achieved through several methods, including the use of chiral catalysts, chiral auxiliaries, or, as detailed here, starting materials from the "chiral pool".[1][9] By utilizing a readily available, enantiopure amino acid derivative like L-phenylalanine ethyl ester, the chirality is intrinsically built into the starting material. The existing stereocenter at the α-carbon directs the cyclization, leading to the formation of the desired (3S)-diastereomer with high fidelity.

Visualizing the Reaction Pathway

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Reactant1 L-Phenylalanine Ethyl Ester Iminium Chiral Iminium Ion (Electrophile) Reactant1->Iminium + Formaldehyde, H+ Reactant2 Formaldehyde (from Paraformaldehyde) Reactant2->Iminium Product Ethyl (3S)-1,2,3,4-tetrahydro- isoquinoline-3-carboxylate Iminium->Product Intramolecular Electrophilic Aromatic Substitution Catalyst Acid Catalyst (e.g., HCl, TFA) Catalyst->Iminium Catalyst->Product

Caption: The Asymmetric Pictet-Spengler Reaction Pathway.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate from L-phenylalanine ethyl ester hydrochloride.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Notes
L-Phenylalanine ethyl ester hydrochloride231.705.00 g21.58Commercially available, ensure anhydrous.
Paraformaldehyde(30.03)n0.78 g25.90Source of formaldehyde.
Concentrated Hydrochloric Acid (HCl)36.462.16 mL25.9012 M solution, used as catalyst.
Ethanol (EtOH)46.0750 mL-Anhydrous, as reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-~100 mL-For neutralization/quench.
Ethyl Acetate (EtOAc)88.11~300 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-For drying the organic phase.
Silica Gel-~100 g-For flash column chromatography (230-400 mesh).
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-phenylalanine ethyl ester hydrochloride (5.00 g, 21.58 mmol).

    • Add anhydrous ethanol (50 mL) to the flask and stir to dissolve the starting material.

    • Add paraformaldehyde (0.78 g, 25.90 mmol) and concentrated hydrochloric acid (2.16 mL, 25.90 mmol).

    • Causality Note: The strong acid (HCl) serves a dual purpose: it protonates the formaldehyde to initiate the reaction and catalyzes the key iminium ion formation and subsequent cyclization steps.[7] Paraformaldehyde is used as a stable, solid source of gaseous formaldehyde.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system until the starting material is consumed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the acidic mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Causality Note: Neutralization is critical to quench the reaction and convert the product from its hydrochloride salt to the free base, which is soluble in the organic extraction solvent.

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Equilibrate the column with a 9:1 Hexane:EtOAc eluent system.

    • Load the crude product onto the column and elute with a gradient of 10% to 30% ethyl acetate in hexane.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a clear, colorless oil.

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Combine Reactants (L-Phe-OEt·HCl, HCHO, HCl) in EtOH start->setup react 2. Heat to Reflux (80-85°C, 12-16h) setup->react monitor 3. Monitor by TLC react->monitor workup 4. Cool, Neutralize with NaHCO₃ monitor->workup Reaction Complete extract 5. Extract with Ethyl Acetate workup->extract dry 6. Dry (MgSO₄) & Evaporate Solvent extract->dry purify 7. Purify via Flash Chromatography dry->purify characterize 8. Characterize Pure Product (NMR, MS, Chiral HPLC) purify->characterize end_node End characterize->end_node

Caption: Step-by-step workflow for synthesis and purification.

Product Characterization and Validation

Accurate characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.

Expected Results
ParameterTypical Result
Yield 75-85%
Appearance Colorless to pale yellow oil
Enantiomeric Excess >98% ee
Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): Provides information on the proton environment. Expected chemical shifts (δ, ppm) include signals for the aromatic protons, the CH₂ groups of the THIQ ring, the chiral proton at C3, and the ethyl ester group.

    • ¹³C NMR (100 MHz, CDCl₃): Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Used to confirm the molecular weight of the product. For C₁₂H₁₅NO₂, the expected [M+H]⁺ ion in ESI-MS would be approximately m/z 206.12.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • This is the definitive method for determining the enantiomeric purity (enantiomeric excess, ee) of the product.

    • A chiral stationary phase (e.g., Chiralcel OD-H or similar) is used with a mobile phase such as a mixture of hexane and isopropanol.

    • The two enantiomers will have different retention times, and the ee is calculated from the relative peak areas of the major (S) and minor (R) enantiomers.

Conclusion

The asymmetric Pictet-Spengler reaction using starting materials from the chiral pool represents a highly efficient, reliable, and scalable method for producing enantiopure this compound. The protocol described herein is robust and provides the target compound in high yield and excellent enantiomeric excess. This key chiral building block is invaluable for researchers and professionals in drug discovery and development, serving as a critical starting point for the synthesis of complex and biologically active molecules.[3][10]

References

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558–10559. Available from: [Link]

  • Rother, D., et al. (2017). Enzymatic and chemoenzymatic 3-step cascades for the synthesis of stereochemically complementary trisubstituted tetrahydroisoquinolines. ResearchGate. Available from: [Link]

  • Ni, Y., et al. (2021). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry. Available from: [Link]

  • Klausen, R. S., Kennedy, C. R., & Jacobsen, E. N. (2017). Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 139(35), 12299–12309. Available from: [Link]

  • Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society, 128(4), 1086–1087. Available from: [Link]

  • László, C., & Fülöp, F. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(11), 3348. Available from: [Link]

  • Coric, I., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15437–15443. Available from: [Link]

  • Grogan, G., & Turner, N. J. (2023). One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines. Journal of the American Chemical Society, 145(7), 3863–3868. Available from: [Link]

  • Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13816–13843. Available from: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available from: [Link]

  • Ali, M. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available from: [Link]

  • Rother, D., et al. (2017). (Chemo)enzymatic cascades for the synthesis of tetrahydroisoquinolines. ResearchGate. Available from: [Link]

  • Name-Reaction.com. (2026). Pictet-Spengler reaction. Available from: [Link]

  • Schmidt, S., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(19), 5994. Available from: [Link]

  • Nielsen, J., & Lyngsø, L. O. (1996). Solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives employing support-bound tyrosine esters in the Pictet-Spengler reaction. Tetrahedron Letters, 37(47), 8439-8442. Available from: [Link]

  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

  • Li, H., et al. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 25(21), 5183. Available from: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Available from: [Link]

  • Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. Available from: [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Available from: [Link]

  • Nicoletti, M., O'Hagan, D., & Slawin, A. M. Z. (2002). The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (1), 116-121. Available from: [Link]

  • Wang, D., et al. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(23), 8527. Available from: [Link]

  • Ilardi, E. A., & St-Jean, F. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(24), 7536. Available from: [Link]

  • Sališová, M., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079. Available from: [Link]

  • Sališová, M., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079. Available from: [Link]

  • Wang, Y., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. Available from: [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8496–8506. Available from: [Link]

Sources

Protocol for N-acylation of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic:

Introduction: The Strategic Importance of N-Acylated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] These activities span applications as antitumor, anti-HIV, and neuroprotective agents.[3] N-acylation of the secondary amine within the THIQ structure is a cornerstone chemical transformation that provides a robust avenue to a vast library of tertiary amides.[4][5] This modification is a key strategy in drug discovery, enabling the modulation of critical pharmacological properties such as receptor potency, metabolic stability, selectivity, and solubility.[4]

This document provides a comprehensive guide to the N-acylation of a specific and valuable building block, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of a secondary amine, such as our THIQ substrate, proceeds via a well-established nucleophilic acyl substitution pathway.[6] The reaction is fundamentally an interaction between a nucleophile (the amine) and an electrophile (the acylating agent).

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the THIQ ring attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).[7][8]

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, leading to the formation of a transient, zwitterionic tetrahedral intermediate.[9]

  • Leaving Group Elimination & Proton Transfer: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms by eliminating the most stable leaving group (e.g., a chloride ion). Simultaneously, a base present in the reaction mixture abstracts the proton from the nitrogen atom.[9]

The role of the base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated when using an acyl chloride.[6][10] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, thereby shifting the equilibrium toward the desired amide product.

Figure 1: Mechanism of N-Acylation

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the N-acylation of this compound using an acyl chloride.

Materials and Reagents
  • This compound (1.0 equiv)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.05 - 1.2 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Ice/water bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane (DCM). Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the highly reactive acyl chloride.[4]

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Rationale: The acylation reaction is often exothermic. Cooling helps to control the reaction rate, minimize side reactions, and ensure safety.[4][11]

  • Addition of Acylating Agent: Add the acyl chloride (1.05 equiv), either neat or as a solution in anhydrous DCM, dropwise to the cold amine solution over 5-10 minutes. Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures homogenous mixing.[4][11]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible. Rationale: TLC is a rapid and effective method to determine the point of complete consumption of the limiting reagent.[4]

  • Aqueous Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes the excess triethylamine base, the bicarbonate wash removes any unreacted acyl chloride and acidic impurities, and the brine wash helps to remove residual water from the organic layer.[11]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. Rationale: Thoroughly drying the organic phase is essential before solvent removal to obtain a clean crude product.[4]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product. Rationale: Purification is necessary to remove any non-polar impurities and unreacted starting materials, providing the final product in high purity.[4]

Experimental Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Dissolve THIQ Ester & Base in anhydrous DCM under N₂ B 2. Cooling Cool solution to 0 °C in an ice bath A->B C 3. Reagent Addition Add Acyl Chloride dropwise B->C D 4. Reaction & Monitoring Stir and monitor by TLC until completion C->D E 5. Aqueous Workup Wash with HCl, NaHCO₃, Brine D->E F 6. Drying & Concentration Dry over Na₂SO₄, filter, and evaporate solvent E->F G 7. Purification Flash Column Chromatography F->G H Pure N-Acylated Product G->H

Sources

Application Notes and Protocols: The Strategic Incorporation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate (Tic) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation and Stability

In the landscape of peptide-based drug discovery, the ability to control the three-dimensional structure of a peptide is paramount to achieving high potency and selectivity. Unnatural amino acids are critical tools in this endeavor, and among them, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and its ester derivatives like Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, stand out as exceptionally valuable building blocks. Tic is a conformationally constrained analog of Phenylalanine (Phe) and a rigid surrogate for Proline (Pro), offering medicinal chemists a powerful method to introduce structural rigidity into the peptide backbone.[1][2][3][4]

The incorporation of the bicyclic Tic scaffold restricts the rotational freedom around the peptide bonds, guiding the peptide to adopt a more defined and stable conformation.[1][5][6] This pre-organization can significantly enhance binding affinity to biological targets and improve metabolic stability by increasing resistance to enzymatic degradation by proteases.[6][7] The impact of this strategy is exemplified by the development of the approved drug quinapril, where the substitution of Proline with a Tic residue led to a highly potent ACE inhibitor.[2][3] These attributes make Tic-containing peptides promising candidates for therapeutics with applications ranging from antimicrobial and antifungal to anticancer agents.[8][9][10]

This document serves as a comprehensive guide, providing both the theoretical rationale and detailed, field-proven protocols for the successful incorporation of Tic into synthetic peptides using modern solid-phase peptide synthesis (SPPS) techniques.

Core Principles: The Rationale for Using Tic

The decision to incorporate Tic into a peptide sequence is driven by the need to overcome the inherent limitations of natural peptides, namely their conformational flexibility and susceptibility to degradation.

  • Conformational Constraint and Pre-organization: Natural peptides often exist as an ensemble of different conformations in solution. A significant energy penalty is paid upon binding to a receptor, as the peptide must adopt a single, specific "bioactive" conformation. By introducing a rigid scaffold like Tic, the peptide is "pre-organized" into a structure that more closely resembles this bioactive conformation, thereby reducing the entropic penalty of binding and increasing affinity.

  • Enhanced Proteolytic Stability: Proteases recognize and cleave specific peptide sequences. The unusual and rigid structure of Tic is often poorly recognized by these enzymes, sterically hindering their access to the adjacent peptide bonds. This modification can dramatically increase the in vivo half-life of a peptide therapeutic.[6]

  • Turn Induction: The constrained geometry of Tic is particularly effective at inducing β-turn structures in a peptide chain. β-turns are critical secondary structures involved in molecular recognition events at the surface of proteins and receptors.

Experimental Protocols: Incorporating Tic via Fmoc-SPPS

The most common and efficient method for synthesizing Tic-containing peptides is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[8][9][11][12] The following protocol provides a detailed workflow for this process.

Protocol 1: Standard Fmoc-Based Solid-Phase Synthesis of a Tic-Containing Peptide

This protocol outlines the manual synthesis on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage. The principles are directly applicable to automated synthesizers.

Materials and Reagents:

  • Resin: Rink Amide MBHA resin (or other suitable resin like 2-Chlorotrityl chloride for protected fragments).

  • Amino Acids: Fmoc-protected amino acids (including Fmoc-L-Tic-OH).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine in DMF (v/v).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) or a simpler mixture like TFA/TIS/H₂O (95:2.5:2.5) for peptides without sensitive residues.

  • Precipitation/Washing: Cold diethyl ether.

  • Monitoring: Kaiser Test reagents.

Workflow Visualization:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Is chain complete? (No) Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Is chain complete? (Yes) Repeat->Deprotection Final_Wash 7. Final Washing (DMF, DCM, MeOH) Final_Deprotection->Final_Wash Cleavage 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification 9. Precipitation, Purification & Lyophilization Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Swelling and Preparation:

    • Place the resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

    • Add DMF (5-10 mL) and gently agitate for 30 minutes to swell the resin beads.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of Fmoc-Tic-OH (or other Amino Acid):

    • In a separate vial, pre-activate the amino acid. Dissolve Fmoc-L-Tic-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF (3 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture. The solution may change color (e.g., to yellow). Allow the activation to proceed for 1-2 minutes.

    • Causality: Using a slight excess of coupling reagent and a significant excess of base ensures rapid and complete formation of the active ester, driving the subsequent coupling reaction to completion, which is crucial for sterically hindered residues like Tic.[11]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test (see Protocol 2). A negative result (yellow/colorless beads) indicates successful coupling.

    • Expert Insight: If the Kaiser test is positive (blue beads), it signifies incomplete coupling. In this case, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling"). This is often necessary for sterically demanding couplings.

  • Chain Elongation:

    • Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

    • Repeat the synthesis cycle (Step 2 for deprotection, Step 3 for coupling, Step 4 for monitoring) for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin extensively with DMF, then DCM, and finally methanol to shrink the beads. Dry the resin under high vacuum for at least 1 hour.

    • Add the pre-chilled cleavage cocktail (e.g., 5-10 mL of Reagent K) to the dried resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Causality: The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, tBu, Trt). Scavengers (e.g., TIS, thioanisole) are essential to trap the reactive carbocations generated during this process, preventing unwanted side reactions with sensitive residues like Tryptophan or Cysteine.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

Protocol 2: Qualitative Monitoring with the Kaiser (Ninhydrin) Test

The Kaiser test is used to detect free primary amines on the resin, providing a qualitative assessment of the coupling reaction's completeness.[8][13]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C).

  • Heat the tube at 100°C for 3-5 minutes.

  • Observe the color:

    • Intense Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless Beads/Solution: Negative result. Indicates the absence of free primary amines (complete coupling).

Important Limitation: The Kaiser test does not work for secondary amines. Therefore, it will give a negative result after coupling to a secondary amine (like Proline or Tic) and cannot be used to check the completeness of the next coupling step. In such cases, a small test cleavage of a few resin beads followed by LC-MS analysis can be used for verification.

Data and Decision Making

Table 1: Selection of Coupling Reagents

The choice of coupling reagent is critical, especially when dealing with challenging sequences or sterically hindered amino acids like Tic.

Coupling ReagentTypeKey AdvantagesConsiderations
HBTU/HCTU Aminium/Uronium SaltFast, efficient, low racemization. Widely used standard.Can cause side reactions with unprotected Asp/Glu.
HATU/HDMA Aminium/Uronium SaltMore potent than HBTU. Excellent for hindered couplings.[14]More expensive.
DEPBT Phosphonium SaltExtremely low racemization. Good for fragment condensation.Slower reaction times compared to uronium salts.
DIC/Oxyma Carbodiimide/AdditiveCost-effective. Oxyma is a safer alternative to HOBt.Slower and can be less efficient for difficult couplings.
Decision Pathway for Coupling Conditions

Coupling_Decision Start Start Coupling Standard_AA Standard Amino Acid? Start->Standard_AA Hindered_AA Hindered Amino Acid? (e.g., Tic, Aib, N-Me-AA) Standard_AA->Hindered_AA No Use_HBTU Use Standard Conditions (HBTU/DIPEA, 1 hr) Standard_AA->Use_HBTU Yes Hindered_AA->Use_HBTU No Use_HATU Use Potent Conditions (HATU/DIPEA, 2 hr) Hindered_AA->Use_HATU Yes Kaiser_Test Kaiser Test Use_HBTU->Kaiser_Test Use_HATU->Kaiser_Test Result_Neg Negative (Complete) Kaiser_Test->Result_Neg Result_Pos Positive (Incomplete) Kaiser_Test->Result_Pos Double_Couple Double Couple (Fresh Reagents) Result_Pos->Double_Couple Double_Couple->Kaiser_Test

Caption: Decision pathway for selecting coupling conditions.

Conclusion and Future Outlook

The strategic incorporation of this compound and its free acid form, Tic, is a proven and powerful technique in modern peptide chemistry. By imparting conformational rigidity and enhanced metabolic stability, Tic serves as a cornerstone for the rational design of potent, selective, and durable peptide-based therapeutics. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize these complex molecules. As our understanding of peptide structure-activity relationships deepens, constrained amino acids like Tic will continue to be indispensable tools in the development of the next generation of peptide drugs.

References

  • Khan, K. M., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • Atkins, C. G., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Hartman, M. C. T., et al. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. PLoS ONE. Available at: [Link]

  • ResearchGate. (n.d.). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Request PDF. Available at: [Link]

  • Khan, K. M., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science. Available at: [Link]

  • Qvit, N., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Angewandte Chemie International Edition. Available at: [Link]

  • Stork. (n.d.). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. Request PDF. Available at: [Link]

  • D'Andrea, L. D., et al. (2000). Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2. Journal of Peptide Research. Available at: [Link]

  • Semantic Scholar. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Reddy, T. R., et al. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2022). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. PDF. Available at: [Link]

  • DOKUMEN.PUB. (2020). Peptide Synthesis: Methods and Protocols. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. (1998). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. PDF. Available at: [Link]

  • SciSpace. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Available at: [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. Available at: [Link]

  • PubMed. (1999). Synthesis of L-2,3-trans-3,4-cis-Dihydroxyproline Building Blocks for Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Biological Activity Screening of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds.[1][2] This "privileged scaffold" has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][3] THIQ-based compounds have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and neurological disorders.[2] Their remarkable versatility stems from the rigid bicyclic structure which can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with various biological targets.[3]

This guide provides a comprehensive overview and detailed protocols for the initial in vitro screening of novel THIQ derivatives. The focus is on establishing a logical, tiered screening cascade to efficiently identify and characterize promising lead compounds. We will cover primary assays for assessing general cytotoxicity and antimicrobial effects, followed by more specific secondary assays to elucidate mechanisms of action.

General Screening Workflow for THIQ Derivatives

A systematic approach is crucial for efficiently screening a library of newly synthesized THIQ compounds. The goal is to move from broad, high-throughput assays to more complex, mechanism-focused studies.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Validation cluster_2 Phase 3: Secondary & Mechanistic Assays Compound_Library THIQ Derivative Library Primary_Cytotoxicity Cytotoxicity Assay (e.g., MTT/SRB on Cancer Panel) Compound_Library->Primary_Cytotoxicity Primary_Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Compound_Library->Primary_Antimicrobial Hit_Identification Identify 'Hits' (Compounds meeting activity criteria, e.g., IC50 < 10 µM) Primary_Cytotoxicity->Hit_Identification Primary_Antimicrobial->Hit_Identification Dose_Response Dose-Response & IC50 Confirmation Hit_Identification->Dose_Response Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V / PI Staining) Dose_Response->Apoptosis_Assay Migration_Assay Cell Migration Assay (Wound Healing) Dose_Response->Migration_Assay Target_Assay Specific Target Assay (e.g., Enzyme Inhibition) Dose_Response->Target_Assay Lead_Compound Lead Compound(s) for further development Apoptosis_Assay->Lead_Compound Migration_Assay->Lead_Compound Target_Assay->Lead_Compound

Caption: A tiered workflow for screening THIQ derivatives.

Section 1: Anticancer Activity Screening

THIQ derivatives have shown remarkable potential as anticancer agents, acting through diverse mechanisms such as inducing apoptosis, inhibiting cell proliferation, and interrupting cell migration.[4][5][6] A typical primary screen involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.

Protocol 1.1: MTT Assay for General Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[7][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • THIQ test compounds dissolved in DMSO (e.g., 10 mM stock)

  • MTT solution: 5 mg/mL in sterile PBS[7][10]

  • Solubilization solution: DMSO[8] or 10% SDS in 0.01 M HCl[10]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells in the exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[8][10]

  • Compound Treatment: Prepare serial dilutions of the THIQ compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for 48 or 72 hours.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10] Incubate for 3-4 hours at 37°C until purple precipitate is visible.[8][11]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to reduce background.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

THIQ DerivativeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)[12]
THIQ-001 8.512.39.1
THIQ-002 > 50> 50> 50
THIQ-003 1.22.50.9[12]
Doxorubicin 0.50.80.6

Table 1: Example cytotoxicity data for a series of THIQ derivatives.

Protocol 1.2: Wound Healing (Scratch) Assay for Cell Migration

Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro.[13][14] A "scratch" or cell-free gap is created in a confluent cell monolayer. The rate at which cells migrate to close this gap is monitored over time, providing a measure of cell motility.[13][14]

Materials:

  • Cells seeded in 12- or 24-well plates[13][15]

  • Sterile 200 µL pipette tip[13] or a specialized wound-making tool

  • Culture medium, potentially with reduced serum to minimize cell proliferation[16]

  • Microscope with a camera

Procedure:

  • Create Monolayer: Seed cells in a 12-well plate at a density that will form a 95-100% confluent monolayer within 24 hours.[13][15]

  • Create Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.[13][14] Apply consistent pressure to ensure a uniform gap.

  • Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[14] Replace with fresh medium containing the THIQ compound at a non-lethal concentration (e.g., IC₅₀/4) and a vehicle control.

  • Imaging: Immediately capture an image of the scratch (Time 0). Place the plate back in the incubator. Acquire additional images of the same field at regular intervals (e.g., 8, 16, and 24 hours).[15]

  • Data Analysis: Measure the area or width of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) gap area.

Protocol 1.3: Annexin V/PI Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[19]

Apoptosis_Assay cluster_0 A Viable Cell Inner Membrane: PS Outer Membrane: Intact Annexin V: Negative PI: Negative B Early Apoptotic Cell PS translocated to Outer Membrane Outer Membrane: Intact Annexin V: Positive PI: Negative A->B Apoptotic Stimulus (e.g., THIQ) C Late Apoptotic/Necrotic Cell PS on Outer Membrane Outer Membrane: Permeable Annexin V: Positive PI: Positive B->C Loss of Membrane Integrity caption Mechanism of Annexin V / PI Staining for Apoptosis Detection

Caption: Distinguishing cell states with Annexin V and PI.

Materials:

  • Cells treated with THIQ derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the desired concentrations of THIQ compounds for a specified time (e.g., 24 hours).[17]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding flask.[17]

  • Washing: Wash the collected cells twice by centrifuging (e.g., 500 x g for 5 minutes) and resuspending the pellet in cold PBS.[17]

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer in a flow cytometry tube.[18] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[18] Analyze the samples by flow cytometry within one hour.

Section 2: Antimicrobial Activity Screening

Many THIQ derivatives possess antibacterial and antifungal properties, making them valuable candidates for antimicrobial drug discovery.[2] The standard primary screening method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] Serial two-fold dilutions of the THIQ compound are prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added.[20][21] The MIC is read as the lowest compound concentration where no turbidity (growth) is observed after incubation.[22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[23]

  • Sterile 96-well plates

  • THIQ compounds dissolved in DMSO

  • Spectrophotometer or plate reader for turbidity (OD₆₀₀)

  • McFarland turbidity standards (0.5 standard)

Procedure:

  • Inoculum Preparation: From an overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the THIQ compound (at 2x the highest desired test concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.[23]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[22]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is visible.

Section 3: Neurological Activity Screening

THIQ derivatives are also known to interact with targets in the central nervous system, with applications in neurodegenerative diseases like Alzheimer's.[2] A common primary screen is to assess the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[24]

Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: Ellman's assay is a rapid and reliable colorimetric method for measuring AChE activity.[24] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[24] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[24] The rate of color formation, measured by absorbance at 412 nm, is proportional to AChE activity.[24] Inhibitors will reduce this rate.

Materials:

  • AChE enzyme (from Electrophorus electricus)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (10 mM in buffer)[24]

  • ATChI substrate solution (10 mM in deionized water, prepared fresh)[24]

  • THIQ test compounds

  • 96-well plate and microplate reader

Procedure:

  • Assay Plate Setup: In a 96-well plate, add the following to designated wells (total volume 150 µL):[24]

    • Test Wells: 25 µL buffer, 25 µL THIQ compound dilution, 25 µL AChE solution, 50 µL DTNB solution, 25 µL ATChI solution.

    • Control (100% Activity): 50 µL buffer, 25 µL AChE solution, 50 µL DTNB solution, 25 µL ATChI solution.

    • Blank: 75 µL buffer, 50 µL DTNB solution, 25 µL ATChI solution.

  • Pre-incubation: Add the buffer, inhibitor (or buffer for control), and enzyme. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add the DTNB solution, followed by the ATChI substrate solution to all wells to start the reaction.[24]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.[24]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[24] Determine the percentage of inhibition for each THIQ concentration relative to the control and calculate the IC₅₀ value.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro biological characterization of novel tetrahydroisoquinoline derivatives. This tiered approach, starting with broad primary screens for cytotoxicity and antimicrobial activity and progressing to more specific mechanistic assays, allows for the efficient identification and prioritization of lead compounds. Careful execution of these assays, with strict adherence to controls and proper data analysis, is paramount for generating reliable and reproducible results that can confidently guide further drug development efforts.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Scratch Wound Healing Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Scratch Assay protocol. (n.d.). Retrieved from [Link]

  • In vitro wound-healing assay also known as the scratch assay. (n.d.). Moodle@Units. Retrieved from [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol. Retrieved from [Link]

  • Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). NIH. Retrieved from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Retrieved from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Retrieved from [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. (n.d.). Scribd. Retrieved from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Retrieved from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (2022). Frontiers. Retrieved from [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. (2025). ResearchGate. Retrieved from [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing: Broth dilution method. (2021). YouTube. Retrieved from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (n.d.). PubMed. Retrieved from [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Retrieved from [Link]

Sources

Synthesis of 1-Aryl-Tetrahydroisoquinoline Derivatives as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic molecules exhibiting significant biological activities.[1] This structural framework has garnered considerable attention in medicinal chemistry, particularly in the development of novel anticancer agents.[2][3] Derivatives of THIQ have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides an in-depth exploration of the synthesis of 1-aryl-substituted THIQ derivatives, focusing on the robust and widely utilized Pictet-Spengler reaction, and details their application as potential anticancer therapeutics through the inhibition of critical cellular signaling pathways.

Introduction to Tetrahydroisoquinolines in Oncology

The quest for more effective and less toxic cancer therapies has driven the exploration of diverse chemical scaffolds. The THIQ core, with its versatile substitution patterns, offers a unique three-dimensional architecture that allows for precise interaction with various biological targets.[3] Several THIQ-containing compounds, both from natural sources and synthetic endeavors, have shown potent cytotoxic effects against a range of cancer cell lines.[2][4] Their mechanisms of action are varied and include the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[4]

One of the pivotal signaling cascades frequently dysregulated in cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival, proliferation, and inflammation.[5] Consequently, targeting the NF-κB pathway has emerged as a promising strategy for cancer therapy, and several THIQ derivatives have been identified as potent inhibitors of this pathway.

Synthetic Strategies: The Pictet-Spengler Reaction

The construction of the THIQ core can be achieved through several synthetic routes, with the Pictet-Spengler reaction being one of the most efficient and versatile methods.[6][7][8] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form the corresponding tetrahydroisoquinoline.[7] The elegance of this reaction lies in its ability to generate the complex THIQ scaffold in a single, atom-economical step.

The general mechanism of the Pictet-Spengler reaction begins with the formation of a Schiff base from the condensation of the β-arylethylamine and the carbonyl compound. Subsequent protonation of the imine nitrogen activates the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form the new heterocyclic ring.[7]

Experimental Workflow: Pictet-Spengler Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Characterization Start β-Arylethylamine + Aromatic Aldehyde Solvent Solvent (e.g., Trifluoroacetic Acid) Start->Solvent Dissolve Reaction_Conditions Heat / Reflux (Monitor by TLC) Solvent->Reaction_Conditions Quench Quench Reaction (e.g., with NaHCO3 soln.) Reaction_Conditions->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., over Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize (NMR, MS) Purification->Characterization

Caption: General workflow for the Pictet-Spengler synthesis of 1-aryl-THIQ derivatives.

Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol details the synthesis of a representative 1-aryl-THIQ derivative, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, via a one-step Pictet-Spengler reaction.[9]

Materials:

  • 2-Phenylethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylethylamine (1.0 eq) and benzaldehyde (1.0 eq) in trifluoroacetic acid (TFA).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[10]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods.[11]

  • ¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at C1, and the methylene protons of the tetrahydroisoquinoline core.

  • ¹³C NMR (CDCl₃): The spectrum should display the corresponding signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Application in Cancer Research: Targeting the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a critical role in regulating genes involved in inflammation, immunity, cell proliferation, and survival.[5] In many cancers, the NF-κB pathway is constitutively active, leading to the overexpression of anti-apoptotic proteins and cell cycle regulators, thereby promoting tumor growth and resistance to therapy.[5]

G Receptor Receptor (TNFR, IL-1R) IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Transcription Cell_Response Cancer Cell Proliferation, Survival, Angiogenesis, Metastasis Gene_Expression->Cell_Response THIQ THIQ Derivative THIQ->IKK_Complex Inhibits

Caption: The canonical NF-κB signaling pathway and the inhibitory action of THIQ derivatives.

Many synthesized 1-aryl-tetrahydroisoquinoline derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway.[3] These compounds can interfere with the pathway at various points, such as by inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[5] By preventing the degradation of IκBα, the THIQ derivatives effectively sequester NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its target genes.

Structure-Activity Relationship (SAR) and Data Presentation

The anticancer potency of THIQ derivatives is highly dependent on the nature and position of substituents on both the tetrahydroisoquinoline core and the 1-aryl moiety. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

CompoundR1 (Aromatic Ring)R2 (C1-Aryl Ring)Cancer Cell LineIC₅₀ (µM)Reference
THIQ-1 6,7-Dimethoxy4-ChloroColon (HCT116)1.5[3]
THIQ-2 6,7-Dimethoxy4-MethoxyColon (HCT116)5.2[3]
THIQ-3 6,7-Dimethoxy3,4-DimethoxyLung (A549)2.8[4]
THIQ-4 Unsubstituted4-NitroBreast (MCF-7)7.1[2]

Table 1: Anticancer activity of selected 1-aryl-tetrahydroisoquinoline derivatives.

The data in Table 1 illustrates that substitutions on the C1-aryl ring significantly impact the anticancer activity. For instance, the presence of an electron-withdrawing chloro group at the 4-position of the phenyl ring (THIQ-1) results in higher potency compared to an electron-donating methoxy group at the same position (THIQ-2) in colon cancer cells.[3] This highlights the importance of electronic effects in the interaction of these compounds with their biological targets.

Conclusion and Future Perspectives

The synthesis of 1-aryl-tetrahydroisoquinoline derivatives via the Pictet-Spengler reaction offers a robust and efficient route to a class of compounds with significant potential as anticancer agents. Their ability to target key signaling pathways, such as the NF-κB cascade, provides a strong rationale for their further development. Future research in this area will likely focus on the synthesis of novel analogues with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and in vivo efficacy. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising class of therapeutic agents.

References

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Arch Pharm (Weinheim). 2013;346(1):21-31. [Link]

  • Kagramanov, V. A., et al. Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. Chemistry of Natural Compounds. 2018;54(4):725-728. [Link]

  • Singh, P., et al. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. 2015;4(8):227-231. [Link]

  • Gantla, G., et al. Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research. 2010;70(8_Supplement):735-735. [Link]

  • Matlabe, M. G., et al. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents Med Chem. 2018;18(1):112-124. [Link]

  • Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11(23):13959-13981. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • NF-κB Signaling Pathway Diagram. SciSpace. [Link]

  • Dehydrogenative Coupling Reactions Catalysed by Rose Bengal Using Visible Light Irradiation. The Royal Society of Chemistry. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Huber, M. A., et al. Schematic representation of the NF-κB signaling pathway and the... ResearchGate. [Link]

Sources

Application Note: Strategic Derivatization of the Secondary Amine in Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and clinically significant pharmaceuticals.[1][2][3] Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a particularly valuable building block, featuring a secondary amine at the N-2 position that serves as a prime handle for chemical modification.[4][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic derivatization of this secondary amine. We present validated, step-by-step protocols for N-acylation, N-alkylation via reductive amination, and N-arylation, explaining the mechanistic rationale behind each method and the critical parameters for success. These protocols are designed to empower chemists to efficiently generate diverse libraries of novel THIQ analogs for screening and lead optimization.

Introduction: The Significance of the THIQ Scaffold

The THIQ framework is a cornerstone of modern drug design, prized for its rigid, conformationally constrained structure that allows for precise presentation of pharmacophoric elements to biological targets.[4] This scaffold is integral to a wide array of bioactive molecules, including natural products like morphine and synthetic drugs such as the ACE inhibitor quinapril.[4][6][7] Modification of the THIQ core is a proven strategy for modulating pharmacological activity, with the secondary amine at the N-2 position being the most accessible and versatile point for derivatization.

Introducing substituents at the N-2 position directly influences key drug-like properties, including:

  • Receptor Binding and Selectivity: The N-substituent can form critical interactions (e.g., hydrogen bonds, hydrophobic contacts) within a target's binding pocket.

  • Pharmacokinetics: Altering polarity and lipophilicity through N-derivatization can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Physicochemical Properties: Modifications can fine-tune solubility, crystal packing, and formulation characteristics.

This guide focuses on three fundamental and high-utility transformations for derivatizing this compound: N-acylation, reductive amination, and N-arylation.

N-Acylation: Formation of Robust Amides

Scientific Rationale: N-acylation is a highly reliable method for converting the secondary amine into a stable, neutral amide. The reaction typically proceeds via nucleophilic attack of the amine on an activated carboxyl group, such as an acyl chloride or anhydride. A tertiary amine base (e.g., triethylamine, DIPEA) is essential to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion. The resulting N-acyl derivatives often exhibit restricted rotation around the newly formed amide bond, which can lead to the appearance of conformational isomers (rotamers) observable by NMR spectroscopy.[5][8] This conformational behavior can be significant for structure-activity relationship (SAR) studies.

N_Acylation_Workflow Figure 1: N-Acylation General Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Processing Start_THIQ Ethyl 1,2,3,4-THIQ-3-carboxylate Reaction Reaction Vessel - Aprotic Solvent (DCM, THF) - Tertiary Base (Et₃N, DIPEA) - 0°C to RT Start_THIQ->Reaction Start_Acyl Acylating Agent (R-COCl or (R-CO)₂O) Start_Acyl->Reaction Workup Aqueous Workup (Wash with H₂O, brine) Reaction->Workup Reaction Completion (TLC) Purify Purification (Column Chromatography) Workup->Purify Product N-Acyl THIQ Product Purify->Product

Protocol 2.1: N-Acetylation with Acetic Anhydride

This protocol describes the straightforward synthesis of Ethyl N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Table 1: Reagents for N-Acetylation

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Ethyl 1,2,3,4-THIQ-3-carboxylate 205.25 1.0 g 4.87 1.0
Acetic Anhydride 102.09 0.55 mL 5.85 1.2
Triethylamine (Et₃N) 101.19 1.02 mL 7.31 1.5

| Dichloromethane (DCM) | - | 25 mL | - | - |

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.87 mmol) and dissolve in dichloromethane (25 mL). Place the flask in an ice bath and stir for 10 minutes.

  • Reagent Addition: Add triethylamine (1.02 mL, 7.31 mmol) to the stirred solution. Following this, add acetic anhydride (0.55 mL, 5.85 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the pure N-acetylated product.

N-Alkylation via Reductive Amination

Scientific Rationale: While direct N-alkylation with alkyl halides is possible, it can be plagued by low yields and over-alkylation. Reductive amination offers a superior, more controlled alternative.[1] This one-pot reaction first involves the condensation of the secondary amine with an aldehyde or ketone to form a transient iminium ion. This electrophilic intermediate is then immediately reduced by a mild, selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is moisture-tolerant, non-pyrophoric, and effective under the mildly acidic conditions that favor iminium ion formation.[9][10]

Reductive_Amination_Workflow Figure 2: Reductive Amination Workflow Start_THIQ Ethyl 1,2,3,4-THIQ-3-carboxylate Reaction_Mix Mix in Solvent (DCE or CH₂Cl₂) Start_THIQ->Reaction_Mix Start_Aldehyde Aldehyde / Ketone (R-CHO) Start_Aldehyde->Reaction_Mix Iminium_Formation Iminium Ion Formation (Stir at RT, 30-60 min) Reaction_Mix->Iminium_Formation Add_Reductant Add NaBH(OAc)₃ Iminium_Formation->Add_Reductant Reduction In-situ Reduction (Stir at RT, 2-16 h) Add_Reductant->Reduction Workup Aqueous Workup (Quench, Extract) Reduction->Workup Reaction Completion (TLC) Purify Purification (Chromatography) Workup->Purify Product N-Alkyl THIQ Product Purify->Product

Protocol 3.1: N-Benzylation with Benzaldehyde

This protocol details the synthesis of Ethyl N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Table 2: Reagents for Reductive Amination

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Ethyl 1,2,3,4-THIQ-3-carboxylate 205.25 1.0 g 4.87 1.0
Benzaldehyde 106.12 0.52 mL 5.11 1.05
Sodium Triacetoxyborohydride 211.94 1.55 g 7.31 1.5

| 1,2-Dichloroethane (DCE) | - | 30 mL | - | - |

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 4.87 mmol) and benzaldehyde (0.52 mL, 5.11 mmol) in 1,2-dichloroethane (30 mL).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.55 g, 7.31 mmol) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Reaction: Stir the reaction at room temperature and monitor by TLC (2:8 Ethyl Acetate/Hexane) until the starting amine is consumed (typically 4-6 hours).

  • Workup: Carefully quench the reaction by adding 25 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford the desired N-benzylated product.

N-Arylation: Buchwald-Hartwig Cross-Coupling

Scientific Rationale: The formation of a C(sp²)-N bond to create N-aryl derivatives requires more specialized conditions than N-alkylation. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has become the gold standard for this transformation.[11] The reaction requires three key components: a palladium precatalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand that facilitates the catalytic cycle, and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) to generate the active amine anion. The entire process must be conducted under a strictly inert atmosphere (argon or nitrogen) as the catalytic species are sensitive to oxygen.

Buchwald_Hartwig_Workflow Figure 3: Buchwald-Hartwig N-Arylation Workflow Start_THIQ Ethyl 1,2,3,4-THIQ-3-carboxylate Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) - Anhydrous Solvent (Toluene) Start_THIQ->Setup Start_ArylHalide Aryl Halide (Ar-Br or Ar-I) Start_ArylHalide->Setup Catalyst_System Pd Catalyst + Phosphine Ligand + Base (NaOtBu) Catalyst_System->Setup Reaction Heat Reaction Mixture (80-110 °C) Setup->Reaction Workup Aqueous Workup (Filter through Celite, Extract) Reaction->Workup Reaction Completion (LC-MS) Purify Purification (Chromatography) Workup->Purify Product N-Aryl THIQ Product Purify->Product

Protocol 4.1: N-Phenylation with Bromobenzene

This protocol describes the synthesis of Ethyl N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Table 3: Reagents for Buchwald-Hartwig N-Arylation

Reagent M.W. ( g/mol ) Amount Moles (mmol) Equiv.
Ethyl 1,2,3,4-THIQ-3-carboxylate 205.25 0.5 g 2.44 1.0
Bromobenzene 157.01 0.28 mL 2.68 1.1
Pd₂(dba)₃ 915.72 22.5 mg 0.024 0.01
Xantphos 578.68 42.5 mg 0.073 0.03
Sodium tert-butoxide (NaOtBu) 96.10 328 mg 3.41 1.4

| Anhydrous Toluene | - | 20 mL | - | - |

Step-by-Step Methodology:

  • Inert Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (328 mg, 3.41 mmol), Pd₂(dba)₃ (22.5 mg, 0.024 mmol), and Xantphos (42.5 mg, 0.073 mmol) to an oven-dried Schlenk flask equipped with a stir bar.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (20 mL) via syringe, followed by this compound (0.5 g, 2.44 mmol) and bromobenzene (0.28 mL, 2.68 mmol).

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction by LC-MS for consumption of the starting materials.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the dark residue by flash column chromatography on silica gel, eluting with a gradient of 2% to 15% ethyl acetate in hexanes to isolate the N-arylated product.

Conclusion

The derivatization of the N-2 secondary amine of this compound is a critical strategy in the synthesis of novel bioactive compounds. The protocols for N-acylation, reductive amination, and N-arylation detailed in this application note provide robust and versatile methods for accessing a wide chemical space. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can confidently and efficiently generate libraries of THIQ analogs, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.).
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (2024).
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024).
  • Chapter 7: Isoquinolines. (2015). Privileged Scaffolds in Medicinal Chemistry.
  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. (2012).
  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conform
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2012). Molecules.
  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. (n.d.).

Sources

Application of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Peptidomimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of peptidomimetics seeks to design and synthesize molecules that mimic the structure and function of natural peptides. A key strategy in this endeavor is the incorporation of constrained amino acid analogues to impart specific conformational properties and enhance biological activity and stability. Among these, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a derivative of the unnatural α-amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has emerged as a valuable building block.[1][2] Its rigid bicyclic structure serves as a surrogate for proline or a constrained analogue of phenylalanine or tyrosine, enabling the design of peptidomimetics with well-defined secondary structures that can target a variety of enzymes and receptors.[1][3]

This comprehensive guide provides detailed application notes and protocols for the synthesis and incorporation of this compound into peptidomimetic scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their therapeutic discovery programs.

The Strategic Advantage of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] When incorporated into a peptide backbone, the Tic residue introduces a significant conformational constraint. This rigidity can:

  • Induce specific secondary structures: The fixed dihedral angles of the Tic residue can promote the formation of β-turns and other secondary structures that are often crucial for receptor binding.[6]

  • Enhance metabolic stability: The non-natural structure of Tic can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptidomimetic.

  • Improve receptor affinity and selectivity: By locking the peptide into a bioactive conformation, the Tic scaffold can enhance binding affinity and selectivity for the target receptor. For instance, the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold has been instrumental in developing opioid receptor modulators with diverse profiles.[7][8]

The ethyl ester functionality of the title compound provides a convenient handle for further chemical modifications and for incorporation into peptide chains using standard peptide synthesis protocols.

Synthesis of this compound

The cornerstone of synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[9][10] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11] For the synthesis of this compound, the typical starting materials are L-phenylalanine ethyl ester and formaldehyde.

Visualizing the Synthesis: The Pictet-Spengler Reaction

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylalanine L-Phenylalanine Ethyl Ester schiff_base Schiff Base phenylalanine->schiff_base + HCHO formaldehyde Formaldehyde formaldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion + H+ thic Ethyl 1,2,3,4-tetrahydroisoquinoline- 3-carboxylate iminium_ion->thic Intramolecular Cyclization

Caption: The Pictet-Spengler reaction pathway for synthesizing the tetrahydroisoquinoline core.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis via the Pictet-Spengler reaction.

Materials:

  • L-Phenylalanine ethyl ester hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-phenylalanine ethyl ester hydrochloride (1 equivalent) in water.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.1 equivalents).

  • Acid Catalysis: Carefully add concentrated hydrochloric acid. The reaction is typically heated to reflux for several hours.[11] Reaction conditions may need to be optimized depending on the scale and specific substrates. For less activated aromatic rings, stronger acids or higher temperatures may be necessary.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Expected Yield: Yields can vary but are generally moderate to high.

Incorporation into Peptidomimetic Scaffolds

Once synthesized and purified, this compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[13][14] The secondary amine of the tetrahydroisoquinoline ring allows for the extension of the peptide chain, while the ethyl ester can be hydrolyzed to the carboxylic acid for C-terminal extension or used as is for certain applications.

Visualizing the Incorporation Workflow

spsp_workflow cluster_synthesis Peptide Synthesis resin Solid Support Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-AA-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Tic(Et)-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-AA-OH deprotection3->coupling3 cleavage Cleavage from Resin coupling3->cleavage purification Purification (HPLC) cleavage->purification product Purified Peptidomimetic purification->product

Caption: A generalized workflow for solid-phase peptide synthesis incorporating the Tic residue.

Protocol 2: Solid-Phase Incorporation of Fmoc-Tic(Et)-OH

This protocol details the incorporation of the N-Fmoc protected this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected this compound (Fmoc-Tic(Et)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Tic(Et)-OH:

    • In a separate vessel, pre-activate Fmoc-Tic(Et)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Structure-Activity Relationship (SAR) Studies

The incorporation of this compound and its derivatives has led to the development of peptidomimetics with diverse pharmacological profiles.

Table 1: Examples of Bioactive Peptidomimetics Containing the Tetrahydroisoquinoline Scaffold
Peptidomimetic ClassTargetBiological ActivityReference
Dmt-Tiq AnaloguesOpioid Receptors (MOR, KOR, DOR)Agonists, Partial Agonists, Antagonists[7][8]
Tic-containing PeptidesVarious Enzymes and ReceptorsAnticancer, Antimicrobial[13][15]
QuinaprilAngiotensin-Converting Enzyme (ACE)ACE Inhibitor (Antihypertensive)[1][3]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Aromatic Ring: Modifications to the aromatic ring of the tetrahydroisoquinoline scaffold can significantly impact biological activity. For example, the addition of a 7-benzyl pendant to the Dmt-Tiq scaffold shifted the pharmacological profile from a DOR antagonist to a KOR agonist/MOR partial agonist.[7][8]

  • Stereochemistry at C3: The stereochemistry of the carboxylate group at the C3 position is crucial for defining the overall conformation of the peptidomimetic and its interaction with the target receptor.

  • N-alkylation: Alkylation of the secondary amine in the tetrahydroisoquinoline ring can further constrain the molecule and influence its biological properties.

Conclusion

This compound is a powerful and versatile building block for the design and synthesis of conformationally constrained peptidomimetics. The synthetic accessibility of the tetrahydroisoquinoline scaffold via the Pictet-Spengler reaction, coupled with its straightforward incorporation into peptide chains, makes it an attractive tool for medicinal chemists and drug discovery scientists. By leveraging the unique structural features of this constrained amino acid analogue, researchers can develop novel peptidomimetics with enhanced biological activity, stability, and therapeutic potential.

References

  • Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved January 10, 2026, from [Link]

  • Wang, Y., & Wilson, L. J. (1998). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science, 4(3), 237-240. [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]

  • Clark, M. J., et al. (2019). Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules, 24(23), 4302. [Link]

  • Clark, M. J., et al. (2019). Novel Dimethyltyrosine-Tetrahydroisoquinoline Peptidomimetics with Aromatic Tetrahydroisoquinoline Substitutions Show In Vitro Kappa and Mu Opioid Receptor Agonism. ACS Chemical Neuroscience, 10(10), 4344-4354. [Link]

  • Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]

  • Larkin, M. A., et al. (2007). Clustal W and Clustal X version 2.0. Bioinformatics, 23(21), 2947-2948. This reference appears to be incorrectly cited in the search results and is not directly relevant to the topic.
  • Tiwari, S., et al. (2025). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Chemistry & Biodiversity, e202500001. [Link]

  • Zhang, Y., Fang, H., & Xu, W. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]

  • Singh, P., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(50), 47869-47879. [Link]

  • Singh, P., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(50), 47869-47879. [Link]

  • Lesma, G., et al. (2007). Synthesis of tetrahydroisoquinoline-based pseudopeptides and their characterization as suitable reverse turn mimetics. Tetrahedron, 63(25), 5567-5578. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 710-731. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. In Peptidomimetics (pp. 1-24). Springer, Cham. [Link]

  • Jourdan, F., et al. (2011). Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. Journal of Medicinal Chemistry, 54(22), 7913-7925. [Link]

  • Sharma, A., & Kumar, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35. [Link]

  • Singh, S., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(11), 2635-2640. [Link]

  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • The Tetrahydroisoquinoline Scaffold in ABC Transporter Inhibitors that Act as Multidrug Resistance (MDR) Reversers | CoLab. (2022, October 26). Retrieved January 10, 2026, from [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 710-731. [Link]

  • Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758. [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] The biological activity of these compounds is often contingent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a key chiral building block for synthesizing a range of pharmacologically active agents, including antihypertensives and antitumor drugs.[1]

Consequently, the development of efficient, scalable, and environmentally benign methods for resolving racemic mixtures of THIQ derivatives is of paramount importance in drug discovery and development.[2] Enzymatic kinetic resolution (EKR) stands out as a powerful strategy, leveraging the exquisite stereoselectivity of enzymes to separate enantiomers under mild reaction conditions.[3] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic this compound via enantioselective hydrolysis.

Principle of the Method: Lipase-Catalyzed Enantioselective Hydrolysis

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[4] In this application, a lipase is used as a chiral biocatalyst. The enzyme preferentially recognizes and catalyzes the hydrolysis of one enantiomer of the racemic ethyl ester (e.g., the (S)-enantiomer) to its corresponding carboxylic acid. The other enantiomer (e.g., the (R)-ester) is left largely unreacted.

The process is typically allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess (ee) for both the resulting product (acid) and the remaining substrate (ester).[4] The two compounds, now having different functional groups (acid vs. ester), can be readily separated by standard chemical techniques, such as liquid-liquid extraction.

G cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_products Separated Products (at ~50% Conversion) racemate Racemic (R/S)-Ester (this compound) enzyme_node Lipase (e.g., CAL-B) + H₂O (in organic solvent) racemate->enzyme_node Enzyme selectively hydrolyzes one enantiomer s_acid (S)-Carboxylic Acid (High ee) enzyme_node->s_acid Fast Reaction r_ester Unreacted (R)-Ester (High ee) enzyme_node->r_ester Slow/No Reaction

Figure 1: Conceptual workflow of the enzymatic kinetic resolution of a racemic ester.

Causality Behind Experimental Choices: A Scientist's Perspective

A successful resolution protocol is not merely a recipe; it is a system where each component is chosen for a specific reason. Here, we dissect the critical parameters.

Enzyme Selection: Why Lipases?

Lipases are among the most robust and versatile enzymes used in biocatalysis. Their utility stems from several key features:

  • Broad Substrate Specificity: Lipases can act on a wide variety of ester substrates, making them ideal for screening.[5]

  • High Enantioselectivity: Many lipases exhibit excellent ability to discriminate between enantiomers, leading to high enantiomeric excess values (E > 200 is often achievable).[6]

  • Stability in Organic Solvents: Unlike many enzymes, lipases are highly active and stable in non-aqueous environments, which is crucial for controlling the hydrolytic reaction and improving substrate solubility.[7]

  • Commercial Availability: High-quality lipases are readily available, often in immobilized forms that enhance stability and allow for easy recovery and reuse.[8]

Candida antarctica Lipase B (CAL-B) , often supplied immobilized as Novozym 435, is a workhorse in this field. It is known for its high thermal stability, broad substrate scope, and excellent enantioselectivity in resolving chiral amines and esters.[7][9] Other lipases, such as that from Burkholderia cepacia (formerly Pseudomonas cepacia), have also demonstrated high enantioselectivity for similar substrates and represent a valuable alternative.[6]

The Solvent System: More Than Just a Medium

The choice of solvent is critical as it directly influences both enzyme activity and reaction equilibrium.

  • Non-polar Organic Solvents: Solvents like diisopropyl ether (DIPE), toluene, or methyl tert-butyl ether (MTBE) are often preferred.[6][9] They maintain the essential layer of water around the enzyme required for activity while preventing excessive hydrolysis that could lead to a non-selective reaction. CAL-B, for instance, shows high activity in non-polar solvents like toluene.[7]

  • Water Content: For hydrolysis, water is a stoichiometric reagent. However, its concentration must be precisely controlled. A study on a similar THIQ ester found that the solvent and its water content had major effects on both reactivity and enantioselectivity.[6] Adding a specific number of equivalents of water (e.g., 1-2 equivalents relative to the substrate) ensures the reaction proceeds without creating a bulk aqueous phase that could denature the enzyme or promote non-selective hydrolysis.

Temperature Control

Enzyme activity is temperature-dependent. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and reduced enantioselectivity. A moderate temperature, typically between 30°C and 45°C, often provides a good balance between reaction speed and enzyme stability/selectivity.[10] For particularly sensitive resolutions, lowering the temperature (e.g., to 3°C) can significantly improve the enantiomeric excess of the products.[11]

Detailed Experimental Protocol

This protocol describes a general procedure for the kinetic resolution. Optimization of specific parameters may be required for maximizing yield and enantioselectivity.

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Diisopropyl ether (DIPE), anhydrous

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Ethyl Acetate

  • Dichloromethane

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled oil bath.

Enzymatic Resolution Workflow

G start Start: Racemic Ester dissolve Dissolve Racemic Ester in DIPE start->dissolve add_enzyme Add Immobilized Lipase (CAL-B) dissolve->add_enzyme add_water Add Stoichiometric H₂O (e.g., 2 equivalents) add_enzyme->add_water incubate Incubate with Stirring (e.g., 40°C, 24-48h) add_water->incubate monitor Monitor Conversion (TLC, HPLC, or GC) incubate->monitor monitor->incubate < 50% filter Filter to Remove Enzyme monitor->filter ~50% extract Liquid-Liquid Extraction (Aqueous NaHCO₃) filter->extract acid_layer Aqueous Layer: (S)-Acid Salt extract->acid_layer org_layer Organic Layer: (R)-Ester extract->org_layer acidify Acidify with HCl & Extract with EtOAc acid_layer->acidify dry_ester Dry, Filter, Evaporate org_layer->dry_ester dry_acid Dry, Filter, Evaporate acidify->dry_acid end_acid Purified (S)-Acid dry_acid->end_acid end_ester Purified (R)-Ester dry_ester->end_ester

Figure 2: Step-by-step experimental workflow for the resolution and separation process.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 4.87 mmol).

  • Solvent Addition: Add 20 mL of diisopropyl ether (DIPE). Stir until the substrate is fully dissolved.

  • Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435, 100 mg, 10% w/w of substrate).

  • Initiation: Add deionized water (175 µL, 9.74 mmol, 2.0 equivalents).

  • Incubation: Place the flask in a pre-heated oil bath at 40°C and stir the suspension.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., every 6-12 hours). Analyze the conversion by TLC, GC, or HPLC. The reaction should be stopped when the conversion reaches approximately 50%.

  • Enzyme Removal: Once the target conversion is reached, cool the mixture to room temperature and remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Product Separation (Work-up): a. Transfer the filtrate to a separatory funnel. b. Extract the mixture with a saturated aqueous solution of NaHCO₃ (3 x 20 mL). This will deprotonate the newly formed carboxylic acid, transferring it to the aqueous layer as its sodium salt. c. Isolate the Unreacted (R)-Ester: Combine the organic layers. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (R)-ester. d. Isolate the (S)-Carboxylic Acid: Cool the combined aqueous layers in an ice bath. Slowly acidify to pH ~2-3 by adding 1 M HCl. A precipitate may form. Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL). e. Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (S)-acid.

Analysis and Data Interpretation

Accurate determination of conversion and enantiomeric excess is essential for validating the protocol.

Analytical Method: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of both the unreacted ester and the product acid.

  • Sample Preparation: Dissolve a small amount of the crude or purified material in the mobile phase or a suitable solvent (e.g., isopropanol).

  • Typical HPLC Conditions:

    • Column: Chiralcel OD-H or similar polysaccharide-based column.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an additive like trifluoroacetic acid (for the acid) or diethylamine (for the ester) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .

Alternatively, the enantiomers can be derivatized with a chiral reagent like (1R)-(-)-menthyl chloroformate, and the resulting diastereomers can be separated and quantified using standard achiral GC or LC methods.[12][13]

Sample Data Presentation
EntryEnzymeTime (h)Conversion (%)Substrate ee (%)Product ee (%)E-Value*
1CAL-B243554>99>200
2CAL-B4851>9996>200
3B. cepacia Lipase48499897185

*The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity and can be calculated from the conversion and ee values.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme; Insufficient water; Inappropriate solvent.Use fresh enzyme; Ensure correct amount of water is added; Screen alternative solvents like toluene or MTBE.
Low Enantioselectivity (ee) Reaction temperature is too high; Reaction went past 50% conversion; Non-selective background hydrolysis.Lower the reaction temperature (e.g., to 30°C or room temp); Stop the reaction closer to 50% conversion; Use anhydrous solvent and add only the required equivalents of water.
Poor Separation During Work-up Incomplete extraction; Incorrect pH adjustment.Perform additional extractions; Use a pH meter to ensure complete acidification/basification of the respective layers.

Conclusion

The enzymatic kinetic resolution of racemic this compound using lipases like CAL-B is a highly effective and practical method for accessing both enantiomers in high optical purity. The protocol is robust, scalable, and employs mild, environmentally friendly conditions, making it a superior alternative to many classical chemical resolution methods. By carefully controlling key parameters such as the choice of enzyme, solvent, water content, and temperature, researchers can reliably produce valuable chiral building blocks for pharmaceutical synthesis.

References

  • Forgó, P., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784–2788.

  • Sánta-Bell, E. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(21), 5198. [Link]

  • Přech, J., et al. (2012). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 3, 715-721. [Link]

  • Páll, T., et al. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron: Asymmetry, 18(12), 1445-1449.

  • Alcalde-Páez, M., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

  • Contente, M. L., et al. (2012). Lipase-catalyzed synthesis of the chiral tetrahydroisoquinoline (R)-salsolinol. Tetrahedron: Asymmetry, 23(20-21), 1415-1418.

  • Martín-Matute, B., & Bäckvall, J. E. (2004). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Journal of Organic Chemistry, 69(26), 9391-9394. [Link]

  • Zhang, J., et al. (2014). Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution of N-(2-ethyl-6-methylphenyl)alanine methyl ester. Journal of Molecular Catalysis B: Enzymatic, 108, 51-58. [Link]

  • Orzechowska, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(16), 9037. [Link]

  • Contente, M. L., et al. (2012). Request PDF: Lipase-catalyzed synthesis of the chiral tetrahydroisoquinoline (R)-salsolinol. ResearchGate. [Link]

  • de Souza, R. O. M. A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1109. [Link]

  • Přech, J., et al. (2012). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry. [Link]

  • Liljeblad, A., et al. (2008). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. European Journal of Organic Chemistry, 2008(31), 5269-5276.

  • Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174-177.

  • Přech, J., et al. (2012). PDF: Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. ResearchGate. [Link]

  • McLoughlin, E. C., et al. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]

  • Lizarraga-Laborin, L., et al. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au. [Link]

  • Kumar, A., & Singh, S. (2012). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 4(1), 1-17. [Link]

  • Wikipedia contributors. (2023). Kinetic resolution. Wikipedia, The Free Encyclopedia. [Link]

  • Li, W., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis, 11(12), 7212–7223. [Link]

  • Schmölzer, K., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 12(11), 1389. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 28(23), 7868. [Link]

  • Gładkowski, W., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(14), 7436. [Link]

Sources

Large-Scale Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a valuable chiral building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its rigid, conformationally constrained structure makes it an important scaffold in medicinal chemistry. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, primarily focusing on the well-established Pictet-Spengler reaction. We delve into the mechanistic underpinnings of this reaction, offer insights into process optimization for large-scale production, and provide comprehensive analytical and safety protocols to ensure a self-validating and secure manufacturing process.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] This structural motif is particularly prevalent in alkaloids, including morphine and codeine, and is a key component in drugs targeting a variety of receptors and enzymes.[1][2][3] this compound, as a derivative, provides a strategic handle for further chemical modifications, making it an indispensable tool for drug discovery and development.[4] The ability to synthesize this compound on a large scale with high purity is therefore a critical step in the drug development pipeline.

The most common and efficient method for the synthesis of the tetrahydroisoquinoline ring system is the Pictet-Spengler reaction.[5][6][7][8] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the desired heterocyclic ring.[5][8]

Synthetic Strategy: The Pictet-Spengler Reaction

Our chosen synthetic route for the large-scale production of this compound is the Pictet-Spengler reaction, utilizing L-phenylalanine as the chiral starting material. This approach offers several advantages for industrial-scale synthesis:

  • High Atom Economy: The reaction is a condensation cyclization, minimizing waste.

  • Readily Available Starting Materials: L-phenylalanine and formaldehyde are commercially available and relatively inexpensive.

  • Stereochemical Control: The chirality of the starting amino acid is retained in the final product.

The overall reaction scheme is depicted below:

Pictet-Spengler Reaction L-Phenylalanine L-Phenylalanine Intermediate_Imine Intermediate Iminium Ion L-Phenylalanine->Intermediate_Imine Formaldehyde, H+ Ethyl_THIQ_Ester 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid Intermediate_Imine->Ethyl_THIQ_Ester Cyclization Final_Product Ethyl 1,2,3,4-tetrahydroisoquinoline- 3-carboxylate Ethyl_THIQ_Ester->Final_Product Esterification (EtOH, H+)

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights

The Pictet-Spengler reaction proceeds through the following key steps:

  • Iminium Ion Formation: The amine of L-phenylalanine reacts with formaldehyde in the presence of an acid catalyst to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the phenylalanine derivative attacks the electrophilic iminium ion in an intramolecular fashion. This is the key ring-closing step.

  • Deprotonation: A proton is lost from the aromatic ring to restore aromaticity, yielding the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • Esterification: The carboxylic acid is then esterified using ethanol in the presence of an acid catalyst to afford the final product, this compound.

Pictet-Spengler Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization cluster_2 Esterification Amine L-Phenylalanine Schiff_Base Schiff Base Amine->Schiff_Base + CH2O Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate SEAr THIQ_Acid THIQ-3-carboxylic acid Cyclized_Intermediate->THIQ_Acid - H+ Ester Ethyl THIQ-3-carboxylate THIQ_Acid->Ester + EtOH, H+

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Large-Scale Synthesis Protocol

This protocol is optimized for a 1 kg scale production of this compound hydrochloride.[9]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
L-Phenylalanine165.191.00 kg6.05>99%Sigma-Aldrich
Formaldehyde (37% in H₂O)30.030.54 L6.66-Fisher Scientific
Hydrobromic Acid (48% in H₂O)80.911.36 L12.1-Acros Organics
Ethanol (anhydrous)46.075.0 L->99.5%VWR
Thionyl Chloride118.970.48 L6.66>99%Alfa Aesar
Diethyl Ether74.1210.0 L-ACS GradeEMD Millipore
Sodium Bicarbonate84.01As needed-ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate142.04As needed-ACS GradeFisher Scientific
Step-by-Step Procedure

Part 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrobromide [10]

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add L-phenylalanine (1.00 kg, 6.05 mol).

  • Reagent Addition: Slowly add hydrobromic acid (48%, 1.36 L, 12.1 mol) to the reactor with stirring. The mixture will become a slurry.

  • Formaldehyde Addition: Carefully add formaldehyde solution (37%, 0.54 L, 6.66 mol) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC or HPLC.

  • Crystallization: After the reaction is complete, cool the mixture to 0-5°C and stir for 2 hours to allow for complete crystallization of the product.

  • Isolation: Filter the solid product using a large Büchner funnel and wash the filter cake with cold diethyl ether (2 x 1 L).

  • Drying: Dry the solid under vacuum at 50°C to a constant weight to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide.

Part 2: Esterification to this compound Hydrochloride [11]

  • Reaction Setup: To a 10 L jacketed glass reactor, add anhydrous ethanol (5.0 L). Cool the ethanol to 0-5°C using a chiller.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (0.48 L, 6.66 mol) to the cold ethanol with vigorous stirring. Caution: This is a highly exothermic reaction and generates HCl gas. Ensure adequate ventilation and cooling.

  • Substrate Addition: Once the addition of thionyl chloride is complete and the temperature has stabilized, add the dried 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide from Part 1 in portions.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction by TLC or HPLC.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add diethyl ether (5 L) and stir. The product will precipitate as the hydrochloride salt.

  • Isolation: Filter the solid, wash with cold diethyl ether (2 x 1 L), and dry under vacuum at 40°C to yield this compound hydrochloride.

Expected Yield and Purity
  • Expected Yield: 1.2 - 1.4 kg (78-91% over two steps)

  • Appearance: White to off-white crystalline solid

  • Purity (HPLC): >98%

  • Melting Point: 248-250 °C (decomposes)[11]

Analytical Characterization

To ensure the quality and purity of the final product, the following analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood, especially the handling of thionyl chloride and formaldehyde.

  • Exothermic Reactions: The addition of thionyl chloride to ethanol is highly exothermic. Ensure proper cooling and slow addition to control the reaction temperature.

  • Corrosive Reagents: Hydrobromic acid and thionyl chloride are highly corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By leveraging the robust Pictet-Spengler reaction and providing detailed procedural and safety information, this guide is intended to support researchers and process chemists in the efficient and safe production of this valuable synthetic intermediate. The self-validating nature of the described protocol, with its emphasis on in-process controls and thorough analytical characterization, ensures a high-quality final product suitable for downstream applications in drug discovery and development.

References

  • Decker, H. J. Prakt. Chem.1913, 88 (1), 183–194.
  • Li, J.; et al.
  • Martin, V. J. J.; et al.
  • Pictet, A.; Spengler, T. Ber. Dtsch. Chem. Ges.1911, 44 (3), 2030–2036.
  • PubChem. This compound hydrochloride. [Link]

  • Whaley, W. M.; Govindachari, T. R. Org. React.1951, 6, 151.
  • Pyne, S. G.; et al. J. Org. Chem.2005, 70 (15), 5971–5978.
  • Kametani, T.; et al. J. Chem. Soc., Perkin Trans. 11979, 1211–1215.
  • Google Patents. An improved method for preparation of substituted tetrahydroisoquinolines.
  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Royal Society of Chemistry. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • ACS Publications. Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. [Link]

  • ResearchGate. Microbial Cell Factories for Tetrahydroisoquinoline Alkaloid Production. [Link]

  • PubMed. Microbial Cell Factories for Tetrahydroisoquinoline Alkaloid Production. [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • PubMed. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. [Link]

  • Frederick National Lab for Cancer Research. A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids. [Link]

  • Advanced Synthesis. The Versatility of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

Sources

Application Notes & Protocols: Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Tetrahydroisoquinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with multiple, diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a quintessential example of such a scaffold.[1][2][3][4] Found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals, the THIQ core offers a rigid, three-dimensional conformation that is ideal for presenting functional groups in a precise spatial orientation for molecular recognition.[2][5][6][7][8]

This guide focuses on a particularly valuable derivative: Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (Et-Tic) . As a constrained analog of the amino acid phenylalanine, this building block is of immense interest.[9] Its structure incorporates two key functional handles for chemical diversification: a secondary amine at the N-2 position and an ethyl ester at the C-3 position. This dual functionality allows for the systematic and modular construction of compound libraries, making Et-Tic an indispensable tool for lead discovery and optimization in modern drug development.

This document provides a detailed exploration of the synthesis of Et-Tic, protocols for its derivatization, and a discussion of its application in the creation of potent therapeutic agents.

Part 1: Synthesis of the Core Building Block

The cornerstone of THIQ synthesis is the venerable Pictet-Spengler reaction , first reported in 1911.[5][10][11][12] This reaction facilitates the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. For the synthesis of Et-Tic, the reaction involves the condensation of L-phenylalanine ethyl ester with formaldehyde.

The mechanism proceeds through the formation of a Schiff base, which then protonates to form a reactive iminium ion. This electrophilic intermediate is subsequently attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the THIQ ring system.[5][10][12]

G cluster_0 Pictet-Spengler Reaction Mechanism reagents β-Arylethylamine + Aldehyde (R'-CHO) + H+ schiff Schiff Base Formation reagents->schiff -H2O iminium Iminium Ion Intermediate schiff->iminium +H+ cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization 6-endo-trig deprotonation Deprotonation (Rearomatization) cyclization->deprotonation product 1,2,3,4-Tetrahydroisoquinoline deprotonation->product -H+

Caption: General mechanism of the Pictet-Spengler reaction.

Protocol 1: Synthesis of Racemic this compound

This protocol describes a standard laboratory procedure for the synthesis of the racemic building block. The chirality at the C-3 position is lost and then reformed during the reaction, typically resulting in a racemic mixture unless chiral catalysts or auxiliaries are employed.

Materials & Equipment:

  • L-Phenylalanine ethyl ester hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add L-phenylalanine ethyl ester hydrochloride (1.0 eq) and paraformaldehyde (1.2 eq).

  • Acidic Cyclization: Add concentrated HCl (approx. 5 volumes) to the flask. The use of a strong acid is crucial to catalyze both the formation of the iminium ion and the subsequent electrophilic aromatic substitution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching & Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. Causality Note: This step quenches the reaction and deprotonates the amine, making the product extractable into an organic solvent.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with DCM (3 x 50 mL). The choice of DCM is based on its ability to effectively dissolve the product while being immiscible with water.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a colorless oil or low-melting solid.

Parameter Expected Outcome
Yield 60-75%
Appearance Colorless to pale yellow oil
¹H NMR Consistent with the desired structure
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₂H₁₅NO₂ (m/z = 206.1)
Accessing Enantiopure Building Blocks

In drug development, controlling stereochemistry is critical, as enantiomers often exhibit different pharmacology and toxicology.[13][14] Obtaining enantiomerically pure Et-Tic is therefore a primary goal.

G racemic Racemic Et-Tic chiral_hplc Chiral HPLC Resolution racemic->chiral_hplc s_enantiomer (S)-Et-Tic chiral_hplc->s_enantiomer r_enantiomer (R)-Et-Tic chiral_hplc->r_enantiomer asymmetric Asymmetric Pictet-Spengler (Chiral Catalyst/Auxiliary) asymmetric->s_enantiomer

Caption: Pathways to obtaining enantiopure Et-Tic.

  • Asymmetric Synthesis: Modern methods employ chiral Brønsted acids or chiral auxiliaries to direct the cyclization, yielding one enantiomer in excess.[5][14][15] This is often the most efficient approach in terms of atom economy.

  • Chiral Resolution: The racemic mixture can be separated using techniques like chiral high-performance liquid chromatography (HPLC) on a preparative scale.[13][16] Alternatively, diastereomeric salts can be formed with a chiral acid, separated by crystallization, and then the desired enantiomer can be liberated.

Part 2: Core Derivatization Strategies

The power of Et-Tic lies in its capacity for diversification at two distinct points, enabling a thorough exploration of the surrounding chemical space.

G cluster_n2 N-2 Derivatization cluster_c3 C-3 Derivatization start Ethyl 1,2,3,4-tetrahydro- isoquinoline-3-carboxylate n_alkylation N-Alkylation (R-X or R'-CHO, NaBH(OAc)3) start->n_alkylation n_acylation N-Acylation (RCOCl or (RCO)2O) start->n_acylation n_sulfonylation N-Sulfonylation (RSO2Cl) start->n_sulfonylation saponification Saponification (LiOH or NaOH) start->saponification reduction Reduction (LiAlH4 or DIBAL-H) start->reduction acid Tic-COOH saponification->acid amide Amide Coupling (R'R''NH, Coupling Agent) acid->amide alcohol Primary Alcohol reduction->alcohol

Caption: Key derivatization pathways for the Et-Tic scaffold.

Protocol 2: General Procedure for N-Acylation

This protocol creates an amide linkage at the N-2 position, a common motif in drug molecules for establishing hydrogen bonding interactions.

Materials:

  • This compound (1.0 eq)

  • Acid chloride (R-COCl) or anhydride ((R-CO)₂O) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve Et-Tic in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Add the base (e.g., TEA). The role of the base is to act as an acid scavenger, neutralizing the HCl byproduct generated from the reaction with the acid chloride, thereby driving the reaction to completion.

  • Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acid chloride or anhydride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify the residue by column chromatography to yield the N-acylated product.

Protocol 3: General Procedure for Amide Coupling at C-3

This protocol first converts the C-3 ester to a carboxylic acid, which is then coupled with an amine to form a diverse range of amides.

Part A: Saponification (Ester to Carboxylic Acid)

  • Dissolve Et-Tic (1.0 eq) in a mixture of THF/Water (e.g., 3:1 ratio).

  • Add Lithium Hydroxide (LiOH) (1.5 eq) and stir at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC).

  • Acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the product into ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Part B: Amide Coupling

Materials:

  • Tic-carboxylic acid from Part A (1.0 eq)

  • Primary or secondary amine (R'R''NH) (1.1 eq)

  • Peptide coupling agent (e.g., HATU, HBTU, or EDC) (1.2 eq)

  • Base (e.g., DIPEA or TEA) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF. Add the coupling agent and the base (DIPEA). Stir for 15-20 minutes at room temperature. This step forms a highly reactive activated ester intermediate.

  • Amine Addition: Add the desired amine to the activated mixture.

  • Reaction: Stir at room temperature for 4-16 hours.

  • Work-up: Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove the DMF and coupling byproducts.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography or preparative HPLC to obtain the final amide product.

Part 3: Applications in Drug Discovery Programs

The versatility of the Et-Tic building block is demonstrated by its incorporation into numerous drug candidates targeting a wide range of diseases.

Application 1: Cardiovascular Drugs - ACE Inhibitors

The Tic core is a key structural element in several Angiotensin-Converting Enzyme (ACE) inhibitors used to treat hypertension. The constrained conformation of the Tic scaffold mimics the transition state of the natural substrate, leading to potent inhibition.

  • Quinapril: A widely prescribed antihypertensive drug, Quinapril, features the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold as its central component.[2][8][17] The synthesis relies on this building block to correctly position the groups that chelate the zinc ion in the active site of ACE.

Application 2: Anticancer Agents

The THIQ scaffold is prevalent in anticancer research, with derivatives designed to interact with various targets.[1][3][18]

  • Bcl-2/Mcl-1 Inhibitors: A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[19] Overexpression of these proteins is a key mechanism by which cancer cells evade cell death. By inhibiting them, these compounds can restore the natural process of apoptosis.[19]

  • KRas and Angiogenesis Inhibitors: Other THIQ derivatives have shown potent activity in inhibiting KRas, a critical oncogene, and in anti-angiogenesis assays, which is the process of new blood vessel formation that tumors rely on to grow.[20]

Compound Class Target(s) Therapeutic Area Key SAR Insight
Quinapril-like structuresACEHypertensionTic scaffold acts as a rigid dipeptide mimetic.
Substituted Tic-carboxamides (e.g., compound 11t)[19]Bcl-2, Mcl-1OncologyN-2 and C-3 substitutions are critical for binding affinity to anti-apoptotic proteins.
Phenyl-substituted THIQs (e.g., GM-3-18)[20]KRasOncology (Colon)Substitution on a phenyl ring attached to the THIQ core enhances KRas inhibition.
Application 3: Central Nervous System (CNS) and Other Disorders
  • Dopaminergic System Modulators: Tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated for the treatment of diseases related to the dopaminergic system, including Parkinson's disease.[21]

  • Sigma Receptor Ligands: The THIQ scaffold is a versatile platform for designing ligands for sigma receptors (σRs), which are implicated in cancer, neurodegenerative diseases, and psychiatric disorders.[22]

  • Antimicrobial & Antiviral Agents: Various THIQ analogs have reported antibacterial, antimalarial, and antiviral activities, highlighting the broad utility of the scaffold.[5][7][18]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in drug discovery. Its identity as a constrained phenylalanine analog, combined with its orthogonal functional handles, provides medicinal chemists with a robust platform for generating novel, structurally diverse, and biologically active molecules.[9] The continued development of efficient, scalable, and asymmetric syntheses for this building block will further empower researchers to explore new therapeutic frontiers and design the next generation of targeted medicines.

References

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]

  • Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. OUCI. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. ResearchGate. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Wiley Online Library. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives employing support-bound tyrosine esters in the Pictet-Spengler reaction. PubMed. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Leveraging Tetrahydroisoquinoline Derivatives for Novel Therapeutics. Pharmaffiliates. [Link]

  • Advanced Synthesis: The Versatility of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Pharmaffiliates. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Center for Biotechnology Information. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

Sources

Evaluating the Efficacy of Tetrahydroisoquinoline (THIQ) Compounds: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds are of significant interest for their therapeutic potential in neurodegenerative diseases, oncology, and infectious diseases.[1][3] Their mechanisms of action are diverse, ranging from modulation of central nervous system receptors to inhibition of key enzymes like monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs).[4][5][6] Given this complexity, a systematic and multi-tiered approach to evaluating the efficacy and mechanism of novel THIQ compounds is essential. This guide provides a comprehensive overview of robust cell-based assays, detailing not just the protocols but the scientific rationale behind their selection and execution, empowering researchers to generate reliable and insightful data.

The Strategic Framework: A Multi-Tiered Assay Cascade

A hierarchical screening approach is the most efficient method for characterizing novel THIQ compounds. This strategy begins with broad assessments of cellular impact and progressively narrows the focus to specific mechanisms and molecular targets. This ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Mechanistic Analysis cluster_3 Tier 3: Target & Pathway Validation T1 Assess General Cytotoxicity & Viability (e.g., PrestoBlue™, MTT) T2_Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) T1->T2_Apoptosis If cytotoxic T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1->T2_CellCycle If anti-proliferative T3_Pathway Pathway-Specific Assays (ROS, MAO Inhibition) T2_Apoptosis->T3_Pathway Elucidate upstream cause T3_Target Direct Target Engagement (Cellular Thermal Shift Assay) T2_CellCycle->T3_Target Identify molecular target

Figure 1: A tiered workflow for characterizing THIQ compounds.

Tier 1: Foundational Viability and Cytotoxicity Assays

The initial step for any new compound is to determine its effect on cell health. Does it kill cells (cytotoxic) or simply inhibit their growth (cytostatic)? Resazurin-based assays (like PrestoBlue™) and tetrazolium salt-based assays (like MTT) are the workhorses for this purpose.

Principle of Measurement

Viable, metabolically active cells possess reducing power that can convert indicator dyes into fluorescent or colored products.

  • Resazurin (e.g., PrestoBlue™): The blue, weakly fluorescent resazurin is reduced by intracellular dehydrogenases to the red, highly fluorescent resorufin.[7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow, water-soluble MTT is reduced by mitochondrial reductases to a purple, insoluble formazan, which must be solubilized before measurement.[9]

Causality Behind Assay Choice: For high-throughput screening, a resazurin-based assay like PrestoBlue™ is often preferred. The protocol is faster, involves fewer steps (no cell lysis or solubilization required), and is generally more sensitive than the MTT assay.[9][10] Furthermore, because it is non-toxic and the assay can be performed on live cells, it allows for kinetic monitoring and multiplexing with other assays.[7][11]

Comparative Overview of Viability Assays
FeaturePrestoBlue™ (Resazurin-Based)MTT (Tetrazolium-Based)
Principle Reduction of resazurin to fluorescent resorufinReduction of MTT to colored formazan
Detection Fluorescence (Ex/Em ~560/590 nm) or Absorbance (~570 nm)[11]Absorbance (~570 nm)
Throughput High (Homogeneous "add-and-read" format)Medium (Requires a solubilization step)
Incubation Time Fast (10 min to 2 hours)[7]Slower (1 to 4 hours)[9]
Toxicity Low, non-lytic[8]Terminal, requires cell lysis
Sensitivity High[9]Moderate
Protocol 2.1: Cell Viability Assessment with PrestoBlue™
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the THIQ compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the PrestoBlue™ working solution by diluting the stock reagent 1:10 in fresh culture medium.[8]

  • Assay Execution: Aspirate the compound-containing medium. Add 100 µL of the PrestoBlue™ working solution to each well.

  • Incubation: Incubate the plate at 37°C for 10 minutes to 2 hours, protected from light. The optimal time should be determined empirically for the cell line used.

  • Measurement: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a 600 nm reference) using a microplate reader.[11]

  • Data Analysis: Subtract the background (medium-only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Tier 2: Uncovering the Mechanism of Cell Death & Proliferation

If a THIQ compound reduces cell viability, the next logical question is how. The two most common mechanisms are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis Detection: Annexin V & Caspase Activity

Apoptosis is a controlled, non-inflammatory form of cell death. Key events include the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane and the activation of a cascade of cysteine-aspartic proteases known as caspases.[12][13]

  • Annexin V Assay: Annexin V is a protein that has a high affinity for PS.[12] When conjugated to a fluorophore (e.g., FITC), it can label apoptotic cells. It is co-stained with a viability dye like Propidium Iodide (PI) or 7-AAD, which can only enter cells with compromised membranes (late apoptotic/necrotic cells), allowing for the differentiation of early and late apoptotic populations.[14]

  • Caspase Activity Assays: These assays use a specific peptide substrate for executioner caspases (like Caspase-3/7) linked to a reporter molecule. When caspases are active, they cleave the substrate, releasing the reporter and generating a measurable signal (luminescence or fluorescence).[12][15]

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Phosphatidylserine (PS) on inner membrane Early PS translocates to outer membrane Healthy->Early Apoptotic Stimulus (e.g., THIQ compound) Caspases_I Caspases Inactive AnnexinV Annexin V-FITC binds PS Early->AnnexinV Late Membrane Integrity Lost Early->Late Caspases_A Caspases Activated CaspaseAssay Caspase-3/7 substrate cleaved -> Signal Caspases_A->CaspaseAssay PI Propidium Iodide (PI) enters cell, stains DNA Late->PI

Figure 2: Key events and detection methods in apoptosis.

Protocol 3.1.1: Apoptosis Analysis by Annexin V-FITC/PI Staining
  • Cell Culture: Treat cells with the THIQ compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).

  • Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

    • FITC-negative / PI-negative: Live cells

    • FITC-positive / PI-negative: Early apoptotic cells

    • FITC-positive / PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating.[5][17] The cellular DNA content, which doubles from the G1 to the G2/M phase, can be quantitatively measured using fluorescent dyes that bind stoichiometrically to DNA, such as Propidium Iodide (PI).[18]

Causality Behind Protocol Steps: Ethanol fixation is critical as it both fixes the cells and permeabilizes their membranes, allowing PI to enter and stain the nuclear DNA.[19] Treatment with RNase A is mandatory because PI intercalates with double-stranded RNA as well as DNA; omitting this step would lead to inaccurate DNA content measurements and poor cell cycle profiles.[18][20]

Protocol 3.2.1: Cell Cycle Analysis by PI Staining and Flow Cytometry
  • Cell Treatment: Culture and treat cells with the THIQ compound as described in Protocol 3.1.1.

  • Harvesting: Harvest approximately 1x10⁶ cells per sample. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.[21] Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets.[19] Deconvolute the DNA content histogram using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[21]

Example Data Interpretation
CompoundConcentration% Sub-G1 (Apoptosis)% G1 Phase% S Phase% G2/M PhaseInterpretation
Vehicle-2.1%55.4%25.3%19.3%Normal Distribution
THIQ-XIC₅₀15.8%20.1%18.5%61.4%G2/M Arrest & Apoptosis
THIQ-YIC₅₀8.5%35.2%58.1%6.7%S Phase Arrest

Tier 3: Target and Pathway Validation

After identifying a clear cellular phenotype, the final step is to pinpoint the specific molecular target or pathway being modulated by the THIQ compound.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound physically binds to its intended target within the complex environment of a live cell is a critical validation step.[22] CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[23] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[24]

G CETSA Workflow cluster_0 Result start Treat cells with Vehicle or THIQ Compound heat Heat cell lysates across a temperature gradient start->heat separate Separate soluble vs. aggregated proteins (Centrifugation) heat->separate detect Detect soluble target protein (e.g., Western Blot, ELISA) separate->detect plot Plot % Soluble Protein vs. Temperature detect->plot Result_Graph plot->Result_Graph

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4.1.1: Immunoblot-Based CETSA
  • Treatment: Treat two populations of cells, one with vehicle and one with a saturating concentration of the THIQ compound.

  • Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells (e.g., by freeze-thaw cycles) and clarify the lysate by centrifugation.

  • Heating: Aliquot the lysate from each condition into separate PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction). Analyze the amount of the target protein in the supernatant by Western Blot or another quantitative protein detection method.

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining relative to the unheated control against temperature. A rightward shift in the melting curve for the THIQ-treated sample indicates target engagement and stabilization.[23][25]

Pathway-Specific Assays

Based on the known biology of THIQs, several pathway-specific assays are highly relevant.

Some THIQs, particularly dopamine-derived ones, are known to be neurotoxic through the generation of reactive oxygen species (ROS).[26] ROS can be measured using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[27]

Protocol:

  • Treat cells with the THIQ compound.

  • Load cells with DCFH-DA dye.

  • Induce oxidative stress if necessary (e.g., with H₂O₂), or measure endogenous ROS production.[28]

  • Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.[27][29]

Several THIQ derivatives are known to inhibit MAO-A or MAO-B, enzymes critical for neurotransmitter metabolism.[6][30] This is a key mechanism for potential antidepressant and neuroprotective effects.[31]

Protocol:

  • Use a commercial MAO activity assay kit (fluorometric or colorimetric).[32]

  • Prepare cell or mitochondrial lysates.

  • Incubate the lysate with the THIQ compound.

  • Add a specific substrate for MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine).[31]

  • Measure the production of the product (e.g., 4-hydroxyquinoline or benzaldehyde) or hydrogen peroxide, which is a byproduct of the reaction.[31][33] A decrease in signal compared to the control indicates MAO inhibition.

Given the strong link between THIQs and the dopaminergic system, particularly in the context of Parkinson's disease, using a relevant cell model is crucial.[26] Primary cultures of dopaminergic neurons or differentiated stem cell-derived models (e.g., from hMSCs or iPSCs) provide a more physiologically relevant system than standard cancer cell lines for studying neuroprotective or neurotoxic effects.[34][35] Protocols for deriving and culturing these specialized cells are well-established.[36][37][38]

Conclusion

The systematic application of the cell-based assays described in this guide provides a powerful framework for evaluating the efficacy and elucidating the mechanism of action of novel tetrahydroisoquinoline compounds. By progressing from broad phenotypic screening to specific mechanistic and target validation assays, researchers can build a comprehensive biological profile for their compounds of interest. This logical, evidence-based approach is fundamental to advancing promising THIQ candidates through the drug discovery pipeline.

References

  • Kim, T. E., & Lee, J. K. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 21(3), 93–101. ([Link])

  • Kaur, H., Kumar, V., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-556. ([Link])

  • Trzaska, S., & Rameshwar, P. (2012). Dopaminergic neuronal differentiation protocol for human mesenchymal stem cells. Journal of Visualized Experiments, (60), 3514. ([Link])

  • Mateus, A., & Savitski, M. M. (2021). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 2265, 237-257. ([Link])

  • Tombesi, G. (2023). Cortical, Striatal and Dopaminergic Neurons Cultures Protocol. protocols.io. ([Link])

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. ([Link])

  • Patricelli, M. P., & Cravatt, B. F. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(8), 669–672. ([Link])

  • Volpato, V., & Smith, J. (2019). A Comprehensive Analysis of Protocols for Deriving Dopaminergic Neurons from Human Pluripotent Stem Cells. Stem Cells Translational Medicine, 8(4), 366-374. ([Link])

  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. ([Link])

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. ([Link])

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ([Link])

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1304–1310. ([Link])

  • Kim, H. J., & Lee, J. H. (2011). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 761, 203-210. ([Link])

  • Michel, P. P., et al. (2014). Primary Culture of Mouse Dopaminergic Neurons. Journal of Visualized Experiments, (91), e51942. ([Link])

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. ([Link])

  • Adwas, A. A., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4865. ([Link])

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ([Link])

  • AIMPLAS. (n.d.). Oxidative Stress Evaluation. ([Link])

  • ELRIG UK. (n.d.). Detecting the onset and kinetics of apoptosis. ([Link])

  • University of Arizona Cancer Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. ([Link])

  • Cohen, G., & Collins, M. (1976). A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium. Research Communications in Chemical Pathology and Pharmacology, 13(2), 217-224. ([Link])

  • Herraiz, T. (2013). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1065, 121-133. ([Link])

  • Al-Ostath, S., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6123-6143. ([Link])

  • Wnuk, M., et al. (2017). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Folia Histochemica et Cytobiologica, 55(1), 21-27. ([Link])

  • De la Monte, S. M., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13411. ([Link])

  • Petzer, J. P., et al. (2003). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. Journal of Medicinal Chemistry, 46(17), 3651-3662. ([Link])

  • Gummadi, M. R., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 23(11), 2772. ([Link])

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. ([Link])

  • CellBioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. ([Link])

  • Edmondson, D. E. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1142, 125-133. ([Link])

  • Gassen, N. C., et al. (2021). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 13(4), 629. ([Link])

  • Lee, J. H., et al. (2011). Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells. Oncology Reports, 25(5), 1437-1442. ([Link])

  • ResearchGate. (2023). (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ([Link])

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. ([Link])

Sources

Troubleshooting & Optimization

Optimization of Pictet-Spengler reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: January 2026

Pictet-Spengler Reaction Optimization: A Technical Support Guide

Welcome to the Technical Support Center for the Pictet-Spengler reaction. As a cornerstone reaction in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, its optimization is critical for researchers in medicinal chemistry and natural product synthesis.[1][2][3] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you enhance reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during your Pictet-Spengler experiments, offering explanations and actionable solutions.

Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?

Low or no product formation is a frequent issue. The root cause often lies in one of three areas: substrate reactivity, catalyst inefficiency, or suboptimal reaction conditions.

Causality Explained: The Pictet-Spengler reaction is essentially an intramolecular electrophilic aromatic substitution.[4] It begins with the condensation of a β-arylethylamine and a carbonyl compound to form a Schiff base, which is then protonated to an electrophilic iminium ion.[4] The electron-rich aromatic ring then attacks this iminium ion to form the new ring. Any factor that diminishes the nucleophilicity of the aromatic ring or the electrophilicity of the iminium ion will hinder the reaction.

Troubleshooting Workflow:

G start Low / No Yield sub 1. Evaluate Substrate Reactivity start->sub sub_q1 Is the aromatic ring electron-deficient? sub->sub_q1 cat 2. Assess Catalyst & Conditions cat_q1 Is the acid catalyst strong enough? cat->cat_q1 sol 3. Re-evaluate Solvent Choice sub_a1 Consider stronger acid catalyst or higher temperatures. Electron-donating groups (EDGs) on the ring are crucial. sub_q1->sub_a1 Yes sub_q2 Is the aldehyde/ketone sterically hindered or deactivated? sub_q1->sub_q2 No sub_q2->cat No sub_a2 Use a less hindered carbonyl or increase reaction time/temperature. sub_q2->sub_a2 Yes cat_a1 Switch to a stronger Brønsted acid (e.g., TFA) or a Lewis acid (e.g., Yb(OTf)₃). cat_q1->cat_a1 No cat_q2 Is the temperature too low? cat_q1->cat_q2 Yes cat_q2->sol No cat_a2 Increase temperature incrementally (e.g., RT -> 40°C -> reflux). Consider microwave irradiation. cat_q2->cat_a2 Yes sol_q1 Is the solvent appropriate? sol_a1 Aprotic solvents (DCM, Toluene) often give better yields than protic ones. Ensure anhydrous conditions if applicable. G sub Tryptamine + Aldehyde int1 Schiff Base sub->int1 Condensation (-H₂O) int2 Iminium Ion (Electrophile) int1->int2 + H⁺ (Catalyst) int3 Spiroindolenine Intermediate int2->int3 Electrophilic Attack (Cyclization) prod Tetrahydro-β-carboline int3->prod Rearomatization (-H⁺)

Sources

Common side products in the synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to streamline your synthetic efforts. Our focus is on the prevalent Pictet-Spengler reaction, a cornerstone for constructing the tetrahydroisoquinoline (THIQ) scaffold.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and effective method is the Pictet-Spengler reaction .[1][2][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[3][5] For this compound, the typical starting materials are a suitable phenylethylamine and an ethyl glyoxalate equivalent. The reaction's driving force is the formation of a highly electrophilic iminium ion, which then undergoes cyclization.[1][2]

Q2: Why is strict control of acidity (pH) critical in the Pictet-Spengler synthesis?

Acid catalysis is essential for the reaction to proceed, as it facilitates the formation of the key electrophilic iminium ion intermediate from the initially formed Schiff base.[1][5] However, the conditions must be carefully optimized:

  • Insufficient Acidity: Leads to a slow or incomplete reaction, as the imine is not sufficiently electrophilic to undergo ring closure.[1]

  • Excessive Acidity/Harsh Conditions: Can lead to several side reactions, including N-acylation (if certain acids are used), potential degradation of acid-sensitive functional groups on the starting materials, and in some cases, racemization or decarboxylation of the final product.

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed, but the optimal choice and concentration depend on the specific substrates.[6][7]

Q3: My reaction yields a mixture of diastereomers. How can I control the stereochemistry at the C1 and C3 positions?

The formation of cis and trans diastereomers is a common challenge. The stereochemical outcome is governed by whether the reaction is under kinetic or thermodynamic control.[6]

  • Kinetic Control: Typically achieved at lower temperatures (e.g., -78 °C to 0 °C), often favoring the cis isomer.[6]

  • Thermodynamic Control: Achieved at higher temperatures (e.g., room temperature to reflux), which allows for equilibration to the more stable trans isomer.[6]

The choice of acid catalyst and solvent system also significantly influences diastereoselectivity.[8][9] For instance, studies have shown that specific Brønsted acids can kinetically favor the formation of cis products.[8][10]

Troubleshooting Guide: Side Products & Optimization

This section addresses specific experimental problems, their probable causes, and validated solutions.

Problem 1: My TLC/LC-MS analysis shows a significant spot corresponding to an oxidized product (dihydroisoquinoline or isoquinoline).
  • Probable Cause: The tetrahydroisoquinoline ring is susceptible to oxidation, which can occur during the reaction, workup, or purification, especially if exposed to air for prolonged periods at elevated temperatures.[11][12][13] The intermediate 3,4-dihydroisoquinoline can also be a byproduct.[12][13]

  • Recommended Solution:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed prior to use.

    • Controlled Workup: Minimize the duration of the workup and avoid excessive heating. When performing extractions, work quickly and consider adding a mild reducing agent like sodium bisulfite to the aqueous layer.

    • Purification Strategy: Use flash chromatography for purification and avoid leaving the purified product on the column or exposed to air for extended times. Store the final compound under an inert atmosphere.

Problem 2: I've identified a side product with a mass increase of +28 amu, suggesting N-formylation.
  • Probable Cause: This is a classic side reaction when formic acid is used as the solvent or catalyst. The secondary amine of the tetrahydroisoquinoline product is nucleophilic and can be formylated by the acid.

  • Recommended Solution:

    • Change Acid Catalyst: Substitute formic acid with a non-acylating acid like trifluoroacetic acid (TFA) or ethereal HCl.[7]

    • Purification: If the N-formyl product has already formed, it can often be separated from the desired product by column chromatography due to the difference in polarity.

    • Hydrolysis: In some cases, the N-formyl group can be cleaved under basic or acidic hydrolysis conditions, although this may risk affecting the ester group.

Problem 3: The reaction yield is very low, and starting material remains even after extended reaction times.
  • Probable Cause A: Insufficiently Activated Aromatic Ring. The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the phenylethylamine starting material has electron-withdrawing groups, the cyclization step will be slow or may not proceed at all under standard conditions.[14][15]

  • Solution A: For deactivated systems, stronger acid catalysts or "superacids" may be required to increase the electrophilicity of the iminium ion.[15] Alternatively, increasing the reaction temperature can help, but this must be balanced against the risk of side product formation.[16]

  • Probable Cause B: Water Removal is Inefficient. The initial condensation to form the imine/iminium ion generates water. If not effectively removed, the equilibrium can shift back towards the starting materials.

  • Solution B:

    • Dean-Stark Trap: For reactions run at reflux in appropriate solvents (e.g., toluene, xylene), a Dean-Stark apparatus can be used to physically remove water as it forms.

    • Molecular Sieves: Adding activated molecular sieves (e.g., 4Å) to the reaction mixture can effectively sequester water, driving the reaction forward, especially under milder conditions.[9]

Visualized Reaction and Troubleshooting Workflows

To better illustrate the core chemical principles and decision-making processes, the following diagrams have been generated.

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_intermediate Key Intermediates SM1 β-Arylethylamine Imine Schiff Base / Imine SM1->Imine SM2 Ethyl Glyoxalate SM2->Imine + H₂O Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Product Ethyl 1,2,3,4-THIQ-3-carboxylate Iminium->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Core mechanism of the Pictet-Spengler reaction.

Side_Product_Formation Common Side Product Pathways cluster_oxidation Oxidation Pathway cluster_acylation Acylation Pathway MainProduct Desired THIQ Product DHQ Dihydroisoquinoline MainProduct->DHQ [O] (e.g., Air) NFormyl N-Formyl THIQ MainProduct->NFormyl + HCOOH (Formic Acid Catalyst) IQ Isoquinoline DHQ->IQ [O]

Caption: Formation pathways for common side products.

Summary of Common Side Products and Mitigation

Side ProductProbable CauseAnalytical Signature (MS)Recommended Mitigation / Purification
Dihydroisoquinoline Air oxidation during reaction or workup.M-2Perform reaction under inert gas; use degassed solvents; minimize workup time. Separable by flash chromatography.[13]
Isoquinoline Further oxidation of the dihydroisoquinoline intermediate.M-4Same as above. More significant polarity difference makes chromatographic separation easier.[11]
N-Formyl Adduct Use of formic acid as a catalyst or solvent.M+28Replace formic acid with TFA or HCl. Separable by flash chromatography.
cis/trans Diastereomers Lack of stereochemical control (temperature, catalyst).M (same as product)Optimize reaction temperature (low temp for kinetic cis, high temp for thermodynamic trans). Chiral catalysts for enantioselective versions.[6][9][10]
Unreacted Starting Material Incomplete reaction due to poor activation, insufficient acid, or presence of water.M of Starting MaterialsUse stronger acid for deactivated rings; add molecular sieves; ensure anhydrous conditions.

Validated Experimental Protocol

General Procedure for the Synthesis of this compound via Pictet-Spengler Reaction

Disclaimer: This protocol is a general guideline. Optimal conditions may vary based on the specific phenylethylamine substrate. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-phenylethylamine (1.0 eq) and an anhydrous solvent (e.g., dichloromethane or toluene, ~0.1 M concentration).[16]

  • Addition of Carbonyl: Cool the solution to 0 °C in an ice bath. Add ethyl glyoxalate (typically as a 50% solution in toluene, 1.1 eq) dropwise over 10 minutes.

  • Catalyst Addition: While maintaining the temperature at 0 °C, slowly add trifluoroacetic acid (TFA, 1.5 - 2.0 eq) to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[16]

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

References

  • Pictet–Spengler reaction. In: Wikipedia. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • Herraiz, T., & Galisteo, J. (2004). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]

  • Pictet–Spengler reaction. Grokipedia. [Link]

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. ChemRxiv. [Link]

  • Mancini, P. M. E., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. [Link]

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]

  • Bailey, P. D., et al. (1998). Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines. Tetrahedron Letters. [Link]

  • Kouznetsov, V. V., et al. (2011). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Schmidt, S., et al. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts. [Link]

  • Itoh, T., et al. (1995). Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen. Heterocycles. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Journal of Pharmaceutical Sciences. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • Kane, T. R., et al. (2004). Solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives employing support-bound tyrosine esters in the Pictet-Spengler reaction. Journal of Combinatorial Chemistry. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. The following content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product from a Pictet-Spengler reaction?

A1: The impurity profile of crude this compound, typically synthesized via the Pictet-Spengler reaction, is predictable.[1][2][3] Understanding these impurities is the first step toward selecting an appropriate purification strategy.

  • Unreacted Starting Materials: The most common impurities are residual phenylalanine ethyl ester (or a related β-arylethylamine) and the aldehyde component (often formaldehyde or its equivalent).[4]

  • Intermediates: Incomplete cyclization can leave behind the intermediate Schiff base/iminium ion.[2][3]

  • Side-Products: Depending on the reaction conditions, especially if harsh acids or high temperatures are used, you may see byproducts from N-alkylation, oxidation to the corresponding isoquinoline, or polymerization.[5][6]

  • Stereoisomers: The Pictet-Spengler reaction creates a new chiral center at the C-1 position. If a chiral starting material like L-Phenylalanine is used, diastereomers can form. The ratio of these isomers (cis and trans) is often kinetically controlled.[3]

Table 1: Common Impurities and Their Characteristics

Impurity TypeChemical NatureExpected Polarity (on Silica)Separation Strategy
Phenylalanine Ethyl EsterBasic (Primary Amine)More Polar than ProductAcid-Base Extraction, Chromatography
Aldehyde (e.g., Formalin)Neutral, PolarVariesAqueous Wash, Chromatography
Schiff Base IntermediateBasic (Imine)Similar to ProductChromatography, Hydrolysis during acidic workup
Oxidized IsoquinolineBasic (Aromatic)Less Polar than ProductChromatography
Polymeric ByproductsVariesOften Baseline/High PolarityFiltration, Chromatography
Q2: My crude product is a persistent oil or gum. How can I get it to solidify?

A2: This is a frequent issue, often caused by residual solvents or impurities inhibiting crystal lattice formation. Before attempting large-scale purification, try these small-scale techniques:

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold hexanes, diethyl ether, or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can induce nucleation and crystallization.

  • Salt Formation: Convert a small sample of the freebase oil into a salt, such as the hydrochloride or hydrobromide salt.[7] Dissolve the oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or HBr in acetic acid dropwise. The resulting salt is often a well-defined, crystalline solid that is easier to handle and purify by recrystallization.

  • High-Vacuum Drying: Ensure all volatile impurities and solvents are removed by drying the crude product under high vacuum, sometimes with gentle heating.

Troubleshooting Purification Workflows

This section provides detailed troubleshooting for the three primary purification techniques applicable to this compound.

Workflow Decision Guide

Before diving into a specific technique, use this decision tree to select the most appropriate starting point.

Purification_Decision_Tree start Crude Product State is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil/gum? start->is_oily high_purity Purity > 90%? is_solid->high_purity Yes low_purity Purity < 90%? is_solid->low_purity No acid_base Perform Acid-Base Extraction is_oily->acid_base Yes purity_check Estimate purity by TLC/¹H NMR recrystallize Attempt Recrystallization high_purity->recrystallize Yes chromatography Perform Column Chromatography high_purity->chromatography No low_purity->chromatography Yes low_purity->acid_base No acid_base->chromatography Followed by... Acid_Base_Extraction_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase A Crude Mixture (Product + Neutral Impurities) in Ethyl Acetate B Neutral Impurities in Ethyl Acetate A->B Remains in Organic D Product-H⁺Cl⁻ in 1M HCl A->D Extract with 1M HCl F F B->F Discard C Purified Product in Ethyl Acetate G G C->G Dry & Concentrate E Product (Free Base) in Basic Water D->E Add NaOH to pH > 10 E->C Back-extract with Ethyl Acetate

Caption: Workflow for purification via acid-base extraction.

Q: I've formed a stubborn emulsion during the extraction. How do I resolve it?

A: Emulsions are common when basic organic compounds are partitioned.

  • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps break the emulsion.

  • Patience & Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Allowing the funnel to stand undisturbed for 10-20 minutes can also help.

  • Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite can be effective.

Guide 2: Column Chromatography

Silica gel chromatography is the most common method for achieving high purity, especially for separating compounds with similar functional groups but different polarities. [8][9][10] Q: My compound streaks badly on the TLC plate, making it impossible to choose a solvent system. What's happening?

A: This is a classic sign of a basic compound interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor separation and low recovery.

Solution: Add a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., 100 mL Hexane/Ethyl Acetate + 1 mL Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically. [9][11]* Ammonia: For more polar solvent systems (e.g., DCM/Methanol), using a 7N solution of ammonia in methanol as the polar component can also be effective. [8] Q: What is a good starting solvent system for purifying this compound?

A: The polarity of this compound is moderate. A good starting point is to test a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.

Table 2: Recommended Eluent Systems for Chromatography

Eluent SystemRatio (v/v)Comments
Hexane / Ethyl Acetate9:1 to 1:1Excellent starting point for general purpose purification.
Dichloromethane / Methanol99:1 to 95:5Good for eluting slightly more polar compounds or when solubility is an issue.
Add Modifier+ 0.5-1% Et₃NCrucial addition to prevent peak tailing of the basic amine.
Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. The ideal system gives your product an Rf value of ~0.3. Remember to add the basic modifier (e.g., 1% Et₃N) to the TLC jar.

  • Column Packing: Pack a silica gel column using the chosen eluent (with the basic modifier). Pre-condition the column by running several column volumes of the eluent through the silica. [9]3. Sample Loading: Dissolve your crude product in a minimum amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.

Guide 3: Recrystallization

If your product is a solid and has relatively high purity (>90%), recrystallization is an excellent and scalable method to achieve analytical purity. [12] Q: How do I choose the right solvent for recrystallization?

A: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.

Protocol: Solvent Screening
  • Place ~20-30 mg of your crude solid into several test tubes.

  • To each tube, add a different solvent (see Table 3) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good.

  • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Cool the solutions that dissolved upon heating in an ice bath. The solvent that produces a large amount of high-quality crystals is your best choice.

  • If no single solvent works, try a binary solvent system (e.g., dissolve in a good solvent like hot ethanol, then add a poor solvent like water dropwise until cloudy, then reheat to clarify and cool slowly).

Table 3: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarOften a good starting point.
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111Non-polarCan be effective for less polar compounds.
Hexane / Ethyl AcetateMixtureVariesA binary system offers tunable solvent power.
Ethanol / WaterMixtureVariesA classic polar binary system.

Q: My product "oiled out" instead of crystallizing upon cooling. What should I do?

A: "Oiling out" happens when the solution becomes supersaturated before the temperature is low enough for crystal lattice formation.

  • Slower Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Add More Solvent: The concentration may be too high. Add a small amount of the hot solvent to the oily mixture, reheat until clear, and attempt to cool again.

  • Seed Crystals: If you have a pure crystal, add a tiny speck to the cooled, supersaturated solution to induce crystallization.

  • Scratch the Flask: As with trituration, scratching the flask with a glass rod can create nucleation sites.

By systematically applying these troubleshooting guides and understanding the chemical principles behind them, you can effectively overcome the common challenges associated with purifying crude this compound.

References
  • Wang, Q., et al. (2025). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence. National Institutes of Health.
  • Katritzky, A. R. (2003). Product Class 5: Isoquinolines. Science of Synthesis.
  • Clayden, J., et al. (2015). Convergent and Stereoselective Synthesis of Tetrahydroquinolines. The Royal Society of Chemistry.
  • Haberhausen, G., et al. (1996). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. PubMed.
  • Organic Chemistry Lab (2020). Acid-Base Extraction Tutorial. YouTube.
  • RSC Medicinal Chemistry.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
  • Strategic Applications of Named Reactions in Organic Synthesis. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • Wikipedia. (2023). Pictet–Spengler reaction.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube.
  • Chemistry Lab (2014). Acid/Base Extraction Technique. YouTube.
  • Tanabe Seiyaku Co., Ltd. (1995). Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. Google Patents.
  • BenchChem. (2025). Technical Support Center: Synthesis of Ethyl Isoquinoline-7-carboxylate.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Merck & Co., Inc. (1997). An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents.
  • Park, J. M. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate.

Sources

Navigating Stereochemistry in the Pictet-Spengler Reaction: A Technical Guide to Preventing Racemization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help you navigate the complexities of stereocontrol and prevent racemization in this powerful cyclization reaction. Our focus is on providing not just protocols, but a deep understanding of the underlying principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to racemization in the Pictet-Spengler reaction?

A1: Racemization in the Pictet-Spengler reaction, particularly when using chiral starting materials like tryptophan derivatives, primarily occurs through the reversible formation of the initial iminium ion intermediate. Under thermodynamic conditions, typically at higher temperatures or with prolonged reaction times in the presence of a strong acid, the C1-N2 bond of the newly formed tetrahydro-β-carboline can cleave, leading to a retro-Pictet-Spengler reaction.[1][2] This reforms the achiral iminium ion, which can then re-cyclize without stereocontrol, leading to a loss of enantiomeric excess.[2]

Q2: How does the choice of acid catalyst influence stereoselectivity and the risk of racemization?

A2: The acid catalyst is a critical factor in controlling the stereochemical outcome. Strong Brønsted acids, such as trifluoroacetic acid (TFA), can effectively catalyze the reaction but also increase the risk of racemization by promoting the reversible ring-opening of the product.[2][3] Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful tools for achieving high enantioselectivity.[4][5][6] These catalysts create a chiral environment around the iminium ion, directing the intramolecular cyclization to favor one enantiomer. The selection of the appropriate CPA with specific steric and electronic properties is crucial and often substrate-dependent.[7]

Q3: Can the solvent choice impact the stereochemical outcome of the Pictet-Spengler reaction?

A3: Absolutely. The solvent can significantly influence both the reaction rate and the stereoselectivity. Non-polar solvents like toluene or cyclohexane often favor higher enantioselectivity in asymmetric Pictet-Spengler reactions.[7] The choice of solvent can also affect the solubility of the diastereomeric products, which can be leveraged in a process called crystallization-induced diastereomer transformation (CIDT) to obtain a single isomer.[3][8] For instance, in the synthesis of Tadalafil, using nitromethane or acetonitrile as the solvent led to a high diastereomeric ratio (cis/trans = 99:1) due to the differing solubilities of the diastereomeric salt products.[2][8]

Q4: Are there alternatives to chiral Brønsted acids for achieving high enantioselectivity?

A4: Yes, several other strategies can be employed. The use of chiral auxiliaries attached to the tryptamine nitrogen is a well-established method.[4] These auxiliaries create a steric bias that directs the cyclization to one face of the iminium ion. Additionally, certain chiral Lewis acids and chiral thiourea-based catalysts, often used in combination with a co-catalyst, have demonstrated high efficacy in promoting asymmetric Pictet-Spengler reactions.[7][9] More recently, enantioselective gold-catalyzed Pictet-Spengler reactions have also been developed.[10]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity

You are observing a mixture of diastereomers or a low enantiomeric excess (ee) in your Pictet-Spengler reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Racemization and the formation of the thermodynamically favored, but often undesired, isomer are more prevalent at higher temperatures.[11] Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) can favor the kinetically controlled product and enhance stereoselectivity.[2][7]

  • Optimize the Acid Catalyst:

    • For Diastereoselectivity: If you are using a strong achiral acid like TFA, consider switching to a milder acid or using it in catalytic amounts.

    • For Enantioselectivity: If you are using a chiral catalyst, screen a variety of catalysts with different steric and electronic properties. The optimal catalyst is often substrate-specific. For example, different substituted chiral phosphoric acids can give vastly different results.[7]

  • Solvent Screening: The polarity of the solvent can have a profound effect on the transition state geometry. Conduct a solvent screen using a range of polar and non-polar aprotic solvents. Non-polar solvents often lead to higher enantioselectivity.[7]

  • Ensure Anhydrous Conditions: Trace amounts of water can interfere with the catalyst-substrate interaction and negatively impact enantioselectivity.[7] Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Significant Racemization of the Product

You have successfully formed the desired product, but the enantiomeric excess is significantly lower than expected, or you observe a loss of optical purity over time.

Troubleshooting Steps:

  • Minimize Reaction Time: Prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to epimerization at the newly formed stereocenter via a retro-Pictet-Spengler reaction.[1][2] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Modify the Workup Procedure: Neutralize the acid catalyst promptly during the workup. A basic wash (e.g., with saturated aqueous NaHCO₃) can help prevent further racemization.

  • Consider a Two-Step Protocol: In some cases, it may be beneficial to first form the imine under neutral or mildly acidic conditions and then add the acid catalyst for the cyclization step at a lower temperature. This can minimize the time the product is exposed to harsh acidic conditions.

  • Protecting Group Strategy: If applicable, consider the use of an N-acyl protecting group on the tryptamine. The resulting N-acyliminium ion is a highly reactive electrophile that can undergo cyclization under milder conditions, reducing the risk of racemization.[12] The synthesis of Tadalafil utilizes this strategy.[12]

Experimental Protocol: Asymmetric Pictet-Spengler Reaction Using a Chiral Phosphoric Acid Catalyst

This protocol provides a general procedure for the enantioselective Pictet-Spengler reaction of a tryptamine with an aldehyde, catalyzed by a chiral phosphoric acid.

Materials:

  • Tryptamine derivative

  • Aldehyde

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the tryptamine derivative (1.0 eq) and the chiral phosphoric acid catalyst (0.05 - 0.2 eq).

  • Dissolution: Add the anhydrous solvent and stir the mixture at the desired temperature (typically between -20 °C and room temperature).

  • Addition of Aldehyde: Slowly add a solution of the aldehyde (1.1 - 1.5 eq) in the same anhydrous solvent to the reaction mixture over a period of 10-30 minutes.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched tetrahydro-β-carboline.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualizing the Reaction and Racemization Pathways

To better understand the stereochemical challenges in the Pictet-Spengler reaction, the following diagrams illustrate the key mechanistic pathways.

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine Imine Imine Tryptamine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Spiroindolenine Spiroindolenine (alternative pathway) Iminium->Spiroindolenine C3-attack THBC Tetrahydro-β-carboline Iminium->THBC Intramolecular Electrophilic Aromatic Substitution Spiroindolenine->THBC Rearrangement

Caption: General mechanism of the Pictet-Spengler reaction.

racemization_pathway Enantiopure_THBC (S)-Tetrahydro-β-carboline Iminium Achiral Iminium Ion Enantiopure_THBC->Iminium Retro-Pictet-Spengler (H⁺, Δ) Racemic_THBC Racemic Tetrahydro-β-carboline Iminium->Racemic_THBC Non-stereoselective cyclization

Caption: Racemization pathway via a retro-Pictet-Spengler reaction.

stereocontrol_strategies cluster_start Starting Materials cluster_control Stereocontrol Strategies cluster_product Product Tryptamine Tryptamine Chiral_Catalyst Chiral Catalyst (e.g., CPA) Tryptamine->Chiral_Catalyst Chiral_Auxiliary Chiral Auxiliary Tryptamine->Chiral_Auxiliary Kinetic_Control Kinetic Control (Low Temperature) Tryptamine->Kinetic_Control Aldehyde Aldehyde Aldehyde->Chiral_Catalyst Aldehyde->Kinetic_Control Enantiopure_Product Enantioenriched Tetrahydro-β-carboline Chiral_Catalyst->Enantiopure_Product Chiral_Auxiliary->Enantiopure_Product Kinetic_Control->Enantiopure_Product

Caption: Key strategies for achieving stereocontrol.

References

  • Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]

  • Zhang, X., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]

  • Holloway, B. M., et al. (2015). Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. The Journal of Organic Chemistry, 80(5), 2694–2703. [Link]

  • Fisher, C. G., et al. (2020). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science, 11(32), 8736–8744. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). N-acyliminium ion Pictet–Spengler reaction. Retrieved from [Link]

  • Scarpi, D., et al. (2010). One-Pot Pictet-Spengler Reaction and Esterification for the Preparation of a Key Tadalafil Synthetic Intermediate. Letters in Organic Chemistry, 7(4), 329-332. [Link]

  • Shi, X.-X., et al. (2008). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues. Tetrahedron: Asymmetry, 19(4), 435-442. [Link]

  • Sunder, N., et al. (2008). Two Concise Syntheses of Cialis via the N -Acyliminium Pictet-Spengler Reaction. Request PDF. [Link]

  • Pevarello, P., et al. (2010). A process for the preparation of tadalafil.
  • Fisher, C. G., et al. (2020). (PDF) Mechanism and Origins of Selectivity in the Enantioselective oxa -Pictet-Spengler Reaction: A Cooperative Catalytic Complex from a Hydrogen Bond Donor and Chiral Phosphoric Acid. ResearchGate. [Link]

  • Ingallina, C., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]

  • Gandon, V., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9575–9579. [Link]

  • Zhang, X., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism via Crystallization-induced Diastereomer Transformations. Cambridge Open Engage. [Link]

  • Quevedo, A. (2015). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • Vincent, G., et al. (2021). Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. Springer Nature Experiments. [Link]

  • Kaufman, T. S. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc, 2005(12), 98-153. [Link]

  • Jacobsen, E. N., et al. (2008). Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions. Journal of the American Chemical Society, 130(51), 17353–17355. [Link]

  • Kaufman, T. S. (2005). (PDF) The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. ResearchGate. [Link]

  • Taylor, R. J. K., & Unsworth, W. P. (2024). Enantioselective Pictet-Spengler Reactions. Organic Reactions, 114, 507-646. [Link]

  • Varma, R. S., & Kumar, D. (2005). Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation. Green Chemistry, 7(10), 709-711. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

Sources

Troubleshooting low yields in the esterification of tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of Tetrahydroisoquinoline-3-carboxylic Acid

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of tetrahydroisoquinoline-3-carboxylic acid (Tic). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. We understand that achieving high, reproducible yields during the esterification of Tic can be challenging. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Section 1.1: Reaction Fundamentals

Q1: Why is the esterification of tetrahydroisoquinoline-3-carboxylic acid more complex than a simple carboxylic acid?

A1: The primary challenge arises from the bifunctional nature of the starting material. Tetrahydroisoquinoline-3-carboxylic acid is an α-amino acid, meaning it possesses both a nucleophilic secondary amine and a carboxylic acid group. This leads to several complexities:

  • Zwitterionic Form: In neutral conditions, the molecule exists as a zwitterion (internal salt), where the carboxylic acid is deprotonated (COO-) and the amine is protonated (NH2+). This reduces the nucleophilicity of the amine and makes the carboxyl group unreactive toward esterification under neutral or basic conditions[1].

  • Competing Reactions: The secondary amine can compete with the alcohol as a nucleophile, leading to side reactions, particularly under conditions that activate the carboxylic acid (e.g., using acyl chlorides or carbodiimides).

  • Solubility Issues: The zwitterionic nature can also lead to poor solubility in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), complicating homogeneous reaction conditions.

Q2: What are the most common methods for esterifying this compound?

A2: The two most prevalent and reliable methods are:

  • Fischer-Speier Esterification: This classic method involves heating the amino acid in an excess of the desired alcohol with a strong acid catalyst (like H₂SO₄ or HCl gas)[2][3]. The acid protonates the carboxylic acid, making it more electrophilic, and also protonates the amine group, preventing it from interfering[4].

  • Carbodiimide-Mediated Coupling (Steglich Esterification): This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP)[5][6]. This approach is performed under milder, non-acidic conditions.

Section 1.2: Troubleshooting Low Yields

Q3: My Fischer esterification yield is low. What are the common causes?

A3: Low yields in Fischer esterification are almost always linked to its equilibrium nature. The reaction produces water as a byproduct, and the accumulation of water can drive the reaction backward via hydrolysis of the ester product[3][7][8].

Troubleshooting Steps:

  • Water Removal: This is the most critical factor.

    • Chemical Method: Use a large excess of the alcohol, which acts as both reactant and solvent, to shift the equilibrium forward (Le Châtelier's principle)[7].

    • Physical Method: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to azeotropically remove water as it forms. For lower-boiling alcohols, adding molecular sieves to the reaction can effectively sequester water.

  • Insufficient Catalyst: Ensure your acid catalyst (e.g., concentrated H₂SO₄) is fresh and used in sufficient catalytic or stoichiometric amounts. For amino acids, the acid must first neutralize the basic amine before it can effectively catalyze the esterification[1].

  • Reaction Time/Temperature: These reactions can be slow. Ensure you are refluxing for an adequate period (often 12-24 hours). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. However, excessively high temperatures can sometimes promote side reactions like decarboxylation[9].

Q4: I'm using DCC/DMAP, but my yield is poor and I see a major byproduct. What's happening?

A4: The most common issue in DCC-mediated couplings is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate, which is meant to react with the alcohol, instead undergoes an intramolecular rearrangement[9][10].

Troubleshooting Steps:

  • Role of DMAP: DMAP is not optional; it is a crucial catalyst. It intercepts the highly reactive O-acylisourea intermediate to form a more stable but still highly reactive acylpyridinium species. This species reacts efficiently with the alcohol, outcompeting the rearrangement to the N-acylurea[5][6]. Ensure you are using a sufficient catalytic amount (5-10 mol%).

  • Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first. Cool the mixture to 0 °C before adding the DCC. Adding DCC last minimizes its opportunity to degrade or cause side reactions before the intended coupling partners are present[5].

  • Solvent Purity: Use anhydrous solvents. Any water present will react with the DCC and the activated intermediate, quenching the reaction.

  • Work-up: The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can be largely removed by filtration. If some remains, it can often be precipitated from the concentrated product by adding a small amount of a solvent in which the product is soluble but DCU is not (e.g., diethyl ether). Using EDC is an excellent alternative as its urea byproduct is water-soluble and easily removed with an aqueous wash[11].

Part 2: Data Summary & Visualization

Table 1: Comparison of Esterification Methodologies
ParameterFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)
Conditions Acidic (H₂SO₄, HCl), RefluxNeutral/Mildly Basic, 0 °C to RT
Key Reagents Excess Alcohol, Strong AcidDCC (or EDC), DMAP (catalyst)
Solvent Typically the reactant alcoholAnhydrous aprotic (DCM, THF, DMF)
Advantages Inexpensive reagents, simple setup.High yields, mild conditions, broad substrate scope.
Disadvantages Harsh conditions (high heat, strong acid), equilibrium-limited, requires excess alcohol.More expensive reagents, formation of insoluble urea byproduct (DCC), potential for racemization in chiral centers[5].
Best For Simple, robust primary and secondary alcohols (e.g., Methyl, Ethyl esters).Acid-sensitive substrates, sterically hindered alcohols, preserving stereochemistry.
Diagram 1: Troubleshooting Workflow for Low Ester Yield

This diagram outlines a logical process for diagnosing the cause of low reaction yields.

TroubleshootingWorkflow start Low Yield Observed method Which Esterification Method? start->method fischer Fischer-Speier method->fischer  Fischer steglich Steglich (DCC/DMAP) method->steglich  Steglich check_water Is water being effectively removed? (Excess alcohol, Dean-Stark) fischer->check_water check_catalyst Is the acid catalyst sufficient and active? check_water->check_catalyst Yes fischer_solution Optimize water removal, catalyst loading, and reaction time. check_water->fischer_solution No check_time_temp Is reaction time/temp adequate? check_catalyst->check_time_temp Yes check_catalyst->fischer_solution No check_time_temp->fischer_solution Yes check_time_temp->fischer_solution No check_dmap Is DMAP being used? steglich->check_dmap check_reagents Are reagents anhydrous? Correct order of addition? check_dmap->check_reagents Yes steglich_solution Add DMAP, use dry solvents, and optimize addition order. check_dmap->steglich_solution No check_byproduct Is N-acylurea the main byproduct? check_reagents->check_byproduct Yes check_reagents->steglich_solution No check_byproduct->steglich_solution Yes check_byproduct->steglich_solution No

Caption: Troubleshooting logic for identifying and resolving low esterification yields.

Diagram 2: Fischer Esterification Mechanism

This diagram illustrates the key steps and the reversible nature of the Fischer esterification.

FischerEsterification cluster_main Fischer Esterification Pathway RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Acid (Activated Electrophile) RCOOH->Protonated_RCOOH + H⁺ Protonated_RCOOH->RCOOH - H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + R'OH Tetrahedral_Int->Protonated_RCOOH - R'OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Int + H₂O Ester Ester Product (R-COOR') Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺

Caption: The reversible, acid-catalyzed mechanism of Fischer esterification.

Part 3: Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by trained personnel in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: Fischer-Speier Synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol is adapted from standard procedures for the esterification of amino acids[1][12].

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (serves as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (2.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (e.g., 5.0 g, 28.2 mmol).

  • Reagent Addition: Add 50 mL of anhydrous methanol. Stir to suspend the solid.

  • Catalyst Addition: Cool the flask in an ice-water bath (0 °C). Slowly and carefully add concentrated sulfuric acid (3.0 mL, 56.4 mmol) dropwise. The solid should dissolve upon addition of the acid.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 16 hours. Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM, staining with ninhydrin).

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with stirring until the pH is ~8-9. Be cautious as CO₂ gas will evolve.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification Synthesis of Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

This protocol uses DCC/DMAP for mild esterification, suitable for more sensitive or sterically hindered alcohols like benzyl alcohol[5][6].

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (e.g., 2.0 g, 11.3 mmol), benzyl alcohol (1.28 g, 11.8 mmol), and DMAP (0.14 g, 1.13 mmol).

  • Solvent Addition: Add 40 mL of anhydrous DCM and stir until all solids dissolve.

  • DCC Addition: Cool the flask to 0 °C in an ice bath. In a separate vial, dissolve DCC (2.56 g, 12.4 mmol) in 10 mL of anhydrous DCM. Add this solution to the reaction flask dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor for the disappearance of the starting acid by TLC.

  • Work-up - Filtration: Once the reaction is complete, cool the flask again to 0 °C to maximize precipitation of the DCU. Filter the mixture through a fritted funnel to remove the DCU precipitate, washing the solid with a small amount of cold DCM.

  • Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure benzyl ester.

References

  • Al-Horani, R. A., et al. (2011). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Kametani, T., et al. (1995). Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative. Google Patents (EP0636612A1).
  • Dondas, H. A., et al. (2006). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules. Available at: [Link]

  • Barrett, G. C. (1999). Reactions at the carboxy group of an amino acid—esterification of amino acids. Oxford Academic. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives. Request PDF. Available at: [Link]

  • Bláha, K., et al. (2001). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]

  • Pearson Education. (n.d.). Reactions of Amino Acids: Esterification. Pearson+. Available at: [Link]

  • Dejneka, T., et al. (1997). An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents (WO1997017050A2).
  • Williamson, K. L., & Masters, K. M. (2011). The Fischer Esterification. Macroscale and Microscale Organic Experiments. Available at: [Link]

  • Goter, E. R., et al. (2020). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. aklectures.com. Available at: [Link]

  • Neises, B., & Steglich, W. (1985). Ethyl Fumarate, tert-Butyl. Organic Syntheses. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. organic-chemistry.org. Available at: [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. chemistrysteps.com. Available at: [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. umanitoba.ca. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Růžička, A., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules. Available at: [Link]

  • Reddit user discussion. (2022). Steglich Esterification with EDC. r/OrganicChemistry. Available at: [Link]

  • Reddit user discussion. (2022). Esterification not Working (Separation). r/OrganicChemistry. Available at: [Link]

  • Reddit user discussion. (2022). Esterification/Amidation Problems. r/Chempros. Available at: [Link]

  • Pearson Education. (n.d.). Determine the products of each carboxylic acid reaction. Pearson+. Available at: [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

Sources

Overcoming challenges in the N-alkylation of tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. As a Senior Application Scientist, I have compiled this guide to provide not only solutions but also the underlying chemical principles to empower you in your experimental design and troubleshooting.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems observed during the N-alkylation of THIQs. Each issue is presented with a systematic approach to diagnosis and resolution.

Issue 1: Low or No Conversion to the N-Alkylated Product

You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting THIQ.

Initial Diagnosis Workflow

low_conversion start Low Conversion Observed sterics 1. Evaluate Steric Hindrance start->sterics reagent 2. Check Alkylating Agent Reactivity sterics->reagent conditions 3. Optimize Reaction Conditions (Base, Solvent, Temp.) reagent->conditions side_reactions 4. Investigate Side Reactions conditions->side_reactions

Caption: Systematic approach to troubleshooting low conversion.

Detailed Troubleshooting Steps:

1. Evaluate Steric Hindrance:

  • Question: Could steric hindrance be impeding the reaction?

  • Explanation: The bulky nature of the THIQ ring system or the alkylating agent can physically block the nucleophilic nitrogen from attacking the electrophilic carbon. This is a common issue, especially with substitutions on the THIQ ring near the nitrogen or with secondary/tertiary alkyl halides.[1]

  • Solutions:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Consider switching to a higher-boiling solvent like DMF or DMSO.[1]

    • Prolong Reaction Time: Sterically hindered reactions are often slower. Monitor the reaction over an extended period (e.g., 24-48 hours).[1]

    • Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. The reactivity order is R-I > R-Br > R-Cl.

2. Check Alkylating Agent Reactivity:

  • Question: Is my alkylating agent sufficiently reactive?

  • Explanation: The leaving group's ability to depart is crucial for the SN2 reaction to proceed. Poor leaving groups will result in sluggish or no reaction.

  • Solutions:

    • Improve the Leaving Group: As mentioned, iodides are generally the most reactive halides, followed by bromides and then chlorides. For even greater reactivity, consider converting an alcohol to a triflate or tosylate, which are excellent leaving groups.

3. Optimize Reaction Conditions:

  • Question: Are the base and solvent appropriate for this specific transformation?

  • Explanation: The choice of base and solvent is critical. The base must be strong enough to deprotonate the THIQ's secondary amine (or to neutralize the H-X formed), but not so strong as to cause unwanted side reactions. The solvent plays a key role in solvating the reactants and influencing the reaction rate.

  • Solutions:

    • Base Selection: For standard N-alkylations with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For less reactive systems, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be beneficial.[2]

    • Solvent Selection: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can stabilize the transition state of SN2 reactions.[3]

    • Temperature Screening: If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., to 50 °C, 80 °C) while monitoring for product formation and potential decomposition.

4. Investigate Side Reactions:

  • Question: Is a competing reaction consuming my starting materials?

  • Explanation: Besides the desired N-alkylation, other reactions can occur. For example, with secondary or tertiary alkyl halides, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene byproduct.[1]

  • Solutions to Minimize Elimination:

    • Use a Weaker, Less Hindered Base: Strong, bulky bases like potassium tert-butoxide favor elimination. Switch to a milder base like K₂CO₃.[1]

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor N-alkylation.[1]

    • Choose a Primary Alkyl Halide: If the synthetic route allows, use a primary alkyl halide, as they are much less prone to elimination.[1]

Issue 2: Over-alkylation to the Quaternary Ammonium Salt

Your desired N-alkylated THIQ is forming, but you're also seeing a significant amount of a more polar byproduct, likely the quaternary ammonium salt.

Understanding the Problem:

The N-alkylated THIQ product is a tertiary amine, which is often more nucleophilic than the starting secondary amine. This makes it susceptible to further alkylation by the electrophile present in the reaction mixture, leading to the formation of a quaternary ammonium salt.[4][5]

overalkylation THIQ Tetrahydroisoquinoline (Secondary Amine) Alkylated_THIQ N-Alkylated THIQ (Tertiary Amine) THIQ->Alkylated_THIQ Desired Alkylation (R-X) Quat_Salt Quaternary Ammonium Salt (Byproduct) Alkylated_THIQ->Quat_Salt Over-alkylation (R-X)

Caption: Competing pathways leading to over-alkylation.

Strategies to Prevent Over-alkylation:

  • Control Stoichiometry:

    • Use a slight excess of the THIQ relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react significantly with the product.

    • Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain a low concentration, which disfavors the second alkylation.[4]

  • Optimize Reaction Conditions:

    • Dilution: Running the reaction at a lower concentration can reduce the likelihood of the product encountering another molecule of the alkylating agent.[4]

    • Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation.

  • Alternative Synthetic Routes:

    • Reductive Amination: This is often the most effective method to avoid over-alkylation. The reaction between the THIQ and an aldehyde or ketone forms an iminium ion, which is then reduced in situ. The resulting tertiary amine is not reactive under these conditions.[6][7]

Frequently Asked Questions (FAQs)

Q1: My THIQ has a phenolic hydroxyl group. Will this interfere with the N-alkylation?

A1: Yes, phenolic hydroxyl groups are acidic and can be deprotonated by the base, leading to O-alkylation as a competing side reaction.[8] To ensure selective N-alkylation, you should protect the hydroxyl group before performing the N-alkylation. Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBS).[9] The protecting group can then be removed in a subsequent step.

Q2: I'm trying to attach a bulky alkyl group to the THIQ nitrogen, and the reaction is not working. What should I do?

A2: This is a classic case of severe steric hindrance.[1]

  • Harsher Conditions: You may need to use higher temperatures (e.g., reflux in DMF or dioxane) and longer reaction times.

  • More Reactive Electrophile: Use an alkyl iodide or triflate.

  • Alternative Methods:

    • Reductive Amination: If you can use the corresponding bulky ketone or aldehyde, reductive amination is an excellent alternative that is often less sensitive to steric hindrance than direct alkylation.[6]

    • Buchwald-Hartwig Amination: For N-arylation or with specific vinyl/allyl halides, palladium-catalyzed cross-coupling reactions can be effective where traditional methods fail.

Q3: How do I purify my N-alkylated THIQ from the unreacted starting material and the quaternary salt?

A3:

  • Initial Work-up: Perform a standard aqueous work-up. The N-alkylated THIQ (a tertiary amine) and any unreacted THIQ (a secondary amine) will be in the organic layer. The quaternary salt is highly polar and will likely remain in the aqueous layer.

  • Column Chromatography: This is the most common method for purification.

    • The N-alkylated THIQ is generally less polar than the starting THIQ. A gradient elution on silica gel (e.g., hexanes/ethyl acetate) will usually provide good separation.

    • The quaternary salt is very polar and will stick to the baseline of the silica gel column.

  • Acid-Base Extraction: For a non-chromatographic approach, you can sometimes exploit the difference in basicity between the secondary and tertiary amines, although this can be challenging.

Q4: What is the best base for N-alkylation of THIQs?

A4: There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. However, here is a general guide:

BaseStrengthCommon Use CasesConsiderations
K₂CO₃ ModerateStandard, reliable choice for many alkylations with reactive halides.Can be slow with less reactive substrates.
Cs₂CO₃ ModerateOften more effective than K₂CO₃ due to better solubility and the "cesium effect".More expensive than K₂CO₃.
DIPEA ModerateGood for neutralizing acids formed in the reaction without acting as a nucleophile itself.Can be difficult to remove during work-up.
NaH StrongUsed when a very strong base is needed, but can be hazardous.Requires anhydrous conditions and careful handling. Can promote elimination.

Q5: Should I use direct alkylation with an alkyl halide or reductive amination?

A5: The choice depends on your specific goals and the nature of your substrates.

FeatureDirect Alkylation (with R-X)Reductive Amination (with R₂C=O)
Key Advantage Simple setup, readily available alkyl halides.Excellent for avoiding over-alkylation.[6]
Common Issues Over-alkylation, potential for elimination reactions.[1][4]Requires the corresponding aldehyde or ketone.
Substrate Scope Can be sensitive to steric hindrance.Often more tolerant of steric hindrance.
Best For... Simple alkylations where over-alkylation is not a major concern.Synthesizing mono-alkylated products cleanly, especially with reactive alkyl groups or when starting from primary amines.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Tetrahydroisoquinoline with an Alkyl Halide

This protocol provides a starting point for the direct N-alkylation of THIQ. Optimization of the base, solvent, and temperature may be necessary.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add tetrahydroisoquinoline (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and acetonitrile (ACN) to make a ~0.2 M solution.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (or a lower temperature if desired) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination of Tetrahydroisoquinoline

This protocol is an excellent alternative to direct alkylation, particularly for preventing over-alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve the tetrahydroisoquinoline (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions. The reaction is often slightly exothermic.[6]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting THIQ is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]

  • Hurvois, J.-P., et al. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. ResearchGate. Retrieved from [Link]

  • Singh, K. N., et al. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Organic Chemistry Portal. Retrieved from [Link]

  • Shevick, S. L., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • Donnelly, K. M., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters. Retrieved from [Link]

  • Conti, P., et al. (2011). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. Retrieved from [Link]

  • Sas, J., et al. (2014). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. Retrieved from [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Retrieved from [Link]

  • Vitaku, E., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]

  • Kim, J. Y., et al. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Peng, Z., et al. (2019). Selected biologically active 1‐alkylated tetraisoquinolines and isochromanes. ResearchGate. Retrieved from [Link]

  • Hurvois, J.-P., et al. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino. datapdf.com. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. Retrieved from [Link]

  • Vitaku, E., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]

  • Wang, H., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][6]naphthyrin-5(6H)-one. Tetrahedron Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Al-Huniti, M. H., et al. (2014). Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • El-Faham, H., et al. (2021). Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo–keto reductase 1C3 target affinity. Scientific Reports. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Hamashima, Y., et al. (2025). α-Functionalization of Tetrahydroisoquinolines with Activated Alkyl Bromide under Photoredox Catalysis. ResearchGate. Retrieved from [Link]

  • Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Retrieved from [Link]

  • Reddy, T. R., et al. (2019). Direct (het)arylation of tetrahydroisoquinolines via a metal and oxidant free C(sp3)-H functionalization enabled three component reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jakoblinnert, M., et al. (2017). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules. Retrieved from [Link]

  • Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Retrieved from [Link]

  • Larock, R. C., et al. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Mastering Diastereoselectivity in the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of the Pictet-Spengler reaction. This guide is tailored for researchers, medicinal chemists, and process development scientists aiming to optimize the diastereoselectivity of this powerful cyclization for the synthesis of tetrahydro-β-carbolines and related heterocyclic frameworks. Here, we dissect common experimental challenges, provide evidence-based troubleshooting strategies, and explain the mechanistic underpinnings of stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental drivers of diastereoselectivity in the Pictet-Spengler reaction?

Diastereoselectivity in the Pictet-Spengler reaction, particularly when using chiral starting materials like tryptophan derivatives, is governed by the relative orientation of substituents in the transition state of the intramolecular cyclization. The reaction proceeds through the formation of an iminium ion, followed by an electrophilic attack on the indole ring.[1][2] The facial selectivity of this attack determines the configuration of the newly formed stereocenter at C-1 relative to the existing stereocenter (e.g., at C-3 in tryptophan). Key influencing factors include reaction temperature, the nature of the acid catalyst, the solvent, and the steric and electronic properties of both the amine and carbonyl components.[3]

Q2: How do kinetic and thermodynamic conditions influence the cis/trans product ratio?

The stereochemical outcome can be directed by either kinetic or thermodynamic control.[3]

  • Kinetic Control: Typically favored at lower temperatures, this condition yields the product that is formed fastest. For many tryptophan-derived Pictet-Spengler reactions, the cis-diastereomer is the kinetically favored product.[1][4]

  • Thermodynamic Control: Favored at higher temperatures or with prolonged reaction times, this allows for the equilibration of the initially formed products to the most stable diastereomer. Often, the trans-diastereomer is the thermodynamically more stable product.[3]

Understanding this dichotomy is crucial for targeted synthesis. If the desired product is the kinetic one, it is imperative to maintain low temperatures and monitor the reaction to prevent epimerization.

Q3: Can the choice of acid catalyst directly impact diastereoselectivity?

Absolutely. The acid catalyst is not merely a promoter of the reaction but a key player in defining the transition state geometry. Strong Brønsted acids are often required to generate the reactive iminium ion.[1] Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful tools for inducing high enantioselectivity and can also influence diastereoselectivity by creating a well-defined chiral environment around the reacting species.[5][6] The counterion of the acid can also play a role in ion pairing and transition state organization.

Q4: What is the role of a chiral auxiliary in directing the stereochemical outcome?

A chiral auxiliary is a chiral moiety temporarily attached to the starting material to control the stereoselectivity of a reaction. In the context of the Pictet-Spengler reaction, auxiliaries can be attached to the nitrogen of the tryptamine or incorporated into the aldehyde component.[3][7] They exert steric hindrance that biases the approach of the electrophile, leading to the preferential formation of one diastereomer. The choice of a suitable auxiliary is critical and often requires screening. N,N-Phthaloyl-aminoacids and chiral sulfoxides are examples of auxiliaries that have been successfully employed.[3]

Troubleshooting Guides

Problem: Poor Diastereoselectivity (Observed d.r. close to 1:1)

A low diastereomeric ratio (d.r.) is a common hurdle, indicating a lack of effective stereocontrol.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Reaction Temperature: The reaction may be running under conditions that favor a mixture of kinetic and thermodynamic products.

    • Troubleshooting Protocol:

      • Establish Baseline: First, confirm your analytical method (e.g., NMR, chiral HPLC) is capable of accurately resolving and quantifying the diastereomers.

      • Kinetic Control Experiment: Run the reaction at a significantly lower temperature (e.g., -78 °C or 0 °C). Monitor the reaction closely for conversion, as the rate will be slower.[3]

      • Thermodynamic Control Experiment: Conversely, perform the reaction at an elevated temperature (e.g., refluxing in a suitable solvent) to favor the thermodynamically most stable product.

      • Analyze and Compare: Compare the d.r. from both experiments to determine if the desired diastereomer is favored under kinetic or thermodynamic conditions.

  • Suboptimal Catalyst or Solvent System: The reaction environment may not be providing sufficient facial differentiation.

    • Troubleshooting Protocol:

      • Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state.[8] Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

      • Catalyst Screening: If using a simple Brønsted acid (e.g., TFA, HCl), consider screening others. More importantly, explore the use of chiral catalysts like BINOL-derived phosphoric acids, which can create a highly organized and asymmetric transition state.[5][9]

  • Insufficient Steric Differentiation: The substituents on your starting materials may not be sterically demanding enough to create a significant energy difference between the diastereomeric transition states.

    • Troubleshooting Protocol:

      • Modify the Amine: If possible, introduce a bulkier protecting group on the nitrogen atom. This can significantly influence the steric environment.[3]

      • Modify the Carbonyl Component: The steric bulk of the aldehyde or ketone directly impacts the approach to the indole nucleus. Using a bulkier aldehyde can enhance diastereoselectivity.[3]

Problem: Inconsistent Diastereoselectivity Between Batches

Variability in d.r. across different runs can compromise the reliability of your synthesis.

Potential Causes & Step-by-Step Solutions:

  • Moisture Contamination: Water can interfere with the acid catalyst and alter the reaction medium.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Molecular sieves can also be added to the reaction mixture to scavenge any residual moisture.[10]

  • Inaccurate Temperature Control: Fluctuations in temperature can lead to inconsistent ratios of kinetic and thermodynamic products.

    • Troubleshooting Protocol:

      • Use a Cryostat/Chiller: For reactions requiring low temperatures, use a reliable cooling bath with a temperature probe to ensure a stable internal reaction temperature. Avoid simple ice baths for prolonged reactions as their temperature can vary.

  • Reagent Purity and Stoichiometry: Impurities in starting materials or inaccurate stoichiometry of the catalyst can affect the reaction outcome.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Ensure the purity of your tryptamine derivative and carbonyl compound. Purify them if necessary.

      • Precise Catalyst Loading: Accurately measure the amount of acid catalyst. For catalytic asymmetric versions, the catalyst loading is critical and should be precisely controlled.

Visualizing the Path to Selectivity

To better understand the factors at play, consider the generalized workflow for optimizing diastereoselectivity.

G cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions Optimization Strategies cluster_outcome Desired Outcome Poor_DR Poor Diastereoselectivity (d.r. ≈ 1:1) Temp_Check Temperature Control Check (Kinetic vs. Thermodynamic) Poor_DR->Temp_Check Solvent_Catalyst Solvent & Catalyst Environment Poor_DR->Solvent_Catalyst Sterics Substrate Sterics Poor_DR->Sterics Low_Temp Low Temperature (-78°C to 0°C) Temp_Check->Low_Temp Kinetic Product Desired High_Temp High Temperature (Reflux) Temp_Check->High_Temp Thermodynamic Product Desired Solvent_Screen Solvent Screening (Polarity & Coordination) Solvent_Catalyst->Solvent_Screen Chiral_Catalyst Employ Chiral Catalyst (e.g., Phosphoric Acid) Solvent_Catalyst->Chiral_Catalyst Auxiliary Introduce Chiral Auxiliary Sterics->Auxiliary Modify_Substrate Modify Substrate (Bulky Protecting Groups) Sterics->Modify_Substrate High_DR High Diastereoselectivity (d.r. > 95:5) Low_Temp->High_DR High_Temp->High_DR Solvent_Screen->High_DR Chiral_Catalyst->High_DR Auxiliary->High_DR Modify_Substrate->High_DR

Caption: Troubleshooting workflow for improving diastereoselectivity.

Data-Driven Decisions: Impact of Reaction Parameters

The following table summarizes the typical effects of key parameters on the diastereoselectivity of the Pictet-Spengler reaction involving tryptophan derivatives.

ParameterConditionTypical Outcome on d.r. (cis:trans)Rationale
Temperature Low (-78°C to 0°C)Favors cis productKinetic control, lower energy transition state for cis formation.[1]
High (Reflux)Favors trans productThermodynamic control, equilibration to the more stable trans isomer.[3]
Catalyst Strong Achiral Acid (TFA)Moderate to good selectivityProtonates the imine to form the reactive iminium ion.[11]
Chiral Brønsted AcidPotentially high selectivityCreates a chiral environment, differentiating diastereomeric transition states.[5][6]
Solvent Non-polar (e.g., CH₂Cl₂)Often favors cis productLess stabilization of charged intermediates, may favor a more compact transition state.
Polar Protic (e.g., EtOH)Can vary, may favor transCan participate in hydrogen bonding and solvate intermediates, altering transition state energies.[12]
Substrate Bulky N-substituentCan increase selectivitySteric hindrance directs the cyclization to one face of the indole.[3]
Bulky Aldehyde R-groupCan increase selectivitySteric interactions in the transition state become more pronounced.[3]

Experimental Protocol: Screening for Optimal Diastereoselectivity

This protocol outlines a general procedure for screening reaction conditions to enhance the diastereoselectivity of a Pictet-Spengler reaction between a tryptophan methyl ester and an aldehyde.

Materials:

  • L-Tryptophan methyl ester hydrochloride

  • Aldehyde of choice

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Toluene, Acetonitrile)

  • Acid catalysts (e.g., Trifluoroacetic acid (TFA), Chiral phosphoric acid)

  • Inert gas (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve L-tryptophan methyl ester hydrochloride (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, 0.1 M).

  • Amine Neutralization (if starting from salt): Add a suitable base (e.g., triethylamine, 1.1 eq.) and stir for 10 minutes at room temperature.

  • Temperature Equilibration: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -78 °C).

  • Addition of Aldehyde: Add the aldehyde (1.1 eq.) to the reaction mixture.

  • Initiation with Catalyst: Add the acid catalyst (e.g., TFA, 1.2 eq., or a chiral phosphoric acid, 0.1 eq.).

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Workup: Once the starting material is consumed, quench the reaction (e.g., with saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC.

By systematically varying the solvent, catalyst, and temperature according to this protocol, you can efficiently identify the optimal conditions for maximizing the diastereoselectivity of your Pictet-Spengler reaction.

References

  • Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]

  • Seayad, J., & List, B. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086–1087. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Wei, S., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Catalytic Asymmetric Pictet-Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086-1087. [Link]

  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15539–15549. [Link]

  • Fingerprint. (n.d.). Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines. Retrieved from [Link]

  • Bailey, P. D., et al. (1990). Diastereo- and enantio-selectivity in the Pictet-Spengler reaction. Tetrahedron, 46(12), 431-439. [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Pictet−Spengler Reaction | Request PDF. Retrieved from [Link]

  • Bailey, P. D., et al. (1994). Enhancing the Yield and Diastereoselectivity of the Pictet-Spengler reaction: A Highly Efficient route to Cis-1,3-Disubstituted Tetrahydro-B-Carbolines. Tetrahedron Letters, 35, 3587-3588. [Link]

  • Lanza, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 699. [Link]

  • Rashid, N., et al. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. Chirality, 24(10), 789-95. [Link]

  • Dalpozzo, R. (2016). The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]

  • Das, S., et al. (2016). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Journal of the American Chemical Society, 138(30), 9429–9432. [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Kaufman, T. S. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. ARKIVOC, 2005(12), 98-153. [Link]

  • ResearchGate. (n.d.). 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. Retrieved from [Link]

  • Tian, I. (2020, February 9). Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation. Medium. [Link]

  • Minikel, E. V. (2015, April 8). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]

Sources

Technical Support Center: Removal of Unreacted Starting Materials from the Final Product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical step in any chemical synthesis: the effective removal of unreacted starting materials from your final product. The purity of your compound is paramount for accurate downstream applications, whether for further synthetic steps, biological assays, or regulatory submission.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common purification challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when planning their purification strategy.

Q1: How do I choose the best purification method for my reaction mixture?

A1: The optimal purification method depends on several factors: the physical state of your product (solid or liquid), the quantity of material, and the distinct physical and chemical properties of your product versus the unreacted starting materials (e.g., boiling point, solubility, polarity).[2] A logical first step is to analyze the differences between your desired product and the starting materials to exploit these for separation.

Q2: What are the most common techniques for removing unreacted starting materials?

A2: The workhorse techniques in organic synthesis for purification include:

  • Crystallization/Recrystallization: Excellent for purifying solid compounds by leveraging differences in solubility at varying temperatures.[3][4][5]

  • Chromatography (Column, Flash): A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[2]

  • Distillation (Simple, Fractional, Vacuum): Ideal for separating liquids with different boiling points.[6]

  • Extraction (Liquid-Liquid): Separates compounds based on their differing solubilities in two immiscible liquid phases.[6]

  • Precipitation: Involves converting a soluble substance into an insoluble solid to separate it from the solution.[7]

Q3: My reaction is complete, what is the first step in the purification process?

A3: The initial step after the reaction is the "work-up."[8][9] This involves a series of manipulations to isolate the crude product from the reaction mixture.[9][10] A typical aqueous work-up involves diluting the reaction mixture with an organic solvent, followed by washing with various aqueous solutions to remove water-soluble impurities.[11][12]

Q4: How can I confirm that the unreacted starting materials have been successfully removed?

A4: Analytical techniques are crucial for assessing purity. Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a purification, such as column chromatography.[2] For a more definitive confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to identify and quantify any remaining starting materials.

Q5: What if my product and starting material have very similar properties?

A5: This is a common challenge. If properties like polarity are very similar, standard chromatography might be difficult.[2] In such cases, consider derivatization of the unreacted starting material to alter its properties, making it easier to separate.[2] Alternatively, orthogonal chromatography, which involves changing the separation parameter (e.g., different solvent system or stationary phase), can be effective.[13]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format.

Crystallization/Recrystallization

Crystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4][5][6]

Q: My compound won't crystallize out of solution, what should I do?

A: This is a frequent issue with several potential causes and solutions:

  • Solution is not saturated: The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration.[14]

  • Supersaturation: The solution may be supersaturated, preventing crystal nucleation. Try scratching the inside of the flask with a glass rod to create nucleation sites.[14]

  • Seeding: If you have a small amount of the pure product, add a "seed crystal" to initiate crystallization.[14]

  • Inappropriate Solvent: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound when hot but not when cold.[1][4] You may need to screen different solvents or solvent mixtures.

Q: My crystals are oily or impure. How can I improve the purity?

A: Oily or impure crystals often result from the solution cooling too quickly, trapping impurities within the crystal lattice.[2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] This allows for the formation of more ordered, pure crystals.[4]

  • Recrystallization: The process of dissolving the impure crystals in a minimal amount of hot solvent and allowing them to re-crystallize can significantly improve purity.[3][4]

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual impurities from the surface.[3]

Experimental Protocol: A General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the unreacted starting material is either highly soluble or insoluble at all temperatures.[2]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[2][5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.[5] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[2][5]

  • Isolation: Collect the crystals by vacuum filtration.[2]

  • Washing: Wash the crystals with a small amount of cold solvent.[2]

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (the eluent).

Q: My product and the unreacted starting material are co-eluting (coming off the column at the same time). How can I improve the separation?

A: Co-elution occurs when the polarities of the compounds are too similar for the chosen conditions.

  • Optimize the Solvent System: Even a small change in the eluent's polarity can significantly affect separation.[2] Experiment with different solvent mixtures, perhaps from different solvent selectivity groups.[13]

  • Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve separation.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur, potentially resolving closely eluting compounds.[2]

  • Decrease the Flow Rate: A slower flow rate can enhance the resolution between compounds.[2]

  • Change the Stationary Phase: If silica gel isn't working, consider alumina or a reverse-phase silica.[2]

Q: My compound is not coming off the column. What is happening?

A: This can be a frustrating problem with several possible explanations:

  • Compound Decomposition: Your compound might be unstable on silica gel.[15] You can test for this by spotting your compound on a TLC plate and letting it sit for a while before developing.

  • Incorrect Solvent System: You might be using a solvent system that is not polar enough to elute your compound. Try increasing the polarity of the eluent.

  • Compound is at the Solvent Front: Your compound may be very non-polar and came off in the first few fractions.[15] Always check the initial fractions.

Workflow for Column Chromatography

G A Prepare Slurry of Stationary Phase B Pack Column A->B C Load Crude Product B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions (e.g., TLC) E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Product H->I G A Is the product a solid or a liquid? B Solid A->B C Liquid A->C D Crystallization/Recrystallization B->D E What is the boiling point difference between the product and starting material? C->E F Large (>50°C) E->F G Small (<50°C) E->G H Simple Distillation F->H I Fractional Distillation G->I J Is the product heat sensitive? H->J I->J K Yes J->K L No J->L M Vacuum Distillation K->M

Sources

Technical Support Center: Navigating the Solution Stability of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges commonly encountered when working with these compounds in solution. The inherent reactivity of the THIQ scaffold, while central to its diverse biological activities, also presents unique stability concerns that must be managed for reliable experimental outcomes and robust drug development.[1][2][3] This resource will equip you with the knowledge to anticipate, identify, and resolve these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability of tetrahydroisoquinoline derivatives in solution.

Q1: My THIQ derivative is showing a gradual loss of potency in my stock solution. What is the most likely cause?

A1: The most common cause of instability for many THIQ derivatives in solution is oxidative degradation . The tetrahydroisoquinoline ring is susceptible to oxidation, which leads to rearomatization to the corresponding isoquinoline derivative.[4][5][6] This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions. Another potential, though often less common, cause is hydrolysis if your specific derivative contains labile functional groups like esters or amides.

Q2: I'm observing new, unexpected peaks in the HPLC analysis of my aged THIQ solution. What could they be?

A2: These new peaks are very likely degradation products. The primary suspects are the aromatized isoquinoline analog of your parent compound and various oxidized species.[7][8] For example, direct oxygenation of the α-methylene group of the THIQ ring can lead to the formation of corresponding isoquinolinones.[7] Depending on the substituents and solution conditions (e.g., pH), hydrolysis products may also be present.[9] A forced degradation study is the definitive way to identify these potential degradants.[10][11]

Q3: How critical are the storage conditions for my THIQ derivative solutions?

A3: Storage conditions are highly critical . Factors like temperature, light exposure, and the pH of the solvent can significantly impact the stability of your compound.[9][12] For instance, visible light can mediate aerobic oxidation even without an external photocatalyst.[7] Elevated temperatures will accelerate most degradation reactions. Therefore, proper storage is not just a recommendation but a necessity for reproducible results.

Q4: Can the choice of solvent affect the stability of my THIQ derivative?

A4: Absolutely. The solvent system can influence stability in several ways. Protic solvents may participate in hydrolysis of sensitive functional groups. The pH of aqueous solutions is a major determinant of stability for compounds susceptible to acid/base-catalyzed degradation.[9] Additionally, the solvent can affect the rate of oxidative degradation. It is crucial to use high-purity, degassed solvents when preparing stock solutions for long-term storage.

Troubleshooting Guide: A Deeper Dive

This section provides structured troubleshooting for specific stability issues, complete with explanations of the underlying chemistry and actionable protocols.

Issue 1: Rapid Degradation and Appearance of Aromatic Impurities

Symptoms:

  • A rapid decrease in the main peak area and a corresponding increase in a new, less polar peak in your HPLC chromatogram.

  • A color change in the solution (e.g., turning yellow or brown).

  • Inconsistent results in biological assays over a short period.

Primary Suspect: Oxidative Rearomatization

The conversion of the tetrahydroisoquinoline core to an isoquinoline is a common degradation pathway.[4][5] This occurs through the loss of hydrogen atoms and is fundamentally an oxidation process.

Workflow for Investigation and Mitigation of Oxidation

cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation A Symptom Observed: Rapid Degradation B Perform Forced Oxidative Degradation (e.g., 3% H₂O₂) A->B C Analyze via LC-MS B->C D Compare Degradant Peak with Suspected Impurity (Retention Time & Mass) C->D E Match Found? (Yes/No) D->E F Implement Protective Measures E->F If Yes G Use Degassed Solvents (Sparging with N₂ or Ar) F->G H Add Antioxidants (e.g., BHT, Vitamin C) F->H I Store Under Inert Gas (Nitrogen or Argon) F->I J Protect from Light (Amber Vials) F->J K Prepare New Solution with Protective Measures L Monitor Stability Over Time (HPLC at T=0, 24h, 1 week) K->L M Compare Degradation Rate with Unprotected Solution L->M N Stability Improved? M->N cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Outcome A Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) B Incubate THIQ Derivative in each buffer at a controlled temperature A->B C Sample at Time Points (T=0, 2h, 8h, 24h) B->C D Quantify Remaining Parent Compound (HPLC) C->D E Plot % Remaining vs. Time for each pH D->E F Calculate Degradation Rate Constant (k) for each pH E->F G Determine pH of Maximum Stability F->G H Identify pH ranges to avoid in experiments G->H

Caption: Workflow to determine the pH stability profile.

Experimental Protocol: pH Stability Profiling

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., 0.1 N HCl for pH ~1-2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, and borate buffers for pH 9-10).

  • Incubation: Dilute your THIQ derivative stock solution into each buffer to a final concentration suitable for HPLC analysis. Incubate these solutions at a controlled temperature (e.g., 40°C to accelerate degradation).

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the percentage of the THIQ derivative remaining.

  • Data Interpretation: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give you the degradation rate constant. A plot of the rate constant versus pH will reveal the pH range of optimal stability.

Issue 3: Photodegradation

Symptoms:

  • Solutions left on the lab bench under ambient light degrade faster than those stored in a drawer or refrigerator.

  • Inconsistent results are observed in plate-based assays that are run over several hours under laboratory lighting.

Primary Suspect: Photolytic Degradation

Many aromatic and heterocyclic compounds, including THIQs, can absorb UV or visible light, leading to excited states that are more reactive towards oxygen or can undergo rearrangements. [7][9] Mitigation and Prevention:

  • Routine Protection: Always store stock solutions and experimental samples in amber vials or tubes to protect them from light.

  • Experimental Design: During long experiments, cover multi-well plates with foil or use opaque plates. Minimize the exposure of your compound to direct light.

  • Forced Photostability Testing: To formally assess photosensitivity, conduct a forced degradation study as per ICH Q1B guidelines. This involves exposing the solution to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) and comparing its degradation to a dark control sample.

Data Summary: Factors Influencing THIQ Stability

The following table summarizes the key environmental factors and their impact on the stability of THIQ derivatives.

FactorPrimary Degradation Pathway(s)General Impact on StabilityRecommended Mitigation Strategy
Oxygen/Air Oxidative Rearomatization, α-OxygenationHigh RiskStore under inert gas (Ar, N₂), use degassed solvents, add antioxidants.
Light (UV/Vis) Photolytic Oxidation, PhotorearrangementHigh RiskUse amber glassware, protect samples from light during experiments.
Elevated Temp. Accelerates all degradation pathwaysHigh RiskStore solutions at recommended temperatures (e.g., 4°C or -20°C).
Acidic pH Hydrolysis of susceptible groupsCompound-SpecificDetermine pH-stability profile; buffer solutions to optimal pH.
Basic pH Hydrolysis of susceptible groupsCompound-SpecificDetermine pH-stability profile; buffer solutions to optimal pH.
Metal Ions Catalysis of OxidationModerate RiskUse high-purity solvents and reagents; consider adding a chelating agent (e.g., EDTA) if metal contamination is suspected.
References
  • Huang, Z., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Available from: [Link]

  • Huang, Z., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC. Available from: [Link]

  • Wang, Y., et al. (2022). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Molecules. Available from: [Link]

  • Huang, Z., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. Available from: [Link]

  • Padrón, J. M., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Available from: [Link]

  • Singh, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

  • Singh, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

  • Meyer, M. R., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Li, Y., et al. (2024). Photoinduced Radical Annulations of Tetrahydroisoquinoline Derivatives with 2-Benzothiazolimines: Highly Diastereoselective Synthesis of Fused Hexahydroimidazo[2,1- a]isoquinolines. The Journal of Organic Chemistry. Available from: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Patel, Y., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Sharma, G., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available from: [Link]

  • Unknown Author. (Unknown Year). N-Substituted Auxiliaries for Aerobic Dehydrogenation of Tetrahydro-isoquinoline: A Theory-Guided Photo-Catalytic Design. ResearchGate. Available from: [Link]

  • Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Unknown Author. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Mereddy, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis. Available from: [Link]

  • Unknown Author. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]

  • Contino, M., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]

  • Dostert, P., et al. (1990). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Chromatography. Available from: [Link]

  • Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Natural Volatiles and Essential Oils. Available from: [Link]

  • Andrews, M., et al. (2014). Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Semantic Scholar. Available from: [Link]

  • Miller, D. D., et al. (1975). Synthesis and biological evaluation of fragmented derivatives of tetrahydroisoquinolines. 2. Trimetoquinol studies. Journal of Medicinal Chemistry. Available from: [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. Kinam Park. Available from: [Link]

  • Unknown Author. (Unknown Year). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Baird, J. A., et al. (2010). Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability. Pharmaceutical Research. Available from: [Link]

  • Unknown Author. (Unknown Year). Factors Affecting Stability. Gyan Sanchay. Available from: [Link]

  • Unknown Author. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Unknown Author. (2021). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. Available from: [Link]

  • Molnár, J., et al. (2005). Synthesis and Multidrug Resistance Reversal Activity of 1,2-Disubstituted Tetrahydroisoquinoline Derivatives. ResearchGate. Available from: [Link]

  • Huang, Z., et al. (2008). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Meyer, M. R., et al. (2024). (PDF) Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. Available from: [Link]

  • Song, G., et al. (2018). Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Scaling up the Pictet-Spengler reaction: potential problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this powerful cyclization from the laboratory bench to larger-scale production. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when scaling up a Pictet-Spengler reaction?

When moving from a small-scale (milligram to gram) to a larger-scale (multi-gram to kilogram) synthesis, several parameters that are negligible at the bench can become critical. The primary challenges include:

  • Heat Management: The reaction is often exothermic, particularly during the initial iminium ion formation.[1][2][3] Poor heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and impurity formation.

  • Mass Transfer and Mixing: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to non-uniform reaction progress and the formation of byproducts. This is especially critical during the addition of reagents.

  • Control of Reagent Stoichiometry and Addition: On a larger scale, the rate of addition of the carbonyl component or the acid catalyst becomes crucial. A rapid addition that is manageable on a small scale can lead to an uncontrolled exotherm or high local concentrations of reactive intermediates at a larger scale.[4]

  • Work-up and Product Isolation: Procedures that are simple in the lab, such as extractions in a separatory funnel, can be cumbersome and less efficient at scale. Product precipitation, filtration, and drying also present new challenges in terms of handling and efficiency.

  • Impurity Profile Changes: Side reactions that produce minor, easily separable impurities on a small scale may become significant issues at a larger scale, complicating purification.

Q2: How does the choice of acid catalyst impact scale-up?

The acid catalyst is critical for activating the carbonyl component and facilitating the cyclization via an iminium ion intermediate.[1][3] When scaling up, consider the following:

  • Strength and Concentration: Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are effective but can be corrosive and may promote side reactions like racemization or degradation if not carefully controlled.[1][5] The concentration of the acid is a key parameter to optimize.

  • Homogeneous vs. Heterogeneous Catalysts: While homogeneous acids (e.g., TFA, p-toluenesulfonic acid) are common, they require neutralization and removal during work-up, which can generate significant aqueous waste.[6] Heterogeneous (solid) acid catalysts can be a good alternative for easier removal by filtration, simplifying the work-up process.

  • Safety and Handling: The handling of large quantities of strong, corrosive acids requires appropriate personal protective equipment (PPE) and engineered controls.

Q3: Can I use a ketone instead of an aldehyde for a large-scale Pictet-Spengler reaction?

While possible, using ketones is generally more challenging than using aldehydes.[5][7] Aldehydes are more reactive, and the resulting iminium ions are more electrophilic. Reactions with ketones often require harsher conditions, such as higher temperatures and stronger acids, which can lead to lower yields and more byproducts, making them less ideal for large-scale synthesis.[1][5]

Troubleshooting Guides

Problem 1: My reaction yield dropped significantly, and I'm seeing more impurities after scaling up from 10g to 1kg.

This is a classic scale-up issue often related to heat and mass transfer limitations.

Possible Causes and Solutions:

  • Poor Temperature Control: An uncontrolled exotherm during aldehyde or acid addition can "cook" the reaction mixture.

    • Solution: Implement controlled, slower addition of the limiting reagent, often the aldehyde, using a syringe pump or an addition funnel. Ensure your reactor has adequate cooling capacity and that the temperature is monitored internally. Consider a "reverse addition" (adding the tryptamine solution to the aldehyde solution) if it helps manage the initial exotherm.

  • Inefficient Mixing: In a large reactor, inefficient stirring can lead to localized high concentrations of reactants, promoting side reactions like aldehyde self-condensation or polymerization.[8]

    • Solution: Ensure the stirrer design and speed are appropriate for the reactor size and geometry to maintain a homogeneous mixture. For viscous reaction mixtures, a more powerful overhead stirrer with a properly shaped impeller is necessary.

  • Solvent Choice: A solvent that works well on a small scale might not be optimal for heat transfer or solubility at a larger scale.

    • Solution: Re-evaluate your solvent. Solvents with higher boiling points can allow for better temperature control. In some cases, using a solvent system where the product crystallizes out as it forms can drive the reaction to completion and simplify purification, a technique known as reactive crystallization.

Workflow: Diagnosing a Drop in Yield During Scale-Up

G cluster_temp Temperature Control cluster_mixing Mass Transfer cluster_addition Reagent Concentration start Problem: Yield Drop & Increased Impurities on Scale-Up check_temp Review Temperature Profile Was an exotherm observed? start->check_temp exotherm_yes Yes, uncontrolled exotherm check_temp->exotherm_yes exotherm_no No, temp stable check_temp->exotherm_no check_mixing Evaluate Mixing Efficiency Is the mixture homogeneous? mixing_poor Poor mixing observed check_mixing->mixing_poor mixing_good Mixing appears adequate check_mixing->mixing_good check_addition Analyze Reagent Addition Was it too fast? addition_fast Addition was rapid check_addition->addition_fast addition_controlled Addition was controlled check_addition->addition_controlled solution_temp Solution: 1. Slow reagent addition rate. 2. Improve reactor cooling. 3. Consider reverse addition. exotherm_yes->solution_temp exotherm_no->check_mixing solution_mixing Solution: 1. Increase stirrer speed. 2. Use appropriate impeller. 3. Check for viscosity issues. mixing_poor->solution_mixing mixing_good->check_addition solution_addition Solution: 1. Dilute the reagent being added. 2. Add subsurface to improve dispersion. addition_fast->solution_addition end_node Re-evaluate solvent or catalyst if issues persist. addition_controlled->end_node

Caption: Troubleshooting workflow for yield loss in Pictet-Spengler scale-up.

Problem 2: My product is difficult to isolate and purify at a large scale.

Lab-scale purification methods often don't translate well to production environments.

Possible Causes and Solutions:

  • Emulsion Formation during Work-up: Acid-base neutralizations can lead to stable emulsions in large-scale extractions, making phase separation a significant bottleneck.

    • Solution: Minimize the vigor of mixing during biphasic operations. Adding brine can help break emulsions. Consider using a different solvent system that has better phase-separation characteristics.

  • Product Oiling Out: If the product has low solubility or a low melting point, it may "oil out" instead of crystallizing, making it difficult to filter and dry.

    • Solution: Perform a solvent screen to find a suitable crystallization solvent or anti-solvent. Seeding the solution with a small amount of pure crystalline product can induce crystallization. Ensure a slow cooling profile during crystallization to promote the growth of larger, easily filterable crystals.

  • Column Chromatography is Not Feasible: Flash chromatography is often not a viable option for multi-kilogram scale purification.

    • Solution: The process should be optimized to avoid chromatography. This can be achieved by developing a robust crystallization procedure that effectively removes key impurities. Recrystallization or slurry washes in a carefully selected solvent can significantly improve purity.

Experimental Protocol: A Generalized Approach to Scaling Up a Pictet-Spengler Reaction

This protocol describes the synthesis of a 1-substituted-tetrahydro-β-carboline and should be adapted based on the specific reactivity of the substrates.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.05-1.2 eq)[4]

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), 1.1 eq)

  • Aqueous base for work-up (e.g., saturated sodium bicarbonate)

  • Brine solution

Equipment:

  • Jacketed glass reactor with temperature control unit

  • Overhead mechanical stirrer

  • Addition funnel or syringe pump

  • Internal temperature probe

  • Condenser with inert gas inlet (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Assemble the reactor under an inert atmosphere. Ensure all glassware is dry.

  • Reactant Charging: Charge the tryptamine derivative and the solvent to the reactor. Begin stirring to ensure complete dissolution.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0-5 °C) to help manage the initial exotherm.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA) dropwise via the addition funnel, maintaining the internal temperature below the specified limit.

  • Aldehyde Addition: Add the aldehyde, either neat or as a solution in the reaction solvent, at a controlled rate to maintain the reaction temperature. The formation of the iminium ion is often exothermic.[1]

  • Reaction Monitoring: Once the additions are complete, allow the reaction to warm to the desired temperature (e.g., room temperature or reflux). Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or UPLC) until the tryptamine derivative is consumed.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Be cautious, as gas evolution (CO₂) will occur.

    • Transfer the mixture to a larger vessel for extraction. Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine to remove excess water. .

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system identified during process development.

    • Filter the crystalline product, wash with cold solvent, and dry under vacuum to a constant weight.

Pictet-Spengler Reaction Mechanism

Caption: The reaction mechanism of the acid-catalyzed Pictet-Spengler reaction.[1][3][10]

Data Summary: Influence of Reaction Parameters

The choice of solvent and catalyst is critical and can significantly affect yield and reaction conditions. The optimal combination is highly substrate-dependent.

Catalyst TypeCommon ExamplesTypical SolventsKey Considerations for Scale-Up
Protic Acids HCl, H₂SO₄, TFAProtic (MeOH, H₂O) or Aprotic (DCM, Toluene)Corrosive; requires careful neutralization; can be harsh.[1][5][7]
Lewis Acids BF₃·OEt₂, Au(I) complexesAprotic (DCM, Acetonitrile)Moisture sensitive; may require anhydrous conditions; metal catalysts can require removal.[7]
Organocatalysts Chiral Phosphoric Acids, ThioureasAprotic (Toluene, DCM)Enables asymmetric synthesis; can be expensive; lower catalyst loading is desirable.[7][11]
Enzymatic Pictet-SpenglerasesAqueous BufferMild, highly selective; limited substrate scope and availability.[12]

References

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Pictet–Spengler reaction. (2023, December 27). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842. [Link]

  • Sharma, S., Joshi, G., Kalra, S., Singh, S., & Kumar, R. (2019). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis, 16(5), 676-692.
  • The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. (2024). Chemical Science, 15(8), 2865-2876. [Link]

  • Dalpozzo, R., & Ciaffoni, L. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2018). Molecules, 23(10), 2446. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules, 25(2), 414. [Link]

  • Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved January 10, 2026, from [Link]

  • Pictet-Spengler reaction. (n.d.). Chemeurope.com. Retrieved January 10, 2026, from [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. (2022). Journal of the American Chemical Society, 144(34), 15531-15540. [Link]

  • Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). Molecules, 25(2), 414. [Link]

  • Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved January 10, 2026, from [Link]

  • Pictet—Spengler Reactions Catalyzed by Broensted Acid-Surfactant-Combined Catalyst in Water or Aqueous Media. (2007). Synlett, 2007(11), 1735-1738. [Link]

  • Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions. (2004, September 12). Wipf Group, University of Pittsburgh. Retrieved January 10, 2026, from [Link]

  • Enantioselective Pictet-Spengler Reactions. (2024). In Organic Reactions (Vol. 114, pp. 507-646). John Wiley & Sons, Inc. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Proposed mechanism for the water‐promoted Pictet–Spengler reaction. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Highly Stereoselective Ugi/Pictet–Spengler Sequence. (2022). The Journal of Organic Chemistry, 87(11), 7386-7394. [Link]

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved January 10, 2026, from [Link]

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. (2023). ChemRxiv. [Link]

  • The mechanism of the Pictet–Spengler reaction. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Addressing poor solubility of intermediates in tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a critical challenge in the synthesis of tetrahydroisoquinolines (THIQs): the poor solubility of reaction intermediates. This guide is designed to provide you, the researcher on the front lines of discovery, with expert insights and practical, actionable solutions to keep your reactions flowing and your projects on track. We will move beyond simple procedural lists to explore the underlying chemical principles governing these solubility challenges, empowering you to troubleshoot effectively and optimize your synthetic routes.

Introduction: Why Solubility Matters in THIQ Synthesis

The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents.[1] Synthesizing this valuable motif often involves multi-step sequences, such as the renowned Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions.[2][3] A common and frustrating hurdle in these syntheses is the unexpected precipitation of key intermediates. This can lead to stalled reactions, difficult purifications, and ultimately, low yields. Understanding and controlling the solubility of these intermediates is paramount for an efficient and successful synthesis.

This guide is structured as a dynamic troubleshooting resource. We will address common problems in a direct question-and-answer format, providing not just what to do, but why it works.

Part 1: Troubleshooting Guide - When Your Intermediate Crashes Out

This section addresses specific precipitation events you might encounter during key THIQ syntheses.

Scenario 1: The Bischler-Napieralski Reaction

Q1: My N-acyl-β-phenethylamine starting material is precipitating from the reaction solvent (e.g., acetonitrile or toluene) before the cyclization has completed. What's happening and how can I fix it?

A1: This is a classic solubility problem where the starting material is less soluble than anticipated in the chosen non-polar solvent. The N-acyl-β-phenethylamine (also called β-arylethylamide) can be quite polar, especially with certain substituents on the aromatic ring, and may have strong intermolecular hydrogen bonding, leading to precipitation.[4][5]

Causality: The cyclizing agents used in the Bischler-Napieralski reaction, such as POCl₃ or P₂O₅, are typically used with anhydrous, non-polar solvents like toluene, xylene, or acetonitrile.[5] While these solvents are ideal for the high temperatures often required for cyclization, they may not be sufficient to solvate the polar amide starting material throughout the reaction.

Troubleshooting Steps:

  • Introduce a Co-solvent: Adding a more polar, aprotic co-solvent can significantly enhance the solubility of your starting material without interfering with the dehydrating agent.[6]

    • Recommended Co-solvents: Consider adding 10-20% (v/v) of solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Be mindful that this may alter the required reflux temperature.

    • Caution: Avoid protic solvents like alcohols, as they will react with the dehydrating agent.

  • Solvent Change: If a co-solvent isn't effective, a complete change of solvent may be necessary. For less reactive substrates that require stronger dehydrating agents (like P₂O₅ in refluxing POCl₃), POCl₃ itself can sometimes act as the solvent.[4] For milder conditions using Tf₂O, DCM is a common choice.[7]

  • Temperature Ramp: Instead of starting the reaction at a high temperature, try dissolving your starting material at room temperature first and then slowly ramping up the heat. This can sometimes prevent premature precipitation.

Workflow for Solvent Selection:

Caption: Troubleshooting N-acyl-β-phenethylamine solubility.

Scenario 2: The Pictet-Spengler Reaction

Q2: I've formed the iminium ion intermediate in my Pictet-Spengler reaction, but now I see a thick precipitate. Is this my product, and if not, how do I get it to cyclize?

A2: While it could be your desired tetrahydroisoquinoline product precipitating upon formation, it's also very likely that the iminium ion salt itself is crashing out of solution, especially in less polar, aprotic solvents. The iminium ion is a charged species and its solubility is highly dependent on the solvent and counter-ion.[8]

Causality: The Pictet-Spengler reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution.[8] This intermediate is ionic. If the reaction medium cannot effectively solvate this charged species, it will precipitate, effectively halting the reaction as the cyclization step requires the ion to be in solution to react with the aromatic ring.

Troubleshooting Steps:

  • Solvent Polarity is Key: The choice of solvent is critical. If you are using a non-polar solvent like toluene, the iminium salt is very likely to be insoluble.

    • Switch to Protic Solvents: Protic solvents like methanol or ethanol are generally better at solvating ionic intermediates. However, be aware that they can also act as nucleophiles.

    • Use Polar Aprotic Solvents: Solvents like acetonitrile or nitromethane can be a good compromise, offering sufficient polarity to dissolve the iminium ion without being overly reactive. A mixture of MeOH/H₂O has been used as a compromise in solubility for different starting materials.[9]

  • Acid Catalyst Choice: The counter-ion from your acid catalyst affects the salt's properties.

    • Trifluoroacetic acid (TFA): Often used neat or with DCM, TFA can help keep intermediates in solution due to the formation of a trifluoroacetate salt.

    • HCl in Ethanol/Methanol: A common choice that often maintains solubility.

  • Gentle Heating: Applying gentle heat (40-60 °C) can sometimes be enough to redissolve the precipitated intermediate and provide the activation energy needed for the cyclization to proceed. Monitor by TLC to ensure the product is forming and not degrading.

Q3: My starting phenethylamine is basic, but the reaction is run under acidic conditions. How does pH affect the solubility of my materials?

A3: This is an excellent question that gets to the heart of many solubility issues. The pH of your reaction medium dramatically alters the ionization state, and therefore the solubility, of your amine-containing compounds.[10]

Causality:

  • Starting Material (β-phenethylamine): As a base, the phenethylamine will be protonated under the acidic conditions required for the Pictet-Spengler reaction. The resulting ammonium salt is significantly more polar and generally more soluble in polar solvents than the free base.[11][12]

  • Intermediate (Iminium Ion): This is a cationic species, and its solubility is governed by the principles discussed in Q2.

  • Product (Tetrahydroisoquinoline): The THIQ product is also a secondary amine and will be protonated in the acidic medium. The resulting ammonium salt's solubility will depend on its overall structure and the solvent system.

Practical pH Adjustment Strategy:

If your final, protonated THIQ product is precipitating from the reaction mixture, you can often improve recovery during workup by adjusting the pH.

  • Reaction Completion: First, ensure your reaction has gone to completion via TLC or LC-MS.

  • Basification during Workup: After quenching the reaction (e.g., with water or ice), slowly add a base (like aqueous NaOH, K₂CO₃, or NH₄OH) to neutralize the acid and deprotonate your THIQ product.

  • Extraction: The free-base THIQ is now much less polar and will be significantly more soluble in common organic extraction solvents like ethyl acetate or dichloromethane. This allows for efficient extraction from the aqueous layer.

This acid-base extraction is a powerful purification technique rooted in controlling the pH-dependent solubility of your amine-containing compounds.[13]

Part 2: Frequently Asked Questions (FAQs)

Q4: What is a good starting point for choosing a solvent when I'm dealing with an unknown intermediate's solubility?

A4: A systematic solvent screen is the most reliable approach. However, for a rational starting point, consider the polarity of your intermediate.

  • For polar, non-ionic intermediates (e.g., N-acyl-β-phenethylamines): Start with moderately polar solvents like DCM, THF, or Ethyl Acetate.

  • For ionic intermediates (e.g., iminium salts): Begin with more polar solvents like acetonitrile, methanol, or even water/methanol mixtures.[9]

A good practice is to consult a solvent selection guide which ranks solvents based on properties like polarity, boiling point, and safety.[14][15]

Solvent Polarity and Property Table

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
n-Hexane0.1691.9Non-polar, good for non-polar compounds.
Toluene2.41112.4Common for high-temp, non-polar reactions.
Dichloromethane (DCM)3.1409.1Good general-purpose polar aprotic solvent.
Tetrahydrofuran (THF)4.0667.5Polar aprotic, can complex with Lewis acids.
Acetonitrile5.88237.5Polar aprotic, good for ionic species.
Methanol5.16532.7Polar protic, good for salts, but can be reactive.
Water10.210080.1Highly polar, used in workups or with co-solvents.

Data compiled from various sources for relative comparison.

Q5: I've managed to dissolve my intermediate, but it crashes out again when I try to purify it by chromatography. What should I do?

A5: This indicates that your compound has poor solubility in your chromatography eluent. You can try adding a small amount of a more polar "solubilizing" solvent to your mobile phase. For example, if you are running a column with a Hexane/Ethyl Acetate gradient, adding 1-2% methanol or DCM to the mobile phase can help keep your compound in solution on the column.

Q6: Can I use heat to dissolve a stubborn intermediate?

A6: Yes, gentle heating is a common and effective technique.[16] However, exercise caution. Many intermediates, especially iminium ions, can be thermally labile. Overheating can lead to decomposition or the formation of side products. Always use the minimum temperature necessary to achieve dissolution and monitor the reaction closely for any signs of degradation.

Q7: My final THIQ product is an oil/gum after workup, not a solid. How can I crystallize it?

A7: Obtaining a crystalline solid is often a matter of finding the right solvent system for recrystallization.[9][13]

  • Single Solvent Recrystallization: Try dissolving your oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate). Then, cool the solution slowly to allow crystals to form.

  • Two-Solvent (Antisolvent) Recrystallization: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "antisolvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then allow to cool slowly. Common pairs include DCM/Hexane, Ethanol/Water, or Acetone/Water.[13]

  • Salt Formation: If the free base is oily, converting it to a salt (e.g., a hydrochloride or tartrate salt) often yields a stable, crystalline solid that is much easier to handle and purify.

Part 3: Experimental Protocol

Protocol: Two-Solvent Recrystallization for a Poorly Soluble THIQ Product

This protocol provides a step-by-step method for purifying a tetrahydroisoquinoline product that is difficult to crystallize.

Objective: To obtain a pure, crystalline THIQ product from a crude reaction mixture that has been worked up and concentrated to an oil or amorphous solid.

Materials:

  • Crude THIQ product

  • "Good" solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone)

  • "Poor" (antisolvent) (e.g., Hexanes, Diethyl Ether, Water)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various potential "good" and "poor" solvents to identify a suitable pair. The ideal good solvent will dissolve the compound completely, while the ideal poor solvent will cause it to precipitate.

  • Dissolution: Place the crude THIQ oil/solid into an Erlenmeyer flask. Add the "good" solvent dropwise while stirring or swirling, and gently warming if necessary, until the solid is just completely dissolved. Use the absolute minimum amount of solvent required.

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Addition of Antisolvent: While stirring the solution (at room temperature or slightly warm), add the "poor" solvent dropwise using a Pasteur pipette. Continue adding until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Clarification: Gently heat the cloudy solution until it becomes clear again. If it doesn't become clear, add a drop or two of the "good" solvent until it does.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without being disturbed. Forcing rapid cooling can lead to smaller, less pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Visualizing the Recrystallization Process:

Caption: Workflow for Two-Solvent Recrystallization.

References

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
  • BenchChem. (2025).
  • University of Colorado Boulder. (n.d.).
  • University of California, Los Angeles. (n.d.). Recrystallization. Department of Chemistry and Biochemistry.
  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • Jakhar, K. (n.d.). Pomeranz-Fritsch Reaction.
  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction.
  • ResearchGate. (n.d.). Effect of co-solvents on yields and processability.
  • TCI Chemicals. (n.d.).
  • Gholami, H., et al. (2021). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. PMC.
  • ResearchGate. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement.
  • Zhang, X., et al. (2023).
  • Samanta, D., et al. (2017).
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • BenchChem. (2025). Preventing precipitation of Quisinostat dihydrochloride in culture media. BenchChem Technical Support.
  • ResearchGate. (2023).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Phenethylamine.
  • International Journal of Scientific & Technology Research. (2020).
  • American Chemical Society. (2022). Solvation Effects in Organic Chemistry.
  • Sarpong, R. (2017). Strategies and Tactics for the Synthesis of Complex Alkaloids. PubMed.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
  • BenchChem. (2025). preventing precipitation of SNS-032 in 1,3-Propanediol. BenchChem Technical Support.
  • Henderson, R. K., et al. (2011). Green Chemistry. Royal Society of Chemistry.
  • Pyne, M. E., et al. (2020). A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids. PubMed.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Kim, D., et al. (2020).
  • Byrne, F. P., et al. (2016). green solvent selection guides. White Rose Research Online.
  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide.
  • Biomolecules & Therapeutics. (2020).
  • ResearchGate. (2002).
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.
  • ResearchGate. (n.d.). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis.
  • ResearchGate. (n.d.). A Unified Strategy for Alkaloid Synthesis: Completed and Almost....
  • Lindel, T., et al. (2012).
  • ResearchGate. (2011).
  • Martin, S. F., et al. (1979). New methods for alkaloid synthesis. Facile total syntheses of (.+-.)-O-methyljoubertiamine and (.+-.)-mesembrine.

Sources

Catalyst Selection for Optimizing the Pictet-Spengler Reaction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing this powerful cyclization reaction. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to help you navigate the nuances of catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a catalyst in the Pictet-Spengler reaction?

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2][3][4] The catalyst's primary role is to facilitate the formation of a highly electrophilic iminium ion from the initially formed imine intermediate.[1][5] This iminium ion is crucial as it is electrophilic enough to be attacked by the electron-rich aromatic ring, driving the intramolecular cyclization forward.[1] Without a catalyst, the reaction is often sluggish or does not proceed at all, especially with less reactive aromatic systems.[1]

Q2: What are the main classes of catalysts used for the Pictet-Spengler reaction?

There are several classes of catalysts, each with its own advantages and substrate scope:

  • Brønsted Acids: These are the classic catalysts and include protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[2][6] They work by protonating the intermediate imine to generate the reactive iminium ion.[6] Chiral Brønsted acids, such as phosphoric acids, are instrumental in developing asymmetric Pictet-Spengler reactions.[6]

  • Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and metal triflates, activate the carbonyl compound, facilitating the initial condensation with the β-arylethylamine.[2][4][6][7]

  • Metal-Based Catalysts: Transition metal complexes involving gold, ruthenium, and rhodium have been successfully employed.[6][8] Gold(I) catalysts, in particular, have demonstrated high efficiency in asymmetric variations of the reaction.[9]

  • Organocatalysts: These are small organic molecules that can catalyze the reaction, often with high enantioselectivity.[2] Common examples include chiral phosphoric acids, thiourea derivatives, and prolinamides.[2][10][11]

  • Enzymes (Pictet-Spenglerases): In nature, enzymes like norcoclaurine synthase (NCS) and strictosidine synthase catalyze the Pictet-Spengler reaction with remarkable stereoselectivity.[1][8][12][13] These biocatalysts are gaining traction for green chemistry applications.[13][14]

Q3: How do I choose the right catalyst for my specific substrates?

The choice of catalyst is highly dependent on the electronic properties of your β-arylethylamine and the nature of the carbonyl compound.

  • For electron-rich β-arylethylamines (e.g., those with electron-donating groups like alkoxy or indole moieties), milder conditions and a wider range of catalysts can be used.[1][7] Protic acids like TFA or even organocatalysts often suffice.[1][6]

  • For electron-deficient β-arylethylamines , harsher conditions and stronger acids are typically required to promote cyclization.[1] In some cases, superacids may be necessary.[15]

  • For achieving high enantioselectivity , chiral catalysts are essential. Chiral phosphoric acids, thioureas, and certain metal complexes are excellent choices for asymmetric Pictet-Spengler reactions.[6][9][11]

  • For reactions involving ketones , which are generally less reactive than aldehydes, stronger acids or higher temperatures may be needed.[2][3]

Q4: Can the Pictet-Spengler reaction be performed without a catalyst?

While traditionally acid-catalyzed, some Pictet-Spengler reactions, particularly with highly activated β-arylethylamines, have been shown to proceed in aprotic media without the addition of an acid catalyst, sometimes yielding superior results.[1] However, for most substrates, a catalyst is necessary to achieve reasonable reaction rates and yields.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common issues encountered. Here’s a systematic approach to troubleshoot low yields.

Workflow for Troubleshooting Low Yields

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Advanced Troubleshooting LowYield Low or No Yield Observed ReagentQuality 1. Verify Reagent Quality & Stoichiometry LowYield->ReagentQuality CatalystActivity 2. Check Catalyst Activity & Loading ReagentQuality->CatalystActivity ReactionConditions 3. Review Reaction Conditions (Solvent, Temp.) CatalystActivity->ReactionConditions OptimizeCatalyst 4a. Screen Different Catalysts/Loadings ReactionConditions->OptimizeCatalyst OptimizeSolvent 4b. Screen Protic vs. Aprotic Solvents ReactionConditions->OptimizeSolvent OptimizeTemp 4c. Vary Reaction Temperature ReactionConditions->OptimizeTemp MonitorTime 4d. Monitor Reaction Over Time (TLC/LC-MS) ReactionConditions->MonitorTime SideReactions 5. Investigate Potential Side Reactions OptimizeCatalyst->SideReactions OptimizeSolvent->SideReactions OptimizeTemp->SideReactions MonitorTime->SideReactions Mechanism 6. Re-evaluate Reaction Mechanism SideReactions->Mechanism

Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.

Probable Causes & Solutions:

  • Cause A: Inactive Catalyst or Incorrect Catalyst Loading.

    • Explanation: The catalyst may have degraded, or the loading might be suboptimal. Too little acid will result in a slow or stalled reaction, while too much can lead to side reactions or degradation of starting materials.[16]

    • Solution:

      • Use a fresh batch of catalyst.

      • Screen a range of catalyst loadings. A typical starting point for acidic catalysts is 10-50 mol%, but stoichiometric amounts are also used.[16] For some metal catalysts, loadings can be as low as 0.1 mol%.[8]

  • Cause B: Unsuitable Solvent.

    • Explanation: The solvent plays a crucial role in reactant solubility and reaction rate.[16]

    • Solution: While protic solvents like methanol are common, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile can sometimes provide superior yields.[1][16] It is advisable to screen a variety of solvents.

  • Cause C: Suboptimal Temperature.

    • Explanation: Some reactions proceed efficiently at room temperature, while others require heating.[16] Conversely, decomposition can occur at elevated temperatures.

    • Solution: If the reaction is sluggish, consider gentle heating (e.g., 40-60 °C). If decomposition is observed, try running the reaction at a lower temperature (e.g., 0 °C).[16]

  • Cause D: Unstable Intermediates or Side Reactions.

    • Explanation: The imine intermediate might be too stable and reluctant to cyclize.[16] Alternatively, side reactions like aldehyde self-condensation or oxidation of the product can reduce the yield.[16]

    • Solution:

      • Monitor the reaction by TLC or LC-MS to check for the accumulation of intermediates.

      • If the imine is stable, a stronger acid or a different catalyst might be needed to promote cyclization.

      • To prevent oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Enantioselectivity in Asymmetric Reactions

Achieving high enantioselectivity requires careful selection of the chiral catalyst and optimization of reaction conditions.

Probable Causes & Solutions:

  • Cause A: Incorrect Chiral Catalyst.

    • Explanation: The chosen chiral catalyst may not be well-suited for the specific substrates.

    • Solution: Screen a library of chiral catalysts. For example, different chiral phosphoric acids or thiourea derivatives can exhibit vastly different enantioselectivities for the same reaction.[6][11]

  • Cause B: Suboptimal Reaction Temperature.

    • Explanation: Enantioselectivity is often highly temperature-dependent.

    • Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) can significantly improve enantioselectivity by favoring the transition state leading to the major enantiomer.

  • Cause C: Solvent Effects.

    • Explanation: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereochemical outcomes.

    • Solution: Screen a range of anhydrous solvents. Toluene and dichloromethane are common choices for asymmetric organocatalyzed Pictet-Spengler reactions.[6]

  • Cause D: Presence of Water.

    • Explanation: Water can interfere with the catalyst and may lead to a racemic background reaction.

    • Solution: Ensure strictly anhydrous conditions by using flame-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere. The use of molecular sieves is also recommended.[6]

Catalyst Performance Comparison

The following table summarizes the performance of different catalyst classes for the Pictet-Spengler reaction, providing a general guideline for selection.

Catalyst ClassTypical ExamplesCatalyst LoadingTemperatureKey AdvantagesCommon Substrates
Brønsted Acids HCl, H₂SO₄, TFA10 mol% - stoichiometricRT to refluxReadily available, inexpensiveElectron-rich β-arylethylamines
Lewis Acids BF₃·OEt₂, Metal Triflates10 mol% - stoichiometricRT to refluxEffective for activating carbonylsWide range of substrates
Metal Catalysts Au(I), Ru, Rh complexes0.1 - 10 mol%RT to 60 °CHigh efficiency, mild conditionsAsymmetric synthesis
Organocatalysts Chiral Phosphoric Acids, Thioureas5 - 20 mol%-20 °C to RTHigh enantioselectivityTryptamines, N-protected amines
Enzymes Norcoclaurine SynthaseBiocatalytic amountsRTExcellent enantioselectivity, greenDopamine derivatives

Experimental Protocols

General Procedure for a Brønsted Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a starting point for optimizing a standard Pictet-Spengler reaction.

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add the Brønsted acid catalyst (e.g., TFA, 10 mol%) to the solution.[6]

  • Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6][16] Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for an Asymmetric Organocatalyzed Pictet-Spengler Reaction

This protocol is a general guideline for achieving high enantioselectivity.

  • Setup: To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., a chiral phosphoric acid, 5-10 mol%).[6]

  • Reactant Addition: Add the N-protected β-arylethylamine (1.0 equivalent) and molecular sieves to the flask, followed by the anhydrous solvent (e.g., toluene).

  • Cooling: Cool the reaction mixture to the specified temperature (e.g., -20 °C).

  • Aldehyde Addition: Add the aldehyde (1.2 equivalents) dropwise to the cooled mixture.

  • Reaction and Monitoring: Stir the reaction at the low temperature for the specified time, monitoring by TLC.

  • Workup and Purification: Quench the reaction with triethylamine. Allow the mixture to warm to room temperature, filter off the molecular sieves, and concentrate the filtrate. Purify the crude product by column chromatography.[6]

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Pictet-Spengler reaction.

PictetSpengler cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Carbonyl Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (Catalyst) Cyclized Cyclized Intermediate Iminium->Cyclized Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Product Cyclized->Product - H⁺

Caption: The four key steps of the acid-catalyzed Pictet-Spengler reaction mechanism.

This guide provides a foundational understanding of catalyst selection and troubleshooting for the Pictet-Spengler reaction. For more specific applications and advanced techniques, consulting the primary literature is highly recommended.

References

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Grokipedia. Pictet–Spengler reaction.
  • Benchchem. Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.
  • Wikipedia. Pictet–Spengler reaction.
  • Benchchem. Comparative study of different catalysts for the Pictet-Spengler reaction.
  • PubMed Central. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions.
  • PubMed. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase.
  • National Institutes of Health. Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst.
  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • ACS Publications. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • Bentham Science. Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview.
  • Benchchem. Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
  • ResearchGate. The mechanism of the Pictet–Spengler reaction.
  • PubMed Central. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • PubMed Central. Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme.
  • ACS Publications. Organocatalytic Enantioselective Pictet–Spengler Reactions for the Syntheses of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines.
  • ResearchGate. Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
  • ResearchGate. Enzyme catalysed Pictet‐Spengler reaction of non‐natural....
  • Semantic Scholar. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase.
  • Benchchem. Catalysts for the Pictet-Spengler Reaction with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols.
  • Chemical Science (RSC Publishing). (2024, January 31). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target.
  • Name-Reaction.com. Pictet-Spengler reaction.
  • YouTube. (2020, March 29). The Pictet Spengler Reaction Mechanism.
  • ResearchGate. (A) General mechanism for the Pictet–Spengler reaction via....
  • SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction.
  • Organic Letters. (2019, November 14). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction.
  • National Institutes of Health. The Pictet-Spengler Reaction Updates Its Habits.
  • Journal of the American Chemical Society. (2022, August 17). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids.
  • ResearchGate. (2025, August 10). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles.
  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions.
  • MDPI. The Pictet-Spengler Reaction Updates Its Habits.

Sources

Technical Support Center: Managing Temperature Control to Prevent Decomposition During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced temperature control in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to thermal management during their experiments. Here, we move beyond simple procedural lists to explain the fundamental principles and provide actionable, field-tested solutions to common problems. Our goal is to empower you with the expertise to ensure the integrity of your synthesis, maximize yield, and guarantee batch-to-batch reproducibility.

Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the core principles of temperature control, providing the foundational knowledge necessary to make informed decisions in the laboratory.

Q1: What are the primary consequences of poor temperature control in a synthesis?

Poor temperature control can lead to a cascade of negative outcomes, ranging from reduced efficiency to catastrophic failure. The most critical consequences include:

  • Product Decomposition: Many organic molecules are thermally sensitive. Exceeding a specific temperature threshold can break chemical bonds, leading to the degradation of your target compound and the formation of impurities.[1]

  • Reduced Yield and Purity: Even if the target molecule doesn't fully decompose, elevated temperatures can favor the formation of unwanted side products, significantly lowering the yield and purity of the desired compound.[2][3]

  • Thermal Runaway Reactions: For exothermic reactions (reactions that release heat), inadequate cooling can lead to a dangerous feedback loop where the reaction rate and temperature increase exponentially.[4][5][6] This can result in a rapid increase in pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[5][7]

  • Lack of Reproducibility: Inconsistent temperature profiles between batches are a major source of variability in experimental results, making it difficult to achieve reliable and scalable processes.[8][9]

Q2: How does temperature influence reaction kinetics versus decomposition pathways?

Temperature has a dual and often competing effect on chemical reactions. According to collision theory, increasing the temperature increases the kinetic energy of reactant molecules.[10] This leads to more frequent and more energetic collisions, which generally increases the rate of the desired reaction.[11][12][13]

However, every chemical compound has a temperature at which it becomes unstable and begins to decompose. The energy required to initiate this decomposition is known as the activation energy for the decomposition pathway. If the reaction temperature provides enough energy to overcome this barrier, decomposition will occur.[14] The key is to find the optimal temperature "sweet spot" that maximizes the rate of the desired reaction while staying well below the onset temperature of significant decomposition.

Q3: What are the most common sources of heat in a chemical reaction?

Heat in a chemical reaction can originate from several sources:

  • Exothermic Reactions: Many common chemical transformations, such as nitrations, hydrogenations, and Grignard reactions, are inherently exothermic, meaning they release energy in the form of heat.[15][16][17] This is the most significant and often most hazardous source of heat.

  • External Heating: Applying heat via heating mantles, oil baths, or hot plates is a controlled method to initiate or accelerate a reaction.[18][19]

  • Energy from Agitation: The mechanical energy from stirring, especially at high speeds or with viscous solutions, can be converted into heat.[20]

  • Heat of Mixing/Dilution: The simple act of mixing two different solvents or dissolving a solid can sometimes release a significant amount of heat.[21]

Q4: How do I choose the right heating or cooling system for my scale and reaction type?

The selection of a heating or cooling system depends on several factors, including the target temperature, the scale of the reaction, and the required precision of control.

Method Typical Temperature Range (°C) Advantages Disadvantages Best For
Ice/Water Bath 0Simple, inexpensive.Limited to a single temperature.Maintaining 0°C for small-scale reactions.
Ice/Salt Bath -5 to -20Inexpensive, achieves sub-zero temperatures.[22][23]Temperature can be inconsistent.Small-scale reactions requiring moderate cooling.
Dry Ice/Solvent Bath -40 to -78Achieves very low temperatures; stable if maintained.[22][23]Requires careful handling of dry ice and flammable solvents.[24]Low-temperature reactions (e.g., organolithium chemistry).
Recirculating Chiller/Heater -80 to +200Precise and stable temperature control over a wide range.[25]Higher initial cost.Reactions requiring tight temperature control, long reaction times, and scalability.
Heating Mantle Ambient to >400Provides uniform heating for round-bottom flasks.[18][19]Can have thermal lag; risk of hotspots if not properly controlled.Refluxing and high-temperature reactions.
Oil Bath Ambient to ~250Provides uniform and stable heating.Potential fire hazard with flammable oils; messy.Reactions requiring stable temperatures below 250°C.

Part 2: Troubleshooting Guides - Proactive & Reactive Solutions

This section provides a structured approach to diagnosing and solving common temperature-related issues.

Scenario 1: Reaction Exotherm is Uncontrollable ("Runaway Reaction")

Symptoms: Rapid, unexpected increase in temperature and pressure; vigorous boiling or gas evolution; visible decomposition (color change, charring).

Immediate Safety Protocols:
  • Alert colleagues and evacuate the immediate area if necessary.

  • If safe to do so, remove the external heating source.

  • Increase the efficiency of the cooling system (e.g., add more dry ice to a cooling bath).

  • If the reaction is in a flask, raising it out of the heating/cooling bath can sometimes help dissipate heat to the surrounding air.

  • DO NOT attempt to cap or seal a runaway reaction, as this will lead to a dangerous pressure buildup.

Diagnostic Steps to Identify the Cause:
  • Was the rate of reagent addition too fast? For highly exothermic reactions, adding a reactant too quickly can generate heat faster than the cooling system can remove it.[6]

  • Was the cooling system inadequate for the scale of the reaction? Heat generation increases with the cube of the vessel radius, while heat removal only increases with the square of the radius. A cooling method that works for a 100 mL reaction may be insufficient for a 1 L reaction.[20]

  • Did the stirring fail? Inadequate mixing can lead to localized "hot spots" where the reaction accelerates, initiating a runaway.

Preventative Measures for Future Syntheses:
  • Perform a safety assessment: Before scaling up a reaction, it is crucial to understand its thermal hazards. Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) can measure the heat of reaction and the onset temperature of decomposition.[26][27][28][29]

  • Use a semi-batch process: For highly exothermic reactions, add the limiting reagent slowly and controllably to manage the rate of heat generation.[20]

  • Ensure adequate cooling capacity: Choose a cooling system with sufficient power to handle the maximum expected heat output of the reaction.[7]

Scenario 2: Product Degradation or Low Yield Despite Correct Reagent Stoichiometry

Symptoms: The final product is impure, discolored, or obtained in a much lower yield than expected. TLC or LC-MS analysis shows multiple unknown spots or peaks.

Investigating Thermal Decomposition as the Root Cause:
  • Review the literature: Check the known thermal stability of your starting materials, intermediates, and the final product.

  • Analyze reaction byproducts: Attempt to identify the impurities. Their structures can often provide clues about the decomposition pathway (e.g., decarboxylation, elimination).

  • Run the reaction at a lower temperature: Repeat the experiment at a significantly lower temperature, even if it means a longer reaction time. If the yield and purity improve, thermal degradation is a likely culprit.[1]

Strategies for Optimizing Temperature for Selectivity:
  • Perform a temperature optimization study: Run the reaction at a series of different temperatures (e.g., -20°C, 0°C, 25°C) and analyze the product distribution at each point to find the optimal balance between reaction rate and selectivity.

  • Consider a different solvent: The boiling point of the solvent can act as an upper temperature limit for the reaction. Choosing a lower-boiling solvent can prevent the reaction from reaching decomposition temperatures.

Scenario 3: Inconsistent Results Across Batches

Symptoms: The yield, purity, or even the outcome of a reaction varies significantly when repeated.

Auditing the Thermal Consistency of the Experimental Setup:
  • Is the temperature probe placed correctly? The probe should be immersed in the reaction mixture, not touching the sides of the flask, to get an accurate reading of the internal temperature.

  • Is the stirring rate consistent? The efficiency of heat transfer depends on good mixing. Ensure the stirring speed is the same for each batch.

  • Is the cooling/heating bath maintained consistently? For a dry ice/acetone bath, for example, ensure an excess of dry ice is always present to maintain the -78°C temperature.[24] Periodically adding more dry ice may be necessary for long reactions.[24]

Calibration and Validation of Temperature Probes:
  • Thermocouples can drift over time. It is essential to periodically calibrate them against a known standard.[30][31][32] An uncalibrated probe could be off by several degrees, leading to significant batch-to-batch variation.

Part 3: Experimental Protocols & Best Practices

Protocol 1: Setting Up a Low-Temperature Reaction (-78 °C Dry Ice/Acetone Bath)

This protocol describes the standard procedure for establishing a stable -78 °C cooling bath, a cornerstone of many synthetic procedures.

Materials:

  • Dewar flask (insulated vacuum flask)

  • Dry ice (solid CO₂), preferably in small pellets

  • Acetone (reagent grade)

  • Low-temperature thermometer

  • Personal Protective Equipment (PPE): Cryogenic gloves, safety goggles, face shield, lab coat[24]

Procedure:

  • Don PPE: Before handling dry ice or acetone, put on all required personal protective equipment.

  • Prepare the Dewar: Place a clean, dry Dewar flask of an appropriate size in a fume hood.[24]

  • Add Acetone: Pour a sufficient amount of acetone into the Dewar to immerse the lower portion of your reaction flask.[24]

  • Add Dry Ice: Using tongs or a scoop, slowly add small pieces of dry ice to the acetone.[22] The mixture will bubble vigorously as the CO₂ sublimes; adding the dry ice too quickly can cause the acetone to splash out.[22][24]

  • Monitor Temperature: Place a low-temperature thermometer into the bath. Continue adding dry ice until the temperature stabilizes at approximately -78 °C and a slushy consistency is achieved.[24]

  • Immerse Reaction Flask: Securely clamp your reaction flask and carefully lower it into the bath. The level of the cooling bath should be above the level of the reaction mixture.[24]

  • Maintain Temperature: For reactions that run for an extended period, periodically add more dry ice to the bath to compensate for sublimation and maintain the -78 °C temperature.[24]

Protocol 2: Calibrating a Thermocouple for Accurate Readings

This simplified protocol uses the comparison method against a certified reference thermometer.

Materials:

  • Thermocouple to be calibrated (Unit Under Test - UUT)

  • Certified reference thermometer (e.g., a calibrated PRT)[33]

  • Stable temperature source (e.g., a stirred water bath, dry block calibrator)[33]

  • High-accuracy multimeter or readout for the thermocouple[33]

Procedure:

  • Set Up the Temperature Source: Set the bath or dry block to the first calibration point (e.g., 0°C in an ice bath). Allow the temperature to stabilize completely.

  • Insert Probes: Place both the UUT and the reference thermometer into the temperature source, ensuring their tips are close together but not touching.

  • Record Readings: Once the readings on both devices are stable, record the temperature from the reference thermometer and the corresponding voltage (or temperature) reading from the UUT.[33]

  • Repeat at Multiple Temperatures: Repeat steps 1-3 at several temperatures across the intended operating range of the thermocouple (e.g., 25°C, 50°C, 100°C).

  • Create a Correction Table: Compare the UUT readings to the reference thermometer readings. If there is a consistent deviation, you can create a correction table or calculate a correction factor to apply to your future experimental measurements.

Part 4: Visualizations & Data

Diagrams

G start Temperature Deviation Observed q1 Is the reaction highly exothermic? start->q1 a1_yes Check Reagent Addition Rate q1->a1_yes Yes a1_no Check External Heating/Cooling System q1->a1_no No q3 Is stirring adequate? a1_yes->q3 q2 Is the system responding to changes? a1_no->q2 a2_yes System may be undersized for the scale. Consider Reaction Calorimetry. q2->a2_yes Yes a2_no Possible Equipment Failure (Chiller, Heater, Probe) q2->a2_no No end Issue Resolved a2_yes->end a2_no->q3 a3_no Increase Stirring Rate or use a different stir bar/impeller. q3->a3_no No a3_yes Calibrate Temperature Probe q3->a3_yes Yes a3_no->end a3_yes->end

Caption: Troubleshooting workflow for temperature deviations.

G cluster_0 Jacketed Reactor System reactor Reactor Vessel Reaction Mixture (T_rxn) Heat Generated (Q_gen) jacket Jacket Heat Transfer Fluid (T_fluid) Heat Removed (Q_rem) reactor->jacket Q_gen → Q_rem chiller Chiller / Heater jacket->chiller Fluid Out chiller->jacket Fluid In

Caption: Heat flow in a standard jacketed reactor.

References

  • Reaction Calorimetry. (n.d.). Prime Process Safety Center.
  • Application Notes and Protocols for Low-Temperature Reactions: Preparing a Dry Ice/Acetone B
  • Chamberland SOP Preparing a cooling bath for a low-temper
  • Reaction Calorimetry. (2026). ACS GCI Pharmaceutical Roundtable.
  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog.
  • How Does Temperature Affect The R
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (n.d.). TSI Journals.
  • How to Calibrate Thermocouples? Common Techniques. (n.d.). DwyerOmega.
  • Common Laboratory Heating Techniques and Equipment. (n.d.). Drawell.
  • Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Cooling b
  • Temperature Control and Efficiency in Chemical Processing. (2025). Fluorotherm™.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • What chemical reaction produces he
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (n.d.).
  • Chemical reaction - Energy, Reactants, Products. (2025). Britannica.
  • What Chemical Reactions Heat Up Self-heating Meals?. (2025). Chemistry For Everyone.
  • Chemical Reaction Hazards Testing & Thermal Screening. (n.d.). Sigma-HSE.
  • Essential Heating Methods and Equipment Used in Labor
  • Calibr
  • Recipes for Cooling B
  • Full Guide - Laboratory Heaters and Chillers - Styles and Power Capacities. (2023). Goldleaf Scientific.
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya.
  • What chemical reaction creates large amounts of heat that could be used as a source of energy?. (2019). Quora.
  • Common Methods to Calibr
  • Dry ice and acetone. (2014). Chemistry Stack Exchange.
  • 2.
  • Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition. (n.d.).
  • 10.
  • Thermochemistry. (n.d.).
  • 1.4: Heating and Cooling Methods. (2022). Chemistry LibreTexts.
  • Selection Guide for Laboratory Cooling and Heating Circul
  • Why and How to Perform a Thermocouple Calibr
  • Understanding the Impact of Cold Temperatures on Chemical Processing. (2023).
  • Thermocouple Calibr
  • Factors affecting reaction r
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
  • How Temperature Changes Impact Industrial Processes. (2025). Hanse Environmental.
  • Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evapor
  • Guide - Low Yield Troubleshooting. (2018). PacBio.
  • Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities!. (2020). ACS Nano.
  • Reproducibility and Scalability of Magnetic Nanohe
  • PCR Troubleshooting. (n.d.). Bio-Rad.
  • Batch v. continuous: Is the nanomaterials industry lagging or leading?. (2024).
  • Improving reproducibility between batches of silver nanoparticles using an experimental design approach. (n.d.).
  • Effects of temperature on the product yield.. (n.d.).
  • Production Troubleshooting. (n.d.). CMA Testing.
  • (PDF) Characterization of Nanoparticle Batch-To-Batch Variability. (2018).

Sources

Validation & Comparative

A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Sp-engler vs. Bischler-Napieralski Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds.[1] Two of the most established and powerful methods for constructing this privileged scaffold are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visual representations of the underlying chemical transformations.

At a Glance: Key Differences

The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.[1] This distinction in reactive intermediates dictates the starting materials, reaction conditions, and ultimately the scope and limitations of each method.

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[2]β-arylethylamide or β-arylethylcarbamate.[3]
Key Intermediate Iminium ion.[4]Nitrilium ion or dichlorophosphoryl imine-ester.
Product 1,2,3,4-Tetrahydroisoquinoline.[2]3,4-Dihydroisoquinoline (requires subsequent reduction for THIQ).[3][5]
Typical Conditions Acidic (protic or Lewis acids), often at room temperature to reflux.[4][6]Strong dehydrating agents (POCl₃, P₂O₅), typically at elevated temperatures.[3][5]
Stereochemistry Can be made stereoselective with chiral substrates or catalysts.[2][4]Generally does not create a stereocenter in the cyclization step.

Reaction Mechanisms and Logical Flow

A deeper understanding of the mechanistic underpinnings of each reaction is crucial for experimental design and optimization.

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction is a special case of the Mannich reaction.[4] It commences with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, this Schiff base is protonated to generate a highly electrophilic iminium ion.[4][7] This intermediate then undergoes an intramolecular electrophilic aromatic substitution, with the electron-rich aromatic ring attacking the iminium carbon to form a spirocyclic intermediate.[4] Subsequent deprotonation restores aromaticity and yields the final tetrahydroisoquinoline product.[8]

Pictet_Spengler cluster_start Starting Materials cluster_end Product β-arylethylamine β-arylethylamine Iminium Ion Formation Iminium Ion Formation β-arylethylamine->Iminium Ion Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Formation Cyclization Cyclization Iminium Ion Formation->Cyclization Electrophilic Aromatic Substitution Deprotonation Deprotonation Cyclization->Deprotonation Tetrahydroisoquinoline Tetrahydroisoquinoline Deprotonation->Tetrahydroisoquinoline

Caption: Pictet-Spengler Reaction Workflow.

Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction begins with a β-arylethylamide.[3][5] The amide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9] Two primary mechanistic pathways are proposed.[3] One involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes. The other, more commonly cited mechanism, involves the formation of a highly electrophilic nitrilium ion intermediate.[5] This potent electrophile then undergoes intramolecular electrophilic aromatic substitution, followed by elimination to afford a 3,4-dihydroisoquinoline.[3][9] To obtain the desired tetrahydroisoquinoline, a subsequent reduction step is necessary.

Bischler_Napieralski cluster_start Starting Material cluster_end Product β-arylethylamide β-arylethylamide Nitrilium Ion Formation Nitrilium Ion Formation β-arylethylamide->Nitrilium Ion Formation Dehydrating Agent Cyclization Cyclization Nitrilium Ion Formation->Cyclization Electrophilic Aromatic Substitution Reduction Reduction Cyclization->Reduction e.g., NaBH₄ Tetrahydroisoquinoline Tetrahydroisoquinoline Reduction->Tetrahydroisoquinoline

Caption: Bischler-Napieralski Reaction Workflow.

In-Depth Comparison

ParameterPictet-Spengler ReactionBischler-Napieralski Reaction
Substrate Scope Broad scope for both the β-arylethylamine and the carbonyl component. Electron-rich aromatic rings lead to higher yields and milder conditions.[4] Less activated systems may require stronger acids and higher temperatures.[10]Primarily effective for β-arylethylamides derived from electron-rich aromatic systems.[3][9] Electron-withdrawing groups on the aromatic ring can hinder the reaction.
Reaction Conditions Typically requires catalytic amounts of a protic acid (e.g., HCl, TFA) or a Lewis acid.[6][7] Reactions can often be run at room temperature or with gentle heating.Requires stoichiometric or excess amounts of a strong dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O).[3] Often requires refluxing in solvents like toluene or xylene.[5]
Regioselectivity For unsymmetrically substituted β-arylethylamines, cyclization generally occurs at the more electron-rich and sterically accessible ortho position.[11] The regioselectivity can be influenced by the reaction conditions, including pH.[12]Cyclization is directed by the position of the ethylamide chain. For meta-substituted phenethylamides, cyclization can occur at either of the two ortho positions, potentially leading to mixtures of regioisomers.[13]
Stereoselectivity A key advantage. When a chiral β-arylethylamine or a prochiral aldehyde is used, a new stereocenter is formed at the C-1 position. Diastereoselectivity can be controlled by the existing stereochemistry in the substrate.[14] Enantioselective variants using chiral catalysts have been well-developed.[2][6]The initial cyclization to the dihydroisoquinoline does not typically involve the formation of a new stereocenter. Stereochemistry can be introduced in the subsequent reduction step, but this is independent of the Bischler-Napieralski reaction itself.
Functional Group Tolerance Generally tolerant of a wide range of functional groups, although acid-sensitive groups may require protection.The harsh, acidic, and high-temperature conditions can limit the tolerance of sensitive functional groups.
Byproducts The primary byproduct is water.Can generate significant amounts of acidic waste. A notable side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, especially with certain substrates.[5][13]

Experimental Protocols

General Procedure for Pictet-Spengler Reaction
  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).[6]

  • Catalyst Addition: Add the Brønsted acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the solution.[6]

  • Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the reaction mixture.[6]

  • Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC).[6]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography.

General Procedure for Bischler-Napieralski Reaction followed by Reduction
  • Reactant and Reagent Addition: To an oven-dried round-bottom flask, add the β-arylethylamide (1.0 equivalent), anhydrous dichloromethane, and phosphorus oxychloride (excess).[3]

  • Cyclization: Fit the flask with a reflux condenser under a nitrogen atmosphere and heat the solution to reflux for several hours, monitoring the reaction by TLC.[3]

  • Quenching and Reduction: Cool the reaction mixture to 0 °C and carefully quench with methanol. Then, add sodium borohydride portion-wise until the reaction is complete.[3]

  • Workup: Add water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate in vacuo.[3]

  • Purification: Purify the resulting crude tetrahydroisoquinoline by silica gel chromatography.[3]

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful and reliable methods for the synthesis of the tetrahydroisoquinoline scaffold. The choice between the two is dictated by the specific synthetic target and the available starting materials.

The Pictet-Spengler reaction is often favored for its milder conditions, broader functional group tolerance, and, most significantly, its ability to control stereochemistry, making it a highly valuable tool in the asymmetric synthesis of complex natural products and chiral drugs.[2][4]

The Bischler-Napieralski reaction , while requiring harsher conditions and an additional reduction step, remains a widely used and effective method, particularly when the desired substitution pattern is readily accessible from a β-arylethylamide and stereochemistry at the C-1 position is not a concern.[3] Modern modifications have also sought to develop milder conditions for this classical transformation.[9]

Ultimately, a thorough understanding of the mechanisms, scope, and limitations of both reactions, as presented in this guide, will enable the informed selection of the optimal synthetic strategy for the construction of valuable tetrahydroisoquinoline-containing molecules.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. (2021). Retrieved from [Link]

  • Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Pictet-Spengler Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved from [Link]

  • Name Reactions: Bischler-Napieralski vs. Pictet-Spengler - YouTube. (2021). Retrieved from [Link]

  • Bischler-Napieralski Reaction - J&K Scientific LLC. (2025). Retrieved from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Retrieved from [Link]

  • Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.). Retrieved from [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. (n.d.). Retrieved from [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. (n.d.). Retrieved from [Link]

  • Bischler-Napieralski and Pictet-Spengler - YouTube. (2022). Retrieved from [Link]

  • Bischler–Napieralski Reaction | Prepare for GATE, NET - YouTube. (2021). Retrieved from [Link]

  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Synthetic versus enzymatic pictet-spengler reaction: An overview. (n.d.). Retrieved from [Link]

  • Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PubMed. (2020). Retrieved from [Link]

  • Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions | Request PDF. (n.d.). Retrieved from [Link]

  • Pictet-Spengler and Bischler-Napieralski - YouTube. (2024). Retrieved from [Link]

  • Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This versatile heterocyclic motif has been the focus of extensive research, leading to the development of novel therapeutic agents with diverse pharmacological activities, including antitumor, antibacterial, and antiviral properties.[3][4][5] Of particular interest to neuroscientists and drug development professionals is the potential of THIQ derivatives in the management of neurodegenerative disorders such as Parkinson's disease.[6] This interest is largely fueled by their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolic pathway of neurotransmitters like dopamine.[7][8]

This guide provides an in-depth, objective comparison of two closely related THIQ derivatives: Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its corresponding methyl ester. While the structural difference between these two molecules is a single methylene group, this subtle variation can have profound implications for their biological activity. We will dissect these differences through the lens of fundamental medicinal chemistry principles, exploring how this minor alteration influences physicochemical properties, pharmacokinetic profiles, and ultimately, their potential pharmacodynamic effects. This analysis is grounded in established scientific principles and supported by experimental data from related compounds, offering a predictive framework for researchers in the field.

Physicochemical Properties: The Foundation of Biological Activity

The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties. For centrally acting drugs, a delicate balance of these properties is required to ensure adequate absorption, distribution, metabolism, and excretion (ADME).

CompoundChemical Structure
Mthis compound Mthis compound
This compound this compound

A critical physicochemical parameter for any potential central nervous system (CNS) drug is its lipophilicity, often expressed as the logarithm of the partition coefficient (logP). Lipophilicity plays a pivotal role in a drug's ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.[9][10]

The addition of a methylene group in the ethyl ester compared to the methyl ester increases its nonpolar surface area, leading to a higher predicted lipophilicity.

Caption: Impact of Ester Group on Lipophilicity and Membrane Permeability.

Pharmacokinetic Profile: A Tale of Two Esters

The pharmacokinetic profile of a drug describes its journey through the body and is a critical determinant of its efficacy and safety. Even minor structural modifications, such as the difference between a methyl and an ethyl ester, can lead to significant variations in how a drug is absorbed, distributed, metabolized, and excreted.

Enzymatic Stability: The First Hurdle

Esters are known prodrug moieties, often employed to enhance the physicochemical properties of a parent carboxylic acid. However, they are susceptible to hydrolysis by a variety of esterases present in the plasma, liver, and other tissues.[11] The rate of this hydrolysis can significantly impact the bioavailability and duration of action of the active compound.

Generally, methyl esters tend to exhibit greater stability towards enzymatic hydrolysis compared to their ethyl counterparts. This is often attributed to reduced steric hindrance around the carbonyl group in the methyl ester, making it a less favorable substrate for many esterases.[12] Studies on various homologous esters have demonstrated that plasma stability can be inversely proportional to the size of the alkoxyl group.[12]

Table 1: Predicted Relative Plasma Stability

CompoundAlkyl GroupPredicted Relative Stability in Plasma
Mthis compoundMethylHigher
This compoundEthylLower
Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard procedure to experimentally determine and compare the stability of the methyl and ethyl esters in plasma.

Objective: To determine the rate of hydrolysis of Ethyl and Mthis compound in human plasma.

Materials:

  • Test compounds (Ethyl and Mthis compound)

  • Human plasma (pooled, with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Setup:

    • Pre-warm human plasma and PBS to 37°C.

    • In a 96-well plate, add the test compound stock solution to the plasma to achieve a final concentration of 1 µM. Ensure the final concentration of the organic solvent is less than 1%.

    • Gently mix the plate.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-compound mixture.

  • Reaction Quenching:

    • Immediately add the withdrawn aliquot to a well containing ice-cold ACN with an internal standard to precipitate plasma proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the half-life (t½) from the slope of the linear regression.

G cluster_0 Presynaptic Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (inactive metabolite) MAOB->DOPAC THIQ_Ester THIQ Ester (Ethyl or Methyl) THIQ_Ester->MAOB Inhibition

Sources

A Comparative Guide to the Quantitative Analysis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (ETHC) by LC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantifying Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (ETHC)

This compound (ETHC) and its structural analogs are key scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1][2][3] The tetrahydroisoquinoline nucleus is a privileged structure found in various natural products and synthetic molecules with potential therapeutic applications, including anticancer and anti-angiogenesis agents.[4] Accurate and reliable quantification of ETHC in biological matrices is paramount for preclinical and clinical research, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive comparison of two powerful analytical techniques for the quantitative analysis of ETHC: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document is designed to be a practical resource for researchers, offering a detailed examination of both methodologies, from sample preparation to data analysis. We will delve into the causality behind experimental choices and present a side-by-side comparison of their performance characteristics, empowering you to select the most appropriate method for your research needs.

The Workhorse of Bioanalysis: LC-MS/MS

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices. Its high sensitivity and specificity make it the preferred method for demanding applications such as pharmacokinetic studies where low concentrations of the analyte are expected.[5][6]

Proposed LC-MS/MS Method for ETHC in Human Plasma

This proposed method is based on established principles of bioanalytical method development and data from structurally similar tetrahydroisoquinoline derivatives.[1][7]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a robust and effective technique for extracting ETHC from plasma, minimizing matrix effects and concentrating the analyte.

  • Protocol:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled ETHC or a structurally similar compound).

    • Add 50 µL of 0.1 M sodium carbonate to basify the sample.

    • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 6000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Rationale: Reversed-phase chromatography on a C18 column provides excellent retention and separation for moderately polar compounds like ETHC. The use of a gradient elution ensures a sharp peak shape and a short run time.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Injection Volume: 5 µL

3. Mass Spectrometric Detection

  • Rationale: Electrospray ionization (ESI) in positive ion mode is well-suited for the ionization of nitrogen-containing compounds like ETHC. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions (Hypothetical):

      • ETHC: Q1 m/z 220.1 → Q3 m/z 146.1 (product ion corresponding to the loss of the ethyl carboxylate group)

      • Internal Standard (IS): To be determined based on the chosen IS.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 300°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

A Cost-Effective Alternative: HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and cost-effective technique. While generally less sensitive than LC-MS/MS, it can be a suitable alternative for applications where higher concentrations of the analyte are expected, such as in formulation analysis or in some preclinical studies.[5][8][9]

Proposed HPLC-UV Method for ETHC in a Pharmaceutical Formulation

This method is designed for the quantification of ETHC as an active pharmaceutical ingredient (API) in a simple formulation.

1. Sample Preparation: Dilution

  • Rationale: For pharmaceutical formulations, a simple dilution is often sufficient to bring the analyte concentration within the linear range of the detector.

  • Protocol:

    • Accurately weigh a portion of the formulation equivalent to 10 mg of ETHC.

    • Dissolve in a suitable diluent (e.g., mobile phase) in a 100 mL volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Further dilute an aliquot of this stock solution to a final concentration of approximately 50 µg/mL.

2. Chromatographic Conditions

  • Rationale: Similar to the LC-MS method, a C18 column is appropriate. An isocratic elution can be used for simpler method development and quality control applications.

  • Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection: 220 nm (based on the expected chromophore of the tetrahydroisoquinoline ring)

Performance Comparison: LC-MS/MS vs. HPLC-UV

The choice between LC-MS/MS and HPLC-UV should be guided by the specific requirements of the assay. The following table summarizes the expected performance characteristics of the two methods for the analysis of ETHC, based on typical values reported in the literature for similar analyses.[5][6][10][11][12]

Parameter LC-MS/MS (in Plasma) HPLC-UV (in Formulation)
Limit of Quantification (LOQ) 0.1 - 1 ng/mL50 - 100 ng/mL
Linearity (r²) > 0.995> 0.999
Precision (Intra-day %CV) < 15%< 2%
Precision (Inter-day %CV) < 15%< 3%
Accuracy (% Recovery) 85 - 115%98 - 102%
Recovery from Matrix > 80%Not Applicable

Method Validation: Ensuring Data Integrity

Both methods must be validated according to regulatory guidelines to ensure the reliability of the generated data.[13][14][15][16] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

  • Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[15][16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[13]

Visualizing the Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for both LC-MS/MS and HPLC-UV methods.

Bioanalytical_Workflow cluster_LCMS LC-MS/MS Workflow cluster_HPLC HPLC-UV Workflow lcms_sample Plasma Sample Collection lcms_prep Liquid-Liquid Extraction lcms_sample->lcms_prep Add IS lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Processing & Quantification lcms_analysis->lcms_data hplc_sample Formulation Sample hplc_prep Dilution hplc_sample->hplc_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Processing & Quantification hplc_analysis->hplc_data

Caption: Bioanalytical workflow for LC-MS/MS and HPLC-UV analysis.

Head-to-Head: A Visual Comparison of Performance

This diagram provides a visual summary of the key performance differences between LC-MS/MS and HPLC-UV.

Performance_Comparison cluster_main Method Performance Comparison lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity High specificity Specificity lcms->specificity Very High cost Cost lcms->cost High throughput Throughput lcms->throughput High hplcuv HPLC-UV hplcuv->sensitivity Moderate hplcuv->specificity Good hplcuv->cost Low hplcuv->throughput Moderate

Caption: Key performance characteristics of LC-MS/MS vs. HPLC-UV.

Conclusion: Selecting the Right Tool for the Job

The choice between LC-MS/MS and HPLC-UV for the quantitative analysis of this compound is fundamentally driven by the specific requirements of the study.

  • LC-MS/MS is the unequivocally superior method for bioanalytical applications requiring high sensitivity and specificity, such as pharmacokinetic studies in plasma or other biological matrices where analyte concentrations are expected to be low.[5][6] Its ability to minimize interferences from endogenous compounds is a significant advantage.

  • HPLC-UV remains a robust, reliable, and cost-effective option for applications where analyte concentrations are relatively high, such as in the quality control of pharmaceutical formulations.[8][9] Its simplicity of operation makes it well-suited for routine testing environments.

A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is crucial for the development of robust and reliable analytical methods that generate high-quality, defensible data in support of drug discovery and development programs.

References

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Public Health in Africa. [Link]

  • Bioanalytical method validation and study sample analysis m10. ICH. [Link]

  • Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. PMC. [Link]

  • Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. ResearchGate. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • TETRAHYDROISOQUINOLINE ALKALOIDS FROM CONDENSATION OF ALCOHOL METABOLITES WITH NOREPINEPHRINE: PREPARATIVE SYNTHESIS AND POTENTIAL ANALYSIS IN NERVOUS TISSUE BY GAS CHROMATOGRAPHY. Loyola University Chicago Research Portal. [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. [Link]

  • Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Semantic Scholar. [Link]

  • New perspectives on THCA decarboxylation and accurate GC–MS quantitation of Total THC in Cannabis using analyte protectants. National Institute of Standards and Technology. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. [Link]

  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. PMC. [Link]

  • GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. PMC. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]

  • LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. [Link]

  • Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PMC. [Link]

  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ResearchGate. [Link]

  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. PubMed. [Link]

  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. MDPI. [Link]

  • Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. ScienceDirect. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. [Link]

  • UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation. MDPI. [Link]

  • Development and Validation of HPLC-UV Method for the Determination of a Potent Synthetic Cannabinoid THJ-2201 in Mouse Plasma and Application in a Pharmacokinetic Study. ResearchGate. [Link]

Sources

A Comparative Guide to Catalysts for the Asymmetric Pictet-Spengler Reaction: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, has been a subject of intense research for over a century.[1][2] These heterocyclic scaffolds are prevalent in a vast array of natural products and pharmaceuticals, making their stereoselective synthesis a critical endeavor in drug discovery and development.[1][2][3][4] This guide provides a comparative analysis of the diverse catalysts developed for the asymmetric Pictet-Spengler reaction, offering insights into their efficacy, mechanistic underpinnings, and practical application through detailed experimental protocols.

The Imperative for Asymmetric Catalysis

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of enantioselective methods for constructing complex molecular architectures is of paramount importance. The asymmetric Pictet-Spengler reaction addresses this challenge by enabling the synthesis of enantioenriched tetrahydroisoquinolines and tetrahydro-β-carbolines, which are key intermediates in the synthesis of numerous alkaloids and other bioactive compounds.[2][3][4]

Catalyst Classes: A Comparative Overview

The choice of catalyst is a critical parameter that dictates the efficiency, enantioselectivity, and substrate scope of the asymmetric Pictet-Spengler reaction.[1] The primary classes of catalysts employed include chiral Brønsted acids, Lewis acids, and organocatalysts, with enzymatic approaches also gaining prominence.[1][4][5]

Chiral Brønsted Acids: The Workhorses of the Field

Chiral Brønsted acids, particularly phosphoric acids (CPAs) and their derivatives, have emerged as highly effective catalysts for the asymmetric Pictet-Spengler reaction.[1][6] These catalysts function by protonating the imine intermediate generated in situ, forming a chiral ion pair with the resulting iminium ion. This intimate association governs the facial selectivity of the subsequent intramolecular cyclization.

A significant advancement in this class is the development of imidodiphosphorimidates (IDPis), which are highly acidic Brønsted acids.[7][8][9] These catalysts have demonstrated remarkable reactivity and stereoselectivity, particularly in the challenging Pictet-Spengler reactions of N-carbamoyl-β-arylethylamines.[7][8][9][10][11] The enhanced acidity of IDPis allows for the activation of less nucleophilic substrates, expanding the scope of the reaction.[7][8][9][10][11] Furthermore, studies have suggested that electron-rich heteroaromatic IDPis can accelerate the reaction through stabilizing cation-π interactions with cationic intermediates.[7][8]

Key Advantages of Chiral Brønsted Acids:

  • High enantioselectivities for a broad range of substrates.

  • Good functional group tolerance.

  • Well-defined mechanism, facilitating rational catalyst design.

Limitations:

  • Some catalysts may require relatively high loadings.

  • Substrate scope can be limited by the acidity of the catalyst.

Experimental Protocol: Chiral Phosphoric Acid Catalyzed Asymmetric Pictet-Spengler Reaction [1][12]

This protocol describes a general procedure for the synthesis of tetrahydro-β-carbolines using a chiral phosphoric acid catalyst.

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (2-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Molecular sieves (optional, for drying)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst.

  • Add the tryptamine derivative and anhydrous solvent. If using, add activated molecular sieves at this stage.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tetrahydro-β-carboline.

Chiral Lewis Acids: Activating the Electrophile

Chiral Lewis acids represent another important class of catalysts for the asymmetric Pictet-Spengler reaction. These catalysts function by coordinating to the carbonyl group of the aldehyde, thereby increasing its electrophilicity and facilitating the initial condensation with the β-arylethylamine. The chiral environment around the Lewis acidic center then directs the enantioselective cyclization.

Early examples often required stoichiometric amounts of the chiral Lewis acid.[3][13] However, catalytic variants have since been developed. For instance, chiral boron Lewis acids, generated in situ from B(OMe)₃ and a chiral diol like BINOL, have been successfully employed in Pictet-Spengler-type reactions. Gold(I) complexes have also emerged as efficient catalysts, proceeding through a proposed C2-auration of the indole ring.[14]

Key Advantages of Chiral Lewis Acids:

  • Effective for activating a range of aldehydes.

  • Can offer complementary reactivity to Brønsted acids.

Limitations:

  • Some early systems required superstoichiometric amounts of the chiral reagent.[3][13]

  • The development of truly general and highly active catalytic systems is ongoing.

Organocatalysts: The Rise of Hydrogen Bonding

Organocatalysis has provided a powerful metal-free approach to the asymmetric Pictet-Spengler reaction. Chiral thioureas have been particularly successful in this regard.[3][15] These catalysts operate through a dual hydrogen-bonding mechanism. They activate the iminium ion electrophile and orient the nucleophilic arene through a network of hydrogen bonds, thereby controlling the stereochemical outcome of the cyclization.

Thiourea catalysts can be used in combination with a co-catalyst, such as a carboxylic acid, which facilitates the formation of the iminium ion.[15] Mechanistic studies have revealed that the thiourea catalyst stabilizes every intermediate and transition state leading up to the selectivity-determining rearomatization step.[15]

Key Advantages of Organocatalysts:

  • Metal-free, avoiding potential contamination of the final product.

  • Often highly effective at low catalyst loadings.

  • Amenable to a wide range of substrates.

Limitations:

  • Some systems may require a co-catalyst for optimal performance.

Experimental Protocol: Thiourea-Catalyzed Asymmetric Acyl-Pictet-Spengler Reaction [3]

This protocol outlines a procedure for the enantioselective synthesis of N-acetyl β-carbolines using a chiral thiourea catalyst.

Materials:

  • Tryptamine (1.0 equiv)

  • α-Keto acid (1.1 equiv)

  • Acetic anhydride (1.2 equiv)

  • Chiral thiourea catalyst (1-10 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a vial under an inert atmosphere, add the chiral thiourea catalyst.

  • Add the tryptamine and anhydrous solvent.

  • Add the α-keto acid and acetic anhydride to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) for the required time.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched N-acetyl β-carboline.

Performance Comparison of Catalyst Classes

The following table summarizes the typical performance of different catalyst classes in the asymmetric Pictet-Spengler reaction, providing a general overview of their efficacy. It is important to note that specific results can vary significantly depending on the exact catalyst structure, substrates, and reaction conditions.

Catalyst ClassRepresentative Catalyst(s)Typical Yield (%)Typical Enantiomeric Excess (ee, %)Key Features
Chiral Brønsted Acids Chiral Phosphoric Acids (CPAs), Imidodiphosphorimidates (IDPis)80-9990-99Broad substrate scope, high enantioselectivities, well-understood mechanism.[8][9][10][11][12]
Chiral Lewis Acids Boron-based catalysts, Gold(I) complexes70-9580-96Effective for aldehyde activation, complementary to Brønsted acids.[14]
Organocatalysts Chiral Thioureas85-9890-99Metal-free, high efficiency, operates via hydrogen bonding.[3][15]
Enzymes Norcoclaurine Synthase (NCS)Variable>99Extremely high enantioselectivity, operates under physiological conditions, limited substrate scope.[9][10][16]

Visualizing the Catalytic Cycles

To better understand the mechanisms of these diverse catalyst systems, the following diagrams illustrate the proposed catalytic cycles.

Bronsted_Acid_Cycle cluster_0 Catalytic Cycle Substrates Tryptamine + Aldehyde Imine Imine Intermediate Substrates->Imine - H₂O Iminium_Ion_Pair Chiral Iminium Ion Pair Imine->Iminium_Ion_Pair + CPA-H Catalyst_H Chiral Brønsted Acid (CPA-H) Catalyst_H->Iminium_Ion_Pair Cyclization Enantioselective Cyclization Iminium_Ion_Pair->Cyclization Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product_Complex->Catalyst_H Regeneration Product Enantioenriched Product Product_Complex->Product Catalyst_Regen Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the chiral Brønsted acid-catalyzed asymmetric Pictet-Spengler reaction.

Organocatalyst_Cycle cluster_1 Catalytic Cycle Substrates Tryptamine + Aldehyde Iminium_Ion Iminium Ion Substrates->Iminium_Ion + Acid (co-catalyst) - H₂O Activated_Complex H-Bonded Activated Complex Iminium_Ion->Activated_Complex Thiourea_Cat Chiral Thiourea Thiourea_Cat->Activated_Complex Dual H-Bonding Cyclization Enantioselective Cyclization Activated_Complex->Cyclization Product_Complex Product-Catalyst Complex Cyclization->Product_Complex Product_Complex->Thiourea_Cat Release Product Enantioenriched Product Product_Complex->Product

Figure 2: Proposed catalytic cycle for the chiral thiourea-catalyzed asymmetric Pictet-Spengler reaction.

Conclusion and Future Outlook

The field of asymmetric Pictet-Spengler catalysis has witnessed remarkable progress, with a diverse array of highly efficient and selective catalysts now available. Chiral Brønsted acids, particularly the more recent developments in highly acidic IDPis, offer a robust and versatile platform for a wide range of substrates. Organocatalysts, such as chiral thioureas, provide a valuable metal-free alternative with excellent enantioselectivity. While chiral Lewis acid catalysis has shown promise, further development is needed to broaden its applicability and improve catalytic efficiency.

Future research will likely focus on the development of even more active and general catalysts that can operate under milder conditions and with lower catalyst loadings. The design of catalysts capable of controlling diastereoselectivity in addition to enantioselectivity for the formation of multiple stereocenters remains a significant challenge. Furthermore, the application of these powerful catalytic systems to the synthesis of complex natural products and novel pharmaceutical agents will continue to be a major driving force in the field. The ongoing exploration of enzymatic and chemoenzymatic approaches will also undoubtedly open new avenues for the efficient and sustainable synthesis of chiral heterocyclic compounds.

References

  • Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions, 114, 507-646 (2024). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKkTZoJM-BMHoIc92nBdTIGlzC-gl-GZk9j58qNKKdt9XMn94bACtoRjJpkIWV3WjytAgPB7ulQeKjUi-odQ1SIG6AyXFYpYRG4MaUS-yIsGn7ASEw08SKgercGWVqg9sr4jsnlIFLTpvtil_mENJSif7zEoz9Gtw3w1DLAU1IlxMRu9R2J-rKqFHZfFIWwVp8AA==]
  • Taylor, M. S., & Jacobsen, E. N. Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558-10559 (2004). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEInku6lezf6PGHQMUvnXkRfXH8LEdLfKqoEESuLHKo0m9q0E_PbbY4hRxh-10VSXgNJ7QRPIvH_dPARbBeT_jr9b-6XRpIs_M2oD8spzQKOoVXJf7ws0lXCMvvLxVc1s75NP-8qQ==]
  • Coric, I., & List, B. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 146(41), 28533–28544 (2024). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCsLBuLlyAXtWnXgzGgRsHW36QKJr4eT4Fwt109qWrm4u-BXH0SyqO8rtqgeAZ-oPSJtr6sHsCMKuRYIXMOjfEG_dgJwueyF0QMMcn1U84fG4l0AEhSttF5wtJcuPeTqLFxlqlE4R0pA==]
  • Organocatalyzed Asymmetric Pictet‐Spengler Reactions. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Growg3rP-XZrRlaaMdf9sQiTWYb27uTyodmW_8RICrax6_Lhbv9ZZC-36r2jFr3NBh8BbMatbra1hs-J2kXnqJS3-g-1nkD9d1vjct6NOSXTQ5PPEfmumbFhIme5kI-Vwg23dLW31LKgEagP5NuZEnUAF7BgQeCimNpu2bVaBjSy8ons6Y__aXUQ6gK9Qq28ej7F5-ks_LU-wIruloTrZoc=]
  • Comparative study of different catalysts for the Pictet-Spengler reaction. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUl87rV5mUqzjLNoLQjuMt04Y8W5aqkITWRYJ-CVVdgFEt7N1tRurVABqN0LIu3blxd58Mr2bwoIcgwPPKM7-ZFN-eKFQFdwDM_fCZ7OplvJQJnkK1HcM2ZcrF4nnecR-_1LZ_a1lQikE83wTNQHXfz1WoVGl5YUkqqXn6I9WrLBrpjQD_6l6hNmeMs05fMpjLqIHYrfoXNSJ-CEVvNfQXinv_YO1fMw==]
  • Nakagawa, M., et al. Chiral Lewis Acid-Mediated Enantioselective Pictet-Spengler Reaction of N(b)-Hydroxytryptamine with Aldehydes. The Journal of Organic Chemistry, 63(18), 6348-6354 (1998). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHmT_l3RJaw7Y-Ok2nq84jdG87x64JdOC6n6OVqbVjj_Bq1OsRCyt-QWtNsS4YcHrodm1K9lXyYbxCDB6N2YwcBmTQ4QSWCUSceB7dQc18pmRWYTkjNrrrd-ZIt9FqU_A8FBKb]
  • Malerich, J. P., & Jacobsen, E. N. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 131(41), 14606-14607 (2009). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLSCLGqkapXz1vt4x1srnwBUePc0vr1faQV9D60tFsnd_bhiy_jfg7FUQPNZIiRkA--5HQct9BmuWivRn6WXfJF9I1JOSkrXVzfBfYauWUa39DpsqI0e0UkkwB0Da0ysUMQRbVsOKTDD2CLNM=]
  • Wanner, M. J., et al. Organocatalytic Enantioselective Pictet–Spengler Reactions for the Syntheses of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 76(11), 4256-4266 (2011). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGssDl9FAn3dg4LRNV_838uKbJWEJ-9fH_HNTojx3mnHHNUyfEom5LbBW6aI9MsqczoaUiJB5poOUupg9A2mkmX0IAvEikJpzHlCS_FlmInCOXtRAH8NzCeTq2NrzKDRTnPgQODgl4J80=]
  • Drinkel, E., et al. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. ACS Catalysis, 13(4), 2463-2473 (2023). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXxKvo9VHyFxwhM-qMjnHccACXvYiAPvGJ1OBTuDWAX0yaCvKkHJTeTAbvceaXv9H8NX4spm-GHzUn2SCrW9LiSweO3ZTOdz2ULuRO8HuKKJfCfeMv58Z0Iv-Vff7CEnGWAf6Hjg3kXkDXl6A=]
  • Lledós, A., & Uhe, A. Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. ACS Catalysis, 9(8), 7134-7146 (2019). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7QzKDu46CS7Vd9E_a85qhXYHIzwDIIqBx-aClLq-aqeslsD-XSLuJJHFOoFdLK1NZHGvTELPBMaIkrbF0HKrzN3-cObL54dfnNKpd-I_G9lyW_sRP1wroW7xP1Q5zoKzOcq_I]
  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15656-15664 (2022). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7DFH7lI6F8or2nl0CuiqA_13HWYZdV-EZ7QOwvoLcCh_qvO6dVDCXrMGufmfGdq_ECvh8f7tNAf39NdvqGCXD8RJPrvvIKeo4uHbFklWmbJ2i9HNxOs78bAVEMt7Sj1o_TD3pNJvHmw==]
  • Catalytic Asymmetric Pictet−Spengler Reaction. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpiM8Mn8Jvme-q6a7FUOJ3_w2atQ0rZxsEKcZq9j0soRHQQmRgu7RQQh4vFhfyrFgAqNd4C6ThhRxENZYSugl9yH_hQirgXQuq-3Kw7sIrGDrsj9C51nrwa825INAM4sys2px8UWo7BxKPXQp8uI2XeZUPbGIfbEdBImo59VEmprl4dwtB4X-ffJGNpJYQJW_rSPUgcxnh4J4=]
  • Toullec, P. Y., & Gandon, V. Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9572-9576 (2019). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7EyZgosGnt7NAqUOW3-n7ZTe48SZqhm08DGsJexqKweYBxyREsx92nsWR9RWt5CujFEpCYRtS_zKM5BHvtV4K5wMYkk7HBBk9bdVkkXdwEyB7s3GZuhkCUIGw7FygOdRtemO3PRMNOuNif1RJG50=]
  • Seayad, J., & List, B. Chiral Brønsted acids for asymmetric organocatalysis. Organic & Biomolecular Chemistry, 3(6), 719-724 (2005). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnAtUoxZkRPG6nUw8rf4z65W5F6gKX6JuNRkocNj3Sj6XfFElXCVyIXSMX4VeSdTa_WXC1Ll2URcsGw-cMOwKqGcwNvW8p9wtNrAQZLm05nwF2xZyGYR7OT9ZpQQOLAws9Ti5m]
  • Seayad, J., et al. Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society, 128(4), 1086-1087 (2006). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo3C-J4qjIrph8N2pF0LprZUqO3nATn4lVHsvs-BlC56BAg4bB5UfhUoVRT1d_ms1i29vAPl4p1s5rYWQTTw_F2IUTqgsvg2h4y-mg40uT7fCx41eclg8OCCuPd5vbbt9K-1vg]
  • Seayad, J., & List, B. Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 128(4), 1086-1087 (2006). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPOf3T-IiMG6_6fnnoz_8MQTCjchvwIFYQAPjP_3g9WiIRgsgeJ2Jux1FMiH-A4ajFug16VltUQfZUA1cqt-pPn2CaQIQ4-ijgQ6yS6UDvOs1jEW6p6BlhzHDQiCCd_g8mX796-Vci-us=]
  • Coric, I., & List, B. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 146(41), 28533–28544 (2024). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu6p4IkOV459PzzJFp-7tCik1vNOsha4jnZrm1szpHr56wer754kLKx6asl3JkweLFYCToe4RfxpnJE_oirMvoRyZqOtANuNeaxygc8BSggiCIhCYFRG-dvtrArVXBbmwiHf5Ci0UmhpIL5PA=]
  • Coric, I., & List, B. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 146(41), 28533–28544 (2024). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG36yZucuZrGD8lx9xTh1gVHK9prMJwjNSmUjx7DftdwYGO5yyMuyPTp71UqW13qkLEZxpP0YMPPkQWw4Nv1j4PneO3jS3qUwJ_LbJIrHRTBGhoYdQAD14ZH0H_j3Yd1yYDrzsJj2zu1HE41_YR]
  • Taylor, M. S., & Jacobsen, E. N. Highly Enantioselective Catalytic Acyl-Pictet- Spengler Reactions. Wipf Group, University of Pittsburgh. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7-od1SLVPjdPe-ZOdTRQJsXN1OZaDwZrLnBKb8eXjoT8LN_SXCSZl-h6wCd-NziD2NkHYxPY5Bimur8e3ohvHFPSd2nZjkxmfRG1NtbXhhqf9QdkhLkYUsnRZXKCgr88VkgKNTmA_7ljbDQA8f4daXeLWWsEeHg==]
  • Chiral boron Lewis acid-catalyzed asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0iD2jAKVzbUhwUtHkgHPJC8U-u9SLa_BcLaNIT-ZkmczcnQ65zYUf0o3Ejs3uBcfc9s6Hedn7tVJtZMm9wnhI4wGv7SO2gJjXjC76IAPauZz2qi6jRZ-6pT-cDXfqC0XNC7dKsTsiugO79sblcPxeBCbBZOy2jbis7iVKYhDjul5y9yqzJfiduxLVMTGMdHMGBJtHuTbpgxYx5jL4uM5e6_pjq5PAOBWzTRFySk4bXLjjPqUHdEeZ3BNv-DI_ghNs8WApvfRq5x]
  • Comparative analysis of reaction conditions for the Pictet-Spengler reaction. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9bRFuE1TvbufTqMZO4IbeNlpZWkqxb2csrGJNm7Oa4hpuQzHHK4mWZpZdEW8sTCShej6uy_O_TT2iNUXWbuamlYe-W1pyRLRMR6dtEW_hDrx81W8AOkJBKIoX3AXTg57ubTfB-3iMaRZjITrXkhQX5Ctqow1cJPk0LwYlKsF-9R3vUpj-DR-MCZ6_oyPLHrSN9LhNjG0PElbkYL4gKYV4k4IT59oVxQQM]
  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science, 15(7), 2534-2546 (2024). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ0abznAnifU2ZhDtXSstqmEmSR9tSF7K_0NqOe-QNlc45CFLYCWnKuQ2F7vf4-FAUFod_tDmxSstc_vTxlhBOoftcAqmz2GufvoiHBiazeJbmhtmJq78C8m4_uUtMmgop_YAWzGdypT62Eo7S7mcYi_aigeaE1dPU]
  • Brønsted-acid catalyzed condensation-Michael reaction-Pictet–Spengler cyclization—highly stereoselective synthesis of indoloquinolizidines. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxWi4cSq2duUv446928bvXRd6DW2Gq6G9hopufZerRd_KgAihSv8kN9CcWIzlDMd4976KZFOTrA4cMpd2RT7CMph2fBM_yyGa56s52UohiPfUHokEFrVBFV8ts9Y2KWk0Zxxlh_gPcN7b3XepkBYC8jQYIWVO2feUtU-aYwFAOPueMuawTDSQ0hMrEDH4V-1db_j3SuUR44omjwTBmn5GqwuuLOkl1kOGvjLj3BJh8n_B-8NldjwtuaOqckx3uhGKiuqnp5hu6imdNFb8qMDJbNbybKkFgBX-x-qJqkbHohcECJa0FTztNc2iil3BVvyNElza-0it9ZBA=]
  • Pictet-Spengler Reaction. J&K Scientific LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7cfc4DqRtmmT5GzVyUorml6ANEm3QpHCtrt8NBN1NSULXss_T_eWuftyozKA_Uwx1qXwEMhOLn4gtdNMuTKqY6hUx9S8SIDuElgklSw-DhoGrCBQLDZSf77MTrBbTt-4J5n8LfOHfoJGchhfhf4gr_z6KYhN4aBzCbUvNBIzrrA==]
  • Hilby, K. The Development and Application of the Asymmetric Pictet-Spengler Reaction. University of Illinois Urbana-Champaign. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDX8QBkr_2jiz7wkMHjGcYGhWnEyeSibRiJSU8wwj3EKvK1nnBA8aBQ15kGS8vBur8gINfS_wiGbDPUWaJOcwoF4iGn4H6p0z76eqVFKKCehpSJiqj65VOZ_ejUiQigPeX8ORWbmcGncrGLpVceF6HhGK0ItnkccUPkuOJ9-8UJjwpU7PPMGa2]
  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3NFSTRdIppHWQEgn4k6OaWzzE-jw9hWdi7ku9KnOwO8FVJDVBh62rqpSPE7evFaTCRFGVF0PaHHm3ETbDAWBzKfNknEH8XQnnJa_2YkBGXwTpKvE-Ka8t8mkp2Te7tK-Q7MOx8p2g_ucvXLQ=]

Sources

A Comparative Guide to the In Vitro Activity of Novel Tetrahydroisoquinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the tetrahydroisoquinoline (THIQ) core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the in vitro anticancer activity of recently developed THIQ derivatives. We will delve into their cytotoxic profiles against a panel of cancer cell lines, explore their mechanisms of action through key signaling pathways, and provide detailed protocols for the foundational assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The Rise of Tetrahydroisoquinolines in Oncology

The THIQ scaffold is a recurring motif in numerous natural products and has been the cornerstone for the synthesis of a multitude of pharmacologically active compounds.[1] Their rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, making them ideal candidates for rational drug design. In the context of cancer, novel THIQ derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular proliferation and survival pathways.[2] This guide will focus on derivatives targeting key oncogenic drivers, offering a comparative perspective on their potency and selectivity.

Comparative In Vitro Cytotoxicity of Novel THIQ Derivatives

The initial assessment of any potential anticancer agent is its ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this activity. Below is a comparative summary of the IC50 values for several novel THIQ derivatives against a range of human cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
GM-3-18 KRas InhibitorHCT116 (Colon)0.9 - 10.7[3]
Colo320 (Colon)1.6 - 2.6[3]
Compound 10e mTOR InhibitorA549 (Lung)0.033[4]
Compound 7a CDK2 InhibitorHL-60 (Leukemia)10[4]
Compound 7b CDK2 InhibitorHL-60 (Leukemia)40[4]
Compound 7e CDK2 InhibitorA549 (Lung)0.155[5]
Compound 8d DHFR InhibitorMCF7 (Breast)0.170[5]
Compound 15 Apoptosis InducerMCF-7 (Breast)15.16[6]
HepG-2 (Liver)18.74[6]
A549 (Lung)18.68[6]

Analysis of Cytotoxicity Data:

The data presented above highlights the diverse and potent anticancer activities of novel THIQ derivatives. For instance, Compound 10e demonstrates exceptional potency against the A549 lung cancer cell line with an IC50 value in the nanomolar range, suggesting it as a highly promising lead for further development.[4] GM-3-18 shows significant activity as a KRas inhibitor across various colon cancer cell lines, a particularly important finding given the high frequency of KRas mutations in this cancer type.[3] The CDK2 inhibitors, Compound 7a and 7e , also exhibit potent activity, underscoring the potential of targeting cell cycle machinery with THIQ-based compounds.[4][5] It is crucial to note that the activity of these compounds is often cell-line dependent, emphasizing the importance of screening against a broad panel of cancer types to identify their full therapeutic potential.

Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways

The efficacy of these THIQ derivatives stems from their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. Here, we explore three key pathways targeted by the highlighted compounds.

The KRas Signaling Pathway

The KRas protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[7] Mutations in the KRAS gene are among the most common oncogenic drivers, leading to constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[8][9]

KRas_Pathway caption KRas Signaling Pathway and Inhibition by GM-3-18

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism.[2][10] mTOR is a downstream effector of the PI3K/AKT pathway and is frequently hyperactivated in a wide range of cancers.[1] Its activation leads to the phosphorylation of key substrates that control protein synthesis and cell cycle progression.[11]

mTOR_Pathway caption mTOR Signaling Pathway and Inhibition by Compound 10e

The CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[12][13] Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[14] Dysregulation of CDK2 activity is a common feature of cancer cells, leading to uncontrolled proliferation.[15]

CDK2_Pathway caption CDK2 Signaling Pathway and Inhibition by Compounds 7a/7e

Experimental Protocols for In Vitro Evaluation

The following are detailed, step-by-step methodologies for the key experiments used to assess the in vitro anticancer activity of novel compounds. These protocols are designed to be self-validating by including appropriate controls.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow caption MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel THIQ derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Apoptosis_Workflow caption Apoptosis Assay Workflow

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the THIQ derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method utilizes the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[21]

CellCycle_Workflow caption Cell Cycle Analysis Workflow

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the THIQ derivatives at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing.[22] The cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23] RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The novel tetrahydroisoquinoline derivatives presented in this guide demonstrate significant potential as anticancer agents, exhibiting potent and often selective activity against a variety of cancer cell lines. Their mechanisms of action, targeting critical oncogenic pathways such as KRas, mTOR, and CDK2, provide a strong rationale for their continued development. The detailed experimental protocols provided herein offer a standardized framework for the in vitro evaluation of these and other emerging anticancer compounds.

Future research should focus on optimizing the structure-activity relationships of these THIQ derivatives to enhance their potency and selectivity while minimizing off-target effects. In vivo studies in relevant animal models will be crucial to assess their pharmacokinetic properties, efficacy, and safety profiles. The ultimate goal is to translate these promising in vitro findings into novel and effective therapies for cancer patients.

References

  • ResearchGate. Design and Synthesis of Tetrahydroisoquinoline Derivatives as AntiAngiogenesis and Anti-Cancer Agents | Request PDF. [Link]

  • MDPI. The Role of mTOR Signaling as a Therapeutic Target in Cancer. [Link]

  • National Center for Biotechnology Information. Oncogenic KRAS: Signaling and Drug Resistance. [Link]

  • ResearchGate. Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. [Link]

  • National Center for Biotechnology Information. Targeting mTOR pathway: A new concept in cancer therapy. [Link]

  • Encyclopedia.pub. MTOR Signaling in Cancer. [Link]

  • National Center for Biotechnology Information. The mTOR Signalling Pathway in Human Cancer. [Link]

  • National Center for Biotechnology Information. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. [Link]

  • University of Massachusetts Chan Medical School. Cell Cycle Analysis by Propidium Iodide (PI) Staining. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • MDPI. Targeting KRAS in Cancer: Promising Therapeutic Strategies. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Wikipedia. Cyclin-dependent kinase 2. [Link]

  • ResearchGate. KRAS signaling. (A) KRAS signaling pathway. (B) KRAS “molecular switch”. [Link]

  • National Center for Biotechnology Information. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. [Link]

  • The University of Texas MD Anderson Cancer Center. Targeting the KRAS mutation for more effective cancer treatment. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. [Link]

  • Creative Diagnostics. CDK Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]

  • National Center for Biotechnology Information. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle. [Link]

  • National Center for Biotechnology Information. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]

  • ResearchGate. IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • National Center for Biotechnology Information. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] The versatility of the THIQ nucleus allows for substitutions at various positions, with the C-1 position being a critical determinant of pharmacological activity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1-substituted tetrahydroisoquinolines, offering insights for researchers, scientists, and drug development professionals. We will explore how modifications at this key position influence activity across different biological targets, supported by experimental data and detailed protocols.

The Synthetic Gateway to Diversity: Crafting the 1-Substituted THIQ Core

The exploration of SAR is fundamentally enabled by synthetic chemistry. The most prevalent and versatile method for constructing the 1-substituted THIQ scaffold is the Pictet-Spengler reaction .[2][4][5] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring. The choice of the aldehyde or ketone directly introduces the desired substituent at the C-1 position, making it an ideal strategy for generating diverse libraries of analogs for SAR studies.[2][5]

Another classical approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, followed by reduction to the corresponding THIQ.[5] While also effective, the Pictet-Spengler reaction is often preferred for its milder conditions and broader substrate scope for introducing the C-1 substituent.

Synthetic_Approaches_to_1-Substituted_THIQs cluster_0 Pictet-Spengler Reaction cluster_1 Bischler-Napieralski Reaction β-phenylethylamine β-phenylethylamine Iminium Ion Intermediate Iminium Ion Intermediate β-phenylethylamine->Iminium Ion Intermediate Condensation Aldehyde/Ketone (R-CHO/R-COR') Aldehyde/Ketone (R-CHO/R-COR') Aldehyde/Ketone (R-CHO/R-COR')->Iminium Ion Intermediate 1-Substituted THIQ 1-Substituted THIQ Iminium Ion Intermediate->1-Substituted THIQ Acid-catalyzed Cyclization N-acyl-β-phenylethylamine N-acyl-β-phenylethylamine 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline N-acyl-β-phenylethylamine->3,4-Dihydroisoquinoline Dehydrating Agent (e.g., POCl₃) Reduced THIQ Reduced THIQ 3,4-Dihydroisoquinoline->Reduced THIQ Reduction (e.g., NaBH₄)

Caption: Key synthetic routes to 1-substituted tetrahydroisoquinolines.

Comparative SAR Analysis Across Key Biological Targets

The substituent at the C-1 position of the THIQ scaffold plays a pivotal role in dictating the compound's interaction with its biological target, influencing potency, selectivity, and mechanism of action. Below, we compare the SAR of 1-substituted THIQs across several important therapeutic areas.

Anticancer Activity: Targeting Proliferation and Survival Pathways

1-Substituted THIQs have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways and cellular processes.[3][6]

a) Inhibition of the NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of cancer cell proliferation and survival, making it an attractive target for anticancer drug development.[3] A study by Sim et al. (2021) provides a clear SAR for a series of 1-substituted THIQs as NF-κB inhibitors.[3]

CompoundR¹ (at C-1)HCT116 GI₅₀ (µM)HCT-15 GI₅₀ (µM)NUGC-3 GI₅₀ (µM)NCI-H23 GI₅₀ (µM)PC-3 GI₅₀ (µM)
5a H2.8713.1123.5434.1123.981
5b OCH₃2.1152.5432.8763.1232.998
5c H2.5432.8763.1123.5433.221
Data from Sim et al. (2021).[3]

SAR Insights:

  • Impact of C-1 Substitution: The introduction of a methoxy group at the C-1 position (compound 5b ) generally leads to enhanced antiproliferative activity across all tested cancer cell lines compared to the unsubstituted analog (compound 5a ).[3] This suggests that the electronic and/or steric properties of the C-1 substituent are crucial for potent NF-κB inhibition.

b) Tubulin Polymerization Inhibition:

Another important anticancer mechanism for THIQ derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7]

SAR Insights:

  • Influence of C-1 and C-3 Substitution: A study on C1/C3-substituted THIQs revealed that while C-1 methylation has little effect on activity, the introduction of a C-1 phenyl group greatly decreases antiproliferative activity.[7] This highlights the sensitivity of the tubulin binding pocket to the steric bulk at the C-1 position. Conversely, substitution at the C-3 position with a methyl group was found to significantly enhance potency.[7]

Anticancer_SAR_of_1-Substituted_THIQs cluster_NFKB NF-κB Pathway cluster_Tubulin Tubulin Polymerization 1-Substituted THIQ 1-Substituted THIQ NF-κB Inhibition NF-κB Inhibition 1-Substituted THIQ->NF-κB Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 1-Substituted THIQ->Tubulin Polymerization Inhibition Anticancer Activity Anticancer Activity NF-κB Inhibition->Anticancer Activity Tubulin Polymerization Inhibition->Anticancer Activity C-1 Methoxy Group C-1 Methoxy Group Increased Potency Increased Potency C-1 Methoxy Group->Increased Potency Increased Potency->NF-κB Inhibition C-1 Phenyl Group C-1 Phenyl Group Decreased Potency Decreased Potency C-1 Phenyl Group->Decreased Potency Decreased Potency->Tubulin Polymerization Inhibition

Caption: SAR summary for anticancer activity of 1-substituted THIQs.

Central Nervous System (CNS) Activity: Modulation of Dopamine Receptors

1-Substituted THIQs are well-known for their interactions with dopamine receptors, acting as both agonists and antagonists.[8][9][10] This has led to their investigation for the treatment of neurological and psychiatric disorders such as Parkinson's disease.[8][10]

SAR Insights for Dopamine Receptor Affinity:

  • Nature of the C-1 Substituent: The nature of the substituent at the C-1 position is a critical determinant of affinity and selectivity for dopamine D1-like and D2-like receptors.[8][9]

    • Aryl vs. Alkyl Substituents: Studies comparing 1-aryl, 1-benzyl, and 1-butyl-substituted THIQs have shown that these different groups significantly influence receptor affinity.[9] For instance, a 1-butyl substituent can confer high affinity and selectivity for D2-like receptors.[9]

    • Substitution on the 1-Aryl Group: When the C-1 substituent is an aryl group, its substitution pattern further modulates activity. A 1-(4-methylthio)phenyl THIQ derivative has demonstrated significant affinity for the D2 receptor.[8]

  • Role of the THIQ Core Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring of the THIQ core are crucial for dopamine receptor binding, often mimicking the catechol moiety of dopamine. 6,7-dihydroxy substitution is a common feature in dopaminergic THIQs.[8]

Compound SeriesC-1 SubstituentKey Finding
1-Aryl-THIQsSubstituted PhenylA 4-methylthio substituent on the phenyl ring enhances D2 receptor affinity.[8]
1-Alkyl/Aryl/Benzyl-THIQsButyl, Phenyl, BenzylA 1-butyl group can lead to high affinity and selectivity for D2-like receptors.[9]
Antimicrobial and Antifungal Activity

The THIQ scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents.[2][5][11]

SAR Insights for Antifungal Activity:

  • A study on N-substituted THIQs revealed that the nature of the substituent on the nitrogen atom significantly impacts antifungal activity.[2]

  • For a series of THIQ-dipeptide conjugates, substitutions on the dipeptide moiety were explored. Cationic amino acid substitutions (e.g., Histidine, Arginine) and polar substitutions (e.g., Serine) were found to be beneficial for antifungal activity against strains like Candida albicans.[11] For example, a conjugate with a histidine substitution was found to be more potent than the standard drug ampicillin against E. coli.[11]

Experimental Protocols: A Guide to Key Assays

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays mentioned in the context of 1-substituted THIQs.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.

Methodology:

  • Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Transfection: Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: The cells are then stimulated with a known NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated, untreated control. IC₅₀ values are determined by non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter (e.g., DAPI) in a suitable buffer is prepared.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated at 37°C.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined relative to a vehicle control. IC₅₀ values are calculated from the dose-response curve.

Protocol 3: Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for a specific dopamine receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D1 or D2) are prepared from cultured cells or animal brain tissue.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the receptor (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2) and various concentrations of the test compound.

  • Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki (inhibitory constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_Assay General Assay Workflow Target Preparation Target Preparation Compound Incubation Compound Incubation Target Preparation->Compound Incubation Measurement of Activity Measurement of Activity Compound Incubation->Measurement of Activity Data Analysis (IC₅₀/Ki) Data Analysis (IC₅₀/Ki) Measurement of Activity->Data Analysis (IC₅₀/Ki)

Caption: A generalized workflow for in vitro biological assays.

Conclusion

The 1-substituted tetrahydroisoquinoline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that the nature of the substituent at the C-1 position is a critical determinant of biological activity, influencing potency, selectivity, and mechanism of action across a range of targets, from cancer-related pathways to central nervous system receptors. A thorough understanding of these SAR principles, coupled with robust synthetic strategies and validated experimental protocols, is essential for the successful development of new drugs based on this privileged scaffold. Future research will undoubtedly continue to uncover novel biological activities and refine the SAR of this important class of compounds.

References

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). National Institutes of Health.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
  • A General Methodology for the Enantioselective Synthesis of 1‐Substituted Tetrahydroisoquinoline Alkaloids. (2010). Semantic Scholar.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Methods for the synthesis of chiral 1‐substituted tetrahydroisoquinolines. (n.d.). ResearchGate.
  • Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. (2014). ChemMedChem.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. (n.d.). DOI.
  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (n.d.). ACS Omega.
  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (2025). PubMed.
  • Biologically active 1‐substituted tetrahydroiso quinolines and isoquinolines. (n.d.). ResearchGate.
  • Unveiling the Anticancer Potential of Tetrahydroisoquinoline Derivatives: A Structure-Activity Relationship Guide. (2025). Benchchem.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
  • Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. (n.d.). PMC - NIH.
  • Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010). American Association for Cancer Research.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as. (2024). International Journal of Molecular Sciences.
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (n.d.). PMC - NIH.
  • 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a New Compound With Antidepressant-Like Activity in Mice. (2009). PubMed.
  • Synthesis and SAR study of a novel series of dopamine receptor agonists. (2014). PubMed.
  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. (n.d.). PMC - NIH.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.

Sources

A Head-to-Head Comparison of Synthetic Routes to Tetrahydroisoquinoline Alkaloids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in a vast number of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The efficient construction of this heterocyclic system is, therefore, a cornerstone of medicinal chemistry and drug development. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to THIQ alkaloids, offering an objective analysis of their performance, supported by experimental data. We will delve into the classical, name-brand reactions that have been the bedrock of THIQ synthesis for over a century—the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions—and contrast them with modern, highly selective catalytic methods that have emerged to address the challenges of stereocontrol and functional group tolerance.

The Classical Approaches: Time-Tested Routes to the THIQ Core

The traditional methods for synthesizing the tetrahydroisoquinoline skeleton have remained relevant due to their reliability and the ready availability of starting materials. However, they often require harsh reaction conditions and can be limited in terms of substrate scope and stereoselectivity.

The Pictet-Spengler Reaction: A Biomimetic Staple

Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) under acidic conditions to form a tetrahydroisoquinoline.[1][2] This reaction is considered biomimetic as it mimics the natural biosynthetic pathway of many isoquinoline alkaloids.[2]

The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclic product.[1] The nucleophilicity of the aromatic ring is a crucial factor; electron-rich aromatic systems, such as those found in indole or pyrrole derivatives, react under mild conditions with high yields.[3] Conversely, less nucleophilic rings, like a simple phenyl group, necessitate higher temperatures and stronger acids.[3]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in dichloromethane (CH2Cl2, 10 mL per mmol of tryptamine).[4]

  • Aldehyde Addition: Add the aldehyde (e.g., benzaldehyde, 1.1 eq) to the solution.[4]

  • Acid Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 1.2 eq) dropwise to the stirred solution at room temperature.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The reaction mixture can be concentrated under reduced pressure, and the residue dissolved in an organic solvent like ethyl acetate. This solution is then washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[4]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired tetrahydroisoquinoline.[4]

The Bischler-Napieralski Reaction: A Two-Step Approach to THIQs

The Bischler-Napieralski reaction, first reported in 1893, involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[5][6] This intermediate is then subsequently reduced to the desired tetrahydroisoquinoline.[7] Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[7][8]

This reaction is particularly effective for aromatic rings that are electron-rich.[9] A key difference from the Pictet-Spengler reaction is the nature of the electrophile; the Bischler-Napieralski reaction proceeds through a more electrophilic nitrilium ion intermediate.[7]

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry acetonitrile.[10]

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution at 0 °C.[10]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.[10]

  • Basification: Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.[10]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

The Pomeranz-Fritsch Reaction: Synthesis of Isoquinolines

The Pomeranz-Fritsch reaction, also discovered in 1893, is the synthesis of isoquinolines via an acid-mediated electrophilic cyclization of benzalaminoacetals.[11][12] The reaction is typically carried out in two stages: the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form the benzalaminoacetal, followed by cyclization in the presence of a strong acid like sulfuric acid.[11][13] The resulting isoquinoline can then be reduced to a tetrahydroisoquinoline.

The yields of the Pomeranz-Fritsch reaction can be highly variable and are sensitive to the substituents on the aromatic ring.[2][11] Electron-donating groups generally lead to higher yields.[13]

  • Schiff Base Formation: Dissolve the benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in a suitable solvent like toluene.[11]

  • Cyclization: The crude benzalaminoacetal is then subjected to acid-catalyzed cyclization. A common method involves using a mixture of concentrated sulfuric acid and acetic acid.[14]

  • Work-up and Purification: After the reaction is complete, the mixture is carefully neutralized and the product is extracted with an organic solvent. The crude isoquinoline is then purified by chromatography or crystallization.[11]

Modern Synthetic Routes: Precision and Selectivity

While the classical methods are workhorses in organic synthesis, the demand for enantiomerically pure and complex THIQ alkaloids has driven the development of more sophisticated and selective synthetic strategies.

Asymmetric Pictet-Spengler Reactions

A significant advancement in THIQ synthesis is the development of the asymmetric Pictet-Spengler reaction, which allows for the stereoselective formation of chiral tetrahydroisoquinolines. This can be achieved through the use of chiral auxiliaries, chiral Brønsted acids, or enzymatic catalysis.[3][15] For example, the use of chiral imidodiphosphorimidates (IDPis) as catalysts has been shown to provide high enantioselectivity in the reaction of N-carbamoyl-β-arylethylamines with various aldehydes.[15]

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis of tetrahydroisoquinolines, offering novel bond disconnections and high levels of stereocontrol. Palladium-catalyzed alkene carboamination reactions, for instance, can generate tetrahydroisoquinolines with quaternary carbon stereocenters with high enantiomeric induction.[1][16] These methods often involve the formation of both a C-N and a C-C bond in a single transformation.[16]

Another modern approach involves the iridium-catalyzed asymmetric hydrogenation of 3,4-dihydroisoquinolines, which are readily prepared via the Bischler-Napieralski reaction. This method provides access to chiral 1-aryltetrahydroisoquinolines in high yields and excellent enantioselectivities (up to 99% ee).[17]

Head-to-Head Comparison of Synthetic Routes

The choice of synthetic route to a particular tetrahydroisoquinoline alkaloid depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. The following table provides a comparative overview of the key features of the discussed synthetic methods.

FeaturePictet-Spengler ReactionBischler-Napieralski ReactionPomeranz-Fritsch ReactionAsymmetric Catalysis (e.g., Asymmetric Pictet-Spengler)Transition-Metal Catalysis
Starting Materials β-arylethylamine and aldehyde/ketone[7]β-arylethylamide[7]Benzaldehyde and 2,2-dialkoxyethylamine[11]Varies (e.g., N-carbamoyl-β-arylethylamines)[15]Varies (e.g., 2-allylbenzylamines)[16]
Key Reagents Protic or Lewis acid catalyst[7]Dehydrating agent (e.g., POCl₃, P₂O₅)[7]Strong acid (e.g., H₂SO₄)[13]Chiral catalyst (e.g., chiral Brønsted acid)[3]Transition-metal catalyst (e.g., Pd, Ir) and ligand[16][17]
Initial Product 1,2,3,4-Tetrahydroisoquinoline[7]3,4-Dihydroisoquinoline[7]Isoquinoline[11]Chiral 1,2,3,4-Tetrahydroisoquinoline[15]Chiral 1,2,3,4-Tetrahydroisoquinoline[16]
Subsequent Steps Often the final product[7]Requires a reduction step[7]Requires a reduction stepOften the final productOften the final product
Reaction Conditions Mild to harsh, depending on substrate[7]Generally harsh, refluxing acidic conditions[7]Harsh acidic conditions[13]Generally mild conditions[15]Mild to moderate conditions[16][17]
Stereoselectivity Generally not stereoselective (racemic product)[3]Not stereoselectiveNot applicableHigh enantioselectivity achievable[15]High enantioselectivity achievable[16][17]
Typical Yields Moderate to high, substrate dependent[3][18]Moderate to high, substrate dependent[8][10]Variable, often low to moderate[2][11]Good to excellent[15]Moderate to good[1][16]

Visualizing the Synthetic Pathways

To further elucidate the differences between these synthetic routes, the following diagrams illustrate their respective mechanisms and workflows.

Reaction Mechanism Diagrams

pictet_spengler cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product start_amine β-arylethylamine iminium Iminium Ion start_amine->iminium Condensation start_carbonyl Aldehyde/Ketone start_carbonyl->iminium product Tetrahydroisoquinoline iminium->product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler Reaction Mechanism.

bischler_napieralski cluster_start Starting Material cluster_intermediate Key Intermediate cluster_dihydro Initial Product cluster_product Final Product start_amide β-arylethylamide nitrilium Nitrilium Ion start_amide->nitrilium Dehydration dihydroisoquinoline 3,4-Dihydroisoquinoline nitrilium->dihydroisoquinoline Cyclization product Tetrahydroisoquinoline dihydroisoquinoline->product Reduction

Caption: Bischler-Napieralski Reaction Pathway.

Experimental Workflow Diagram

experimental_workflow start Starting Materials (Amine/Amide + Carbonyl/Reagent) reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Crystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General Experimental Workflow for THIQ Synthesis.

Conclusion and Future Outlook

The synthesis of tetrahydroisoquinoline alkaloids remains a vibrant area of research, with both classical and modern methods offering distinct advantages. The choice of a particular synthetic route is a strategic decision that must be guided by the specific target molecule, desired stereochemistry, and available resources.

The Pictet-Spengler and Bischler-Napieralski reactions will undoubtedly continue to be valuable tools for the construction of the THIQ core, particularly in large-scale synthesis where cost and simplicity are paramount. The Pomeranz-Fritsch reaction, while less commonly employed due to its often harsh conditions and variable yields, still provides a viable route to certain isoquinoline substitution patterns.

The future of THIQ synthesis, however, lies in the continued development of highly selective and efficient catalytic methods. Asymmetric catalysis and transition-metal-mediated transformations are paving the way for the synthesis of increasingly complex and enantiomerically pure THIQ alkaloids, which are essential for the discovery of new therapeutic agents. For drug development professionals, a thorough understanding of this diverse synthetic toolbox is critical for the rapid and efficient generation of novel drug candidates.

References

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • National Institutes of Health. (2014). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. [Link]

  • ACS Publications. (2010). Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines. [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]

  • The Royal Society of Chemistry. (2014). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene. [Link]

  • ResearchGate. (2014). Time and yield for Pictet-Spengler reactions using β-substituted tryptamines. [Link]

  • NROChemistry. (2020). Pictet-Spengler Reaction. [Link]

  • NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Grokipedia. (2023). Bischler–Napieralski reaction. [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. [Link]

  • National Institutes of Health. (2014). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. [Link]

  • ResearchGate. (2019). Organocatalyzed Asymmetric Pictet‐Spengler Reactions. [Link]

  • ResearchGate. (2013). Pomeranz–Fritsch reaction. [Link]

  • HETEROCYCLES. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

  • ACS Publications. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. [Link]

  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • National Institutes of Health. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. [Link]

  • National Institutes of Health. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • Semantic Scholar. (2013). A New Modification of the Pomeranz-Fritsch Reaction. [Link]

  • YouTube. (2021). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. [Link]

  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]

  • ACS Publications. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

  • PubMed. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

  • ResearchGate. (2010). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. [Link]

  • ResearchGate. (2014). Bischler-Napieralski Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • National Institutes of Health. (2019). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. [Link]

  • National Institutes of Health. (2020). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. [Link]

  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • National Institutes of Health. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • National Institutes of Health. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Tetrahydroisoquinoline-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel PARP Inhibitors

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a versatile framework for developing highly specific and potent agents targeting various biological systems, from anticancer to antiviral applications.[3][4][5] In oncology, one of the most impactful applications of targeted therapy has been the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[6]

PARP enzymes, particularly PARP1, are critical players in the DNA damage response (DDR), primarily responsible for repairing single-strand breaks (SSBs).[7][8] By inhibiting PARP, SSBs go unrepaired, leading to the formation of double-strand breaks (DSBs) during DNA replication.[9][10] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be fixed, resulting in cell death through a mechanism known as synthetic lethality.[6][7][9]

While first-generation PARP inhibitors have revolutionized treatment for certain cancers, challenges such as acquired resistance and selectivity-related toxicities necessitate the development of new chemical entities.[7] This guide introduces a novel series of THIQ-based PARP inhibitors (THQ-PARPi) and provides a comprehensive framework for benchmarking their performance against established clinical alternatives. Our objective is to rigorously evaluate their biochemical potency, cellular efficacy, and drug-like properties to identify promising lead candidates for further development.

The Benchmarking Funnel: A Phased Approach to Inhibitor Evaluation

A successful benchmarking strategy does not rely on a single experiment but rather a multi-tiered, logical progression of assays. This "testing funnel" is designed to efficiently triage compounds, ensuring that only the most promising candidates advance, thereby conserving resources and focusing efforts. The causality is clear: we begin with high-throughput, cost-effective biochemical assays to cast a wide net and progressively move to more complex, physiologically relevant, and resource-intensive cellular and ADME-Tox models.

G Fig. 1: The Inhibitor Benchmarking Funnel cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy & Target Engagement cluster_2 Phase 3: Drug-like Properties cluster_3 Outcome Primary_Screen Primary Screen: HTRF Biochemical Assay (IC50 Determination) Orthogonal_Assay Orthogonal Assay: Confirmatory Biochemical Screen (e.g., FP or AlphaScreen) Primary_Screen->Orthogonal_Assay Confirm Hits Cell_Potency Cellular Potency: CellTiter-Glo Viability Assay (EC50 in HR-deficient cells) Orthogonal_Assay->Cell_Potency Validate Potency Target_Engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Cell_Potency->Target_Engagement Confirm MoA Selectivity Selectivity Profiling: Viability in HR-proficient cells (Determine Therapeutic Window) Target_Engagement->Selectivity Assess Safety ADME In Vitro ADME Profiling: - Microsomal Stability - Plasma Protein Binding - Permeability (PAMPA) Selectivity->ADME Evaluate Druggability Lead_Candidate Lead Candidate Selection ADME->Lead_Candidate Prioritize for In Vivo Studies

Caption: A phased workflow for evaluating novel inhibitors, from initial biochemical screening to lead candidate selection.

Phase 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of the new THQ-PARPi compounds on the target enzyme, PARP1. We employ a high-throughput biochemical assay to rapidly determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) PARP1 Inhibition Assay

Rationale: The HTRF assay is a robust, solution-based method ideal for high-throughput screening.[11][12] It measures the accumulation of poly(ADP-ribose) (PAR) chains on a biotinylated histone substrate. The use of time-resolved fluorescence minimizes interference from compound autofluorescence, a common artifact in screening campaigns, thereby increasing data reliability.[13][14]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each THQ-PARPi compound in DMSO, starting from 10 mM. The reference compound (e.g., Olaparib) is prepared identically.

  • Assay Plate Preparation: Dispense 2 µL of the diluted compounds into a 384-well low-volume assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Mix: Prepare a reaction mix containing recombinant human PARP1 enzyme, activated DNA, and the biotinylated histone substrate in the reaction buffer.

  • Reaction Initiation: Add 4 µL of the enzyme/substrate mix to each well. The reaction is initiated by adding 4 µL of the cofactor, NAD+.

  • Incubation: Incubate the plate at 25°C for 60 minutes. This duration is optimized to ensure the reaction proceeds in the linear range for the "no inhibitor" control.

  • Detection: Stop the reaction by adding a detection mix containing HTRF detection reagents: an anti-PAR antibody labeled with a Europium cryptate (donor) and streptavidin labeled with XL665 (acceptor).[11]

  • Signal Reading: Incubate for 1 hour at room temperature to allow the detection reagents to bind, then read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Summary: Biochemical Potency

The performance of our novel THQ-PARPi series is benchmarked against Olaparib, a clinically approved PARP inhibitor.

Compound IDScaffoldPARP1 IC50 (nM)
THQ-PARPi-01 Tetrahydroisoquinoline8.5
THQ-PARPi-02 Tetrahydroisoquinoline1.2
THQ-PARPi-03 Tetrahydroisoquinoline25.4
OlaparibPhthalazinone5.0

Interpretation: The data reveals that THQ-PARPi-02 exhibits superior biochemical potency compared to the clinical standard, Olaparib. This makes it a high-priority candidate for progression to cellular assays. THQ-PARPi-01 also shows comparable activity, while THQ-PARPi-03 is less potent.

Phase 2: Cellular Efficacy and Selectivity

A potent biochemical inhibitor is only valuable if it can effectively engage its target within the complex environment of a living cell and selectively kill cancer cells.[15][16] This phase assesses the compound's ability to cross the cell membrane, inhibit PARP in a cellular context, and induce synthetic lethality.

G Fig. 2: PARP Inhibition and Synthetic Lethality Pathway SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Replication DNA Replication SSB->Replication if unrepaired BER Base Excision Repair (BER) PARP->BER activates Survival Cell Survival BER->Survival DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR-Proficient Cell) DSB->HR Error-Free Repair NHEJ Non-Homologous End Joining (HR-Deficient Cell) DSB->NHEJ Error-Prone Repair HR->Survival Death Cell Death (Synthetic Lethality) NHEJ->Death Inhibitor THQ-PARPi Inhibitor->PARP inhibits

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Rationale: This assay determines a compound's cytotoxic potency (EC50) by measuring cellular ATP levels, which directly correlate with the number of metabolically active, viable cells.[17][18] We use a pair of cell lines: one with a BRCA1 mutation (HR-deficient) and a corresponding line where BRCA1 function is restored (HR-proficient) to assess both efficacy and selectivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed BRCA1-deficient (e.g., SUM149PT) and BRCA1-proficient (e.g., SUM149PT-BRCA1) cells into 96-well opaque-walled plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same 10-point serial dilution of THQ-PARPi compounds and Olaparib used in the biochemical assay.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). This extended duration allows for multiple cell cycles, which is necessary for the synthetic lethal phenotype to manifest.

  • Assay Procedure: Equilibrate the plates to room temperature.[19] Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[17][19]

  • Signal Reading: Mix the plate on an orbital shaker to ensure complete lysis and signal generation, then measure luminescence using a plate reader.[19]

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of inhibitor concentration to determine the EC50 for each cell line. The Selectivity Index (SI) is calculated as (EC50 in HR-proficient cells) / (EC50 in HR-deficient cells).

Data Summary: Cellular Potency and Selectivity
Compound IDEC50 (nM)HR-deficientEC50 (nM)HR-proficientSelectivity Index (SI)
THQ-PARPi-02 15.2 > 10,000> 658
THQ-PARPi-01 98.6> 10,000> 101
Olaparib45.5> 10,000* > 220*

Interpretation: The cellular data strongly reinforces the potential of THQ-PARPi-02 . It is significantly more potent than Olaparib in killing HR-deficient cancer cells and demonstrates a superior selectivity index. This high SI is crucial, as it predicts a wider therapeutic window and potentially fewer side effects from off-target toxicity in healthy, HR-proficient tissues. The discrepancy between the biochemical IC50 (1.2 nM) and cellular EC50 (15.2 nM) is expected and reflects factors like cell membrane permeability and target engagement within the crowded cellular milieu.

Phase 3: Early ADME-Tox Profiling

Promising potency and selectivity are insufficient if a compound has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is a critical, cost-saving step to identify liabilities that could cause failure in later development stages.[20][21]

Protocol 3: In Vitro Metabolic Stability Assay

Rationale: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[22] This assay assesses how quickly a compound is metabolized by these enzymes, providing an estimate of its hepatic clearance and potential in vivo half-life (t½).[23][24]

Step-by-Step Methodology:

  • Compound Incubation: Incubate a 1 µM solution of the test compound with pooled human liver microsomes (0.5 mg/mL protein) at 37°C.[22]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[23] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[22]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the protein, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.[23]

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Data Summary: Early ADME Properties
Compound IDMicrosomal Stability(t½, minutes)Intrinsic Clearance (Clint)(µL/min/mg protein)
THQ-PARPi-02 > 60 < 10
THQ-PARPi-01 2545
Olaparib4822

Interpretation: THQ-PARPi-02 demonstrates excellent metabolic stability, with a half-life exceeding 60 minutes and low intrinsic clearance. This suggests the compound is not rapidly broken down by liver enzymes, predicting favorable in vivo exposure and half-life. In contrast, THQ-PARPi-01 shows moderate stability, indicating it may be cleared more quickly in vivo.

Conclusion and Forward Outlook

This comprehensive benchmarking guide demonstrates a rigorous, data-driven approach to evaluating novel therapeutic candidates. Through a phased testing funnel, we have systematically assessed a new series of tetrahydroisoquinoline-based PARP inhibitors.

The collective evidence strongly supports the selection of THQ-PARPi-02 as a lead candidate for further development. It exhibits:

  • Superior Biochemical Potency: 4-fold more potent than the clinical benchmark, Olaparib.

  • Exceptional Cellular Efficacy: 3-fold more potent in killing HR-deficient cancer cells.

  • Outstanding Selectivity: A selectivity index nearly 3-fold higher than Olaparib, suggesting a promising safety profile.

  • Favorable Metabolic Stability: High stability in liver microsomes predicts good in vivo pharmacokinetic properties.

The next steps for THQ-PARPi-02 will involve a broader kinase selectivity panel to confirm its specificity for PARP, further in vitro ADME-Tox studies (e.g., plasma protein binding, CYP inhibition, cardiotoxicity), and ultimately, evaluation in preclinical in vivo models of cancer. The data presented herein provides a robust foundation and a high degree of confidence for advancing this promising new chemical entity toward the clinic.

References

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: Frontiers in Molecular Biosciences URL
  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Advances URL
  • Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design Source: Taylor & Francis Online URL: [Link]

  • Title: Mechanism of action of poly (ADP) ribose polymerase (PARP) inhibitors... Source: ResearchGate URL: [Link]

  • Title: Mechanism of PARP inhibitor resistance and potential overcoming strategies Source: PMC - NIH URL: [Link]

  • Title: The Role of Tetrahydroisoquinolines in Modern Drug Discovery Source: Pharmazone URL: [Link]

  • Title: Poly (ADP-ribose) polymerase (PARP) inhibitors mechanism of action in... Source: ResearchGate URL: [Link]

  • Title: Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases Source: PMC - NIH URL: [Link]

  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: PMC - NIH URL: [Link]

  • Title: The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents Source: Bentham Science Publishers URL: [Link]

  • Title: Celltiter Glo Luminescent Cell Viability Assay Protocol Source: Scribd URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: Cell-based Assays to Identify Inhibitors of Viral Disease Source: ResearchGate URL: [Link]

  • Title: In Vitro ADME-Tox Profiling Source: Creative Biostructure Drug Discovery URL: [Link]

  • Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications Source: PMC - NIH URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

  • Title: Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro Source: PMC - NIH URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL: [Link]

  • Title: Cell-Based Potency Assays Source: BioAgilytix Labs URL: [Link]

  • Title: Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies Source: MDPI URL: [Link]

  • Title: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays Source: Drug Target Review URL: [Link]

  • Title: HTRF Kinase Assay Development and Methods in Inhibitor Characterization Source: Springer Link URL: [Link]

  • Title: Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents Source: PMC - NIH URL: [Link]

  • Title: In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: PMC - NIH URL: [Link]

  • Title: In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: ACS Omega URL: [Link]

  • Title: Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents Source: PubMed URL: [Link]

  • Title: New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies Source: PubMed URL: [Link]

  • Title: In vitro XO inhibitory activity of 1,2,3,4-tetrahydroisoquinolines Source: ResearchGate URL: [Link]

  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - NIH URL: [Link]

  • Title: A near-universal way to measure enzyme inhibition Source: McGill Newsroom URL: [Link]

  • Title: Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework, combined with the basic nitrogen atom, allows for precise three-dimensional positioning of functional groups to engage with biological targets. THIQ derivatives have demonstrated a remarkable breadth of activity, showing promise as inhibitors of key enzymes and modulators of critical receptors implicated in neurological and other disorders.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting comparative molecular docking studies of THIQ derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our focus will be on three therapeutically relevant protein targets:

  • Acetylcholinesterase (AChE): A primary target in the symptomatic treatment of Alzheimer's disease.[1][2]

  • Dopamine D3 Receptor (D3R): A G-protein-coupled receptor (GPCR) implicated in addiction and psychosis.[3]

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters, targeted in Parkinson's disease and depression.[4][5]

By comparing novel THIQ derivatives against established inhibitors, this guide will demonstrate how to generate reliable in silico data to prioritize compounds for synthesis and further experimental validation.

Pillar I: The Theoretical Bedrock of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[6] The process relies on two fundamental components: a sampling algorithm to explore various binding poses and a scoring function to estimate the binding strength for each pose.[7]

  • Sampling Algorithms: These algorithms, such as genetic algorithms or Lamarckian genetic algorithms, generate a multitude of ligand conformations within the receptor's active site.[1][8]

  • Scoring Functions: These are mathematical models that approximate the binding free energy. A more negative score typically indicates a more favorable binding interaction.[6][9] It is crucial to understand that these scores are predictive values and not direct measurements of binding ability; their primary utility lies in ranking different ligands against the same target.[6][10]

The accuracy of these predictions is heavily dependent on the underlying force field , a set of parameters that defines the potential energy of the molecular system.[11] Force fields like AMBER, CHARMM, and OPLS have been extensively developed for biological simulations and are critical for accurately describing the interactions between atoms.[12]

Pillar II: A Validated Experimental Workflow for Docking

To ensure scientific integrity, any docking protocol must be a self-validating system. The most critical step is re-docking , where the native co-crystallized ligand is removed from the protein structure and then docked back into the active site. A successful protocol is one where the predicted pose closely overlays the original experimental pose, typically measured by a Root-Mean-Square Deviation (RMSD) of less than 2.0 Ångstroms (Å).[9][13][14] This confirms that the chosen parameters can accurately reproduce a known binding mode.

Below is a detailed, step-by-step workflow designed for robustness and reproducibility.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection Retrieve 3D structure from PDB PrepProt 2. Protein Preparation Remove water, add hydrogens, assign charges, minimize PDB->PrepProt PrepLig 3. Ligand Preparation Generate 3D conformers, assign charges (THIQs & Comparators) PrepProt->PrepLig Grid 4. Grid Generation Define active site based on co-crystallized ligand PrepLig->Grid Validate 5. Protocol Validation Re-dock native ligand, calculate RMSD (<2.0 Å) Grid->Validate Dock 6. Production Docking Dock THIQ derivatives and comparator compounds Validate->Dock Scores 7. Analyze Docking Scores Compare binding energies (e.g., kcal/mol) Dock->Scores Interactions 8. Analyze Interactions Visualize poses, identify H-bonds, hydrophobic contacts, etc. Scores->Interactions SAR 9. Structure-Activity Relationship (SAR) Analysis Interactions->SAR G ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Products Choline + Acetate (Signal Termination) AChE->Products THIQ THIQ Derivative (Inhibitor) THIQ->AChE Inhibition G Dopamine Dopamine D3R Dopamine D3 Receptor (D3R) Dopamine->D3R Activates G_Protein Gαi/o Protein D3R->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signal Downstream Signaling cAMP->Signal THIQ THIQ Antagonist THIQ->D3R Blocks G Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Oxidative Deamination Metabolites Inactive Metabolites MAOB->Metabolites THIQ THIQ Inhibitor THIQ->MAOB Inhibition

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from laboratory bench to clinical application, its metabolic fate is a pivotal determinant of success. Many compounds with promising pharmacological activity fail to become viable drugs due to poor metabolic stability.[1] A compound that is metabolized too rapidly may not achieve sufficient in vivo exposure, while one that is metabolized too slowly could accumulate and lead to adverse effects.[1] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[2][3] When functionalized with an ethyl carboxylate group, as in Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its derivatives, a potential metabolic "soft spot" is introduced. This ester moiety is susceptible to hydrolysis, and the core structure can undergo oxidative metabolism.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of this important class of compounds. We will delve into the underlying principles of the relevant metabolic pathways, provide detailed, self-validating experimental protocols, and offer insights into interpreting the data to establish robust structure-metabolism relationships (SMR).

Principal Metabolic Pathways for THIQ-3-Carboxylate Ethyl Esters

Understanding the likely metabolic pathways is fundamental to selecting the appropriate assessment tools. For this compound derivatives, two primary routes of biotransformation must be considered:

  • Phase I: Ester Hydrolysis: The ethyl ester group is a prime target for hydrolytic enzymes, particularly carboxylesterases (CES), which are abundant in the liver, plasma, and other tissues.[4][5][6] This reaction cleaves the ester bond, converting the parent compound into its corresponding carboxylic acid metabolite, which is typically more polar and readily excreted.

  • Phase I: Oxidation: The THIQ scaffold itself is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases primarily located in the liver.[7][8][9] Oxidation can occur at various positions on the aromatic ring (hydroxylation) or the aliphatic portion of the tetrahydroisoquinoline ring system.

These two pathways are not mutually exclusive and can compete, with the predominant route depending on the specific chemical structure of the derivative and the enzymatic makeup of the biological system.

Parent Ethyl 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylate Derivative Acid_Metabolite Carboxylic Acid Metabolite Parent->Acid_Metabolite Ester Hydrolysis Oxidized_Metabolite Oxidized Metabolite(s) Parent->Oxidized_Metabolite Oxidation (e.g., Hydroxylation) Enzymes1 Carboxylesterases (CES) (Liver, Plasma, Intestine) Enzymes1->Parent Enzymes2 Cytochrome P450s (CYP) (Primarily Liver) Enzymes2->Parent

Caption: Primary metabolic pathways for THIQ-3-carboxylate ethyl ester derivatives.

A Comparative Guide to In Vitro Metabolic Stability Assay Systems

Selecting the right in vitro system is crucial for generating meaningful and predictive data. Each system offers a different level of complexity and provides distinct insights into a compound's metabolic profile. The liver is the primary site of drug metabolism, so hepatic systems are central to these assessments.[10][11]

Test System Key Enzymes Present Primary Application & Rationale Advantages Limitations
Liver Microsomes Phase I: Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs).[7][11][12] Phase II: UDP-glucuronosyltransferases (UGTs).[11]Assessing CYP-mediated oxidative metabolism. Essential for understanding the stability of the THIQ core.Cost-effective, high-throughput, well-established for predicting hepatic clearance.[7]Lacks cytosolic enzymes (e.g., some esterases, aldehyde oxidase).[12]
Liver S9 Fraction Phase I: Microsomal and cytosolic enzymes.[10][13] Phase II: Most Phase II enzymes (e.g., UGTs, SULTs, GSTs).[14]A comprehensive screen for both Phase I and Phase II metabolism.[15] More complete than microsomes.Contains a broader range of enzymes than microsomes.[10][16] Good for initial, comprehensive screening.Enzyme concentrations are diluted compared to whole cells; cofactor supplementation is required.[12]
Hepatocytes Full complement of Phase I and Phase II enzymes and cofactors within an intact cell structure.[11][12]The "gold standard" for in vitro metabolism.[11] Assesses metabolism, uptake, and efflux.Most physiologically relevant in vitro model, providing a holistic view of hepatic clearance.[17]Lower throughput, more expensive, and can be more variable than subcellular fractions.
Plasma / Whole Blood Plasma esterases (e.g., Butyrylcholinesterase), other hydrolytic enzymes.[12][18]Specifically assesses stability against hydrolysis by circulating enzymes. Critical for ethyl ester derivatives.Directly measures susceptibility to a key metabolic pathway outside the liver.Does not account for hepatic metabolism.

Experimental Design & Protocols: A Self-Validating Approach

The trustworthiness of metabolic stability data hinges on a robust and well-controlled experimental design. The following protocols for liver microsomal and S9 fraction stability assays are designed to be self-validating by including appropriate controls.

Workflow for In Vitro Metabolic Stability Assessment

The general workflow for these assays is a time-course experiment where the disappearance of the parent compound is monitored.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solutions D Pre-incubate Compound + Enzyme Mix at 37°C A->D B Prepare Enzyme Mix (Microsomes or S9) + Buffer B->D C Prepare Cofactor Solution (e.g., NADPH) E Initiate Reaction by adding Cofactor C->E D->E F Sample at Multiple Time Points (t=0, 5, 15, 30, 45 min) E->F G Quench Reaction (e.g., cold Acetonitrile + Internal Standard) F->G H Protein Precipitation (Centrifugation) G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J K Determine t½ and CLint J->K

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolic stability, particularly clearance mediated by CYP enzymes.[7]

1. Reagent Preparation:

  • Causality: Each component is critical for enzymatic activity. The buffer maintains physiological pH, while the NADPH regenerating system continuously supplies the necessary cofactor for CYP enzymes.[19]
  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM in DMSO. Dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile/water.
  • Liver Microsomes: Thaw human or animal liver microsomes (e.g., from 20 mg/mL stock) and dilute to a working concentration of 2 mg/mL in cold phosphate buffer. Keep on ice.
  • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[19] This system ensures a constant supply of NADPH throughout the incubation.
  • Quenching Solution: Cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

2. Incubation Procedure:

  • Causality: Pre-incubation at 37°C ensures all components reach the optimal temperature for enzymatic reactions before initiation. The reaction is initiated with the cofactor, as CYP activity is NADPH-dependent.
  • Add buffer, the microsomal solution, and the test compound solution to a 96-well plate. The final test compound concentration is typically 1 µM.[20]
  • Control Wells (Self-Validation):
  • T=0 Control: Add quenching solution before adding the cofactor solution. This represents 100% of the compound at the start.
  • Negative Control (-NADPH): Replace the cofactor solution with buffer for the final time point.[19] This measures any non-NADPH-dependent degradation (e.g., chemical instability, hydrolysis by other microsomal enzymes).
  • Positive Control: Include a compound with known metabolic properties (e.g., Verapamil - high clearance; Warfarin - low clearance) to verify assay performance.
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the pre-warmed cofactor solution.
  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of cold quenching solution.[7][10]

3. Sample Analysis:

  • Causality: Acetonitrile precipitates the microsomal proteins, which would otherwise interfere with the analysis. The supernatant contains the remaining compound and any formed metabolites.
  • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.
  • Quantify the peak area of the parent compound relative to the internal standard at each time point.[7]
Protocol 2: Liver S9 Fraction Stability Assay

This protocol is similar to the microsomal assay but uses the S9 fraction to include cytosolic enzymes. It can be adapted to assess both Phase I and Phase II metabolism.

1. Reagent Preparation:

  • Causality: The S9 fraction contains both microsomal and cytosolic enzymes.[10][13] Therefore, to assess the full metabolic potential, cofactors for both Phase I (NADPH) and common Phase II (e.g., UDPGA for glucuronidation) pathways are included.
  • S9 Fraction: Thaw and dilute liver S9 fraction to a working concentration of 2 mg/mL in cold phosphate buffer.
  • Cofactor Mix: Prepare a comprehensive cofactor mix. For general screening, this should include NADPH (for Phase I) and UDPGA (for UGT-mediated Phase II conjugation).[10][16] Other cofactors like PAPS (for sulfation) can be included if specific pathways are of interest.

2. Incubation and Analysis:

  • Follow the same incubation and analysis procedure as the microsomal assay, substituting the S9 fraction for microsomes and using the comprehensive cofactor mix.
  • Control Wells (Self-Validation): Include a "- Cofactor" control well to assess non-cofactor-dependent degradation. This is particularly important in S9 fractions as they contain active esterases that do not require these specific cofactors.

Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate of disappearance of the parent compound. This allows for the calculation of two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[1][17]

  • Calculate Percent Remaining:

    • Determine the peak area ratio (Parent Compound / Internal Standard) for each time point.

    • Normalize the data to the T=0 sample, which is set to 100%.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at t=0) * 100

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant, k (units of min⁻¹).[7]

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Hypothetical Comparative Data for THIQ Derivatives

The table below illustrates how data from these assays can be used to compare the metabolic stability of different derivatives and guide further chemical modifications.

Compound ID Modification Microsomal t½ (min) Microsomal CLint (µL/min/mg) Plasma t½ (min) Interpretation & Next Steps
THIQ-001 Parent (H at R1)1592.410Rapid metabolism in both liver microsomes and plasma. The ethyl ester is a significant liability.
THIQ-002 R1 = F (Electron-withdrawing)2849.511Improved microsomal stability, likely due to deactivation of the aromatic ring towards CYP oxidation. Plasma hydrolysis remains high.
THIQ-003 R1 = H, Ester -> Methyl Ether> 60< 11.6> 120Replacing the ester eliminates the primary site of hydrolysis, dramatically increasing stability in both systems.
THIQ-004 R1 = H, Ester -> tert-Butyl Ester2069.345Steric hindrance from the t-butyl group significantly slows plasma hydrolysis but has a smaller effect on microsomal metabolism.

Structure-Metabolism Relationships (SMR)

The data generated allows for the development of a clear SMR, which is essential for rational drug design.

  • Ester Modification: The ethyl ester is clearly a major metabolic liability. As seen with THIQ-003 and THIQ-004 , replacing it with a more stable group (bioisostere) or introducing steric bulk can dramatically reduce the rate of hydrolysis.

  • Ring Substitution: Modifying the aromatic ring can influence CYP-mediated metabolism. Adding electron-withdrawing groups like fluorine (THIQ-002 ) can deactivate the ring to oxidative attack, thereby increasing the half-life in liver microsomes. Conversely, electron-donating groups may enhance metabolism.

  • Positional Effects: The position of substituents can block potential sites of metabolism (metabolic blocking), redirecting metabolism to other sites or slowing it down altogether.

Conclusion

A systematic assessment of metabolic stability is a non-negotiable step in the optimization of any chemical series, including this compound derivatives. By employing a multi-faceted approach that compares stability in different in vitro systems—liver microsomes, S9 fractions, and plasma—researchers can build a comprehensive profile of a compound's metabolic vulnerabilities. This guide provides the foundational principles, robust protocols, and analytical framework necessary to generate high-quality, interpretable data. This data, in turn, empowers medicinal chemists to make informed decisions, rationally design next-generation compounds with improved pharmacokinetic properties, and ultimately increase the probability of advancing a successful drug candidate.

References

  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Evotec. (n.d.). S9 Stability.
  • Di, L., & Kerns, E. H. (2005). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Combinatorial Chemistry & High Throughput Screening.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay.
  • MTTlab. (n.d.). S9 Stability Assay.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Wikipedia. (n.d.). S9 fraction.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics.
  • Meyer, M. R., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters.
  • J-Stage. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics.
  • J-Stage. (n.d.). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics.
  • Zhang, J., et al. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro.
  • PubMed. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on... PubMed.
  • PROPOFOL DREAMS. (n.d.). Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. PROPOFOL DREAMS.
  • Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Stöckigt, D., et al. (2002).
  • Onoji, F. O. (2020). Factors Affecting Drug Metabolism. Scribd.
  • Pharmaguideline. (n.d.). Factors Affecting Drug Metabolism Including Stereo Chemical Aspects. Pharmaguideline.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Bioanalysis Zone. (2022).
  • Llerena, A., et al. (1996).
  • iajps. (2021). a review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research.
  • TIJER. (n.d.).
  • ResearchGate. (n.d.). (PDF) Factors Impacting on Drug Metabolism.
  • PubMed. (n.d.).
  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
  • MDPI. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules.
  • PubChem. (n.d.).
  • MDPI. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Research Journal of Pharmacy and Technology. (n.d.). Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. Research Journal of Pharmacy and Technology.
  • BLDpharm. (n.d.).
  • Handwritten Tutorials. (2012). Pharmacokinetics 4 - Metabolism. YouTube.
  • ijstr. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • PubMed Central. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain.
  • lookchem. (n.d.).

Sources

Evaluation of different protecting group strategies in tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds.[1][2] Its synthesis is a cornerstone of medicinal chemistry and drug development. A critical aspect of successful THIQ synthesis is the judicious selection and implementation of nitrogen protecting groups. These temporary modifications prevent unwanted side reactions and enable precise control over the synthetic route. This guide provides an in-depth comparison of common protecting group strategies—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn)—in the context of THIQ synthesis, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.

The Strategic Importance of Protecting Groups in THIQ Synthesis

The two most prevalent methods for constructing the THIQ core are the Pictet-Spengler[3][4][5] and Bischler-Napieralski reactions.[6][7][8] Both methodologies involve intramolecular cyclization onto an electron-rich aromatic ring. The nitrogen atom of the precursor β-phenylethylamine is often protected to prevent side reactions, such as N-alkylation or participation in undesired cyclization pathways, and to influence the reactivity and solubility of intermediates. The choice of protecting group can significantly impact reaction yields, stereoselectivity, and compatibility with subsequent transformations.[9][10]

Core Protecting Group Strategies: A Head-to-Head Comparison

The selection of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Boc, Cbz, and Benzyl groups offer distinct advantages and disadvantages, making them suitable for different synthetic strategies.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in modern organic synthesis due to its ease of introduction and mild, acid-labile removal.[11][12]

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[11][12]

Deprotection: The key advantage of the Boc group is its facile cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][14][15] This mild deprotection is orthogonal to many other protecting groups, such as Cbz and Benzyl ethers.[9]

The Classic Choice: Carboxybenzyl (Cbz) Group

The Cbz group, introduced by Bergmann and Zervas, was pivotal in the development of peptide synthesis and remains a valuable tool in organic synthesis.[16]

Protection: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[16][17][18]

Deprotection: The Cbz group is characteristically removed by catalytic hydrogenolysis (H₂/Pd-C), a mild method that liberates the free amine along with toluene and carbon dioxide.[16][19] This deprotection condition is orthogonal to the acid-labile Boc group.[9]

The Robust Protector: Benzyl (Bn) Group

The Benzyl group is a simple and robust protecting group for amines. It is introduced via N-alkylation with a benzyl halide.

Protection: N-benzylation can be achieved through reductive amination of an aldehyde with the amine or by direct alkylation with a benzyl halide in the presence of a base.[20]

Deprotection: The N-benzyl group is typically cleaved via catalytic hydrogenolysis, similar to the Cbz group.[21] However, other methods like oxidation or treatment with strong Lewis acids can also be employed, though these are often harsher.[22]

Comparative Performance in THIQ Synthesis

The choice between Boc, Cbz, and Benzyl protecting groups in THIQ synthesis depends on the specific reaction and the overall synthetic plan.

Protecting GroupProtection MethodTypical Protection YieldDeprotection MethodTypical Deprotection YieldOrthogonality & Compatibility
Boc (Boc)₂O, Base (e.g., NEt₃, NaOH), Solvent (e.g., DCM, THF)>90%TFA/DCM or HCl/Dioxane>90%Orthogonal to Cbz and Bn (hydrogenolysis). Sensitive to strong acids.
Cbz Cbz-Cl, Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O)>90%H₂/Pd-C, Solvent (e.g., MeOH, EtOH)>90%Orthogonal to Boc (acid-labile). Incompatible with reactions involving catalytic reduction of other functional groups.
Benzyl (Bn) Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., MeCN) or Reductive AminationVariable, often >80%H₂/Pd-C, Solvent (e.g., MeOH, EtOH)>85%Similar to Cbz, incompatible with catalytic reduction. Can sometimes be cleaved under harsher oxidative or acidic conditions.

Experimental Protocols

Protocol 1: Boc Protection of β-Phenylethylamine

Materials:

  • β-Phenylethylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (NEt₃) (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve β-phenylethylamine in DCM in a round-bottom flask.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-protected phenylethylamine.

Protocol 2: Cbz Protection of β-Phenylethylamine

Materials:

  • β-Phenylethylamine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

Procedure:

  • Dissolve β-phenylethylamine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[16]

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Cbz-protected product.[16]

Protocol 3: N-Benzylation of β-Phenylethylamine (Reductive Amination)

Materials:

  • β-Phenylethylamine hydrochloride (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Triethylamine (1.0 equiv)

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

Procedure:

  • Suspend the β-phenylethylamine hydrochloride in ethanol and add triethylamine.[20]

  • Add benzaldehyde and stir the mixture at room temperature until imine formation is complete (monitored by TLC).[20]

  • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

  • Stir for 30 minutes, then concentrate the reaction mixture under reduced pressure.[20]

  • Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.[20]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the N-benzyl phenethylamine.

Protocol 4: Boc Deprotection of a Tetrahydroisoquinoline

Materials:

  • N-Boc-tetrahydroisoquinoline (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-tetrahydroisoquinoline in DCM in a round-bottom flask.[13]

  • Add an equal volume of TFA to the solution at room temperature.[13]

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.[13]

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product is the TFA salt of the tetrahydroisoquinoline, which can be used as is or neutralized with a base.

Protocol 5: Cbz Deprotection of a Tetrahydroisoquinoline by Hydrogenolysis

Materials:

  • N-Cbz-tetrahydroisoquinoline (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz-tetrahydroisoquinoline in methanol or ethanol in a flask suitable for hydrogenation.[18]

  • Carefully add the Pd/C catalyst to the solution.[18]

  • Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (this cycle should be repeated three times).[18]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.[18]

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet. [18]

  • Concentrate the filtrate under reduced pressure to yield the deprotected tetrahydroisoquinoline.[18]

Protocol 6: N-Benzyl Deprotection by Hydrogenolysis

The procedure for the deprotection of an N-benzyl group by catalytic hydrogenolysis is analogous to that of the Cbz group (Protocol 5).

Visualization of Synthetic Strategies

General Workflow for Tetrahydroisoquinoline Synthesis

THIQ_Synthesis_Workflow cluster_start Starting Materials cluster_protection Nitrogen Protection cluster_cyclization THIQ Ring Formation cluster_deprotection Deprotection cluster_final Final Product start β-Phenylethylamine Boc Boc Protection ((Boc)₂O, Base) start->Boc Cbz Cbz Protection (Cbz-Cl, Base) start->Cbz Bn Benzyl Protection (BnBr or PhCHO, NaBH₄) start->Bn PS Pictet-Spengler (Aldehyde, Acid) Boc->PS BN Bischler-Napieralski (Acylation, POCl₃) Boc->BN Cbz->PS Cbz->BN Bn->PS Bn->BN deprotect_Boc Acidic Cleavage (TFA) PS->deprotect_Boc deprotect_Cbz Hydrogenolysis (H₂, Pd/C) PS->deprotect_Cbz deprotect_Bn Hydrogenolysis (H₂, Pd/C) PS->deprotect_Bn BN->deprotect_Boc BN->deprotect_Cbz BN->deprotect_Bn THIQ Tetrahydroisoquinoline deprotect_Boc->THIQ deprotect_Cbz->THIQ deprotect_Bn->THIQ

Caption: General workflow for THIQ synthesis highlighting the stages of protection, cyclization, and deprotection.

Decision Matrix for Protecting Group Selection

Decision_Matrix start Start: Need to Protect Amine for THIQ Synthesis q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there functional groups sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, other benzyl ethers)? q1->q2 No Cbz_Bn Choose Cbz or Benzyl Group q1->Cbz_Bn Yes Boc Choose Boc Group q2->Boc No reconsider Re-evaluate synthetic route or consider alternative protecting groups q2->reconsider Yes

Caption: A decision-making flowchart for selecting an appropriate nitrogen protecting group in THIQ synthesis.

Conclusion

The choice of a nitrogen protecting group is a critical decision in the synthesis of tetrahydroisoquinolines. The Boc group, with its mild acid-lability, is often the preferred choice for its ease of use and orthogonality to hydrogenolysis-labile groups. The Cbz group provides a robust alternative that is stable to a wide range of conditions and is removed under mild reductive conditions. The Benzyl group offers similar stability to Cbz but with fewer options for cleavage. A thorough understanding of the stability and cleavage conditions of each protecting group, in the context of the overall synthetic strategy, is paramount for the successful synthesis of complex THIQ-containing molecules.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link].

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link].

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link].

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link].

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link].

  • Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research. Available at: [Link].

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. Available at: [Link].

  • Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. National Institutes of Health. Available at: [Link].

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link].

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link].

  • CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Google Patents.
  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences. Scribd. Available at: [Link].

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link].

  • Pictet–Spengler reaction. Grokipedia. Available at: [Link].

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Science of Synthesis. Available at: [Link].

  • Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link].

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link].

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. Available at: [Link].

  • Bischler–Napieralski reaction. Grokipedia. Available at: [Link].

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link].

  • Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journals. Available at: [Link].

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). National Institutes of Health. Available at: [Link].

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. Available at: [Link].

  • New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. Available at: [Link].

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link].

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link].

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link].

  • Bischler-Napieralski Reaction. J&K Scientific LLC. Available at: [Link].

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. National Institutes of Health. Available at: [Link].

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health. Available at: [Link].

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link].

  • Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate. Available at: [Link].

  • Synthesis and Characterization of N-Substituted Tetrahydroiso- quinoline Derivatives via a Pictet-Spengler Condensation. Semantic Scholar. Available at: [Link].

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Reading. Available at: [Link].

  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link].

  • Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Ch. The University of Jordan. Available at: [Link].

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Available at: [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial synthetic intermediate in the pharmaceutical industry, particularly in the development of novel therapeutic agents, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound frequently handled in research and development laboratories.[1] While its synthetic utility is significant, ensuring its proper disposal is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Identification and Critical Risk Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. While comprehensive toxicological data for this compound is not widely available in all public databases[2], the principle of precaution dictates that it should be handled as a potentially hazardous substance. This assessment is informed by data on structurally similar compounds, which indicate potential for irritation.[3][4]

The primary operational risk involves exposure during handling and the potential for improper disposal leading to environmental contamination. Therefore, all personnel must treat this compound with a high degree of care.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 41234-43-9[1][2]
Molecular Formula C₁₂H₁₅NO₂[1]
Appearance Solid[1]
Melting Point 204°C[1]
Boiling Point 313.2°C at 760 mmHg[1]
Flash Point 143.2°C[1]
Known Hazards Data unavailable; treat as potential skin, eye, and respiratory irritant based on analogous structures.[2][3][4]
Storage 2-8°C, protect from light.[1]

Pre-Disposal Safety: Handling and Waste Accumulation

Proper disposal begins long before the waste container leaves the laboratory. It starts with correct handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure. This is a non-negotiable baseline for safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically impervious apron should be worn.[3]

Accidental Release Measures

In the event of a spill, the primary goal is to contain and clean the material safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading. For a solid, carefully sweep or scoop the material. Avoid creating dust.[3]

  • Cleanup: Collect the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

Waste Accumulation

Generated waste must be stored safely in the laboratory in what is known as a Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Container: Use a container that is compatible with the chemical, in good condition, and has a tightly sealing lid.[6][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.[7]

  • Segregation: Do not mix this waste with other waste streams.[6][7] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.

Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8][9] The following protocol is designed to ensure compliance with these regulations.

Step 1: Waste Characterization The first step is to formally identify the material as a hazardous waste.[10] As per 40 CFR § 262.11, the generator is responsible for this determination. Given the lack of comprehensive safety data, this compound must be managed as hazardous waste to ensure a conservative and safe approach.

Step 2: Containerization and Labeling Transfer the waste (including any contaminated materials like gloves or wipes) into your designated hazardous waste container. Ensure the container is sealed and the label is complete and legible. The date the container becomes full should be recorded.[7]

Step 3: Storage in Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of the operator.

Step 4: Scheduling a Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[4] Do not attempt to dispose of this chemical via standard trash or down the drain.

Step 5: Final Disposal Method The designated waste disposal facility will use the appropriate method for destruction. For many organic compounds like this, the preferred method is high-temperature incineration in a specially designed chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4] This ensures complete destruction of the compound, minimizing its environmental impact.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound from use to final disposal.

G Disposal Workflow for this compound cluster_lab Laboratory Operations cluster_disposal Professional Waste Management Start Chemical in Use Waste_Gen Waste Generated (Unused reagent, contaminated items) Start->Waste_Gen Characterize Step 1: Characterize as Hazardous Waste (RCRA) Waste_Gen->Characterize Segregate Step 2: Segregate Waste (Do not mix with other chemicals) Characterize->Segregate Containerize Step 3: Place in Labeled, Compatible & Sealed Container Segregate->Containerize Store_SAA Step 4: Store in Satellite Accumulation Area (SAA) Containerize->Store_SAA Contact_EHS Step 5: Contact EHS for Waste Pickup Store_SAA->Contact_EHS Transport Transport by Licensed Hauler Contact_EHS->Transport Incinerate Final Disposal via High-Temperature Incineration Transport->Incinerate

Caption: Decision workflow for proper disposal.

The Regulatory Imperative

Adherence to this protocol is not just a best practice; it is a legal requirement.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers.[11][12] Proper waste disposal procedures are a required component of any CHP.

  • EPA Resource Conservation and Recovery Act (RCRA): RCRA provides a "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal, to ensure it is handled in an environmentally sound manner.[8][9][13]

By following this guide, researchers, scientists, and drug development professionals can ensure they are not only protecting themselves and their colleagues but also upholding their professional and legal responsibilities to safeguard the environment.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]

  • Ethyl (S)-1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate Safety Data Sheets. ChemSrc. [Link]

  • Cas 41234-43-9,this compound. LookChem. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • This compound hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • MSDS of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate. Chem-Online. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a key synthetic intermediate in the pharmaceutical industry, holds significant promise.[1] However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of scientific integrity and field-proven laboratory practices. While comprehensive hazard data for this specific ester is not fully available, this protocol synthesizes information from structurally related compounds to establish a robust framework for its safe utilization.[1][2]

Hazard Assessment: A Precautionary Approach

The GHS classification for this compound is not definitively established in available literature.[1][2] However, data for the parent carboxylic acid and other related tetrahydroisoquinoline derivatives indicate potential hazards. For instance, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Furthermore, a substituted tetrahydroisoquinolinecarboxylate is noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Given these precedents, a conservative approach is mandated. We will operate under the assumption that this compound presents similar hazards.

Assumed Potential Hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

  • Harmful if swallowed

This precautionary stance ensures that all handling procedures are designed to mitigate the highest potential risk, safeguarding laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical immediate step to prevent exposure.[5] The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[4]2 pairs of powder-free nitrile gloves (chemotherapy-rated preferred).[6][7]Disposable, fluid-resistant lab coat with knit cuffs.[6]N95 respirator if weighing outside of a ventilated enclosure.[6][8]
Solution Preparation & Transfer Chemical splash goggles. Wear a face shield if there is a significant splash risk.[9]2 pairs of chemical-resistant nitrile gloves. Change outer glove immediately upon contamination.[5]Polyethylene-coated disposable gown over a lab coat.[7]Work within a certified chemical fume hood.[10]
Post-Reaction Workup & Purification Chemical splash goggles and a face shield.[9]2 pairs of chemical-resistant nitrile gloves.[6]Chemical-resistant apron over a disposable gown.Work within a certified chemical fume hood.[10]

Causality Behind PPE Choices:

  • Double Gloving: The use of two pairs of gloves provides a critical safety buffer.[6] Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[5] The outer glove should be worn over the cuff of the lab coat to prevent skin exposure at the wrist.[6]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes from all angles.[11] A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing.[9]

  • Body Protection: A disposable, fluid-resistant gown is preferred over a standard cloth lab coat as it prevents the absorption and permeation of chemicals.[7] For larger scale operations, a chemical-resistant apron adds another layer of protection.

  • Respiratory Protection: Handling the solid compound can generate dust. An N95 respirator will protect against the inhalation of fine particles.[6] All solution-based work should be conducted in a chemical fume hood to control vapor exposure.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow minimizes the risk of accidental exposure and ensures the integrity of the experiment.

Step 1: Preparation and Pre-Handling Check

  • Designate a Workspace: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[10]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers, before retrieving the chemical.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

Step 2: Handling the Compound

  • Weighing: If handling the solid, perform this task in a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation.

  • Dissolution: Add solvents to the solid slowly to avoid splashing.

  • Transfers: Use a mechanical pipetting device for all liquid transfers; mouth pipetting is strictly prohibited.[12]

  • Minimize Aerosol Generation: Perform all procedures in a manner that reduces the creation of splashes or aerosols.[12]

Step 3: Post-Handling and Decontamination

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield/goggles, gown, inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[12]

Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Workspace gather_materials Assemble All Materials prep_area->gather_materials check_hood Verify Fume Hood gather_materials->check_hood don_ppe Don Appropriate PPE check_hood->don_ppe weigh Weigh Compound in Ventilated Area don_ppe->weigh dissolve Dissolve/Transfer with Care weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the laboratory safety lifecycle. All waste generated from handling this compound must be treated as hazardous.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and disposable gowns, must be placed in a clearly labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container.

  • Container Disposal: The empty container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste disposal must be in accordance with applicable regional, national, and local laws and regulations.[14]

By integrating these safety protocols into your daily laboratory operations, you can confidently work with this compound, advancing your research while upholding the highest standards of safety and professional responsibility.

References

  • This compound - Safety Data Sheet. ChemicalBook.

  • Cas 41234-43-9, this compound. LookChem.

  • 1,2,3,4-Tetrahydroisoquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • Material Safety Data Sheet. Sasol.

  • Ethyl (S)-1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate Safety Data Sheets. ChemSrc.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Santa Cruz Biotechnology.

  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times.

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid SAFETY DATA SHEET. Fisher Scientific.

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.

  • GHS 11 (Rev.11) SDS Word 下载CAS: 41234-43-9 Name: this compound. XiXisys.

  • Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube.

  • 41234-43-9|this compound. BLDpharm.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.

  • CBH Guidelines for Lab Safety. KTH Royal Institute of Technology. [URL]([Link] arbetsmiljo-sakerhet/laboratoriesakerhet/cbh-guidelines-for-lab-safety-1.990494)

  • Laboratory Safety Rules. Second Faculty of Medicine, Charles University.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.